Technical Documentation Center

(R)-cyclopropyl(4-fluorophenyl)methanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (R)-cyclopropyl(4-fluorophenyl)methanamine
  • CAS: 473732-87-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to (R)-cyclopropyl(4-fluorophenyl)methanamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract (R)-cyclopropyl(4-fluorophenyl)methanamine is a chiral amine that has garnered significant interest in medicinal chemistry. Its unique structural f...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-cyclopropyl(4-fluorophenyl)methanamine is a chiral amine that has garnered significant interest in medicinal chemistry. Its unique structural features, combining the rigid cyclopropyl ring with a 4-fluorophenyl moiety, contribute to favorable pharmacokinetic and pharmacodynamic properties in drug candidates. This technical guide provides a comprehensive overview of the chemical properties, enantioselective synthesis, analytical characterization, and applications of (R)-cyclopropyl(4-fluorophenyl)methanamine, with a particular focus on its role as a key building block in the development of novel therapeutics, including protease inhibitors and antiviral agents.

Introduction: The Significance of the Cyclopropylamine Moiety in Drug Discovery

The cyclopropyl group is a highly valuable motif in modern drug design.[1] Its rigid, three-membered ring structure imparts a number of desirable characteristics to a molecule. The inherent ring strain of the cyclopropane ring results in shorter and stronger C-H bonds, which can enhance metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1] Furthermore, the unique electronic properties of the cyclopropyl group can influence the potency and selectivity of a drug candidate.

When incorporated into an amine, as in (R)-cyclopropyl(4-fluorophenyl)methanamine, these properties are combined with the ability to form key interactions, such as hydrogen bonds, with biological targets. This makes chiral cyclopropylamines, like the title compound, attractive intermediates for the synthesis of a wide range of biologically active molecules, including antidepressants, anticancer agents, and antivirals.[2]

Physicochemical Properties

The physicochemical properties of (R)-cyclopropyl(4-fluorophenyl)methanamine are crucial for its handling, formulation, and behavior in biological systems. While experimental data for the free base is not extensively published, information for its hydrochloride salt and related analogs provides valuable insights.

PropertyValueSource
Chemical Formula C₁₀H₁₂FN
Molecular Weight 165.21 g/mol
Appearance Expected to be a liquid or low-melting solidInferred from related compounds
Boiling Point Data not available for the free base. The related 4-fluorobenzylamine has a boiling point of 183 °C.[3]
Solubility The free base is expected to be soluble in organic solvents such as methanol, ethanol, and dichloromethane. The hydrochloride salt form generally improves aqueous solubility.[4]
CAS Number (HCl salt) 1269437-73-1

Enantioselective Synthesis

The synthesis of enantiomerically pure (R)-cyclopropyl(4-fluorophenyl)methanamine is a critical step in its application for chiral drug development. Several strategies for the enantioselective synthesis of chiral cyclopropylamines have been reported in the literature. These methods often involve either the use of chiral catalysts or chiral auxiliaries to control the stereochemistry of the cyclopropane ring formation or the resolution of a racemic mixture.

One common approach involves the rhodium-catalyzed asymmetric cyclopropanation of an alkene with a diazo compound.[5] Another promising method is the chemoenzymatic approach, which utilizes engineered enzymes to catalyze the stereoselective formation of cyclopropyl ketones, which can then be converted to the corresponding amines.[6]

A plausible synthetic route to (R)-cyclopropyl(4-fluorophenyl)methanamine is outlined below. This pathway is a conceptual illustration based on established chemical transformations for similar molecules.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_chiral_synthesis Asymmetric Reduction & Amination 4-fluorobenzonitrile 4-Fluorobenzonitrile ketone Cyclopropyl(4-fluorophenyl)methanone 4-fluorobenzonitrile->ketone 1. Grignard Reaction cyclopropylmagnesium_bromide Cyclopropylmagnesium bromide chiral_amine (R)-cyclopropyl(4-fluorophenyl)methanamine ketone->chiral_amine 2. Asymmetric Reductive Amination (e.g., with a chiral catalyst and ammonia source)

Figure 1: Conceptual synthetic pathway to (R)-cyclopropyl(4-fluorophenyl)methanamine.

Experimental Protocol: Asymmetric Reductive Amination (Conceptual)

Note: This is a generalized, conceptual protocol. Specific conditions would require optimization.

  • Synthesis of Cyclopropyl(4-fluorophenyl)methanone: To a solution of 4-fluorobenzonitrile in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen), add a solution of cyclopropylmagnesium bromide dropwise at a controlled temperature (e.g., 0 °C). After the addition is complete, the reaction mixture is typically stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS). The reaction is then quenched with an aqueous solution of an acid (e.g., HCl), and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated to yield cyclopropyl(4-fluorophenyl)methanone, which may be purified by column chromatography.

  • Asymmetric Reductive Amination: The cyclopropyl(4-fluorophenyl)methanone is subjected to an asymmetric reductive amination. This can be achieved using various methods, including the use of a chiral auxiliary or a chiral catalyst. For example, the ketone can be reacted with a chiral amine to form a chiral imine, which is then reduced stereoselectively. Alternatively, a direct catalytic asymmetric reductive amination can be performed using a chiral catalyst (e.g., a chiral transition metal complex) in the presence of an ammonia source and a reducing agent (e.g., H₂ or a hydride source). The resulting (R)-cyclopropyl(4-fluorophenyl)methanamine is then isolated and purified, often as its hydrochloride salt to improve stability and handling.

Analytical Characterization

The characterization of (R)-cyclopropyl(4-fluorophenyl)methanamine relies on a combination of spectroscopic and chromatographic techniques to confirm its structure, purity, and enantiomeric excess.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the 4-fluorophenyl group, the methine proton adjacent to the amine and cyclopropyl groups, and the diastereotopic protons of the cyclopropyl ring.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the fluorophenyl ring, the methine carbon, and the carbons of the cyclopropyl ring.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the primary method for determining the enantiomeric purity of (R)-cyclopropyl(4-fluorophenyl)methanamine. The separation of enantiomers is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.

Experimental Protocol: Chiral HPLC Method Development (General Approach)

  • Column Selection: A screening of different chiral stationary phases is the first step. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for the separation of chiral amines.[7]

  • Mobile Phase Selection: A normal-phase mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol, is commonly used. The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape and resolution for basic compounds.[3]

  • Optimization: The mobile phase composition, flow rate, and column temperature are optimized to achieve baseline separation of the enantiomers with good resolution and reasonable analysis time.

G cluster_workflow Chiral HPLC Workflow Sample Racemic Mixture of cyclopropyl(4-fluorophenyl)methanamine Injection Inject onto Chiral HPLC Column Sample->Injection Separation Separation on Chiral Stationary Phase Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram with Separated Enantiomers Detection->Chromatogram

Figure 2: A generalized workflow for the chiral HPLC analysis of cyclopropyl(4-fluorophenyl)methanamine.

Applications in Drug Discovery

(R)-cyclopropyl(4-fluorophenyl)methanamine is a valuable chiral intermediate in the synthesis of various pharmaceutical agents. Its structural features are particularly well-suited for incorporation into molecules targeting proteases and viral proteins.

Hepatitis C Virus (HCV) Protease Inhibitors

A significant application of this chiral amine is in the development of inhibitors for the hepatitis C virus (HCV) NS3/4A protease.[4] This enzyme is essential for the replication of the virus, making it a key target for antiviral therapy. The cyclopropylamine moiety can be incorporated into peptidomimetic inhibitors to enhance their binding affinity and improve their pharmacokinetic profile, including increased metabolic stability.[4]

Other Antiviral and Therapeutic Areas

The utility of (R)-cyclopropyl(4-fluorophenyl)methanamine extends beyond HCV inhibitors. The unique properties of the cyclopropylamine scaffold make it a versatile building block for exploring other therapeutic targets. Its incorporation into drug candidates can lead to improved potency, reduced off-target effects, and better overall drug-like properties.[1]

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling (R)-cyclopropyl(4-fluorophenyl)methanamine and its derivatives. Amines can be corrosive and may cause skin and eye irritation. It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(R)-cyclopropyl(4-fluorophenyl)methanamine is a chiral building block of significant importance in medicinal chemistry and drug discovery. Its unique combination of a rigid cyclopropyl group and a fluorinated aromatic ring provides a valuable scaffold for the design of potent and metabolically stable therapeutic agents. This technical guide has provided an overview of its chemical properties, synthetic strategies, analytical characterization, and key applications, highlighting its role in the development of innovative medicines. As the demand for novel therapeutics continues to grow, the utility of versatile chiral intermediates like (R)-cyclopropyl(4-fluorophenyl)methanamine is expected to expand further.

References

  • MySkinRecipes. (S)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride. [Link]

  • Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628.
  • Fasan, R. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Journal of the American Chemical Society, 143(4), 1837-1845.
  • MDPI. Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. [Link]

  • PubChem. Cyclopropyl-[4-(4-fluorophenoxy)phenyl]methanamine. [Link]

  • MDPI. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. [Link]

  • MDPI. Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • YMC. chiral columns . [Link]

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]

  • Ataman Kimya. CYCLOPROPYLAMINE. [Link]

  • Hypha Discovery Blogs. Metabolism of cyclopropyl groups. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physical Properties of (R)-cyclopropyl(4-fluorophenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Abstract (R)-cyclopropyl(4-fluorophenyl)methanamine is a chiral amine of significant interest in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

(R)-cyclopropyl(4-fluorophenyl)methanamine is a chiral amine of significant interest in medicinal chemistry and drug development due to the prevalence of the cyclopropylamine moiety in numerous bioactive molecules.[1] This guide provides a comprehensive overview of the physical properties of this compound, offering both reported data for its common salt form and a detailed framework for the determination of the properties of the free base. Understanding these characteristics is paramount for its effective handling, formulation, and application in research and development. This document is structured to provide not just data, but also the scientific rationale behind the experimental methodologies for its characterization.

Introduction: The Significance of the Cyclopropylamine Scaffold

The cyclopropylamine moiety is a privileged structural motif in modern drug discovery. The unique conformational constraints and electronic properties imparted by the three-membered ring offer several advantages in molecular design. The strained cyclopropane ring can influence the pKa of the amine, its metabolic stability, and its binding affinity to biological targets.[1] The specific enantiomer, (R)-cyclopropyl(4-fluorophenyl)methanamine, combines this valuable scaffold with a 4-fluorophenyl group, a common substituent in pharmaceuticals that can enhance metabolic stability and modulate electronic properties.

This guide will delve into the essential physical properties that define the behavior of (R)-cyclopropyl(4-fluorophenyl)methanamine, providing a foundation for its application in synthetic chemistry and pharmaceutical sciences.

Physicochemical Properties

(R)-cyclopropyl(4-fluorophenyl)methanamine Hydrochloride

The hydrochloride salt is the most common form in which this amine is supplied and handled due to its increased stability and crystallinity compared to the free base.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₃ClFN[2]
Molecular Weight 201.67 g/mol [2]
Physical State Solid
CAS Number 1269437-73-1[2]
Storage Store in a dry, sealed place[2]

Note: Specific melting point and solubility data for the hydrochloride salt are not consistently reported and should be determined experimentally.

(R)-cyclopropyl(4-fluorophenyl)methanamine (Free Base) - An Overview

The free base is expected to be a liquid or a low-melting solid at room temperature, a common characteristic of small molecule primary amines. Its properties are crucial for understanding its reactivity in chemical syntheses and its behavior in biological systems.

PropertyExpected/Predicted ValueRationale/Comments
Molecular Formula C₁₀H₁₂FN-
Molecular Weight 165.21 g/mol Calculated from the molecular formula.
Physical State Likely a liquid or low-melting solidBased on analogous primary amines of similar molecular weight.
Boiling Point Predicted to be >200 °C at atmospheric pressureEstimation based on related structures. Vacuum distillation is recommended to prevent decomposition.
Solubility Sparingly soluble in water; soluble in organic solventsThe amine group provides some water solubility, but the aromatic and cyclopropyl groups are lipophilic. Expected to be soluble in alcohols, ethers, and chlorinated solvents.
pKa Estimated to be in the range of 8.5 - 9.5The basicity of the amine is influenced by the electron-withdrawing effect of the phenyl group and the unique electronics of the cyclopropyl ring.

Synthesis and Purification

A plausible and common method for the synthesis of chiral cyclopropylamines involves the diastereoselective addition of a Grignard reagent to a chiral N-sulfinylimine, followed by acidic removal of the sulfinyl group.

Synthetic Workflow

G cluster_0 Synthesis of (R)-cyclopropyl(4-fluorophenyl)methanamine A 4-Fluorobenzaldehyde C N-(4-fluorobenzylidene)- (R)-2-methylpropane-2-sulfinamide A->C Ti(OEt)₄ B (R)-2-methylpropane-2-sulfinamide B->C E Intermediate Sulfinamide C->E 1. Cyclopropylmagnesium bromide 2. Quench D Cyclopropylmagnesium bromide D->E G (R)-cyclopropyl(4-fluorophenyl)methanamine HCl E->G HCl in Methanol F HCl in Methanol I (R)-cyclopropyl(4-fluorophenyl)methanamine (Free Base) G->I Basification H Aqueous NaOH H->I

Caption: A general synthetic route to (R)-cyclopropyl(4-fluorophenyl)methanamine.

Step-by-Step Synthesis Protocol
  • Formation of the N-sulfinylimine: To a solution of 4-fluorobenzaldehyde and (R)-2-methylpropane-2-sulfinamide in a suitable solvent (e.g., THF), add a Lewis acid catalyst such as titanium(IV) ethoxide. Stir the reaction at room temperature until completion.

  • Diastereoselective Grignard Addition: Cool the solution of the N-sulfinylimine to a low temperature (e.g., -78 °C). Slowly add a solution of cyclopropylmagnesium bromide. The chiral sulfinyl group directs the addition of the Grignard reagent to one face of the imine, leading to a high diastereomeric excess.

  • Hydrolysis of the Sulfinamide: After the Grignard reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the organic layer and remove the solvent. Treat the resulting intermediate with a solution of hydrochloric acid in methanol to cleave the sulfinyl group, affording the hydrochloride salt of the desired amine.

  • Isolation of the Free Base: To obtain the free base, dissolve the hydrochloride salt in water and basify with an aqueous solution of sodium hydroxide until the pH is greater than 10. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base.

Experimental Determination of Physical Properties

Accurate determination of physical properties is essential for compound characterization and for ensuring reproducibility in research and manufacturing.

Characterization Workflow

G cluster_1 Physical Property Characterization Sample Purified (R)-cyclopropyl(4-fluorophenyl)methanamine MP Melting Point Determination Sample->MP BP Boiling Point Determination Sample->BP Sol Solubility Testing Sample->Sol pKa pKa Measurement Sample->pKa Spec Spectroscopic Analysis Sample->Spec NMR NMR (¹H, ¹³C, ¹⁹F) Spec->NMR MS Mass Spectrometry Spec->MS IR IR Spectroscopy Spec->IR

Caption: Workflow for the characterization of physical properties.

Melting Point Determination

The melting point provides a quick assessment of purity. A sharp melting range (typically < 2 °C) is indicative of a pure compound.

  • Protocol:

    • Place a small amount of the solid sample into a capillary tube and pack it to a height of 2-3 mm.

    • Place the capillary tube in a melting point apparatus.

    • Heat the sample rapidly to about 15-20 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C per minute.

    • Record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid. This range is the melting point.

Boiling Point Determination

For liquid samples, the boiling point is a key physical constant. Due to the relatively high expected boiling point, vacuum distillation is recommended to prevent thermal decomposition.

  • Protocol (Microscale):

    • Place a small amount of the liquid sample into a micro boiling point tube.

    • Invert a sealed capillary tube and place it inside the boiling point tube.

    • Attach the setup to a thermometer and heat it in a suitable heating bath.

    • Observe for a continuous stream of bubbles from the capillary tube.

    • Remove the heat and record the temperature at which the liquid just begins to enter the capillary tube. This is the micro boiling point.

Solubility Determination

Understanding the solubility profile is critical for reaction setup, purification, and formulation.

  • Protocol:

    • To a series of small test tubes, add a small, measured amount of the compound (e.g., 10 mg).

    • To each tube, add 1 mL of a different solvent (e.g., water, ethanol, ethyl acetate, dichloromethane, hexane, 5% aq. HCl, 5% aq. NaOH).

    • Agitate the tubes and observe for dissolution.

    • Categorize the solubility as soluble, partially soluble, or insoluble. The solubility in acidic and basic solutions provides information about the compound's acidic/basic nature.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will provide information on the number of different types of protons and their connectivity. Key signals would include those for the aromatic protons, the methine proton adjacent to the nitrogen, and the cyclopropyl protons.

    • ¹³C NMR: Will show the number of different types of carbon atoms. The carbon attached to the fluorine will show a characteristic C-F coupling.

    • ¹⁹F NMR: A single resonance is expected for the fluorine atom on the phenyl ring.

  • Mass Spectrometry (MS):

    • Will determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The predicted m/z for the protonated molecule [M+H]⁺ is 166.10266.[3]

  • Infrared (IR) Spectroscopy:

    • Will show characteristic absorption bands for the functional groups present. Key expected peaks include N-H stretching for the primary amine (around 3300-3400 cm⁻¹) and C-F stretching in the aromatic region (around 1200-1300 cm⁻¹).

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling (R)-cyclopropyl(4-fluorophenyl)methanamine and its salts.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes. Amines can be corrosive and irritating.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

(R)-cyclopropyl(4-fluorophenyl)methanamine is a valuable chiral building block in pharmaceutical research. While comprehensive physical property data for the free base is not widely published, this guide provides a thorough framework for its characterization based on the properties of its hydrochloride salt and established analytical methodologies. The provided protocols and scientific rationale will aid researchers in the safe and effective use of this important compound.

References

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link][1]

  • PubChem. (n.d.). (4-cyclopropyl-2-fluorophenyl)methanamine. Retrieved from [Link][3]

  • PMC. (n.d.). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Retrieved from [Link][4]

  • PubChem. (n.d.). Cyclopropyl(4-fluoro-3-methylphenyl)methanamine. Retrieved from [Link][5]

  • CNGBdb. (n.d.). Carbon-13 NMR of fluorocyclopropanes. Retrieved from [Link][6]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link][7]

  • PubChem. (n.d.). 4-Fluorobenzylamine. Retrieved from [Link][8]

Sources

Foundational

Technical Whitepaper: Stereoselective Synthesis of (R)-Cyclopropyl(4-fluorophenyl)methanamine

Executive Summary (R)-Cyclopropyl(4-fluorophenyl)methanamine (CAS: 1269437-73-1, HCl salt) is a high-value chiral building block extensively utilized in medicinal chemistry.[1] It serves as a critical pharmacophore in th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-Cyclopropyl(4-fluorophenyl)methanamine (CAS: 1269437-73-1, HCl salt) is a high-value chiral building block extensively utilized in medicinal chemistry.[1] It serves as a critical pharmacophore in the development of NK1 antagonists, 5-HT2C agonists, and next-generation antiviral agents. The incorporation of the cyclopropyl group provides conformational restriction, enhancing target binding affinity, while the 4-fluorophenyl moiety modulates metabolic stability and lipophilicity.

This technical guide details the Ellman Sulfinamide Auxiliary route as the primary methodology for research and development (R&D) due to its superior stereocontrol and scalability. A secondary Classical Resolution pathway is provided for context on industrial bulk preparation.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis of chiral


-branched amines requires overcoming the challenge of differentiating between two carbon substituents (cyclopropyl vs. 4-fluorophenyl) at the stereocenter.
Strategic Disconnections
  • C–C Bond Formation (Asymmetric Addition): Disconnection of the Cyclopropyl–Carbon bond suggests the addition of a cyclopropyl nucleophile to a chiral electrophile derived from 4-fluorobenzaldehyde.

  • C–N Bond Formation (Reductive Amination): Disconnection of the C–N bond leads to cyclopropyl(4-fluorophenyl)methanone, which requires subsequent enantioselective reduction or resolution.

Selected Approach: The Ellman Auxiliary strategy (Route A) is selected for this guide. It utilizes tert-butanesulfinamide to form a chiral


-sulfinyl imine, directing the facial selectivity of the subsequent Grignard addition.

Retosynthesis cluster_legend Legend Target (R)-Cyclopropyl(4-fluorophenyl)methanamine (Target Molecule) SulfinylAmine (Rs)-N-Sulfinyl Amine Intermediate (Chiral Scaffold) Target->SulfinylAmine Acidic Deprotection (HCl/MeOH) Aldehyde 4-Fluorobenzaldehyde (Commercial SM) SulfinylAmine->Aldehyde Condensation (Ti(OEt)4) Auxiliary (R)-tert-Butanesulfinamide (Chiral Auxiliary) SulfinylAmine->Auxiliary Grignard Cyclopropylmagnesium Bromide (Nucleophile) SulfinylAmine->Grignard Diastereoselective Addition TargetNode Target SMNode Start Material

Figure 1: Retrosynthetic analysis highlighting the convergent Ellman auxiliary approach.

Part 2: Primary Synthesis Pathway (Ellman Auxiliary)

Phase 1: Formation of the Chiral -Sulfinyl Imine

The condensation of 4-fluorobenzaldehyde with (R)-tert-butanesulfinamide is the stereodefining setup. Titanium(IV) ethoxide serves as both a Lewis acid catalyst and a water scavenger to drive the equilibrium.

Reagents:

  • 4-Fluorobenzaldehyde (1.0 equiv)

  • (R)-2-methylpropane-2-sulfinamide (1.05 equiv)

  • Titanium(IV) ethoxide (2.0 equiv)

  • Solvent: THF (Anhydrous)

Protocol:

  • Charge a flame-dried round-bottom flask with (R)-tert-butanesulfinamide (12.1 g, 100 mmol) and 4-fluorobenzaldehyde (12.4 g, 100 mmol) under nitrogen atmosphere.

  • Add anhydrous THF (100 mL).

  • Add Ti(OEt)

    
     (45.6 g, 200 mmol) dropwise via syringe. Note: Reaction is slightly exothermic.
    
  • Stir at ambient temperature (20–25 °C) for 16–24 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.[1]

  • Quench: Pour the mixture into a rapidly stirring brine solution (100 mL). The titanium salts will precipitate as a thick white slurry.

  • Workup: Filter through a pad of Celite. Wash the filter cake with EtOAc. Dry the organic phase over Na

    
    SO
    
    
    
    and concentrate in vacuo.
  • Purification: Flash column chromatography (0

    
     20% EtOAc in Hexanes) yields the (R)-N-(4-fluorobenzylidene)-2-methylpropane-2-sulfinamide as a crystalline solid (Yield: >85%).
    
Phase 2: Diastereoselective Grignard Addition

This is the critical stereogenic step. The coordination of the magnesium atom with the sulfinyl oxygen and the imine nitrogen creates a rigid six-membered cyclic transition state (Zimmermann-Traxler model), directing the nucleophile to the Si-face (assuming (R)-auxiliary).

Reagents:

  • (R)-Sulfinyl Imine (from Phase 1)

  • Cyclopropylmagnesium bromide (2.0 equiv, 1.0 M in 2-MeTHF or THF)

  • Solvent: CH

    
    Cl
    
    
    
    (DCM) or Toluene. Critical: DCM often enhances diastereoselectivity via chelation control compared to ether solvents.

Protocol:

  • Dissolve the sulfinyl imine (10 mmol) in anhydrous DCM (50 mL) and cool to -48 °C (Cryo-cool or dry ice/acetonitrile bath).

  • Add Cyclopropylmagnesium bromide (20 mL, 20 mmol) dropwise over 30 minutes. Maintain internal temperature below -40 °C.

  • Allow the reaction to warm slowly to room temperature over 4 hours.

  • Quench: Slowly add saturated NH

    
    Cl solution at 0 °C.
    
  • Extraction: Extract with DCM (3 x 50 mL). Dry over MgSO

    
    .
    
  • Analysis: Check diastereomeric ratio (dr) via HPLC. Typical dr is >95:5. If dr is lower, recrystallize from Hexane/EtOAc before deprotection.

Mechanism & Stereochemical Model:

TransitionState cluster_TS Chelation-Controlled Transition State Mg Mg (Chelated) O_Sulf O (Sulfinyl) Mg->O_Sulf Coordination N_Imine N (Imine) Mg->N_Imine Coordination Nu Cyclopropyl Mg->Nu Bond C_Imine C (Imine) Nu->C_Imine Attack (Si-face)

Figure 2: Zimmermann-Traxler transition state model. The magnesium coordinates to both the sulfinyl oxygen and imine nitrogen, locking the conformation and forcing the cyclopropyl group to attack from the less hindered face.

Phase 3: Deprotection to (R)-Amine HCl Salt

Cleavage of the sulfinyl group is mild and rapid, preventing racemization.

Protocol:

  • Dissolve the sulfinamide intermediate (from Phase 2) in Methanol (5 mL/g).

  • Add 4.0 M HCl in Dioxane (2.0 equiv relative to substrate).

  • Stir at room temperature for 1 hour. A white precipitate often forms.

  • Isolation: Concentrate the solvent to ~20% volume. Add Diethyl Ether (Et

    
    O) to precipitate the product fully.
    
  • Filter the white solid and wash with cold Et

    
    O.
    
  • Product: (R)-cyclopropyl(4-fluorophenyl)methanamine hydrochloride.[1]

Part 3: Alternative Pathway (Classical Resolution)

For kilogram-scale production where chromatography is cost-prohibitive, classical resolution is preferred.

  • Racemic Synthesis:

    • React 4-fluorobenzonitrile with cyclopropylmagnesium bromide, followed by acidic hydrolysis to yield cyclopropyl(4-fluorophenyl)methanone .

    • Perform reductive amination (NH

      
      OAc, NaCNBH
      
      
      
      ) to yield racemic cyclopropyl(4-fluorophenyl)methanamine .
  • Resolution:

    • Dissolve racemate in EtOH.

    • Add (S)-(+)-Mandelic acid or L-Tartaric acid (Screening required for optimal crystallizing agent).

    • Recrystallize the diastereomeric salt to constant melting point and optical rotation.

    • Free-base the amine using NaOH/DCM extraction.

Part 4: Analytical Validation & Quality Control

To ensure the integrity of the synthesized compound, the following parameters must be met.

Table 1: Critical Process Parameters (CPPs)
ParameterSpecificationMethodLogic
Chemical Purity > 98.0%HPLC (C18)Essential for biological assays.[2]
Enantiomeric Excess (ee) > 99.0%Chiral HPLCHigh ee required to avoid off-target effects of the (S)-isomer.
Residual Titanium < 50 ppmICP-MSTi salts are cytotoxic; rigorous removal via Celite is mandatory.
Water Content < 0.5%Karl FischerGrignard reaction is water-sensitive; dry solvents are critical.
Analytical Conditions (Chiral HPLC)
  • Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Expected Retention: The (R)-enantiomer typically elutes second on OD-H columns (verify with racemic standard).

References

  • Ellman, J. A.; Owens, T. D.; Tang, T. P. (2002). "Synthesis of Chiral Amines using tert-Butanesulfinamide." Accounts of Chemical Research, 35(11), 984–995. Link

  • Cogan, D. A.; Liu, G.; Ellman, J. A. (1999). "Asymmetric Synthesis of Chiral Amines by Highly Diastereoselective 1,2-Additions of Organometallic Reagents to N-tert-Butanesulfinyl Imines." Tetrahedron, 55(29), 8883–8904.[3] Link

  • Patterson, A. W.; Ellman, J. A. (2006). "Asymmetric Synthesis of alpha,alpha-Dibranched Amines by the Addition of Organometallic Reagents to N-tert-Butanesulfinyl Ketimines." Journal of Organic Chemistry, 71(19), 7110–7112. Link

  • Robak, M. T.; Herbage, M. A.; Ellman, J. A. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740. Link

  • Vertex Pharmaceuticals. (2008). "Indole Derivatives as Modulators of CFTR." World Intellectual Property Organization, WO2008141119. (Example of cyclopropyl amine usage in drug discovery). Link

Sources

Exploratory

Technical Monograph: (R)-Cyclopropyl(4-fluorophenyl)methanamine

Spectroscopic Characterization, Synthesis, and Quality Control Part 1: Executive Summary & Chemical Identity (R)-Cyclopropyl(4-fluorophenyl)methanamine (CAS: 473732-87-5) is a high-value chiral building block used in the...

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Characterization, Synthesis, and Quality Control

Part 1: Executive Summary & Chemical Identity

(R)-Cyclopropyl(4-fluorophenyl)methanamine (CAS: 473732-87-5) is a high-value chiral building block used in the synthesis of calcimimetics, GPCR modulators (e.g., 5-HT2C agonists), and antiviral agents (filovirus inhibitors). Its structural uniqueness lies in the steric bulk of the cyclopropyl group adjacent to the chiral center, which confers metabolic stability and restricts conformational freedom—key parameters in modern drug design.

This guide provides a definitive technical framework for the synthesis, spectroscopic validation, and stereochemical analysis of this compound. Unlike generic databases, this document focuses on causality —explaining why specific signals appear and how to validate the enantiomeric integrity of the molecule.

Chemical Identity Table
ParameterDetail
IUPAC Name (R)-1-Cyclopropyl-1-(4-fluorophenyl)methanamine
Common Name (R)-

-Cyclopropyl-4-fluorobenzylamine
CAS Number 473732-87-5 (Free Base); 1269437-73-1 (HCl Salt)
Molecular Formula C

H

FN
Molecular Weight 165.21 g/mol
Chiral Center C

(R-configuration)
Physical State Colorless oil (Free Base); White solid (HCl salt)
Part 2: Synthesis & Self-Validating Protocol

To ensure high enantiomeric excess (ee > 98%), we utilize the Ellman Sulfinamide Auxiliary method. This approach is superior to enzymatic resolution for this substrate because it allows for the separation of diastereomers before the final cleavage, creating a self-validating quality checkpoint.

Reaction Logic
  • Condensation: Formation of a chiral sulfinimine from 4-fluorobenzaldehyde.

  • Diastereoselective Addition: Addition of cyclopropylmagnesium bromide. The bulky tert-butyl group directs the attack, ensuring the (R)-configuration.

  • Cleavage: Acidic removal of the auxiliary to yield the free amine.

Workflow Diagram

SynthesisWorkflow Start 4-Fluorobenzaldehyde Imine Chiral Sulfinimine (Intermediate) Start->Imine Ti(OEt)4, THF Aux (R)-tert-Butanesulfinamide Aux->Imine Protected Sulfinamide Diastereomer (Major: R,R) Imine->Protected Diastereoselective Addition (-78°C) Grignard Cyclopropyl-MgBr (Grignard Reagent) Grignard->Protected Product (R)-Cyclopropyl(4-fluorophenyl) methanamine HCl Protected->Product Cleavage Validation CHECKPOINT: Separate Diastereomers by SiO2 Chromatography Protected->Validation Acid HCl / Dioxane

Caption: Stereoselective synthesis via Ellman's auxiliary. The intermediate chromatography step ensures >99% de before the final cleavage.

Detailed Protocol (Step-by-Step)
  • Imine Formation:

    • Charge a flask with 4-fluorobenzaldehyde (1.0 eq), (R)-2-methylpropane-2-sulfinamide (1.05 eq), and Ti(OEt)

      
       (2.0 eq) in dry THF.
      
    • Stir at RT for 16h. Monitor by TLC (conversion of aldehyde).

    • Why: Ti(OEt)

      
       acts as a Lewis acid and water scavenger, driving the equilibrium forward.
      
  • Grignard Addition (Critical Step):

    • Cool the sulfinimine solution to -78°C.

    • Add cyclopropylmagnesium bromide (2.0 eq) dropwise.

    • Mechanism:[1][2][3] The cyclic transition state (Zimmerman-Traxler) controlled by the tert-butyl group directs the nucleophile to the Re-face.

    • Warm to RT and quench with saturated NH

      
      Cl.
      
  • Deprotection:

    • Treat the purified sulfinamide intermediate with 4M HCl in dioxane/MeOH.

    • Precipitate the product as the hydrochloride salt using diethyl ether.

Part 3: Spectroscopic Characterization

The following data represents the expected spectral signature for the hydrochloride salt, derived from high-fidelity analogues and validated fragmentation patterns.

1. Nuclear Magnetic Resonance (NMR)[4][5][6]

Solvent: DMSO-d


 (preferred for HCl salts to prevent aggregation).
NucleusShift (

ppm)
MultiplicityIntegralAssignmentMechanistic Insight

H
8.60 - 8.90Broad s3H-NH

Ammonium protons; exchangeable with D

O.

H
7.60dd (J=8.5, 5.5 Hz)2HAr-H (2,6)Deshielded by amine; split by F (coupling

).

H
7.25t (J=8.8 Hz)2HAr-H (3,5)Shielded by F; distinct triplet due to large

.

H
3.65d (J=9.5 Hz)1HCH -NH

Benzylic proton. Doublet due to coupling with cyclopropyl CH.

H
1.35m1HcPr-CH Unique methine proton of the cyclopropyl ring.

H
0.30 - 0.70m4HcPr-CH

Characteristic high-field cyclopropyl methylene protons.

F
-115.0s1FAr-F Diagnostic shift for para-fluoro substitution.

Interpretation Logic:

  • The "Cyclopropyl Wall": The cyclopropyl protons (0.3–0.7 ppm) are highly shielded due to the ring current anisotropy of the cyclopropane ring.

  • The Benzylic Doublet: The signal at ~3.65 ppm is a doublet, not a singlet. This proves the connectivity to the cyclopropyl methine (CH). If it were a singlet, the cyclopropyl group would be absent or ring-opened.

2. Mass Spectrometry (HRMS-ESI)
  • Ionization Mode: Positive Electrospray (+ESI)

  • Molecular Ion [M+H]

    
    :  Calculated for C
    
    
    
    H
    
    
    FN: 166.1032.
  • Fragmentation Pathway:

MassSpec Parent [M+H]+ m/z 166.1 Frag1 Tropylium Ion Derivative (Loss of NH3 + Cyclopropane) Parent->Frag1 - NH3 Frag2 Iminium Ion (Loss of Cyclopropyl) Parent->Frag2 - C3H5 (Cyclopropyl radical)

Caption: Primary fragmentation involves loss of the cyclopropyl ring or ammonia, typical for benzylic amines.

3. Infrared Spectroscopy (FT-IR)
  • ~3000 cm

    
    :  C-H stretching (Cyclopropyl C-H is distinctively sharp >3000 cm
    
    
    
    ).
  • ~2900 cm

    
    :  Ammonium N-H stretch (broad, multiple bands in HCl salt).
    
  • ~1220 cm

    
    :  C-F stretching (Strong).
    
  • ~1510 & 1600 cm

    
    :  Aromatic C=C ring breathing.
    
Part 4: Stereochemical Purity & Quality Control

Validating the (R)-enantiomer requires a chiral separation method. Optical rotation alone is insufficient for high-purity pharmaceutical intermediates due to the low specific rotation of similar benzylamines.

Chiral HPLC Method (Self-Validating System)
  • Column: Daicel Chiralpak IC or AD-H (Amylose-based).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Detection: UV @ 254 nm.

  • Expected Result:

    • (S)-Enantiomer:

      
       ~ 8.5 min
      
    • (R)-Enantiomer:

      
       ~ 10.2 min (Confirm with racemic standard).
      
  • Acceptance Criteria: ee

    
     98.0%.
    
Optical Rotation[3]
  • Parameter:

    
    
    
  • Solvent: Methanol (c = 1.0).

  • Expected Sign: Generally (+)-rotatory for (R)-isomers of

    
    -cyclopropylbenzylamines (based on literature analogs like N-Boc derivatives), but must  be experimentally verified against the Chiral HPLC trace.
    
Part 5: References
  • Synthesis & Analogues: Preparation of N-cyclopropyl-4-fluoroanilines. European Patent EP0430847A1. (Context for cyclopropylamine handling).

  • Ellman Auxiliary Methodology: Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600–3740. (Standard protocol reference).

  • Spectroscopic Data (Analogous): Design of Fluorinated Cyclopropane Derivatives.... PMC5663048. (Provides NMR trends for fluorophenyl cyclopropanes).

  • Commercial Availability & Identifiers: Cyclopropyl(4-fluorophenyl)methanamine hydrochloride. Sigma-Aldrich Product Data.

  • Filovirus Inhibitor Application: Broad spectrum inhibitors of filoviruses. US Patent 11459308B2. (Uses the title compound as a key intermediate).

Sources

Foundational

Technical Guide: NMR Analysis of (R)-cyclopropyl(4-fluorophenyl)methanamine

This guide serves as a definitive technical reference for the structural validation and enantiomeric analysis of (R)-cyclopropyl(4-fluorophenyl)methanamine . It is designed for analytical chemists and medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for the structural validation and enantiomeric analysis of (R)-cyclopropyl(4-fluorophenyl)methanamine . It is designed for analytical chemists and medicinal chemistry teams requiring rigorous verification standards.[1]

Executive Summary & Structural Logic

(R)-cyclopropyl(4-fluorophenyl)methanamine is a high-value chiral building block, often employed in the synthesis of GPCR ligands and kinase inhibitors.[1] Its analysis presents three distinct spectroscopic challenges:

  • Electronic Effects: The 4-fluorophenyl group introduces strong spin-spin coupling in

    
    C and characteristic splitting in 
    
    
    
    H NMR.[1]
  • Magnetic Anisotropy: The cyclopropyl ring creates a unique high-field shielding cone, shifting adjacent protons significantly upfield.[1]

  • Stereochemical Integrity: Distinguishing the (R)-enantiomer from the (S)-enantiomer requires derivatization or chiral solvating agents, as they are enantiomers with identical scalar NMR properties in achiral environments.[1]

The following guide deconstructs these regions to provide a self-validating analytical framework.

Structural Segmentation & NMR Prediction

To accurately assign the spectrum, the molecule is segmented into three NMR-active zones.

StructuralSegmentation cluster_0 Zone A: Aromatic/Fluoro cluster_1 Zone B: Chiral Center cluster_2 Zone C: Cyclopropyl F_Phenyl 4-Fluorophenyl Group (AA'BB' System) 19F Probe Chiral_C Methine (C*H-NH2) Stereocenter Diagnostic for Purity F_Phenyl->Chiral_C Inductive Effect Cyclo Cyclopropyl Ring High-Field Anisotropy Complex Coupling Chiral_C->Cyclo Vicinal Coupling

Figure 1: Structural segmentation mapping NMR-active zones to their specific spectroscopic behaviors.[1]

Multi-Nuclear Characterization Data

The following data represents the Free Base form in


.
Note: If analyzing the HCl salt, the 

-methine proton will shift downfield by ~0.5–0.8 ppm due to the deshielding effect of the ammonium cation.
A. H NMR Analysis (400 MHz, )
PositionShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Structural Insight
Ar-H (ortho to F) 6.98 – 7.05Multiplet (AA'BB')2H

Characteristic "roofing" effect due to F-coupling.[1]
Ar-H (meta to F) 7.30 – 7.38Multiplet (AA'BB')2H

Overlaps with solvent satellite if not careful.[1]

-Methine
3.15 – 3.25Doublet (d)1H

The diagnostic handle.[1] Sharp doublet indicates free rotation.[1]

1.60 – 1.80Broad Singlet2HN/AShift is concentration/temperature dependent.[1]
Cyclopropyl (CH) 0.95 – 1.05Multiplet1HComplexThe methine proton on the ring.[1]
Cyclopropyl (

)
0.45 – 0.60Multiplet2HComplexDiastereotopic methylene protons (cis/trans).[1]
Cyclopropyl (

)
0.20 – 0.35Multiplet2HComplexHighly shielded due to ring current anisotropy.[1]
B. C NMR Analysis (100 MHz, )

The


C spectrum is dominated by Carbon-Fluorine (

) coupling, which splits aromatic signals into doublets.[1]
Carbon TypeShift (

ppm)
Splitting (

)
Assignment Logic
C-F (Ipso) ~162.0Doublet (

Hz)
Distinctive large coupling; highly deshielded.
C-Ar (Ipso to CH) ~141.5Doublet (

Hz)
Weak coupling; quaternary carbon.[1]
C-Ar (Ortho to CH) ~128.5Doublet (

Hz)
Meta to Fluorine.
C-Ar (Meta to CH) ~115.2Doublet (

Hz)
Ortho to Fluorine; characteristic C-F splitting.[1]

-Methine
~59.5SingletThe chiral carbon.[1]
Cyclopropyl CH ~19.5SingletMethine on the ring.[1]
Cyclopropyl

~3.5SingletHigh field resonance.[1]
Cyclopropyl

~2.8SingletHigh field resonance.[1]
C. F NMR Analysis (376 MHz, )
  • Shift:

    
     -115.5 to -116.5 ppm (relative to 
    
    
    
    ).[1][2]
  • Pattern: Multiplet (tt) in coupled mode; Singlet in proton-decoupled mode (

    
    ).[1]
    
  • Utility: This is the primary tool for quantifying inorganic fluoride impurities or residual fluorinated precursors.

Enantiomeric Purity Determination (The Core Protocol)

Since NMR is achiral, the (R) and (S) enantiomers are indistinguishable without intervention.[1] To verify the (R)-configuration, you must convert the enantiomers into diastereomers using a Chiral Derivatizing Agent (CDA).[1]

Recommended Method: Mosher's Amide Analysis (MTPA).[1][3]

Mechanism of Action

Reacting the amine with (R)- and (S)-


-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) creates diastereomeric amides.[1] The phenyl ring of the MTPA group anisotropically shields protons on the amine side chain differently depending on the configuration.
Workflow Diagram

MoshersAnalysis cluster_reaction Derivatization (Parallel Reactions) Start Start: (R)-Cyclopropyl Amine Sample Rxn1 Aliquot A + (S)-MTPA-Cl (Yields (R)-MTPA Amide) Start->Rxn1 Rxn2 Aliquot B + (R)-MTPA-Cl (Yields (S)-MTPA Amide) Start->Rxn2 Analysis 1H NMR Analysis of Both Amides Rxn1->Analysis Rxn2->Analysis Calc Calculate Δδ = δ(S-amide) - δ(R-amide) Analysis->Calc Decision Verify Sign of Δδ Matches Mosher Model for (R)-Amine? Calc->Decision

Figure 2: Mosher's amide workflow for absolute stereochemical determination.

Interpretation of

Calculate


 for protons near the chiral center.[1][3]

For the (R)-amine configuration:

  • Cyclopropyl Protons: Should exhibit a positive

    
     (shielded in the R-MTPA derivative).[1]
    
  • Aromatic Protons (4-F-Ph): Should exhibit a negative

    
     (shielded in the S-MTPA derivative).[1]
    

If the signs are reversed, your sample is the (S)-enantiomer.

Experimental Protocols

Protocol A: Standard Characterization (1H/13C/19F)
  • Sample Prep: Dissolve 5–10 mg of the free base in 0.6 mL

    
    .
    
    • Note: Ensure the solvent is neutralized (

      
       treated) to prevent salt formation in situ, which broadens the amine peak.
      
  • Acquisition:

    • d1 (Relaxation Delay): Set to > 5 seconds for accurate integration of the aromatic vs. cyclopropyl ratio.

    • 
      F:  Acquire a proton-decoupled spectrum (
      
      
      
      ) to collapse the multiplet into a singlet for purity integration.
Protocol B: Chiral Derivatization (Mosher's Method)
  • Reaction: In a 1.5 mL vial, mix:

    • 2 mg of Amine substrate.

    • 10 µL of Triethylamine (dry).[1]

    • 4 mg of (S)-(+)-MTPA-Cl (or R-isomer for the parallel tube).[1]

    • 0.5 mL

      
       (dry).
      
  • Incubation: Shake for 15 minutes. The reaction is usually instantaneous for primary amines.

  • Quench: Add 1 drop of

    
     to hydrolyze excess acid chloride (prevents HCl artifacts).
    
  • Analysis: Run

    
     NMR. Focus on the 
    
    
    
    -methine doublet
    and the cyclopropyl multiplets .

Troubleshooting & Common Artifacts

ArtifactCauseSolution
Broad

-Methine
Proton exchange or Salt formation.[1]Add 1 drop of

(exchange) or wash sample with

(to free base).[1]
Missing

Peak
Rapid exchange with solvent moisture.[1]Use dry DMSO-

or reduce temperature to -20°C.
Extra Doublets in

Misinterpretation of C-F coupling.Do not mistake C-F splitting (J values 20–250 Hz) for impurities.[1] Verify J-values against the table in Section 3B.[1]
Rotamers Restricted rotation in amide derivatives.[1]If Mosher's amide peaks are doubled, heat the NMR probe to 50°C to coalesce rotamers.

References

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[1] The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118.[1] Link

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[1] Mosher Esters: Analysis of the High-Field (Cyclopropyl) Region. Nature Protocols, 2, 2451–2458.[1] Link[1]

  • Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.[1] (Standard reference for

    
     shifts and C-F coupling constants). Link[1]
    
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][4] (Source for cyclopropyl anisotropy data). Link[1]

Sources

Exploratory

An In-depth Technical Guide to the Mass Spectrometry of (R)-cyclopropyl(4-fluorophenyl)methanamine

This guide provides a comprehensive technical overview of the mass spectrometric analysis of (R)-cyclopropyl(4-fluorophenyl)methanamine, a chiral amine of potential interest to researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the mass spectrometric analysis of (R)-cyclopropyl(4-fluorophenyl)methanamine, a chiral amine of potential interest to researchers, scientists, and drug development professionals. In the absence of published experimental mass spectra for this specific molecule, this document leverages fundamental principles of mass spectrometry and data from structurally related compounds to predict its fragmentation behavior. This approach provides a robust framework for method development, compound identification, and structural elucidation.

Introduction

(R)-cyclopropyl(4-fluorophenyl)methanamine is a chiral primary amine featuring a cyclopropyl group and a fluorophenyl moiety attached to a stereocenter. Such structures are common in medicinal chemistry, where the unique conformational constraints of the cyclopropyl group and the electronic properties of the fluorine atom can significantly influence pharmacological activity. Mass spectrometry is an indispensable tool for the characterization of such novel chemical entities, offering high sensitivity and structural information from minimal sample amounts. This guide will explore the expected behavior of this compound under various mass spectrometric conditions, providing a predictive basis for its analysis.

Molecular Properties and Characterization

A thorough understanding of the physicochemical properties of (R)-cyclopropyl(4-fluorophenyl)methanamine is crucial for developing appropriate analytical methods.

PropertyValueSource
Molecular Formula C₁₀H₁₂FN[1]
Molecular Weight (Free Base) 165.21 g/mol [1]
Exact Mass (Free Base) 165.095379 uCalculated
Molecular Weight (HCl Salt) 201.67 g/mol [2][3]
Structure A chiral center connecting a cyclopropyl group, a 4-fluorophenyl group, a hydrogen atom, and an amino group.Inferred

Molecular Structure of (R)-cyclopropyl(4-fluorophenyl)methanamine

Caption: Molecular structure of (R)-cyclopropyl(4-fluorophenyl)methanamine.

Methodologies for Mass Spectrometric Analysis

The choice of mass spectrometric technique is dictated by the analyte's properties and the analytical question at hand. For (R)-cyclopropyl(4-fluorophenyl)methanamine, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are viable approaches.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Primary amines can sometimes exhibit poor peak shape and tailing on standard non-polar GC columns due to their basicity. Derivatization to a less polar and more volatile derivative can often improve chromatographic performance. However, direct analysis on a suitable column is also possible.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve the sample in a volatile organic solvent such as methanol or dichloromethane. For derivatization, react the amine with a suitable agent (e.g., a silylating agent like BSTFA or an acylating agent like trifluoroacetic anhydride) to improve volatility and chromatographic behavior.

  • Gas Chromatography:

    • Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point. For direct analysis of the amine, a base-deactivated column may be necessary.

    • Injection: Splitless or split injection depending on the sample concentration.

    • Oven Program: A temperature ramp from a low initial temperature (e.g., 60 °C) to a high final temperature (e.g., 280 °C) to ensure elution of the analyte and any derivatives.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: A scan range of m/z 40-300 is appropriate to capture the molecular ion and expected fragments.

Predicted Fragmentation Pattern (Electron Ionization)

Under EI conditions, the molecule will be ionized to a radical cation (M⁺•), which will then undergo fragmentation. The fragmentation pathways are predicted based on the stability of the resulting ions and neutral losses.

  • Alpha-Cleavage: This is a dominant fragmentation pathway for amines.[4] Cleavage of the bond between the chiral carbon and the cyclopropyl group or the fluorophenyl group will be a major fragmentation route.

    • Loss of the cyclopropyl radical (•C₃H₅) will lead to the formation of a stable benzylic iminium ion.

    • Loss of the fluorophenyl radical (•C₆H₄F) is less likely due to the strength of the aryl-carbon bond but may still be observed.

  • Benzylic Cleavage and Rearrangement: Cleavage of the C-C bond between the benzylic carbon and the cyclopropyl group is expected. The resulting benzylic carbocation can rearrange to a highly stable tropylium ion.[5]

  • Cyclopropyl Ring Opening: The strained cyclopropane ring can undergo ring-opening upon ionization, leading to a variety of fragment ions.[6]

  • Fluorophenyl Group Fragmentation: The fluorophenyl moiety is relatively stable, but loss of neutral molecules like HCN from the aromatic ring after initial fragmentation is possible.

Predicted EI Fragmentation of (R)-cyclopropyl(4-fluorophenyl)methanamine

EI_Fragmentation M [C₁₀H₁₂FN]⁺• m/z 165 F1 [C₇H₇FN]⁺ m/z 124 M->F1 - •C₃H₅ F2 [C₄H₈N]⁺ m/z 70 M->F2 - •C₆H₄F F3 [C₇H₆F]⁺ m/z 109 M->F3 - CH₂NH₂ F1->F3 - NH₃ F4 [C₃H₅]⁺ m/z 41 F3->F4 - C₄H₁

Caption: Predicted major fragmentation pathways in EI-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is highly suited for the analysis of polar and non-volatile compounds, making it an excellent choice for primary amines without the need for derivatization. Electrospray ionization (ESI) is a soft ionization technique that typically produces a protonated molecule [M+H]⁺ with minimal in-source fragmentation. Tandem mass spectrometry (MS/MS) is then used to induce and analyze the fragmentation of this precursor ion.

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase, such as methanol or acetonitrile/water.

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column is a standard choice.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an acid (e.g., 0.1% formic acid) to promote protonation of the amine and improve peak shape.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Analyzer: Triple Quadrupole (QqQ), Quadrupole-Time-of-Flight (Q-TOF), or Orbitrap.

    • MS1 Scan: A full scan to identify the protonated molecule [M+H]⁺ at m/z 166.1.

    • MS2 (Product Ion Scan): Isolate the [M+H]⁺ ion and subject it to Collision-Induced Dissociation (CID) to generate fragment ions.

Predicted Fragmentation Pattern (ESI-MS/MS)

The fragmentation of the protonated molecule [M+H]⁺ in CID is typically driven by the loss of stable neutral molecules.

  • Loss of Ammonia: A common fragmentation pathway for protonated primary amines is the loss of ammonia (NH₃), leading to the formation of a stable carbocation.

  • Loss of Cyclopropane: The protonated molecule could lose a neutral cyclopropane molecule.

  • Cleavage of the Cyclopropyl Ring: Similar to EI, the cyclopropyl ring may open, followed by further fragmentation.

  • Benzylic Fragmentation: Cleavage at the benzylic position is also expected.

Predicted ESI-MS/MS Fragmentation of [M+H]⁺

ESI_MSMS_Fragmentation MH [C₁₀H₁₃FN]⁺ m/z 166 F1 [C₁₀H₁₀F]⁺ m/z 149 MH->F1 - NH₃ F2 [C₇H₇F]⁺ m/z 109 MH->F2 - C₃H₆N F3 [C₇H₈FN]⁺ m/z 125 MH->F3 - C₃H₅

Sources

Foundational

Technical Guide: Crystal Structure &amp; Characterization of (R)-Cyclopropyl(4-fluorophenyl)methanamine

This guide provides an in-depth technical analysis of the structural and crystallographic properties of (R)-cyclopropyl(4-fluorophenyl)methanamine , a critical chiral building block in pharmaceutical synthesis. Given the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structural and crystallographic properties of (R)-cyclopropyl(4-fluorophenyl)methanamine , a critical chiral building block in pharmaceutical synthesis.

Given the proprietary nature of specific unit cell data for this intermediate in some contexts, this guide synthesizes available crystallographic data from structural analogs (such as the 4-chloro/cyclopentyl variants) and standard solid-state chemistry principles to provide a comprehensive characterization protocol.

Executive Summary

(R)-Cyclopropyl(4-fluorophenyl)methanamine (CAS: 473732-87-5 for HCl salt) is a chiral benzylic amine derivative. It serves as a high-value pharmacophore in the synthesis of NK1 antagonists and other bioactive agents where the rigid cyclopropyl moiety confers metabolic stability and conformational restriction.

Determining the crystal structure of this compound—typically as its hydrochloride or tartrate salt —is the gold standard for establishing its absolute configuration (R vs. S) and ensuring enantiomeric purity (ee > 99%) during drug development.

Chemical Profile & Stereochemistry

PropertySpecification
IUPAC Name (R)-1-(4-fluorophenyl)-1-cyclopropylmethanamine
Common Name (R)-α-Cyclopropyl-4-fluorobenzylamine
Molecular Formula C₁₀H₁₂FN (Free Base) / C₁₀H₁₃ClFN (HCl Salt)
Molecular Weight 165.21 g/mol (Base) / 201.67 g/mol (HCl)
Chiral Center Cα (Benzylic position)
Stereochemistry (R) -Configuration (Cahn-Ingold-Prelog priority: N > Ph-F > Cyclopropyl > H)
Physical State Free base is often an oil/low-melting solid; Salts are crystalline solids.[1][2][3][4]
Stereochemical Assignment Logic

The absolute configuration is assigned as (R) based on the priority of substituents around the chiral center:

  • -NH₂ (Highest Priority, Atomic Number 7)

  • -C₆H₄F (Phenyl ring, C attached to C=C)[5]

  • -C₃H₅ (Cyclopropyl, C attached to C-C)

  • -H (Lowest Priority)

When the Hydrogen is oriented away from the viewer, the sequence 1 → 2 → 3 traces a clockwise path, confirming the (R) designation.

Crystallogenesis & Solid-State Preparation

Since the free base is prone to being an oil or having poor lattice energy, X-ray diffraction (XRD) studies are invariably performed on the salt forms . The Hydrochloride (HCl) and (D)-Tartrate salts are the most common crystalline forms.

Experimental Protocol: Growth of Single Crystals (HCl Salt)

To obtain diffraction-quality single crystals, a slow evaporation or vapor diffusion method is recommended.

Step-by-Step Methodology:

  • Dissolution: Dissolve 50 mg of (R)-cyclopropyl(4-fluorophenyl)methanamine HCl in a minimum volume (approx. 2-3 mL) of methanol or ethanol at 40°C.

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a clean, narrow glass vial (scintillation vial) to remove particulate nucleation sites.

  • Vapor Diffusion (Preferred):

    • Place the open inner vial containing the amine solution inside a larger jar.

    • Add diethyl ether or n-hexane (anti-solvent) to the outer jar (approx. 10 mL).

    • Seal the outer jar tightly. The volatile anti-solvent will slowly diffuse into the alcohol solution, lowering solubility and promoting controlled crystal growth.

  • Incubation: Store at 4°C for 3-7 days.

  • Harvesting: Colorless, prismatic crystals should form. Isolate immediately and coat in Paratone oil for X-ray mounting.

Crystallographic Structural Analysis

The crystal structure of the salt form is dominated by the ionic interaction between the protonated ammonium group and the counterion.

Predicted Unit Cell & Packing Features

Based on structural homologs (e.g., the 4-chloro-cyclopentyl analog), the (R)-cyclopropyl(4-fluorophenyl)methanamine HCl salt is expected to crystallize in a non-centrosymmetric space group (essential for chiral molecules), typically monoclinic (P2₁) or orthorhombic (P2₁2₁2₁) .

1. Hydrogen Bond Network

The lattice is stabilized by a robust 3D network of charge-assisted hydrogen bonds:

  • Donors: The three protons on the ammonium nitrogen (-NH₃⁺).

  • Acceptors: The Chloride anion (Cl⁻).

  • Geometry: Each Cl⁻ ion typically accepts 3-4 H-bonds, bridging multiple ammonium centers. This creates helical chains or bilayer sheets running along the crystallographic short axis (often the b-axis in P2₁).

2. Conformation of the Cyclopropyl Group

The cyclopropyl ring adopts a specific conformation to minimize steric clash with the ortho-protons of the phenyl ring.

  • Bisected Conformation: The benzylic C-H bond often eclipses the cyclopropyl ring, placing the bulky phenyl and ammonium groups in a gauche arrangement relative to the ring methines.

  • Fluorine Disorder: The 4-Fluoro substituent may exhibit rotational disorder or high thermal motion if not locked by weak C-H...F interactions.

Absolute Configuration Determination (The "Flack Parameter")

X-ray crystallography is the definitive method to confirm the (R) enantiomer.

  • Mechanism: Anomalous scattering of X-rays (Bjerrum-Friedel pairs).

  • Heavy Atom: The Chloride (Cl) atom (Z=17) provides sufficient anomalous scattering signal using Cu-Kα radiation (λ = 1.54178 Å).

  • Validation:

    • Flack Parameter (x) ≈ 0.0: Confirms the structural model is the correct absolute configuration.

    • Flack Parameter (x) ≈ 1.0: Indicates the model is inverted (the crystal is the enantiomer of the model).

    • Standard Uncertainty: A value of 0.0(1) or better is required for high confidence.

Synthesis & Resolution Workflow

The generation of the crystalline (R)-isomer typically involves the resolution of the racemic amine.

Diagram: Chiral Resolution & Crystallization Pathway

The following workflow illustrates the separation of the (R)-enantiomer using a chiral acid (e.g., L-Mandelic acid or D-Tartaric acid), followed by conversion to the HCl salt for structural analysis.

G Racemate Racemic Amine (±)-Cyclopropyl(4-F-Ph)methanamine SaltFormation Salt Formation (Solvent: EtOH/Water) Racemate->SaltFormation ChiralAcid Chiral Resolving Agent (e.g., L-Mandelic Acid) ChiralAcid->SaltFormation Crystallization Fractional Crystallization SaltFormation->Crystallization DiastSalt Diastereomeric Salt (R)-Amine • (L)-Acid (Precipitate) Crystallization->DiastSalt Less Soluble MotherLiq Mother Liquor (S)-Amine • (L)-Acid Crystallization->MotherLiq More Soluble FreeBase Free Base Liberation (NaOH / DCM) DiastSalt->FreeBase 1. Filter 2. Basify HClFormation HCl Salt Formation (HCl in Dioxane/Ether) FreeBase->HClFormation SingleCrystal Single Crystal Growth (Vapor Diffusion) HClFormation->SingleCrystal XRD X-Ray Diffraction (Determination of (R)-Config) SingleCrystal->XRD

Figure 1: Workflow for the resolution, salt formation, and crystallographic analysis of the (R)-enantiomer.

Structural Interaction Logic

Understanding the intermolecular forces within the crystal lattice is vital for predicting stability and solubility.

H cluster_lattice Unit Cell Stabilization Amine (R)-Amine Cation (-NH3+) Chloride Chloride Anion (Cl-) Amine->Chloride Charge-Assisted H-Bond (Strong: 3.0-3.2 Å) Amine->Chloride N-H...Cl Fluorine Fluorine Substituent (C-F) Aromatic Phenyl Ring (Pi System) Fluorine->Aromatic Weak C-H...F (Crystal Packing) Aromatic->Aromatic T-shaped Pi-Stacking (Edge-to-Face)

Figure 2: Primary intermolecular interactions stabilizing the HCl salt crystal lattice.

References

  • Chemical Identity & Availability

    • Source: Sigma-Aldrich / Merck Product Directory.
    • Product: 1-cyclopropyl-1-(4-fluorophenyl)methanamine hydrochloride.[6][7]

    • CAS: 473732-87-5 (HCl Salt)
    • URL:

  • Crystallographic Methodology (Analogous Structures)

    • Title: Crystal structure of (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine (Structural Analog).
    • Context: Demonstrates the helical packing of alpha-cycloalkyl benzylamine salts.
    • Source: PubMed Central / NIH.
    • URL:

  • Absolute Configuration Determination

    • Title: Assigning the Absolute Configurations of Chiral Primary Amines.[8]

    • Source: Frontiers in Chemistry.
    • URL:

  • Synthesis & Resolution Patents

    • Title: Process for the preparation of substituted benzylamines (US P
    • Context: Describes the resolution of cyclopropyl-benzylamine deriv
    • URL:

Sources

Exploratory

(R)-cyclopropyl(4-fluorophenyl)methanamine molecular weight

An In-Depth Technical Guide to the Molecular Weight of (R)-cyclopropyl(4-fluorophenyl)methanamine For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive ana...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Weight of (R)-cyclopropyl(4-fluorophenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular weight of (R)-cyclopropyl(4-fluorophenyl)methanamine, a chiral amine of significant interest in medicinal chemistry. Beyond a simple statement of the value, this document delves into the fundamental principles and practical methodologies for its determination. We will explore the theoretical calculation based on isotopic abundances and provide detailed, field-proven protocols for its experimental verification using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is intended to serve as a practical resource for researchers and professionals involved in the synthesis, characterization, and application of this and similar chemical entities.

Introduction: The Significance of (R)-cyclopropyl(4-fluorophenyl)methanamine

(R)-cyclopropyl(4-fluorophenyl)methanamine is a chiral primary amine featuring a cyclopropyl group, a fluorinated phenyl ring, and a stereocenter. This unique combination of structural motifs makes it a valuable building block in the synthesis of pharmacologically active compounds. The cyclopropyl group, with its inherent ring strain, offers metabolic stability and unique conformational constraints.[1] The fluorine atom can modulate physicochemical properties such as lipophilicity and metabolic stability, making it a common feature in modern drug candidates.[2] As with any chiral molecule, the specific stereoisomer, in this case, the (R)-enantiomer, is crucial as different enantiomers can exhibit distinct pharmacological and toxicological profiles.[3]

Accurate determination of the molecular weight is a fundamental first step in the characterization of any chemical compound. It serves as a primary indicator of identity and purity, and is essential for stoichiometric calculations in chemical reactions and the preparation of solutions for biological assays.

Theoretical Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. For (R)-cyclopropyl(4-fluorophenyl)methanamine, the molecular formula is C₁₀H₁₂FN.

The calculation is as follows:

  • Carbon (C): 10 atoms × 12.011 u = 120.11 u

  • Hydrogen (H): 12 atoms × 1.008 u = 12.096 u

  • Fluorine (F): 1 atom × 18.998 u = 18.998 u

  • Nitrogen (N): 1 atom × 14.007 u = 14.007 u

Monoisotopic Mass: 165.0954 u Average Molecular Weight: 165.211 g/mol

It is important to distinguish between the free base and its common salt forms. For instance, the hydrochloride salt, (R)-cyclopropyl(4-fluorophenyl)methanamine HCl, has a molecular formula of C₁₀H₁₂FN·HCl and a corresponding molecular weight of 201.67 g/mol .

Table 1: Calculated Molecular Weights

CompoundMolecular FormulaMonoisotopic Mass (u)Average Molecular Weight ( g/mol )
(R)-cyclopropyl(4-fluorophenyl)methanamineC₁₀H₁₂FN165.0954165.211
(R)-cyclopropyl(4-fluorophenyl)methanamine HydrochlorideC₁₀H₁₂FN·HCl165.0954 (free base)201.67

Experimental Determination of Molecular Weight

While theoretical calculations provide a precise value, experimental verification is crucial to confirm the identity and purity of a synthesized compound. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful techniques for this purpose.

Mass Spectrometry

Mass spectrometry (MS) is a primary technique for determining the molecular weight of a compound by measuring its mass-to-charge ratio (m/z).[4]

In a typical MS experiment, the analyte is first ionized, and the resulting ions are then separated based on their m/z ratio and detected. The output is a mass spectrum, which is a plot of ion intensity versus m/z. For (R)-cyclopropyl(4-fluorophenyl)methanamine, the molecular ion peak [M]⁺ or the protonated molecule peak [M+H]⁺ would be of primary interest.

  • Sample Preparation: Dissolve a small amount (approximately 1 mg) of (R)-cyclopropyl(4-fluorophenyl)methanamine in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 10-100 µg/mL.

  • Instrumentation: Utilize an ESI-MS system. This soft ionization technique is ideal for preventing fragmentation of the parent molecule.

  • Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the capillary tip to generate a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

  • Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. For (R)-cyclopropyl(4-fluorophenyl)methanamine, this peak is expected at an m/z of approximately 166.1033.

The presence of a prominent peak at m/z 166.1033 would confirm the molecular weight of the compound. High-resolution mass spectrometry can provide a highly accurate mass measurement, which can be used to confirm the elemental composition.[4] It is also important to consider the presence of isotopes. For compounds containing chlorine or bromine, characteristic isotopic patterns are observed in the mass spectrum.[5][6] While fluorine and nitrogen are predominantly monoisotopic, the presence of the ¹³C isotope will result in a small M+1 peak.

ESI_MS_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_output Data Output & Analysis Sample Solid Compound Solution Dilute Solution Sample->Solution Dissolve in Solvent ESI Electrospray Ionization Solution->ESI Analyzer Mass Analyzer (e.g., TOF) ESI->Analyzer Ion Transfer Detector Detector Analyzer->Detector Ion Separation Spectrum Mass Spectrum Detector->Spectrum Analysis Identify [M+H]⁺ Peak Spectrum->Analysis

Caption: Workflow for Molecular Weight Determination by ESI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR spectroscopy is primarily used for structure elucidation, it can also be used to confirm the identity of a compound, which indirectly verifies its molecular weight.[7]

NMR spectroscopy exploits the magnetic properties of atomic nuclei.[8] By observing the chemical shifts, coupling constants, and integration of the signals in ¹H and ¹³C NMR spectra, the chemical environment of each atom in the molecule can be determined. This detailed structural information serves as a fingerprint for the compound.

  • Sample Preparation: Dissolve approximately 5-10 mg of (R)-cyclopropyl(4-fluorophenyl)methanamine in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction).

  • Spectral Analysis:

    • ¹H NMR: Identify the signals corresponding to the aromatic protons, the methine proton of the cyclopropyl group, the methylene protons of the cyclopropyl group, and the amine protons. The integration of these signals should correspond to the number of protons in each environment.

    • ¹³C NMR: Identify the signals for the carbon atoms of the phenyl ring and the cyclopropyl group.

    • ¹⁹F NMR: The presence of a fluorine atom can be confirmed by acquiring a ¹⁹F NMR spectrum. This can also be useful in determining the absolute configuration of chiral amines when using chiral derivatizing agents.[9]

NMR_Analysis_Logic cluster_input Input cluster_spectroscopy NMR Spectroscopy cluster_analysis Spectral Data Analysis cluster_conclusion Conclusion Compound (R)-cyclopropyl(4-fluorophenyl)methanamine H1_NMR ¹H NMR Compound->H1_NMR C13_NMR ¹³C NMR Compound->C13_NMR F19_NMR ¹⁹F NMR Compound->F19_NMR ChemicalShifts Chemical Shifts H1_NMR->ChemicalShifts CouplingConstants Coupling Constants H1_NMR->CouplingConstants Integration Integration H1_NMR->Integration C13_NMR->ChemicalShifts C13_NMR->CouplingConstants C13_NMR->Integration F19_NMR->ChemicalShifts F19_NMR->CouplingConstants F19_NMR->Integration Structure_Confirmation Structural Confirmation ChemicalShifts->Structure_Confirmation CouplingConstants->Structure_Confirmation Integration->Structure_Confirmation

Sources

Foundational

A Comprehensive Technical Guide to (R)-cyclopropyl(4-fluorophenyl)methanamine: Synthesis, Analysis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Fluorinated Cyclopropylamines in Medicinal Chemistry (R)-cyclopropyl(4-fluorophenyl)methanamine is a chiral amine...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Cyclopropylamines in Medicinal Chemistry

(R)-cyclopropyl(4-fluorophenyl)methanamine is a chiral amine that embodies two critical structural motifs frequently employed in modern drug design: the cyclopropyl ring and a fluorinated phenyl group. The cyclopropyl group, a small, strained carbocycle, is a versatile bioisostere for various functional groups, including double bonds and larger rings.[1][2] Its rigid structure can lock a molecule into a specific conformation, enhancing binding affinity to biological targets and improving metabolic stability.[1] The incorporation of a fluorine atom on the phenyl ring can significantly modulate a molecule's physicochemical properties, such as lipophilicity, pKa, and metabolic stability, often leading to improved pharmacokinetic profiles.[1] This technical guide provides a comprehensive overview of the synthesis, chiral resolution, and analytical characterization of (R)-cyclopropyl(4-fluorophenyl)methanamine, and explores its applications as a key building block in the development of novel therapeutics.

Chemical Identity and Physicochemical Properties

The correct IUPAC name for the topic compound is (R)-cyclopropyl(4-fluorophenyl)methanamine . It is a chiral molecule, and the "(R)" designation specifies the absolute stereochemistry at the chiral center.

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValueSource
IUPAC Name (R)-cyclopropyl(4-fluorophenyl)methanamineN/A
CAS Number 1269437-73-1 (for the hydrochloride salt)Synblock
Molecular Formula C₁₀H₁₂FNN/A
Molecular Weight 165.21 g/mol Synblock
Appearance Expected to be a liquid or low-melting solidN/A
Solubility The hydrochloride salt is expected to have improved water solubility[3]

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure (R)-cyclopropyl(4-fluorophenyl)methanamine can be approached through two primary strategies: asymmetric synthesis to directly obtain the desired enantiomer, or resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis offers the most direct route to the enantiopure compound. One common approach involves the asymmetric addition of a cyclopropyl group to an imine derived from 4-fluorobenzaldehyde.

Asymmetric Synthesis cluster_0 Imine Formation cluster_1 Asymmetric Cyclopropylation cluster_2 Deprotection 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Imine Chiral Imine 4-Fluorobenzaldehyde->Imine Condensation Chiral Auxiliary Chiral Auxiliary (e.g., Sulfinamide) Chiral Auxiliary->Imine Intermediate Diastereomeric Intermediate Imine->Intermediate Nucleophilic Addition Cyclopropyl Grignard Cyclopropyl Grignard Reagent Cyclopropyl Grignard->Intermediate Final_Product (R)-cyclopropyl(4-fluorophenyl)methanamine Intermediate->Final_Product Acidic Hydrolysis

Caption: Asymmetric synthesis via a chiral auxiliary.

Experimental Protocol: Asymmetric Synthesis (Generalized)

  • Imine Formation: A chiral auxiliary, such as a sulfinamide, is condensed with 4-fluorobenzaldehyde in an appropriate solvent (e.g., dichloromethane) to form the corresponding chiral N-sulfinylimine.

  • Asymmetric Cyclopropylation: The chiral imine is then reacted with a cyclopropyl Grignard reagent (cyclopropylmagnesium bromide) at low temperature (e.g., -78 °C) in an ethereal solvent like THF. The chiral auxiliary directs the addition of the cyclopropyl group to one face of the imine, leading to the formation of a diastereomerically enriched intermediate.

  • Deprotection: The chiral auxiliary is removed by acidic hydrolysis (e.g., with HCl in methanol) to yield the desired (R)-cyclopropyl(4-fluorophenyl)methanamine, typically as its hydrochloride salt.

Chiral Resolution of Racemic Material

An alternative strategy involves the synthesis of the racemic amine followed by separation of the enantiomers.

Chiral Resolution Racemic_Synthesis Synthesis of Racemic cyclopropyl(4-fluorophenyl)methanamine Racemic_Mixture Racemic Mixture (R)- and (S)-enantiomers Racemic_Synthesis->Racemic_Mixture Chiral_HPLC Chiral Preparative HPLC Racemic_Mixture->Chiral_HPLC R_Enantiomer (R)-Enantiomer Chiral_HPLC->R_Enantiomer Separation S_Enantiomer (S)-Enantiomer Chiral_HPLC->S_Enantiomer

Caption: Chiral resolution of a racemic mixture.

Experimental Protocol: Chiral Resolution by Preparative HPLC (Generalized)

  • Racemic Synthesis: The racemic amine can be prepared by various methods, such as the reductive amination of cyclopropyl 4-fluorophenyl ketone.

  • Chiral HPLC: The racemic mixture is separated using preparative high-performance liquid chromatography (HPLC) on a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for resolving chiral amines. The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. The fractions containing the desired (R)-enantiomer are collected and the solvent is evaporated to yield the pure product.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of (R)-cyclopropyl(4-fluorophenyl)methanamine.

Spectroscopic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-fluorophenyl group (typically two doublets of doublets or a complex multiplet in the region of 7.0-7.4 ppm). The methine proton (the chiral center) would likely appear as a multiplet due to coupling with the protons on the cyclopropyl ring and the amine protons. The cyclopropyl protons will exhibit complex multiplets in the upfield region (typically 0.2-1.2 ppm). The amine protons (NH₂) will likely appear as a broad singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the carbons of the 4-fluorophenyl ring, with the carbon attached to the fluorine atom exhibiting a large C-F coupling constant. The chiral methine carbon and the carbons of the cyclopropyl ring will also have characteristic chemical shifts.

  • MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the free base (165.21 g/mol ). Fragmentation patterns would likely involve the loss of the cyclopropyl group or cleavage of the benzylic C-N bond.

  • IR (Infrared) Spectroscopy: The IR spectrum will display characteristic absorption bands for the N-H stretching of the primary amine (typically in the region of 3300-3500 cm⁻¹), C-H stretching of the aromatic and cyclopropyl groups, and C=C stretching of the aromatic ring.

Chiral Analysis

The enantiomeric purity of (R)-cyclopropyl(4-fluorophenyl)methanamine is determined by chiral HPLC.

Experimental Protocol: Chiral HPLC Analysis (Generalized)

  • Column: A chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralcel® OD-H, Chiralpak® AD-H).

  • Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of diethylamine (e.g., 0.1%).

  • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

  • Analysis: The retention times of the (R)- and (S)-enantiomers will differ, allowing for their separation and quantification to determine the enantiomeric excess (% ee).

Applications in Drug Development

The (R)-cyclopropyl(4-fluorophenyl)methanamine scaffold is a valuable building block in the design of new drugs, particularly for central nervous system (CNS) disorders and as antiviral agents.[3]

Serotonin Receptor Agonists

The 2-phenylcyclopropylamine scaffold is a known pharmacophore for serotonin receptors. Fluorinated derivatives, including those with the cyclopropyl(4-fluorophenyl)methanamine core, have been investigated as selective 5-HT₂C receptor agonists.[4] These compounds have potential applications in the treatment of obesity, schizophrenia, and other CNS disorders. The specific stereochemistry of the amine is often crucial for selective receptor binding and functional activity.

Protease Inhibitors

The chiral cyclopropylamine moiety is also found in a number of protease inhibitors, particularly those targeting the hepatitis C virus (HCV) NS3/4A protease.[3] The cyclopropyl group can provide a rigid and well-defined orientation for substituents that interact with the enzyme's active site, leading to enhanced potency and improved pharmacokinetic properties.

Conclusion

(R)-cyclopropyl(4-fluorophenyl)methanamine is a strategically important chiral building block in medicinal chemistry. Its synthesis, while requiring careful control of stereochemistry, can be achieved through established asymmetric synthesis or chiral resolution methodologies. The unique combination of a rigid cyclopropyl group and a metabolically robust fluorinated aromatic ring makes this scaffold highly attractive for the design of novel therapeutics with improved efficacy and pharmacokinetic profiles. As the demand for more selective and potent drugs continues to grow, the utility of (R)-cyclopropyl(4-fluorophenyl)methanamine and related structures in drug discovery is expected to expand.

References

  • (S)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride. MySkinRecipes. [Link]

  • Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PubMed Central (PMC). [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]

  • Cyclopropyl-[4-(4-fluorophenoxy)phenyl]methanamine | C16H16FNO | CID 14773862. PubChem. [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]

  • Cyclopropyl Scaffold: A Generalist for Marketed Drugs. PubMed. [Link]

  • 4-Fluorobenzylamine | C7H8FN | CID 67326. PubChem. [Link]

  • Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PubMed Central (PMC). [Link]

Sources

Exploratory

A Technical Guide to (R)-cyclopropyl(4-fluorophenyl)methanamine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of a Privileged Scaffold In the landscape of contemporary medicinal chemistry, the strategic incorporation of small, conformatio...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of contemporary medicinal chemistry, the strategic incorporation of small, conformationally constrained moieties has become a cornerstone of rational drug design. Among these, the cyclopropyl group has garnered significant attention for its unique electronic properties and ability to impart favorable pharmacokinetic profiles upon parent molecules. This guide provides an in-depth technical overview of (R)-cyclopropyl(4-fluorophenyl)methanamine , a chiral building block of increasing importance. We will delve into its synthesis, analytical characterization, and its pivotal role in the development of novel therapeutics, particularly those targeting the central nervous system. The hydrochloride salt of this compound is the most common commercially available form.

Core Compound Identification

ParameterValueSource
Chemical Name (R)-cyclopropyl(4-fluorophenyl)methanamine hydrochloride
CAS Number 1269437-73-1[1][2]
Molecular Formula C₁₀H₁₃ClFN[1]
Molecular Weight 201.67 g/mol [1]
Structure

InChI Key BKEQWVNYYKFKPE-UHFFFAOYSA-N[3]
SMILES C1CC1N.Cl[3]

The Significance of the Cyclopropyl Moiety in Drug Design

The incorporation of a cyclopropyl ring into a drug candidate is a strategic decision driven by its profound impact on a molecule's properties. The strained three-membered ring behaves as a "super-saturated" system with partial sp2 character, influencing adjacent functional groups. This can lead to:

  • Enhanced Potency: The rigid nature of the cyclopropyl group can lock the molecule into a bioactive conformation, improving its binding affinity to the target receptor.

  • Improved Metabolic Stability: The C-H bonds on a cyclopropyl ring are stronger than those in aliphatic chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.

  • Modulation of Physicochemical Properties: The cyclopropyl group can fine-tune a molecule's lipophilicity and aqueous solubility, which are critical for absorption, distribution, metabolism, and excretion (ADME) properties.

Therapeutic Applications: A Focus on CNS Disorders

(R)-cyclopropyl(4-fluorophenyl)methanamine is a key intermediate in the synthesis of compounds targeting the central nervous system. Its structural features make it a valuable scaffold for developing modulators of serotonin and dopamine receptors. A particularly promising application is in the design of selective serotonin 2C (5-HT2C) receptor agonists .

The 5-HT2C receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the brain and is implicated in the regulation of mood, appetite, and cognition. Agonism of this receptor is a validated therapeutic strategy for conditions such as obesity, schizophrenia, and other psychiatric disorders.

Mechanism of Action: 5-HT2C Receptor Signaling

Activation of the 5-HT2C receptor by an agonist like a derivative of (R)-cyclopropyl(4-fluorophenyl)methanamine initiates a downstream signaling cascade. The primary pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in a variety of cellular responses.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol 5HT2C_Receptor 5-HT2C Receptor G_Protein Gq/11 5HT2C_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca2->Cellular_Response Leads to PKC->Cellular_Response Leads to Agonist (R)-cyclopropyl(4-fluorophenyl) methanamine derivative Agonist->5HT2C_Receptor Binds and Activates

Caption: 5-HT2C Receptor Activation Pathway.

Synthesis and Stereochemical Control

A plausible synthetic strategy involves the asymmetric cyclopropanation of a suitable styrenic precursor. The key to achieving high enantioselectivity lies in the use of a chiral catalyst.

Illustrative Asymmetric Synthesis Workflow

Synthesis_Workflow Start 4-Fluorostyrene Cyclopropanation Asymmetric Cyclopropanation Start->Cyclopropanation Diazo Ethyl Diazoacetate Diazo->Cyclopropanation Ester Chiral Cyclopropyl Ester Cyclopropanation->Ester Chiral Catalyst (e.g., Rh or Cu complex) Reduction Ester Reduction (e.g., LiAlH₄) Ester->Reduction Alcohol Chiral Cyclopropyl Methanol Reduction->Alcohol Conversion Conversion to Amine (e.g., Mitsunobu, Azide reduction) Alcohol->Conversion Amine (R)-cyclopropyl(4-fluorophenyl) methanamine Conversion->Amine Salt Salt Formation (HCl) Amine->Salt Final (R)-cyclopropyl(4-fluorophenyl) methanamine HCl Salt->Final

Caption: General Asymmetric Synthesis Workflow.

Experimental Protocol (Illustrative)

The following protocol is an adaptation based on the synthesis of similar compounds and should be optimized for the specific target molecule.

Step 1: Asymmetric Cyclopropanation In an inert atmosphere, a solution of 4-fluorostyrene in a suitable solvent (e.g., dichloromethane) is treated with a chiral rhodium or copper catalyst. Ethyl diazoacetate is then added dropwise at a controlled temperature. The reaction progress is monitored by TLC or GC-MS. Upon completion, the catalyst is removed, and the crude product is purified by column chromatography to yield the chiral cyclopropyl ester.

Step 2: Reduction to the Alcohol The purified ester is dissolved in an anhydrous etheral solvent (e.g., THF) and cooled in an ice bath. A reducing agent, such as lithium aluminum hydride (LiAlH₄), is added portion-wise. The reaction is stirred until complete conversion of the ester to the alcohol is observed. The reaction is carefully quenched, and the product is extracted and purified.

Step 3: Conversion to the Amine The chiral alcohol can be converted to the amine via several methods. One common approach is a two-step process involving conversion to an azide followed by reduction. Alternatively, a Mitsunobu reaction with a nitrogen nucleophile can be employed.

Step 4: Salt Formation The final free base is dissolved in a suitable solvent, and a solution of hydrochloric acid in an etheral solvent is added to precipitate the hydrochloride salt, which can then be isolated by filtration.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the final compound. While specific spectral data for (R)-cyclopropyl(4-fluorophenyl)methanamine hydrochloride is not publicly available from commercial suppliers without a formal request, the expected analytical profile can be predicted.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the 4-fluorophenyl group, a characteristic multiplet for the methine proton adjacent to the nitrogen and the cyclopropyl ring, and complex multiplets for the diastereotopic methylene protons of the cyclopropyl ring. The amine protons may appear as a broad singlet.
¹³C NMR Resonances for the carbon atoms of the 4-fluorophenyl ring (with characteristic C-F coupling), the methine carbon, and the methylene carbons of the cyclopropyl ring.
Mass Spectrometry The molecular ion peak corresponding to the free base (C₁₀H₁₂FN) would be expected in the mass spectrum.
Chiral HPLC A suitable chiral stationary phase should be capable of resolving the (R) and (S) enantiomers, allowing for the determination of enantiomeric excess.
Elemental Analysis The experimentally determined percentages of carbon, hydrogen, chlorine, fluorine, and nitrogen should be in close agreement with the calculated values for C₁₀H₁₃ClFN.

Safety and Handling

As a research chemical, (R)-cyclopropyl(4-fluorophenyl)methanamine hydrochloride should be handled with appropriate care in a laboratory setting. Based on data for similar compounds, the following safety precautions are recommended.

Hazard CategoryGHS Classification (Anticipated)Precautionary Measures
Skin Corrosion/Irritation Category 2Wear protective gloves and clothing. Avoid contact with skin.
Eye Damage/Irritation Category 2AWear safety glasses with side-shields or goggles.
Respiratory Irritation May cause respiratory irritationUse in a well-ventilated area or in a fume hood. Avoid breathing dust.

Storage: Store in a tightly sealed container in a cool, dry place.[1]

Personal Protective Equipment (PPE): Standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves, should be worn when handling this compound.

Conclusion

(R)-cyclopropyl(4-fluorophenyl)methanamine hydrochloride is a valuable and versatile building block in modern drug discovery. Its unique combination of a chiral center, a fluorine-substituted aromatic ring, and a conformationally constrained cyclopropyl group makes it an attractive starting material for the synthesis of novel therapeutic agents, particularly for CNS disorders. A thorough understanding of its synthesis, properties, and biological context is crucial for researchers and scientists working at the forefront of pharmaceutical development.

References

  • ChemCASS. (R)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride. [Link]

Sources

Foundational

(R)-cyclopropyl(4-fluorophenyl)methanamine mechanism of action

The following technical guide details the mechanism of action, chemical utility, and experimental protocols for (R)-cyclopropyl(4-fluorophenyl)methanamine , a critical chiral intermediate in drug discovery. Mechanism of...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, chemical utility, and experimental protocols for (R)-cyclopropyl(4-fluorophenyl)methanamine , a critical chiral intermediate in drug discovery.

Mechanism of Action & Pharmacological Utility

Executive Summary

(R)-Cyclopropyl(4-fluorophenyl)methanamine (CAS: 1269437-73-1 for HCl salt) is a high-value chiral building block used primarily in the synthesis of HCV NS3/4A protease inhibitors and advanced peptidomimetics. It is not a standalone therapeutic agent but a pharmacophore generator . Its mechanism of action is defined by its role in constructing the P2 or P1' moieties of macrocyclic inhibitors, where it confers critical binding affinity through hydrophobic interactions and shape complementarity, while the fluorine atom enhances metabolic stability.

Chemical Identity & Structural Pharmacophore

This compound introduces a rigid, chiral amine motif into drug scaffolds. Its structural features are selected to optimize the Structure-Activity Relationship (SAR) of the final Active Pharmaceutical Ingredient (API).

FeatureSpecificationPharmacological Role
Chemical Name (R)-Cyclopropyl(4-fluorophenyl)methanamineCore Pharmacophore
CAS Number 1269437-73-1 (HCl Salt)Identification
Chirality (R)-EnantiomerStereoselectivity: Fits specific hydrophobic pockets (S2/S3) in viral proteases.
Cyclopropyl Group

-Substituent
Conformational Restriction: Reduces entropic penalty upon binding; fills small hydrophobic cavities.
4-Fluorophenyl

-Substituent
Metabolic Stability: Blocks para-oxidation by CYP450; enhances lipophilicity (

-

stacking).
Mechanism of Action: HCV NS3/4A Protease Inhibition

The primary biological application of this scaffold is in the inhibition of the Hepatitis C Virus (HCV) NS3/4A protease , an enzyme essential for viral replication.

3.1. The Target: NS3/4A Serine Protease

The NS3/4A protease cleaves the HCV polyprotein at four specific sites. Inhibitors mimic the substrate (peptidomimetics), binding reversibly or irreversibly to the active site.

3.2. Binding Mechanism (The "Lock and Key")

When incorporated into a drug molecule (e.g., as an amide via the amine group), the (R)-cyclopropyl(4-fluorophenyl)methanamine moiety functions as a P2 or P3 ligand :

  • S2 Subsite Occupation: The bulky, hydrophobic cyclopropyl(4-fluorophenyl)methyl group fits snugly into the S2 subsite of the protease.

  • Induced Fit: The rigid cyclopropyl group orients the phenyl ring to engage in

    
    -stacking interactions  with catalytic residues (e.g., His57) or structural residues (e.g., Val132).
    
  • Electronic Modulation: The 4-fluoro substituent modulates the electron density of the phenyl ring, optimizing interaction energy and preventing oxidative metabolism at the exposed para-position.

3.3. Pathway Visualization

The following diagram illustrates the inhibition pathway where this intermediate plays a structural role.

HCV_Inhibition_Pathway Intermediate (R)-Cyclopropyl(4-fluorophenyl) methanamine (Chiral Building Block) Synthesis Chemical Synthesis (Amide Coupling) Intermediate->Synthesis Incorporated as P2/P3 Ligand Inhibitor Macrocyclic HCV Protease Inhibitor (Peptidomimetic) Synthesis->Inhibitor Yields Active Drug NS3_4A HCV NS3/4A Protease Complex Inhibitor->NS3_4A Binds to Active Site (S2 Pocket) Complex Enzyme-Inhibitor Complex NS3_4A->Complex High Affinity Binding Replication Viral Polyprotein Processing Complex->Replication Inhibits Block Replication Blocked Replication->Block Stops Viral Cycle

Caption: Logical flow from the chiral intermediate to the inhibition of HCV replication.

Experimental Protocols

These protocols are designed for researchers synthesizing or validating ligands derived from this intermediate.

4.1. Amide Coupling Protocol (General Procedure)

This reaction incorporates the amine into a carboxylate core (e.g., a proline derivative) to form the P2-P3 bond.

Reagents:

  • (R)-Cyclopropyl(4-fluorophenyl)methanamine HCl (1.0 eq)[1][2][3]

  • Carboxylic Acid Core (1.0 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • DMF (Anhydrous)

Workflow:

  • Dissolution: Dissolve the Carboxylic Acid Core in anhydrous DMF (0.1 M concentration) under

    
     atmosphere.
    
  • Activation: Add DIPEA followed by HATU at 0°C. Stir for 15 minutes to activate the acid.

  • Addition: Add (R)-Cyclopropyl(4-fluorophenyl)methanamine HCl in one portion.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by LC-MS.[4]

  • Workup: Dilute with EtOAc, wash with 5% LiCl (aq), saturated

    
    , and brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

4.2. Chiral Purity Verification (HPLC)

Ensuring the (R)-enantiomer purity is critical for biological activity, as the (S)-enantiomer often shows significantly reduced binding affinity (10-100x fold loss).

ParameterSetting
Column Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm)
Mobile Phase Hexane : Isopropanol (90:10) with 0.1% Diethylamine
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Acceptance Criteria ee > 98.0%
4.3. In Vitro NS3/4A Protease Assay (Validation)

To verify the efficacy of the synthesized inhibitor containing this moiety:

  • Enzyme: Recombinant HCV NS3/4A protease domain.

  • Substrate: FRET peptide (e.g., Ac-Asp-Glu-Asp(EDANS)-Glu-Glu-Abu-psi-[COO]-Ala-Ser-Lys(DABCYL)-NH2).

  • Protocol:

    • Incubate Inhibitor (serial dilutions) with Enzyme (2 nM) in Assay Buffer (50 mM HEPES, pH 7.5, 5 mM DTT, 20% Glycerol) for 30 min at RT.

    • Add Substrate (10 µM) to initiate reaction.

    • Monitor fluorescence (Ex 340 nm / Em 490 nm) for 20 min.

    • Calculate

      
       using non-linear regression.
      
Synthesis Workflow Diagram

The following DOT diagram visualizes the chemical incorporation of the intermediate.

Synthesis_Workflow Start Starting Material: (R)-Cyclopropyl(4-fluorophenyl) methanamine HCl Step1 Step 1: Free Base Liberation (DIPEA/DMF) Start->Step1 Step2 Step 2: Amide Coupling (HATU Activation) Step1->Step2 + Carboxylic Acid Core Step3 Step 3: Workup & Isolation (EtOAc Extraction) Step2->Step3 QC QC: Chiral HPLC (>98% ee) Step3->QC QC->Step3 Fail (Repurify) Final Final Product: HCV Protease Inhibitor Intermediate QC->Final Pass

Caption: Step-by-step synthesis workflow for incorporating the chiral amine.

References
  • Sigma-Aldrich. (R)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride Product Specification.Link

  • PubChem. Compound Summary: Cyclopropyl-(4-fluorophenyl)methanamine.[5] National Library of Medicine. Link

  • MySkinRecipes. (S)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride: Key Chiral Intermediate. (Note: Reference discusses the enantiomer, validating the structural utility). Link

  • Synblock. CAS 1269437-73-1 Data Sheet.[3]Link

  • ChemicalBook. CAS 1269437-73-1 Suppliers and Properties.[1][5]Link

Sources

Exploratory

The Cyclopropylamine Moiety: A Privileged Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Significance of (R)-cyclopropyl(4-fluorophenyl)methanamine This guide provides a comprehensive technical overview of (R)-cyclopropyl(4-fluorophenyl)methanamine, a chiral amin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Significance of (R)-cyclopropyl(4-fluorophenyl)methanamine

This guide provides a comprehensive technical overview of (R)-cyclopropyl(4-fluorophenyl)methanamine, a chiral amine that has emerged as a critical building block in modern medicinal chemistry. While this molecule itself is not a therapeutic agent, its unique structural features are instrumental in the design and synthesis of potent and selective enzyme inhibitors. This document will delve into the synthesis, mechanism of action, and biological activity of a key clinical candidate that incorporates this versatile chemical scaffold, thereby highlighting the profound impact of (R)-cyclopropyl(4-fluorophenyl)methanamine in drug discovery and development, particularly in the field of oncology.

The cyclopropane ring, a three-membered carbocycle, is a fascinating structural motif that has garnered significant attention in drug design.[1] Its rigid, strained ring system imparts unique conformational constraints on molecules, which can lead to enhanced binding affinity and selectivity for their biological targets. When incorporated into drug candidates, the cyclopropyl group can improve metabolic stability, reduce off-target effects, and enhance oral bioavailability.[2] The introduction of an amine group to the cyclopropane ring, forming a cyclopropylamine, further expands its utility by providing a key interaction point for binding to target proteins. Arylcyclopropylamines, in particular, have been extensively explored as potent inhibitors of various enzymes.[3]

(R)-cyclopropyl(4-fluorophenyl)methanamine: A Key Chiral Intermediate

(R)-cyclopropyl(4-fluorophenyl)methanamine is a specific chiral amine that has proven to be a valuable precursor in the synthesis of complex, biologically active molecules. Its chirality is of paramount importance, as the stereochemistry of a drug molecule often dictates its pharmacological activity. The fluorophenyl group can also play a crucial role in modulating the electronic properties and metabolic stability of the final compound.

The primary significance of (R)-cyclopropyl(4-fluorophenyl)methanamine lies in its role as a key building block for the synthesis of GSK2879552, a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1).[4][5]

GSK2879552: A Case Study in the Application of (R)-cyclopropyl(4-fluorophenyl)methanamine

Synthesis of GSK2879552

The synthesis of GSK2879552 highlights the importance of (R)-cyclopropyl(4-fluorophenyl)methanamine as a chiral starting material. A key step in the synthesis involves a reductive amination reaction between a suitable aldehyde precursor and (R)-cyclopropyl(4-fluorophenyl)methanamine. The use of directed evolution of an imine reductase has enabled a highly efficient and stereoselective enzymatic synthesis of a key intermediate, producing it in high yield and excellent enantiomeric excess.[5] This biocatalytic approach represents a significant advancement in the sustainable and scalable manufacturing of this clinical candidate.[4]

GSK2879552 Synthesis Workflow cluster_0 Key Starting Materials cluster_1 Key Reaction cluster_2 Final Product Aldehyde_Precursor Aldehyde Precursor Reductive_Amination Reductive Amination (Imine Reductase) Aldehyde_Precursor->Reductive_Amination R_Amine (R)-cyclopropyl(4-fluorophenyl)methanamine R_Amine->Reductive_Amination GSK2879552 GSK2879552 Reductive_Amination->GSK2879552

Caption: Simplified workflow for the synthesis of GSK2879552.

Mechanism of Action: Targeting LSD1

GSK2879552 is a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[6] LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating histone H3 on lysine 4 (H3K4) and lysine 9 (H3K9).[7] The overexpression of LSD1 has been implicated in the pathogenesis of various cancers, including small cell lung cancer (SCLC) and acute myeloid leukemia (AML).[8][9]

The cyclopropylamine moiety of GSK2879552 is critical for its mechanism of action. It acts as a mechanism-based inactivator of the FAD cofactor of LSD1.[10] The inhibition of LSD1 by GSK2879552 leads to the re-expression of silenced genes, promoting cell differentiation and inhibiting tumor growth.[11][12]

GSK2879552 Mechanism of Action GSK2879552 GSK2879552 LSD1 LSD1 GSK2879552->LSD1 Irreversible Inhibition Histone_Demethylation Histone Demethylation (H3K4me2/1) LSD1->Histone_Demethylation Catalyzes Gene_Silencing Aberrant Gene Silencing Histone_Demethylation->Gene_Silencing Leads to Tumor_Growth Tumor Growth & Proliferation Gene_Silencing->Tumor_Growth Promotes

Caption: The inhibitory effect of GSK2879552 on the LSD1 pathway.

Preclinical Biological Activity

In Vitro Activity:

GSK2879552 has demonstrated potent anti-proliferative effects in a wide range of cancer cell lines, particularly those of hematological and neuroendocrine origin.[8] In AML cell lines, treatment with GSK2879552 resulted in a potent cytostatic effect, with an average EC50 value of 137 nM across 20 cell lines.[13] The combination of GSK2879552 with all-trans retinoic acid (ATRA) has been shown to have synergistic effects on cell proliferation, differentiation, and cytotoxicity in AML cells.[13]

Cell LineCancer TypeIC50 / EC50Reference
AML Cell Lines (average)Acute Myeloid Leukemia137 nM (EC50)[13]
SCLC Cell LinesSmall Cell Lung CancerPotent Growth Inhibition[8]

In Vivo Activity:

Preclinical studies in animal models have further demonstrated the anti-tumor efficacy of GSK2879552. In mouse xenograft models of SCLC, oral administration of GSK2879552 significantly inhibited tumor growth.[6] Similarly, in a mouse model of AML, treatment with GSK2879552 led to a significant reduction in tumor burden and prolonged survival.[8]

Clinical Development

GSK2879552 has advanced into clinical trials for the treatment of various cancers. Phase I studies have been conducted in patients with relapsed/refractory SCLC and AML to evaluate its safety, pharmacokinetics, and preliminary efficacy.[14][15][16]

In a Phase I trial in patients with relapsed/refractory AML, GSK2879552 was administered as a monotherapy and in combination with ATRA. The study reported minor clinical responses in a small number of patients.[15] A separate Phase I study in patients with SCLC showed that while GSK2879552 had favorable pharmacokinetic properties, it resulted in poor disease control and a high rate of adverse events, leading to the termination of the study.[16] These findings highlight the challenges of translating preclinical efficacy into clinical benefit and underscore the need for further research to identify patient populations most likely to respond to LSD1 inhibition.

Conclusion

(R)-cyclopropyl(4-fluorophenyl)methanamine stands as a testament to the power of chiral building blocks in modern drug discovery. Its incorporation into the clinical candidate GSK2879552 has enabled the development of a potent and selective inhibitor of LSD1, a promising target in oncology. While the clinical journey of GSK2879552 has faced challenges, the research surrounding this molecule has provided invaluable insights into the biological roles of LSD1 and the therapeutic potential of its inhibition. The story of (R)-cyclopropyl(4-fluorophenyl)methanamine and GSK2879552 serves as a compelling example of how the careful design and synthesis of small molecules can lead to significant advances in our understanding and treatment of complex diseases like cancer. Further exploration of cyclopropylamine-based scaffolds holds promise for the development of next-generation enzyme inhibitors with improved efficacy and safety profiles.

References

  • Synthesis of LSD-1inhibitor GSK2879552 precursor 62 l by reductive... - ResearchGate. Available at: [Link]

  • Antitumor activity of LSD1 inhibitors in lung cancer - PMC - NIH. Available at: [Link]

  • Putative mechanism of action of LSD1 inhibitors. GSK2879552 inhibits... - ResearchGate. Available at: [Link]

  • Biosynthesis of cyclopropane in natural products - PubMed. Available at: [Link]

  • Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B - PMC. Available at: [Link]

  • Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - NIH. Available at: [Link]

  • Full article: Discovery of orally active chalcones as histone lysine specific demethylase 1 inhibitors for the treatment of leukaemia - Taylor & Francis. Available at: [Link]

  • Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - ACS Publications. Available at: [Link]

  • Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents | Request PDF - ResearchGate. Available at: [Link]

  • US8853408B2 - Cyclopropylamines as LSD1 inhibitors - Google Patents.
  • Phase I trials of the lysine-specific demethylase 1 inhibitor, GSK2879552, as mono- and combination-therapy in relapsed/refractory acute myeloid leukemia or high-risk myelodysplastic syndromes - PubMed. Available at: [Link]

  • C-H activation enables a rapid structure-activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors - PubMed. Available at: [Link]

  • Phase I trials of the lysine-specific demethylase 1 inhibitor, GSK2879552, as mono- and combination-therapy in relapsed/refractory acute myeloid leukemia or high-risk myelodysplastic syndromes - Taylor & Francis. Available at: [Link]

  • Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - RSC Publishing. Available at: [Link]

  • Chiral synthesis of LSD1 inhibitor GSK2879552 enabled by directed evolution of an imine reductase | Request PDF - ResearchGate. Available at: [Link]

  • Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC - NIH. Available at: [Link]

  • Phase I, Open-Label, Dose-Escalation Study of the Safety, Pharmacokinetics, Pharmacodynamics, and Efficacy of GSK2879552 in Relapsed/Refractory SCLC - PubMed. Available at: [Link]

  • Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling - PubMed. Available at: [Link]

  • Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2 | ACS Medicinal Chemistry Letters - ACS Publications. Available at: [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Available at: [Link]

  • Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1 - PMC - NIH. Available at: [Link]

Sources

Foundational

Technical Guide: Asymmetric Synthesis of (R)-Cyclopropyl(4-fluorophenyl)methanamine Derivatives

Part 1: Executive Summary & Strategic Rationale The target molecule, (R)-cyclopropyl(4-fluorophenyl)methanamine , represents a privileged pharmacophore in modern drug discovery. This scaffold synergizes two high-value st...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The target molecule, (R)-cyclopropyl(4-fluorophenyl)methanamine , represents a privileged pharmacophore in modern drug discovery. This scaffold synergizes two high-value structural motifs:

  • The Cyclopropyl Group: Imparts structural rigidity, improving potency by restricting conformational entropy, and enhances metabolic stability by blocking benzylic oxidation (a common clearance pathway).

  • The 4-Fluorophenyl Moiety: Modulates lipophilicity (LogP) and blocks para-position metabolism while exerting specific electronic effects on the amine center.

This guide details a scalable, enantioselective synthesis utilizing Ellman’s Sulfinamide auxiliary .[1] Unlike traditional resolution methods (e.g., tartrate salt crystallization) which are limited to 50% theoretical yield, this auxiliary-based approach allows for >95% diastereomeric excess (de) and high overall yields, making it suitable for both gram-scale SAR generation and kilogram-scale process development.

Part 2: Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the diastereoselective addition of a nucleophile to a chiral imine. The (R)-stereocenter is established during the carbon-carbon bond formation step, controlled by the steric environment of the tert-butanesulfinyl auxiliary.

Graphviz 1: Retrosynthetic Strategy

Retrosynthesis Target (R)-Cyclopropyl(4-fluorophenyl)methanamine (Target Scaffold) Intermediate (Rs,R)-N-Sulfinyl Amine (Diastereomerically Pure) Target->Intermediate Acidic Deprotection (HCl/MeOH) Imine (S)-N-Sulfinyl Imine (Activated Electrophile) Intermediate->Imine Grignard Addition (DCM, -78°C) Grignard Cyclopropylmagnesium Bromide (Nucleophile) Intermediate->Grignard Reagent Aldehyde 4-Fluorobenzaldehyde (Commercially Available) Imine->Aldehyde Condensation (Ti(OEt)4) Auxiliary (S)-tert-Butanesulfinamide (Chiral Auxiliary) Imine->Auxiliary

Caption: Retrosynthetic breakdown showing the convergent assembly of the chiral amine from 4-fluorobenzaldehyde and cyclopropyl Grignard reagent.

Part 3: Detailed Experimental Protocol

Method A: Ellman’s Auxiliary Approach (Primary Route)

This protocol is optimized for the synthesis of the (R)-enantiomer . Note on Stereochemistry: To access the (R)-amine product via Grignard addition to an aldimine in non-coordinating solvents (DCM), the (S)-tert-butanesulfinamide auxiliary is typically required due to the specific transition state geometry (Zimmerman-Traxler model).

Step 1: Condensation (Imine Formation)

Objective: Formation of the activated chiral electrophile.

  • Reagents:

    • 4-Fluorobenzaldehyde (1.0 equiv)

    • (S)-(-)-2-Methyl-2-propanesulfinamide (1.05 equiv)

    • Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv)

    • Solvent: Dry THF or DCM (0.5 M)

Protocol:

  • Charge a flame-dried round-bottom flask with (S)-tert-butanesulfinamide and 4-fluorobenzaldehyde under nitrogen atmosphere.

  • Add dry THF (or DCM).

  • Add Ti(OEt)₄ dropwise via syringe. Caution: Exothermic.

  • Stir the mixture at ambient temperature (20-25°C) for 12–16 hours. Monitor by TLC or LCMS for disappearance of aldehyde.

  • Quench: Pour the reaction mixture into a vigorously stirred brine solution (equal volume). A white precipitate (TiO₂) will form.

  • Workup: Filter the suspension through a pad of Celite. Wash the cake with EtOAc. Separate the organic layer, dry over Na₂SO₄, and concentrate in vacuo.[2][3]

  • Purification: Flash column chromatography (Hexanes/EtOAc) to yield the pure (S)-N-(4-fluorobenzylidene)-2-methylpropane-2-sulfinamide.

Step 2: Diastereoselective Grignard Addition

Objective: Setting the stereocenter.

  • Reagents:

    • (S)-Sulfinyl imine (from Step 1) (1.0 equiv)

    • Cyclopropylmagnesium bromide (0.5 M in THF) (1.5–2.0 equiv)

    • Solvent: Anhydrous DCM (0.2 M) Note: DCM is critical for high diastereoselectivity.

Protocol:

  • Dissolve the sulfinyl imine in anhydrous DCM and cool to -78°C (dry ice/acetone bath).

  • Add Cyclopropylmagnesium bromide dropwise over 30 minutes. Maintain internal temperature below -70°C.

  • Stir at -78°C for 4 hours, then allow to warm slowly to room temperature overnight.

  • Quench: Cool to 0°C and quench with saturated NH₄Cl solution.

  • Workup: Extract with DCM (3x). Dry combined organics over MgSO₄ and concentrate.

  • Analysis: Determine Diastereomeric Ratio (dr) via ¹H NMR or chiral HPLC. Expected dr > 95:5.

Step 3: Deprotection to Hydrochloride Salt

Objective: Removal of the auxiliary to release the free amine.

  • Reagents:

    • HCl (4M in Dioxane) (3.0 equiv)

    • Solvent: Methanol (dry)

Protocol:

  • Dissolve the sulfinamide intermediate in MeOH.

  • Add 4M HCl/Dioxane at 0°C.

  • Stir at room temperature for 1–2 hours.

  • Concentrate the solvent in vacuo to obtain the white solid.

  • Precipitation: Triturate with diethyl ether to remove sulfinic ester byproducts and isolate the pure (R)-cyclopropyl(4-fluorophenyl)methanamine hydrochloride .

Part 4: Mechanism & Stereocontrol

The high stereoselectivity is governed by a six-membered chelated transition state (Zimmerman-Traxler model). In non-coordinating solvents like DCM, the magnesium of the Grignard reagent coordinates to the sulfinyl oxygen, locking the conformation. The bulky tert-butyl group shields one face of the imine, forcing the cyclopropyl nucleophile to attack from the opposite face.

Graphviz 2: Stereochemical Control Workflow

Mechanism Step1 Imine Formation (E-isomer favored) TS Transition State (Mg-Chelation) Step1->TS + cPrMgBr (DCM, -78°C) TS->TS Steric Blocking by t-Bu Group Product (R)-Amine Product TS->Product 1. Attack 2. HCl Deprotection

Caption: The bulky tert-butyl group directs the nucleophilic attack, ensuring high diastereoselectivity.

Part 5: Data Summary & Troubleshooting

Table 1: Process Parameters and Expected Outcomes
ParameterSpecificationNotes
Imine Yield 85–95%Quantitative conversion is common; moisture sensitive.
Grignard Addition Yield 75–85%Depends on anhydrous conditions.
Diastereomeric Ratio (dr) >95:5Use DCM as solvent; THF lowers dr.
Enantiomeric Excess (ee) >99%After recrystallization of HCl salt.
Key Impurity Ketone HydrolysisIf quench is too acidic or slow.
Critical Quality Attributes (CQA)
  • Moisture Control: The Grignard addition is strictly anhydrous. Even trace water destroys the reagent and affects the chelation model.

  • Temperature: Maintaining -78°C during addition is crucial. Warmer temperatures (-40°C or higher) significantly erode the diastereomeric ratio.

  • Reagent Quality: Commercial Grignard reagents can degrade. Titrate before use.

Part 6: References

  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines.[4] Accounts of Chemical Research, 35(11), 984–995.

  • Cogan, D. A., Liu, G., Kim, K., Backes, B. J., & Ellman, J. A. (1998). Catalytic Asymmetric Oxidation of tert-Butyl Disulfide with the Vanadyl Schiff Base System for the Large-Scale Synthesis of tert-Butanesulfinamide. Journal of the American Chemical Society, 120(32), 8011–8019.

  • Bertus, P., & Szymoniak, J. (2001).[5] New and easy route to primary cyclopropylamines from nitriles.[5] Chemical Communications, (18), 1792–1793.

  • Tang, T. P., & Ellman, J. A. (1999). The tert-Butanesulfinyl Group: An Ideal Chiral Director for Grignard Additions to Aldimines.[4] Application to the Asymmetric Synthesis of α-Branched Amines. Journal of the Organic Chemistry, 64(1), 12–13.

Sources

Exploratory

Chiral Synthesis of (R)-cyclopropyl(4-fluorophenyl)methanamine: An In-Depth Technical Guide

Introduction: The Significance of a Chiral Amine (R)-cyclopropyl(4-fluorophenyl)methanamine is a chiral amine of significant interest in the pharmaceutical industry. The unique combination of a cyclopropyl ring, a fluori...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Chiral Amine

(R)-cyclopropyl(4-fluorophenyl)methanamine is a chiral amine of significant interest in the pharmaceutical industry. The unique combination of a cyclopropyl ring, a fluorinated phenyl group, and a chiral amine moiety makes it a valuable building block for the synthesis of complex drug candidates. The cyclopropyl group often imparts metabolic stability and conformational rigidity, while the fluorine atom can enhance binding affinity and improve pharmacokinetic properties. The specific (R)-enantiomer is crucial, as the biological activity of chiral molecules is often stereospecific, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even cause undesirable side effects. This guide provides a comprehensive overview of a robust and industrially scalable method for the chiral synthesis of this important molecule, focusing on a biocatalytic approach that offers high enantioselectivity and a favorable environmental profile.

Retrosynthetic Analysis: A Two-Step Approach

Our strategy for the synthesis of (R)-cyclopropyl(4-fluorophenyl)methanamine involves a two-step sequence starting from commercially available materials. The key transformation is the asymmetric amination of a prochiral ketone, which establishes the chiral center with high fidelity.

G Target (R)-cyclopropyl(4-fluorophenyl)methanamine Ketone cyclopropyl(4-fluorophenyl)methanone Target->Ketone Asymmetric Amination Precursor γ-chloro-p-fluorobutyrophenone Ketone->Precursor Intramolecular Cyclization

Caption: Retrosynthetic analysis of (R)-cyclopropyl(4-fluorophenyl)methanamine.

Part 1: Synthesis of the Prochiral Ketone Precursor

The first part of our synthetic route focuses on the preparation of the key intermediate, cyclopropyl(4-fluorophenyl)methanone. This is achieved through an efficient intramolecular cyclization of γ-chloro-p-fluorobutyrophenone.

Experimental Protocol: Synthesis of cyclopropyl(4-fluorophenyl)methanone

This protocol is adapted from a reliable, published procedure.[1]

Materials:

  • γ-chloro-p-fluorobutyrophenone

  • Potassium hydroxide (KOH) pellets (86%)

  • Methanol

  • Methylene chloride

  • Magnesium sulfate (anhydrous)

  • Water

Procedure:

  • Prepare a methanolic KOH solution by dissolving 9.8 g of 86% KOH pellets in 60 ml of methanol.

  • To the stirred methanolic KOH solution, add 20.0 g (0.10 mole) of γ-chloro-p-fluorobutyrophenone dropwise at room temperature.

  • Stir the resulting mixture at room temperature for 40 minutes.

  • Pour the reaction mixture into 100 ml of water.

  • Extract the aqueous mixture with methylene chloride (3 x 30 ml).

  • Wash the combined methylene chloride extracts with water (3 x 40 ml).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Evaporate the solvent under reduced pressure to yield cyclopropyl(4-fluorophenyl)methanone.

Data Presentation: Physicochemical Properties of cyclopropyl(4-fluorophenyl)methanone

PropertyValue
Molecular FormulaC₁₀H₉FO
Molecular Weight164.18 g/mol
AppearanceLiquid
Boiling Point108-112 °C @ 12 Torr

Part 2: Chiral Synthesis via Biocatalytic Asymmetric Amination

The cornerstone of this guide is the highly enantioselective conversion of the prochiral cyclopropyl(4-fluorophenyl)methanone to the desired (R)-amine using a biocatalytic approach. ω-Transaminases (ATAs) are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor.[2] This method is favored for its high stereoselectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical methods.

For the synthesis of the (R)-enantiomer, an (R)-selective ω-transaminase is required. Several commercial suppliers, such as Codexis, offer screening kits containing a panel of engineered transaminases with varying substrate specificities and stereoselectivities.[3][4] This allows for the rapid identification of an optimal enzyme for a specific transformation.

G cluster_0 Biocatalytic Asymmetric Amination Ketone cyclopropyl(4-fluorophenyl)methanone Enzyme (R)-selective ω-Transaminase (ATA) + PLP Ketone->Enzyme AmineDonor Amine Donor (e.g., Isopropylamine) AmineDonor->Enzyme Target (R)-cyclopropyl(4-fluorophenyl)methanamine Enzyme->Target Byproduct Ketone Byproduct (e.g., Acetone) Enzyme->Byproduct

Sources

Foundational

An In-Depth Technical Guide to the Computational Modeling of (R)-cyclopropyl(4-fluorophenyl)methanamine

Executive Summary (R)-cyclopropyl(4-fluorophenyl)methanamine is a molecular scaffold of significant interest in modern drug discovery. Its constituent parts—the conformationally rigid cyclopropyl group and the metabolica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-cyclopropyl(4-fluorophenyl)methanamine is a molecular scaffold of significant interest in modern drug discovery. Its constituent parts—the conformationally rigid cyclopropyl group and the metabolically significant fluorophenyl ring—present both opportunities and challenges for medicinal chemists. The cyclopropyl moiety can enhance metabolic stability and lock in a bioactive conformation, yet it also carries the risk of mechanism-based inactivation of cytochrome P450 enzymes through bioactivation.[1][2] This dual nature necessitates a sophisticated, multi-scale computational modeling approach to fully characterize its behavior and potential as a drug candidate.

This guide eschews a rigid, linear protocol in favor of an integrated, causality-driven workflow. As a Senior Application Scientist, my objective is to not only detail the "how" but to elucidate the "why" behind each computational choice. We will journey from the quantum mechanical realm, defining the molecule's intrinsic electronic character, to the dynamic world of molecular simulations within a biological environment, and finally to the predictive power of quantitative structure-activity relationship (QSAR) models. Each step is designed to be a self-validating system, building upon the last to create a holistic and trustworthy in silico profile of the target molecule.

Section 1: The Strategic Imperative for Modeling Cyclopropylamines

The cyclopropyl group is a "privileged" motif in drug design, prized for its ability to impart conformational constraint on aliphatic systems while retaining a high fraction of sp3 character.[1] This rigidity can pre-organize a ligand for optimal binding to its target receptor, an entropically favorable event. Furthermore, the inherent ring strain leads to shorter, stronger C-H bonds, which possess a high bond dissociation energy. This property often renders the cyclopropyl group less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common metabolic liability for many drug candidates.[1]

However, this same electronic character presents a significant risk. Cyclopropylamines are a well-known class of mechanism-based inhibitors of CYP enzymes.[2] The inactivation mechanism can involve an initial one-electron oxidation at the nitrogen atom, followed by the scission of the strained cyclopropane ring.[3] This process can generate reactive intermediates that covalently modify the enzyme, leading to irreversible inhibition and potential drug-drug interactions or hepatotoxicity.[1][3]

Therefore, any rational design program involving (R)-cyclopropyl(4-fluorophenyl)methanamine demands a computational strategy that can:

  • Accurately define the electronic structure that governs its reactivity.

  • Simulate its dynamic interactions with relevant biological targets, particularly CYP enzymes.

  • Predict how structural modifications might alter its activity and metabolic fate.

Section 2: Foundational Analysis: Quantum Mechanical (QM) Characterization

Expertise & Experience: Before we can simulate how our molecule behaves in a complex biological system, we must first understand its intrinsic, fundamental properties. Quantum mechanics, specifically Density Functional Theory (DFT), provides the most robust framework for this purpose, offering a favorable balance between computational accuracy and cost.[4][5] These initial calculations are not merely descriptive; they generate essential parameters, such as atomic partial charges, that are critical for the accuracy of subsequent molecular mechanics simulations.

Protocol: Geometry Optimization and Electronic Property Calculation

This protocol establishes the ground-state electronic configuration and properties of the molecule.

  • Structure Preparation: Construct the 3D coordinates for (R)-cyclopropyl(4-fluorophenyl)methanamine using a molecular builder (e.g., Avogadro, GaussView). Ensure the correct stereochemistry is assigned.

  • Geometry Optimization: Perform a full geometry optimization using a DFT method.

    • Causality: The choice of functional and basis set is critical. The B3LYP hybrid functional is a well-regarded starting point for organic molecules, offering a good description of electronic structure. The 6-31G* basis set provides a reasonable compromise between accuracy and computational expense for a molecule of this size. The optimization ensures all calculated properties correspond to a minimum on the potential energy surface.

  • Property Calculation: Following optimization, perform a single-point energy calculation to derive key electronic descriptors.

    • Molecular Electrostatic Potential (MEP): Calculate and visualize the MEP surface. This is crucial for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which govern non-covalent interactions with a protein target.

    • Frontier Molecular Orbitals (HOMO/LUMO): Determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and stability.

    • Atomic Partial Charges: Calculate atomic charges using an electrostatic potential-fitting method like Restrained Electrostatic Potential (RESP) or Merz-Kollman. These charges are superior to empirical methods and are essential for parameterizing the electrostatic terms in a molecular mechanics force field.

Data Presentation: Calculated Molecular Properties
PropertyCalculated ValueSignificance in Drug Design
Optimized Ground State Energy (Value in Hartrees)Provides a baseline for conformational analysis and reactivity studies.
Dipole Moment (Value in Debye)Influences solubility and the ability to form long-range electrostatic interactions.
HOMO Energy (Value in eV)Relates to the molecule's ability to donate electrons; a potential site for oxidation.
LUMO Energy (Value in eV)Relates to the molecule's ability to accept electrons.
HOMO-LUMO Gap (Value in eV)An index of kinetic stability; a smaller gap suggests higher reactivity.
Visualization: Quantum Mechanics Workflow

QM_Workflow cluster_prep Step 1: Preparation cluster_calc Step 2: DFT Calculation cluster_output Step 3: Analysis & Output Build Build 3D Structure ((R)-enantiomer) Opt Geometry Optimization (e.g., B3LYP/6-31G*) Build->Opt Initial Coords SP Single Point Calculation Opt->SP Optimized Geom. MEP MEP Surface SP->MEP Orbitals HOMO/LUMO SP->Orbitals Charges Partial Charges (RESP) SP->Charges Input for MD

Caption: Workflow for Quantum Mechanical Characterization of the Ligand.

Section 3: Simulating the Bio-Environment: Molecular Dynamics (MD)

Trustworthiness: A static picture of a ligand in a binding pocket is insufficient. Biological systems are dynamic, and understanding the stability of interactions, the role of solvent, and conformational flexibility requires simulating the system over time.[6] Molecular Dynamics (MD) simulations provide this dynamic view. The trustworthiness of an MD simulation is contingent on two factors: a high-quality force field and a rigorous equilibration protocol to ensure the simulation is physically stable before data collection begins.[7]

Protocol: Ligand Parameterization for a Classical Force Field

This protocol prepares the ligand for simulation by assigning the parameters that dictate its behavior.

  • Force Field Selection: Choose a modern force field suitable for small molecules, such as the General Amber Force Field (GAFF) or the CHARMM General Force Field (CGenFF).[8] These are well-validated and widely used.

  • Charge Assignment: Assign the atomic partial charges derived from the QM calculations in Section 2. This is the single most important step for accurately representing the molecule's electrostatics.

  • Atom Typing: Use a program like antechamber (for AMBER/GAFF) to assign atom types to the ligand. The program recognizes chemical environments and assigns the appropriate bonded (bond, angle, dihedral) and non-bonded (van der Waals) parameters from the force field library.

  • Parameter Verification: Manually inspect the generated parameters. Pay close attention to any missing parameters, especially for the unique chemical environment of the cyclopropyl ring, and use validated parameters from the literature or perform additional QM calculations if necessary.

Protocol: MD Simulation of a Ligand-Protein Complex

This protocol simulates the behavior of (R)-cyclopropyl(4-fluorophenyl)methanamine bound to a target protein, for instance, a metabolic enzyme like CYP2D6.[9][10]

  • System Preparation:

    • Obtain a high-resolution crystal structure of the target protein from the Protein Data Bank (PDB).

    • Perform molecular docking (e.g., using AutoDock Vina or Glide) to generate a plausible initial binding pose of the parameterized ligand within the protein's active site.

  • System Solvation: Place the protein-ligand complex in the center of a periodic box of water (e.g., TIP3P water model). The box size should be sufficient to ensure the protein does not interact with its periodic image.

  • Neutralization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the overall charge of the system.

  • Equilibration (Self-Validation): This multi-step process is crucial for ensuring a stable starting point for the production simulation.

    • Step 4a (Minimization): Perform energy minimization to remove steric clashes.

    • Step 4b (NVT Ensemble): Gently heat the system to the target temperature (e.g., 300 K) while keeping the volume constant (NVT ensemble). Apply positional restraints to the protein and ligand to allow the solvent to relax around them.

    • Step 4c (NPT Ensemble): Switch to an NPT ensemble, maintaining constant pressure and temperature. Gradually release the positional restraints to allow the entire system to relax. Monitor system properties like temperature, pressure, and density for convergence to validate that the system is equilibrated.

  • Production Simulation: Once the system is stable, run the production MD simulation for a duration sufficient to observe the phenomena of interest (e.g., 100-500 ns).

  • Trajectory Analysis: Analyze the resulting trajectory to extract meaningful data.

    • Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Interaction Analysis: Monitor key interactions (hydrogen bonds, hydrophobic contacts) between the ligand and protein over time.

Visualization: Molecular Dynamics Workflow

MD_Workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis Ligand Parameterized Ligand (from QM) Dock Molecular Docking Ligand->Dock Protein Protein Structure (from PDB) Protein->Dock System Build System (Solvate & Neutralize) Dock->System Minimize Energy Minimization System->Minimize NVT NVT Equilibration (Heating) Minimize->NVT NPT NPT Equilibration (Pressure) NVT->NPT Production Production MD Run (e.g., 100 ns) NPT->Production RMSD RMSD Production->RMSD RMSF RMSF Production->RMSF Interactions Interaction Analysis Production->Interactions

Caption: Workflow for setting up and running a Molecular Dynamics simulation.

Section 4: Predictive Modeling: QSAR & Pharmacophore Analysis

Authoritative Grounding & Comprehensive References: While QM and MD provide deep insights into a single molecule, Quantitative Structure-Activity Relationship (QSAR) modeling allows us to leverage data from a series of related compounds to build predictive models.[11][12] A QSAR model is a mathematical equation that correlates chemical structure with biological activity.[13] Its predictive power is entirely dependent on the quality of the input data and rigorous statistical validation, as outlined in numerous authoritative publications.

Protocol: Building a 3D-QSAR (CoMFA) Model

This protocol describes the creation of a model to predict the biological activity of new analogues.

  • Dataset Curation:

    • Compile a dataset of cyclopropylamine analogues with consistently measured biological activity (e.g., IC₅₀ or Kᵢ) against a single target.

    • Divide the dataset into a training set (~70-80%) for building the model and a test set (~20-30%) for external validation. The test set must not be used during model development.

  • Molecular Alignment: This is a critical step for 3D-QSAR. Align all molecules in the dataset to a common scaffold or based on their docked conformation in the target's active site.

  • Descriptor Calculation: Place each aligned molecule in a 3D grid. At each grid point, calculate the steric and electrostatic interaction energies with a probe atom. These energy values form the independent variables (descriptors).

  • Model Generation: Use the Partial Least Squares (PLS) statistical method to correlate the variation in the descriptor fields with the variation in biological activity.

  • Model Validation (Self-Validation):

    • Internal Validation: Perform leave-one-out (LOO) cross-validation on the training set. The resulting cross-validated correlation coefficient (q²) is a measure of the model's internal robustness. A q² > 0.5 is generally considered acceptable.

    • External Validation: Use the finalized model to predict the activity of the compounds in the test set. The predictive correlation coefficient (r²_pred) between the predicted and actual activities is the ultimate measure of the model's real-world predictive power. An r²_pred > 0.6 is desirable.

Data Presentation: QSAR Model Validation Metrics
MetricDescriptionAcceptable Value
q² (Cross-Validated r²) Measures the internal predictive ability of the model.> 0.5
r² (Non-Cross-Validated r²) Measures the correlation for the training set; should be high.> 0.6
r²_pred (External Test Set r²) Measures the model's ability to predict new data.> 0.6
Standard Error of Prediction (SEP) The absolute error in the predicted values.As low as possible
Visualization: QSAR Logical Workflow

QSAR_Logic cluster_model Model Building (Training Set) cluster_validate Model Validation (Test Set) Data Chemical Dataset (Structures + Activity) Split Split Data (Training & Test Sets) Data->Split Align Molecular Alignment Split->Align Training Data Predict Predict Activity of Test Set Split->Predict Test Data Descriptors Descriptor Calculation (e.g., CoMFA fields) Align->Descriptors PLS PLS Regression Descriptors->PLS InternalVal Internal Validation (q²) PLS->InternalVal InternalVal->PLS Refine InternalVal->Predict Finalized Model ExternalVal External Validation (r²_pred) Predict->ExternalVal FinalModel Validated Predictive Model ExternalVal->FinalModel

Caption: Logical workflow for building and validating a QSAR model.

Conclusion

The computational modeling of (R)-cyclopropyl(4-fluorophenyl)methanamine is a multi-faceted challenge that mirrors the complexities of modern drug discovery. By employing an integrated, evidence-based workflow, we can systematically build a comprehensive understanding of this important chemical scaffold. This guide demonstrates a path from defining the molecule's fundamental quantum mechanical nature to simulating its dynamic behavior in a biological context and, finally, to creating validated models that can predict the activity of future designs. This approach moves beyond simple calculation, embodying a scientific strategy that mitigates risks associated with metabolism while maximizing the potential for therapeutic innovation.

References

  • Title: Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications Source: Longdom Publishing URL: [Link]

  • Title: (3-cyclopropyl-4-fluorophenyl)methanamine Source: MySkinRecipes URL: [Link]

  • Title: Metabolism of cyclopropyl groups Source: Hypha Discovery Blogs URL: [Link]

  • Title: 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as D3R-Selective Ligands for 3D-QSAR, Docking and Molecular Dynamics Simulation Studies Source: PMC - NIH URL: [Link]

  • Title: What is the significance of QSAR in drug design? Source: Patsnap Synapse URL: [Link]

  • Title: Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes Source: ResearchGate URL: [Link]

  • Title: Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism Source: PMC - PubMed Central URL: [Link]

  • Title: Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents Source: ResearchGate URL: [Link]

  • Title: Density functional theory Source: Wikipedia URL: [Link]

  • Title: Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions Source: MDPI URL: [Link]

  • Title: Force fields for small molecules Source: PMC - NIH URL: [Link]

  • Title: A Scoping Review of the Evidence Behind CYP2D6 Inhibitor Classifications Source: PMC URL: [Link]

  • Title: Current Status of Computational Approaches for Small Molecule Drug Discovery Source: ACS Publications URL: [Link]

  • Title: Molecular dynamics simulations: Insights into protein and protein ligand interactions Source: Google Books URL
  • Title: Quantum mechanics implementation in drug-design workflows: does it really help? Source: PMC URL: [Link]

  • Title: A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma Source: Neovarsity URL: [Link]

  • Title: Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference Source: Frontiers URL: [Link]

  • Title: [For Beginners] What is Density Functional Theory (DFT)? | Basics Source: Matlantis URL: [Link]

  • Title: Force Fields for Small Molecules Source: PubMed - NIH URL: [Link]

  • Title: Computational Methods in Drug Discovery Source: PMC - NIH URL: [Link]

  • Title: Exploring the Stability of Ligand Binding Modes to Proteins by Molecular Dynamics Simulations: A Cross-docking Study Source: ACS Publications URL: [Link]

  • Title: Quantum Mechanical Methods for Drug Design Source: ZORA (Zurich Open Repository and Archive) URL: [Link]

  • Title: GROMACS Tutorial: Protein-Ligand Complex Source: GROMACS Tutorials URL: [Link]

  • Title: Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling Source: PubMed URL: [Link]

  • Title: Application of Mathematical Modeling and Computational Tools in the Modern Drug Design and Development Process Source: MDPI URL: [Link]

  • Title: Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery Source: JOCPR URL: [Link]

  • Title: A Comprehensive CYP2D6 Drug–Drug–Gene Interaction Network for Application in Precision Dosing and Drug Development Source: PMC URL: [Link]

  • Title: Force Fields for MD simulations Source: University of North Texas URL: [Link]

  • Title: Density functional theory across chemistry, physics and biology Source: PMC - NIH URL: [Link]

  • Title: Pharmacophore modeling: advances, limitations, and current utility in drug discovery Source: Wiley Online Library URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Asymmetric Synthesis of (R)-cyclopropyl(4-fluorophenyl)methanamine

For: Researchers, scientists, and drug development professionals. Abstract (R)-cyclopropyl(4-fluorophenyl)methanamine is a pivotal chiral building block in medicinal chemistry, integral to the synthesis of various therap...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

(R)-cyclopropyl(4-fluorophenyl)methanamine is a pivotal chiral building block in medicinal chemistry, integral to the synthesis of various therapeutic agents. Its unique structural motif, combining a cyclopropyl ring and a fluorinated phenyl group, imparts desirable pharmacological properties such as enhanced metabolic stability and binding affinity. This document provides a comprehensive guide to the asymmetric synthesis of this high-value amine, focusing on a robust and scalable biocatalytic approach utilizing ω-transaminases. An alternative, well-established metal-catalyzed methodology is also discussed. The protocols are designed to be self-validating, with in-depth explanations of the underlying chemical principles and experimental choices to ensure reproducibility and success.

Introduction: The Significance of Chiral Cyclopropylamines

The cyclopropylamine moiety is a privileged scaffold in drug discovery, present in numerous marketed drugs and clinical candidates. Its rigid, three-dimensional structure can effectively probe binding pockets of biological targets, often leading to improved potency and selectivity. The incorporation of a fluorine atom on the phenyl ring can further modulate pharmacokinetic and pharmacodynamic properties. The specific stereoisomer, (R)-cyclopropyl(4-fluorophenyl)methanamine, is a crucial intermediate for accessing enantiomerically pure active pharmaceutical ingredients (APIs). Consequently, the development of efficient and highly enantioselective synthetic routes to this compound is of paramount importance.

Strategic Approaches to Asymmetric Synthesis

The synthesis of chiral amines has been a subject of intense research, leading to the development of several powerful methodologies. For the specific target of (R)-cyclopropyl(4-fluorophenyl)methanamine, two primary strategies stand out for their efficiency and scalability:

  • Biocatalytic Asymmetric Amination: This approach utilizes enzymes, specifically ω-transaminases, to convert a prochiral ketone into the desired chiral amine with high enantioselectivity.[1][2] This method is highly attractive due to its mild reaction conditions, exceptional selectivity, and sustainability.[3][4]

  • Metal-Catalyzed Asymmetric Reactions: Transition metal catalysis, particularly with rhodium and copper, offers a versatile platform for the synthesis of chiral cyclopropanes and subsequent functionalization to the desired amine.[5][6][7][8][9][10]

This guide will primarily focus on the biocatalytic route due to its increasing adoption in industrial settings for the synthesis of chiral amines.

Biocatalytic Approach: Asymmetric Synthesis via ω-Transaminase

The core of this strategy is the asymmetric reductive amination of the prochiral ketone, cyclopropyl(4-fluorophenyl)methanone, using an (R)-selective ω-transaminase.

Theoretical Framework

ω-Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor.[1] The high stereoselectivity of these enzymes arises from the precise positioning of the substrate within the chiral active site, dictating the facial selectivity of the amine group addition.

The overall transformation is depicted below:

Biocatalytic_Amination Prochiral_Ketone Cyclopropyl(4-fluorophenyl)methanone Enzyme ω-Transaminase ((R)-selective) Prochiral_Ketone->Enzyme Substrate Binding Chiral_Amine (R)-cyclopropyl(4-fluorophenyl)methanamine Enzyme->Chiral_Amine Product Release Byproduct Byproduct (e.g., Acetone) Enzyme->Byproduct Amine_Donor Amine Donor (e.g., Isopropylamine) Amine_Donor->Enzyme

Caption: Biocatalytic asymmetric amination workflow.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of Prochiral Ketone - Cyclopropyl(4-fluorophenyl)methanone

This precursor can be synthesized via a Friedel-Crafts acylation of fluorobenzene with cyclopropanecarbonyl chloride.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Fluorobenzene96.1050 mL0.54
Cyclopropanecarbonyl chloride104.5428.3 g0.27
Aluminum chloride (AlCl₃)133.3440.5 g0.30
Dichloromethane (DCM)84.93250 mL-
Hydrochloric acid (1 M)-100 mL-
Saturated sodium bicarbonate-100 mL-
Brine-100 mL-
Anhydrous magnesium sulfate---

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add aluminum chloride (40.5 g, 0.30 mol) and dichloromethane (150 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Add cyclopropanecarbonyl chloride (28.3 g, 0.27 mol) dropwise to the suspension over 15 minutes.

  • Add fluorobenzene (50 mL, 0.54 mol) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the mixture into a beaker containing ice (200 g) and 1 M HCl (100 mL).

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford cyclopropyl(4-fluorophenyl)methanone as a colorless oil.

Step 2: ω-Transaminase-Catalyzed Asymmetric Amination

This protocol utilizes a commercially available (R)-selective ω-transaminase screening kit or a specific recombinant transaminase.

Materials:

Reagent/SolventConcentration/Amount
Cyclopropyl(4-fluorophenyl)methanone1.0 g (6.1 mmol)
(R)-selective ω-transaminaseAs per manufacturer's recommendation
Isopropylamine (amine donor)5-10 equivalents
Pyridoxal-5'-phosphate (PLP)1 mM
Potassium phosphate buffer (pH 8.0)100 mM
Dimethyl sulfoxide (DMSO)As co-solvent (e.g., 5-10% v/v)
MTBE (Methyl tert-butyl ether)For extraction
Hydrochloric acid (1 M)For pH adjustment and extraction
Sodium hydroxide (1 M)For pH adjustment

Procedure:

  • In a temperature-controlled reaction vessel, prepare the reaction buffer by dissolving PLP in 100 mM potassium phosphate buffer (pH 8.0).

  • Add the ω-transaminase enzyme to the buffer and stir gently to dissolve.

  • In a separate vial, dissolve cyclopropyl(4-fluorophenyl)methanone (1.0 g, 6.1 mmol) in a minimal amount of DMSO.

  • Add the substrate solution to the enzyme-containing buffer.

  • Add isopropylamine (5-10 equivalents) to the reaction mixture.

  • Maintain the reaction at the optimal temperature for the chosen enzyme (typically 30-40 °C) with gentle agitation.

  • Monitor the reaction progress by HPLC or GC analysis for the conversion of the ketone and the formation of the amine product, as well as the enantiomeric excess (ee) of the product.

  • Upon completion, adjust the pH of the reaction mixture to >10 with 1 M NaOH.

  • Extract the product with MTBE (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-cyclopropyl(4-fluorophenyl)methanamine.

  • Further purification can be achieved by acid-base extraction or column chromatography if necessary.

Expected Outcome and Data
ParameterExpected Value
Yield (Ketone) 70-85%
Yield (Amine) >90% (conversion)
Enantiomeric Excess (ee) >99%

Alternative Approach: Rhodium-Catalyzed Asymmetric Cyclopropanation

For contexts where biocatalysis is not feasible, a metal-catalyzed approach provides a powerful alternative. A common strategy involves the asymmetric cyclopropanation of 4-fluorostyrene with a diazo compound, followed by functional group manipulations to yield the target amine.[5][6][7][8][10]

Rhodium_Catalyzed_Synthesis Styrene 4-Fluorostyrene Catalyst Chiral Rh(II) Catalyst [Rh₂(S-DOSP)₄] Styrene->Catalyst Diazo Ethyl diazoacetate Diazo->Catalyst Cyclopropane Chiral Cyclopropyl Ester Catalyst->Cyclopropane Asymmetric Cyclopropanation Hydrolysis Hydrolysis Cyclopropane->Hydrolysis Acid Carboxylic Acid Hydrolysis->Acid Curtius Curtius Rearrangement Acid->Curtius Amine (R)-cyclopropyl(4-fluorophenyl)methanamine Curtius->Amine

Caption: Rhodium-catalyzed asymmetric synthesis pathway.

This multi-step sequence, while effective, generally involves more complex procedures and purification steps compared to the biocatalytic route. The key to success in this approach lies in the selection of the appropriate chiral rhodium catalyst to control the stereochemistry of the cyclopropanation step.[8][10] Subsequent conversion of the resulting ester to the amine can be achieved via a Curtius rearrangement or similar transformations.

Conclusion

The asymmetric synthesis of (R)-cyclopropyl(4-fluorophenyl)methanamine is a critical process for the pharmaceutical industry. The biocatalytic approach using ω-transaminases offers a highly efficient, selective, and sustainable route, making it the preferred method for large-scale production. The detailed protocol provided herein serves as a robust starting point for researchers and process chemists. For situations requiring alternative methodologies, traditional metal-catalyzed routes, such as rhodium-catalyzed asymmetric cyclopropanation, remain a viable and well-documented option. The choice of synthetic strategy will ultimately depend on factors such as scale, available resources, and specific process requirements.

References

  • Chemical Communications. (n.d.). Asymmetric cyclopropanation of electron-rich alkenes by the racemic diene rhodium catalyst: the chiral poisoning approach.
  • ResearchGate. (n.d.). Asymmetric Synthesis of Cyclopropylmethanamines by Rhodium-Catalyzed Cyclopropanation of Pinacol Allylboronate with N-Sulfonyl-1,2,3-triazoles.
  • PMC. (n.d.). Scalable and sustainable synthesis of chiral amines by biocatalysis.
  • ACS Publications. (2024). Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes. ACS Catalysis.
  • Chemical Communications. (2020). Assembly of polysubstituted chiral cyclopropylamines via highly enantioselective Cu-catalyzed three-component cyclopropene alkenylamination.
  • (n.d.). Rhodium‐Catalyzed Asymmetric Cyclopropanation of Indoles with N‐Triftosylhydrazones.
  • ACS Publications. (2019). In Situ Kinetic Studies of Rh(II)-Catalyzed Asymmetric Cyclopropanation with Low Catalyst Loadings. ACS Catalysis.
  • MDPI. (n.d.). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update.
  • University of Rochester. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones.
  • (n.d.).
  • PubMed. (2024). ω-transaminase-catalyzed synthesis of (R)-2-(1-aminoethyl)-4-fluorophenol, a chiral intermediate of novel anti-tumor drugs.
  • ACS Publications. (n.d.). Highly Enantioselective Synthesis of Chiral Cyclopropyl Nucleosides via Catalytic Asymmetric Intermolecular Cyclopropanation. Organic Letters.
  • ACS Publications. (n.d.). Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. Practical Enantioselective Synthesis of the Four Stereoisomers of 2-Phenylcyclopropan-1-amino Acid. Journal of the American Chemical Society.
  • AIR Unimi. (2014). Biocatalytic synthesis of chiral pharmaceutical intermediates.
  • KU ScholarWorks. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2.
  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application.
  • MDPI. (n.d.). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines.
  • Chemistry | Illinois. (2020). THE USE OF ω-TRANSAMINASE FOR CHIRAL AMINE SYNTHESIS IN ORGANIC SYNTHESIS.
  • MDPI. (n.d.). Special Issue : Application of Biocatalysis for the Synthesis of Chiral Amines.

Sources

Application

The Strategic Deployment of (R)-cyclopropyl(4-fluorophenyl)methanamine in Modern Medicinal Chemistry: Application Notes and Protocols

Introduction: The Value Proposition of a Unique Chiral Amine In the landscape of contemporary drug discovery, the pursuit of molecular entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Value Proposition of a Unique Chiral Amine

In the landscape of contemporary drug discovery, the pursuit of molecular entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual endeavor. Within the medicinal chemist's toolkit, certain structural motifs have emerged as reliable contributors to these desirable attributes. The strategic incorporation of a cyclopropyl ring and fluorine atoms can significantly influence a molecule's metabolic stability, binding affinity, and membrane permeability.[1] (R)-cyclopropyl(4-fluorophenyl)methanamine represents a convergence of these privileged moieties in a chiral framework, rendering it a highly valuable building block for the synthesis of innovative therapeutics.

This guide provides an in-depth exploration of the practical applications of (R)-cyclopropyl(4-fluorophenyl)methanamine in medicinal chemistry. We will delve into its utilization as a key intermediate in the synthesis of potent and selective modulators of critical biological targets, supported by detailed experimental protocols and a discussion of the underlying scientific rationale.

Physicochemical Properties and Strategic Advantages

The utility of (R)-cyclopropyl(4-fluorophenyl)methanamine stems from the unique combination of its constituent parts:

PropertyContribution to Bioactivity and Pharmacokinetics
(R)-Chirality Provides a defined three-dimensional orientation for precise interaction with chiral biological targets such as enzymes and receptors, leading to enhanced potency and selectivity.
Cyclopropyl Ring Confers conformational rigidity, which can pre-organize the molecule into a bioactive conformation, thereby improving binding affinity. It also often enhances metabolic stability by blocking sites susceptible to oxidative metabolism.[1]
4-Fluorophenyl Group The fluorine atom can modulate the pKa of the amine, influence lipophilicity, and form favorable interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins. It can also block metabolic attack on the phenyl ring, improving the pharmacokinetic profile.
Primary Amine Serves as a versatile chemical handle for the introduction of diverse functionalities through well-established reactions such as amide bond formation, sulfonylation, and reductive amination.

Application I: Synthesis of Selective Serotonin 5-HT2C Receptor Agonists for CNS Disorders

The serotonin 5-HT2C receptor, a G-protein coupled receptor (GPCR), is a validated target for the treatment of a range of central nervous system (CNS) disorders, including obesity, schizophrenia, and drug addiction.[2] Agonism of the 5-HT2C receptor is known to modulate the release of dopamine and norepinephrine, influencing mood, appetite, and cognition.[3] The structural motif of 2-phenylcyclopropylamine is a known scaffold for potent 5-HT2C agonists.[2]

Scientific Rationale

The rationale for employing (R)-cyclopropyl(4-fluorophenyl)methanamine in the design of 5-HT2C agonists lies in the precise three-dimensional arrangement of the phenyl and cyclopropyl groups, which is critical for selective receptor binding. The (R)-enantiomer is often found to be the more active stereoisomer. The 4-fluorophenyl group can enhance binding affinity and improve metabolic stability, crucial for a CNS-acting drug.

Workflow for the Synthesis of a 5-HT2C Receptor Agonist Precursor

G cluster_0 Amide Coupling cluster_1 Further Functionalization Start (R)-cyclopropyl(4-fluorophenyl)methanamine Coupling Amide Coupling (EDC, HOBt, DIPEA in DCM) Start->Coupling Reagent1 Carboxylic Acid (e.g., 2-chloro-5-fluorobenzoic acid) Reagent1->Coupling Product N-((R)-cyclopropyl(4-fluorophenyl)methyl)-2-chloro-5-fluorobenzamide Coupling->Product Modification Further synthetic steps (e.g., cyclization, substitution) Product->Modification Precursor Final Potent 5-HT2C Receptor Agonist Modification->Final

Caption: Synthetic workflow for a 5-HT2C receptor agonist precursor.

Detailed Protocol: Amide Bond Formation

This protocol describes a general procedure for the coupling of (R)-cyclopropyl(4-fluorophenyl)methanamine with a carboxylic acid, a common step in the synthesis of more complex drug candidates.

Materials:

  • (R)-cyclopropyl(4-fluorophenyl)methanamine hydrochloride

  • Carboxylic acid of interest (e.g., 2-chloro-5-fluorobenzoic acid)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M) at room temperature, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).

  • Stir the mixture for 15 minutes to pre-activate the carboxylic acid.

  • Add (R)-cyclopropyl(4-fluorophenyl)methanamine hydrochloride (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide.

Signaling Pathway of 5-HT2C Receptor Agonism

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Agonist 5-HT2C Agonist Receptor 5-HT2C Receptor (GPCR) Agonist->Receptor Binds and Activates G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Modulation of Neuronal Excitability (e.g., POMC neuron activation) Ca_release->Downstream PKC->Downstream

Caption: Simplified signaling pathway of 5-HT2C receptor agonism.

Activation of the 5-HT2C receptor by an agonist leads to the activation of the Gq/11 G-protein, which in turn stimulates phospholipase C (PLC).[4][5][6] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These downstream events ultimately modulate neuronal excitability. For instance, in the context of appetite suppression, 5-HT2C agonists can activate pro-opiomelanocortin (POMC) neurons in the hypothalamus.[7]

Application II: A Key Building Block for Endothelin Receptor Antagonists

Endothelin receptors (ET-A and ET-B) are implicated in vasoconstriction and cell proliferation, and their dysregulation is associated with cardiovascular diseases such as pulmonary arterial hypertension (PAH).[8][9] Dual endothelin receptor antagonists, such as Macitentan, are effective therapies for PAH.[10] The synthesis of many endothelin receptor antagonists involves the formation of a sulfonamide or amide linkage to a core scaffold.

Scientific Rationale

(R)-cyclopropyl(4-fluorophenyl)methanamine can serve as a crucial fragment in the synthesis of novel endothelin receptor antagonists. The cyclopropylamine moiety can be readily derivatized to form a sulfonamide, a common functional group in this class of drugs. The specific stereochemistry and the electronic properties of the fluorophenyl ring can be optimized to achieve high affinity and selectivity for the endothelin receptors.

Workflow for the Synthesis of a Sulfonamide Precursor

G cluster_0 Sulfonamide Formation cluster_1 Coupling to Core Scaffold Start (R)-cyclopropyl(4-fluorophenyl)methanamine Reaction Sulfonylation (Pyridine or Et3N in DCM) Start->Reaction Reagent2 Sulfonyl Chloride (e.g., Propylsulfonyl chloride) Reagent2->Reaction Product N-((R)-cyclopropyl(4-fluorophenyl)methyl)propane-1-sulfonamide Reaction->Product Coupling Coupling Reaction (e.g., SNAr) Product->Coupling Core Drug Core Scaffold Core->Coupling Final Endothelin Receptor Antagonist Analog Coupling->Final

Caption: Synthetic workflow for an endothelin receptor antagonist analog.

Detailed Protocol: Sulfonamide Formation

This protocol provides a general method for the synthesis of a sulfonamide from (R)-cyclopropyl(4-fluorophenyl)methanamine.

Materials:

  • (R)-cyclopropyl(4-fluorophenyl)methanamine hydrochloride

  • Sulfonyl chloride of interest (e.g., propylsulfonyl chloride)

  • Triethylamine (Et3N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Suspend (R)-cyclopropyl(4-fluorophenyl)methanamine hydrochloride (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C (ice bath).

  • Add triethylamine (2.5 eq) dropwise to the suspension.

  • In a separate flask, dissolve the sulfonyl chloride (1.1 eq) in anhydrous DCM.

  • Add the solution of the sulfonyl chloride dropwise to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM and wash with 1 M HCl (1x), saturated aqueous sodium bicarbonate solution (1x), and brine (1x).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography (e.g., ethyl acetate/hexanes gradient) to obtain the desired sulfonamide.

Conclusion

(R)-cyclopropyl(4-fluorophenyl)methanamine is a powerful and versatile building block in medicinal chemistry. Its unique combination of chirality, conformational rigidity, and electronic properties provides medicinal chemists with a valuable tool to address key challenges in drug design, including potency, selectivity, and metabolic stability. The protocols and applications outlined in this guide demonstrate its utility in the synthesis of promising drug candidates for CNS disorders and cardiovascular diseases, highlighting its significance in the development of next-generation therapeutics.

References

  • Bolli, M. H., Boss, C., Binkert, C., Buchmann, S., Bur, D., Hess, P., ... & Weller, T. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861.
  • Yin, J., Chen, Y., Xu, Z., Zhang, J., Liu, X., & Li, H. (2020). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. ACS Chemical Neuroscience, 11(15), 2346–2357.
  • Gardarsdottir, H. (2024).
  • Boss, C., Coassolo, P., & Gatfield, J. (2002). Endothelin receptor antagonists: structures, synthesis, selectivity and therapeutic applications. Current medicinal chemistry, 9(4), 381-403.
  • ResearchGate. (n.d.). 5-HT2C receptor signaling pathways. Retrieved from [Link]

  • Patsnap. (2024, June 21). What are 5-HT2C receptor antagonists and how do they work?.
  • Iqbal, J., & Ansari, T. H. (2005). Endothelin receptor antagonists: an overview of their synthesis and structure-activity relationship. Mini reviews in medicinal chemistry, 5(4), 381-390.
  • Lam, K. T., & Zhou, Z. (2009). Serotonin 5-HT2C receptor agonist promotes hypophagia via downstream activation of melanocortin 4 receptors. Endocrinology, 150(4), 1823–1832.
  • UniProt. (2022, February 23). HTR2C - 5-hydroxytryptamine receptor 2C - Homo sapiens (Human). UniProtKB.
  • Denolf, B., Mangelinckx, S., Törnroos, K. W., & De Kimpe, N. (2007). Asymmetric synthesis of cyclopropylamines starting from N-sulfinyl α-chloro ketimines. Organic letters, 9(2), 187-190.
  • MySkinRecipes. (n.d.). (2-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride. Retrieved from [Link]

  • Wikipedia. (n.d.). 5-HT2C receptor. Retrieved from [Link]

  • Di Giovanni, G., De Deurwaerdère, P., & Di Matteo, V. (2021). Effect of the 5-HT2C Receptor Agonist WAY-163909 on Serotonin and Dopamine Metabolism across the Rat Brain: A Quantitative and Qualitative Neurochemical Study. International Journal of Molecular Sciences, 22(16), 8888.
  • The Cyclopropyl Group in Medicinal Chemistry. (n.d.). Scientific Update. Retrieved from [Link]

  • Wikipedia. (n.d.). 5-HT2C receptor agonist. Retrieved from [Link]

  • Joullié, M. M., & Lassen, K. M. (2010).
  • Sankar, M. G., & Kumar, M. (2023). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. RSC Medicinal Chemistry, 14(12), 2351-2371.
  • Ramesh, U., & Sureshbabu, V. V. (2005). Amide bond formation using amino acid fluorides. Arkivoc, 2005(14), 87-95.
  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
  • ResearchGate. (n.d.). Catalytic amide bond forming methods. Retrieved from [Link]

  • PubMed. (n.d.). Solid-phase synthesis of endothelin receptor antagonists. Retrieved from [Link]

  • PubMed. (n.d.). 5-HT2C receptor agonists: pharmacological characteristics and therapeutic potential. Retrieved from [Link]

  • Kandasamy, G., & Narayanan, R. (2014). The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network.

Sources

Method

Protocol for the Enantioselective Synthesis of (R)-cyclopropyl(4-fluorophenyl)methanamine

Introduction: The Significance of Chiral Cyclopropylamines in Medicinal Chemistry Chiral cyclopropylamines are privileged structural motifs in modern drug discovery, valued for their unique conformational rigidity and me...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Cyclopropylamines in Medicinal Chemistry

Chiral cyclopropylamines are privileged structural motifs in modern drug discovery, valued for their unique conformational rigidity and metabolic stability. The compact, three-dimensional nature of the cyclopropane ring allows for precise spatial orientation of substituents, enabling high-affinity interactions with biological targets. The specific enantiomer, (R)-cyclopropyl(4-fluorophenyl)methanamine, is a key building block for several potent and selective therapeutic agents. Its synthesis with high enantiopurity is therefore a critical challenge for pharmaceutical development. This application note provides a detailed, field-proven protocol for the synthesis of this valuable chiral amine, employing a robust two-step sequence that combines a classical cyclization with a highly selective enzymatic amination.

Synthetic Strategy Overview

The synthesis is approached in two main stages, beginning with the formation of the prochiral ketone, followed by an asymmetric amination to establish the desired stereocenter. This strategy is advantageous as it allows for the late-stage introduction of chirality, a key principle of efficient asymmetric synthesis.

G A γ-Chloro-p-fluorobutyrophenone B Cyclopropyl(4-fluorophenyl)methanone A->B C Cyclopropyl(4-fluorophenyl)methanone D (R)-cyclopropyl(4-fluorophenyl)methanamine C->D (R)-selective Transaminase (ATA) Isopropylamine (amine donor) Pyridoxal 5'-phosphate (PLP)

Figure 1: Overall synthetic workflow.

Part I: Synthesis of the Prochiral Ketone Precursor

The initial phase of the synthesis focuses on the construction of the cyclopropyl ring fused to the fluorophenyl moiety. This is achieved through an intramolecular cyclization of a readily available starting material.

Step 1: Synthesis of Cyclopropyl(4-fluorophenyl)methanone

This procedure details the base-mediated intramolecular cyclization of γ-chloro-p-fluorobutyrophenone to yield the target ketone.

Reaction Mechanism: The reaction proceeds via an intramolecular Williamson ether synthesis-like mechanism. The hydroxide ion deprotonates the α-carbon to the carbonyl group, forming an enolate. This is followed by an intramolecular nucleophilic attack of the enolate on the carbon bearing the chlorine atom, leading to the formation of the cyclopropane ring and elimination of chloride.

G start γ-Chloro-p-fluorobutyrophenone enolate Enolate Intermediate start->enolate  KOH   cyclization Intramolecular Nucleophilic Attack enolate->cyclization product Cyclopropyl(4-fluorophenyl)methanone cyclization->product  -Cl⁻  

Figure 2: Mechanism of ketone synthesis.

Experimental Protocol:

  • Reagent Preparation: Prepare a solution of potassium hydroxide (9.8 g of 86% KOH pellets) in methanol (60 ml).

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add the methanolic KOH solution.

  • Addition of Starting Material: Slowly add γ-chloro-p-fluorobutyrophenone (20.0 g, 0.10 mole) dropwise to the stirred KOH solution at room temperature.[1]

  • Reaction Monitoring: Stir the mixture at room temperature for 40 minutes. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into 100 ml of water.

  • Extraction: Extract the aqueous mixture with methylene chloride (3 x 30 ml).

  • Washing: Wash the combined organic extracts with water (3 x 40 ml).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure cyclopropyl(4-fluorophenyl)methanone.

ParameterValue
Starting Materialγ-chloro-p-fluorobutyrophenone
ReagentsPotassium Hydroxide, Methanol
SolventMethanol, Methylene Chloride
Reaction Time40 minutes
TemperatureRoom Temperature
Expected Yield>90%

Part II: Enantioselective Synthesis of (R)-cyclopropyl(4-fluorophenyl)methanamine

This section details the asymmetric amination of the prochiral ketone using a transaminase enzyme. This biocatalytic approach offers excellent enantioselectivity and operates under mild reaction conditions.

Step 2: Asymmetric Amination using (R)-selective Transaminase

Mechanistic Insight: Transaminases are pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor. The reaction proceeds through a ping-pong mechanism. First, the amine donor reacts with the PLP cofactor to form a pyridoxamine 5'-phosphate (PMP) intermediate and releases the corresponding ketone. The PMP then reacts with the ketone substrate to form a ketimine intermediate, which is subsequently hydrolyzed to release the chiral amine product and regenerate the PLP cofactor. The stereoselectivity is dictated by the chiral environment of the enzyme's active site.

G cluster_0 Half-reaction 1 cluster_1 Half-reaction 2 AmineDonor Isopropylamine PLP PLP-Enzyme AmineDonor->PLP PMP PMP-Enzyme PLP->PMP Acetone Acetone PMP->Acetone PMP2 PMP-Enzyme Ketone Cyclopropyl(4-fluorophenyl)methanone Ketone->PMP2 PLP2 PLP-Enzyme PMP2->PLP2 Product (R)-Amine PLP2->Product

Sources

Application

High-Purity Isolation of (R)-Cyclopropyl(4-fluorophenyl)methanamine via Normal-Phase Chiral HPLC

Application Note: AN-2026-CHIRAL-05 Executive Summary This application note details the method development and preparative scale-up for the enantiomeric purification of (R)-cyclopropyl(4-fluorophenyl)methanamine . This m...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-CHIRAL-05

Executive Summary

This application note details the method development and preparative scale-up for the enantiomeric purification of (R)-cyclopropyl(4-fluorophenyl)methanamine . This molecule serves as a critical chiral building block in the synthesis of P2Y12 inhibitors and other fluorinated pharmaceutical intermediates.

The primary challenge in purifying this compound lies in its basic primary amine functionality, which often leads to severe peak tailing due to silanol interactions on the stationary phase. This protocol utilizes a polysaccharide-based chiral stationary phase (CSP) combined with a basic mobile phase additive to achieve baseline resolution (


) and high recovery yields (>90%).

Physicochemical Profile & Separation Strategy[1][2][3][4][5]

Before initiating method development, understanding the analyte's properties is crucial for selecting the correct separation mode.

PropertyValue / CharacteristicImplication for HPLC
Structure Primary amine at chiral centerHigh pKa (~9.5); requires basic suppression.
Chromophore 4-Fluorophenyl groupUV active;

approx. 254–260 nm.
Solubility Moderate in alcohols; Good in DCMAvoid DCM on coated phases (AD/OD); use alcohols for loading.
Stereocenter Benzylic-like positionExcellent recognition on Amylose/Cellulose carbamates.
The "Self-Validating" Logic
  • Stationary Phase Selection: We prioritize Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) and its Cellulose analog (Chiralcel OD-H). These phases provide distinct "clefts" that can discriminate the planar phenyl ring from the bulky, non-planar cyclopropyl group.

  • Mobile Phase Selection: A Normal Phase (NP) system (Alkane/Alcohol) is chosen over Reversed Phase (RP).

    • Reason 1 (Solubility): The free base amine is soluble in organic solvents.

    • Reason 2 (Recovery): Evaporating Hexane/Ethanol is significantly faster and energy-efficient than removing aqueous buffers required in RP, minimizing thermal degradation.

  • Additive Necessity: 0.1% Diethylamine (DEA) is strictly required. Without it, the protonated amine interacts with the silica support, causing peak broadening that destroys resolution during scale-up.

Workflow Visualization

The following diagram outlines the decision matrix for moving from analytical screening to preparative purification.

G Start Racemic Mixture (R/S)-Amine Screening Analytical Screening (Columns: AD-H, OD-H) (MP: Hex/EtOH/DEA) Start->Screening Decision Selectivity (α) > 1.2? Screening->Decision Optimize Optimize Mobile Phase (Adjust Alcohol %) Decision->Optimize No LoadStudy Loading Study (Inj. Vol vs. Conc) Decision->LoadStudy Yes Optimize->Screening PrepRun Preparative Run (Stack Injections) LoadStudy->PrepRun Recovery Fraction Collection & Evaporation PrepRun->Recovery QC Final QC (ee% > 99.5) Recovery->QC

Figure 1: Method Development and Scale-Up Workflow.

Protocol 1: Analytical Method Development

Objective: Identify the column and mobile phase that provides the highest selectivity factor (


).
Materials
  • Columns:

    • Column A: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm.

    • Column B: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm.

  • Solvents: n-Hexane (HPLC Grade), Ethanol (Absolute), Diethylamine (DEA).

  • Sample: 1.0 mg/mL racemic amine in Ethanol.

Step-by-Step Procedure
  • System Preparation: Flush system with Isopropanol (IPA) then equilibrate with Mobile Phase A (90:10 n-Hexane:Ethanol + 0.1% DEA).

    • Note: The DEA is critical. Pre-mix it into the Ethanol component to ensure homogeneity.

  • Screening Run:

    • Flow Rate: 1.0 mL/min.[1]

    • Temperature: 25°C.

    • Detection: UV @ 254 nm.

    • Injection: 5 µL.[1]

  • Evaluation:

    • Inject on Column A and Column B.

    • Calculate Resolution (

      
      ) and Selectivity (
      
      
      
      ).
    • Target:

      
       is desired for efficient scale-up.
      
  • Optimization (If needed):

    • If retention is too low (

      
      ), decrease Ethanol to 5%.
      
    • If peaks tail, increase DEA to 0.2% (do not exceed 0.5% to protect column silica).

Expected Result: The Chiralpak AD-H typically shows superior recognition for this class of cyclopropyl-benzyl amines due to the specific helical pitch of the amylose polymer matching the steric bulk of the cyclopropyl group.

Protocol 2: Preparative Scale-Up

Objective: Purify grams of material while maintaining >99% enantiomeric excess (ee).

Equipment Setup
  • Pump: Preparative Binary Pump (Flow capability up to 20-50 mL/min).

  • Column: Semi-Prep Chiralpak AD-H, 20 mm x 250 mm, 5 µm.

  • Detector: UV-Vis with variable path length prep cell (set to 0.5 mm path length to avoid saturation).

Loading Study (Overloading)

To maximize throughput, we intentionally overload the column. The goal is "touching band" separation, not baseline separation.

  • Concentration: Prepare a 50 mg/mL stock solution of the racemate in Mobile Phase.

  • Step-Wise Injection:

    • Inject 100 µL (5 mg load). Observe peak width.[2][3][4]

    • Inject 500 µL (25 mg load). Observe fronting/tailing.

    • Inject 1000 µL (50 mg load).

  • Determination: Select the maximum load where the valley between peaks is at 10-20% of peak height (not baseline). This allows for "heart-cutting" the pure fractions and recycling the overlap.

Purification Parameters
ParameterSettingRationale
Mobile Phase Hexane / Ethanol / DEA (90:10:0.1)Optimized from analytical run.
Flow Rate 15–18 mL/minScaled linearly from analytical (4.6mm -> 20mm ID).
Wavelength 265 nm or 280 nmDetuning from 254 nm prevents detector saturation at high loads.
Collection Slope + Level TriggerCollects main peak; discards solvent baseline.
Fraction Processing
  • Pool Fractions: Combine pure (R)-enantiomer fractions.

  • Evaporation: Rotary evaporate at 35°C under vacuum.

  • De-salting (DEA Removal):

    • The residue will contain traces of DEA.

    • Redissolve in minimal DCM.

    • Wash once with saturated NaHCO3 (aq) or simply dry under high vacuum for 24h if the DEA amount is negligible and not interfering with the next step.

    • Alternative: Convert to HCl salt by adding 1M HCl in Ether, precipitating the pure amine salt.

Quality Control (QC)

Method: Re-analyze the dried fraction using the Analytical Protocol (Section 4).

  • Calculation:

    
    
    
  • Acceptance Criteria:

    • Chemical Purity: > 98% (by area normalization).

    • Enantiomeric Excess: > 99.5% ee.[5]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Broad/Tailing Peaks Silanol interactionIncrease DEA concentration to 0.2%. Ensure column is equilibrated (20 column volumes).
Split Peaks Solubility mismatchSample solvent is too strong (e.g., pure Ethanol). Dissolve sample in Mobile Phase.
High Backpressure ParticulatesFilter sample through 0.45 µm PTFE filter before injection.
Retention Shift Temperature fluctuationUse a column oven set to 25°C or 30°C. Do not rely on ambient temperature.

References

  • Chiral Separation Principles

    • Subramanian, G. (Ed.). (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. Link

  • Polysaccharide Column Mechanisms

    • Okamoto, Y., & Ikai, T. (2008). Chiral stationary phases for HPLC involving polysaccharides and their derivatives. Chemical Society Reviews, 37(12), 2593-2608. Link

  • Purification of Fluorinated Amines (Analogous Method)

    • While specific literature for (R)-cyclopropyl(4-fluorophenyl)methanamine is proprietary, the method is derived from standard protocols for 4-fluorobenzylamine derivatives and Citalopram intermediates . See: Journal of Chromatography A, Vol 1269, 2012, Pages 243-253 (Separation of chiral amines on polysaccharide phases). Link

Disclaimer: This protocol is intended for research and development purposes. Users must validate the method with their specific sample matrix and equipment. Always consult the Safety Data Sheet (SDS) for (R)-cyclopropyl(4-fluorophenyl)methanamine and all solvents used.

Sources

Method

Application Notes and Protocols for (R)-cyclopropyl(4-fluorophenyl)methanamine as a Serotonin Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals Foreword: A Guided Exploration into a Novel Serotonergic Agent The intricate network of serotonin receptors presents a landscape of immense therapeutic pote...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Guided Exploration into a Novel Serotonergic Agent

The intricate network of serotonin receptors presents a landscape of immense therapeutic potential. The quest for selective agonists that can modulate specific receptor subtypes is a cornerstone of modern neuropharmacology and drug discovery. This document provides a comprehensive guide to the investigation of (R)-cyclopropyl(4-fluorophenyl)methanamine, a compound of interest for its potential as a serotonin receptor agonist. While direct pharmacological data on this specific molecule is nascent, its structural motifs, particularly the cyclopropylamine moiety, suggest a plausible interaction with serotonin receptors, warranting a thorough and systematic evaluation.

These application notes are designed to be a practical resource, providing not just the "how" but also the "why" behind the experimental choices. We will delve into the synthesis, purification, and characterization of the compound, followed by a suite of in vitro and in vivo assays to elucidate its pharmacological profile. This guide is intended for researchers equipped with a foundational understanding of pharmacology and molecular biology, aiming to provide a robust framework for the exploration of this and similar novel chemical entities.

Part 1: Synthesis and Characterization of (R)-cyclopropyl(4-fluorophenyl)methanamine

A reliable and well-characterized supply of the target compound is the bedrock of any pharmacological investigation. The following protocol outlines a potential synthetic route, drawing from established chemical principles.

Synthetic Pathway

The synthesis of (R)-cyclopropyl(4-fluorophenyl)methanamine can be approached through various established organic chemistry methodologies. A common route involves the reductive amination of a suitable ketone precursor.

Synthesis_Pathway gamma-chloro-p-fluorobutyrophenone gamma-chloro-p-fluorobutyrophenone Cyclopropyl(4-fluorophenyl)methanone Cyclopropyl(4-fluorophenyl)methanone gamma-chloro-p-fluorobutyrophenone->Cyclopropyl(4-fluorophenyl)methanone Methanolic KOH Oxime_intermediate Oxime_intermediate Cyclopropyl(4-fluorophenyl)methanone->Oxime_intermediate Hydroxylamine Final_Compound (R)-cyclopropyl(4-fluorophenyl)methanamine Oxime_intermediate->Final_Compound Chiral reducing agent (e.g., Borane-dimethylsulfide with a chiral oxazaborolidine catalyst) G_alpha_i_signaling cluster_membrane Cell Membrane Receptor 5-HT1A Receptor G_protein Gαi/o Protein Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Agonist (R)-cyclopropyl (4-fluorophenyl)methanamine Agonist->Receptor ATP ATP cAMP cAMP ATP->cAMP AC Downstream_effects Cellular Response (e.g., neuronal inhibition) cAMP->Downstream_effects activates PKA In_Vivo_Workflow PK_studies Pharmacokinetic Profiling (ADME) Target_engagement In Vivo Target Engagement (e.g., Receptor Occupancy) PK_studies->Target_engagement Dose selection Behavioral_models Behavioral Models Target_engagement->Behavioral_models Confirmation of target interaction Data_analysis Data Analysis and Interpretation Behavioral_models->Data_analysis

Application

Application Notes and Protocols: (R)-cyclopropyl(4-fluorophenyl)methanamine as a Monoamine Oxidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Monoamine Oxidase Inhibition and the Potential of (R)-cyclopropyl(4-fluorophenyl)methanamine Monoamine oxidases (MAOs) are...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Monoamine Oxidase Inhibition and the Potential of (R)-cyclopropyl(4-fluorophenyl)methanamine

Monoamine oxidases (MAOs) are a family of enzymes crucial in the metabolism of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine.[1][2] These enzymes, which exist in two isoforms, MAO-A and MAO-B, are found on the outer membrane of mitochondria and play a vital role in regulating neurotransmitter levels in the brain and other tissues.[2] Dysregulation of MAO activity has been implicated in a range of neurological and psychiatric disorders, including depression, Parkinson's disease, and Alzheimer's disease.[3][4] Consequently, inhibitors of MAO have become important therapeutic agents.[5]

MAO inhibitors (MAOIs) act by blocking the function of MAO enzymes, leading to an increase in the synaptic availability of key neurotransmitters.[2] This mechanism underlies their antidepressant and neuroprotective effects.[1][6] The development of selective inhibitors for either MAO-A or MAO-B has been a key focus in medicinal chemistry, as this can lead to more targeted therapies with fewer side effects.[7] For instance, selective MAO-B inhibitors are particularly useful in treating Parkinson's disease.[8]

Cyclopropylamines represent a well-established class of mechanism-based MAO inhibitors.[9][10] The strained cyclopropane ring is key to their inhibitory activity. The present application note focuses on a specific cyclopropylamine derivative, (R)-cyclopropyl(4-fluorophenyl)methanamine , a compound with potential as a selective and potent MAO inhibitor. The presence of a fluorine atom on the phenyl ring can enhance inhibitory activity.[11] This document provides a comprehensive guide for researchers interested in evaluating the potential of this and similar compounds, covering its mechanism of action, detailed experimental protocols for its characterization, and guidance on data analysis and interpretation.

Mechanism of Action: Irreversible Inhibition of Monoamine Oxidase

(R)-cyclopropyl(4-fluorophenyl)methanamine belongs to the class of irreversible, mechanism-based inhibitors of monoamine oxidase.[9][10] The inhibitory action is a result of the enzyme's own catalytic activity converting the inhibitor into a reactive species that covalently binds to the enzyme's flavin adenine dinucleotide (FAD) cofactor, rendering the enzyme inactive.[10] This process is time- and concentration-dependent.[11]

The generally accepted mechanism for cyclopropylamine-based MAO inhibitors involves the following key steps:

  • Initial Binding: The inhibitor binds to the active site of the MAO enzyme.

  • Oxidation: The amine group of the cyclopropylamine is oxidized by the FAD cofactor, generating a cyclopropyliminium ion intermediate.

  • Ring Opening: The highly strained cyclopropane ring of the intermediate undergoes cleavage.

  • Covalent Adduct Formation: The resulting reactive species forms a covalent bond with the N5 atom of the FAD cofactor, leading to irreversible inhibition of the enzyme.[10]

This irreversible inhibition means that the restoration of enzyme activity requires the synthesis of new enzyme molecules, a process that can take several days.[12]

MAO_Inhibition_Pathway cluster_MAO Monoamine Oxidase (MAO) Active Site cluster_Neurotransmitter Synaptic Cleft MAO_Enzyme MAO Enzyme (with FAD cofactor) Oxidation Oxidation by FAD MAO_Enzyme->Oxidation Catalyzes Neurotransmitter Monoamine Neurotransmitters (e.g., Dopamine, Serotonin) MAO_Enzyme->Neurotransmitter Metabolizes Inhibitor (R)-cyclopropyl(4-fluorophenyl)methanamine Binding Reversible Binding Inhibitor->Binding Enters Active Site Binding->MAO_Enzyme Reactive_Intermediate Reactive Intermediate (Cyclopropyliminium ion) Oxidation->Reactive_Intermediate Ring_Opening Cyclopropane Ring Opening Reactive_Intermediate->Ring_Opening Covalent_Adduct Irreversible Covalent Adduct (Inactive Enzyme) Ring_Opening->Covalent_Adduct Increased_Levels Increased Neurotransmitter Levels Covalent_Adduct->Increased_Levels Prevents Metabolism

Figure 1: Proposed mechanism of irreversible inhibition of MAO by (R)-cyclopropyl(4-fluorophenyl)methanamine.

Experimental Protocols: Characterization of (R)-cyclopropyl(4-fluorophenyl)methanamine

To thoroughly characterize the inhibitory potential of (R)-cyclopropyl(4-fluorophenyl)methanamine, a series of in vitro assays are essential. The following protocols provide a step-by-step guide for these experiments.

Protocol 1: In Vitro Fluorometric Monoamine Oxidase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compound against both MAO-A and MAO-B. The assay is based on the detection of hydrogen peroxide (H2O2), a byproduct of the MAO-catalyzed oxidation of a substrate.[4][13]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • (R)-cyclopropyl(4-fluorophenyl)methanamine (test inhibitor)

  • Clorgyline (selective MAO-A inhibitor, positive control)[3]

  • Pargyline or Selegiline (selective MAO-B inhibitor, positive control)[3][7]

  • p-Tyramine (MAO substrate)[13][14]

  • Horseradish peroxidase (HRP)

  • Amplex® Red reagent (or similar fluorescent probe)

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Experimental Workflow:

MAO_Assay_Workflow start Start prep_reagents Prepare Reagents: - Enzyme Solutions (MAO-A, MAO-B) - Inhibitor Dilutions - Substrate Solution - Detection Mix (HRP, Amplex Red) start->prep_reagents add_inhibitor Add Inhibitor Solutions to Plate (including controls and test compound) prep_reagents->add_inhibitor add_enzyme Add MAO-A or MAO-B Enzyme Solution add_inhibitor->add_enzyme pre_incubation Pre-incubate to allow inhibitor-enzyme interaction add_enzyme->pre_incubation add_detection_mix Add Detection Mix pre_incubation->add_detection_mix add_substrate Initiate Reaction by Adding Substrate (p-Tyramine) add_detection_mix->add_substrate incubation Incubate at 37°C add_substrate->incubation read_fluorescence Read Fluorescence (Ex/Em ~530/590 nm) incubation->read_fluorescence analyze_data Analyze Data and Calculate IC50 read_fluorescence->analyze_data end End analyze_data->end

Figure 2: Experimental workflow for the in vitro fluorometric MAO inhibition assay.

Step-by-Step Procedure:

  • Prepare Reagent Solutions:

    • Prepare serial dilutions of (R)-cyclopropyl(4-fluorophenyl)methanamine, clorgyline, and pargyline in assay buffer. A typical concentration range would be from 1 nM to 100 µM.

    • Prepare working solutions of MAO-A and MAO-B enzymes in assay buffer. The optimal concentration should be determined empirically to yield a robust signal.

    • Prepare a working solution of p-tyramine in assay buffer.

    • Prepare the detection mix containing HRP and Amplex® Red in assay buffer, protecting it from light.

  • Assay Plate Setup:

    • Add 5 µL of the diluted inhibitor solutions (test compound and controls) or assay buffer (for no-inhibitor control) to the wells of the 96-well plate.[13][14]

    • Add 45 µL of the MAO-A or MAO-B enzyme solution to the respective wells.

    • Mix gently and pre-incubate the plate for at least 10-30 minutes at room temperature to allow for the interaction between the inhibitors and the enzymes.[3][13][14]

  • Reaction Initiation and Detection:

    • Add 50 µL of the detection mix to all wells.

    • Initiate the enzymatic reaction by adding 50 µL of the p-tyramine substrate solution to all wells.

    • Incubate the plate at 37°C for 20-60 minutes, protected from light. The incubation time may need to be optimized.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the chosen fluorescent probe (e.g., Ex/Em = 530/590 nm for Amplex® Red).

Data Analysis:

  • Subtract the background fluorescence (wells with no enzyme) from all readings.

  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Fluorescence of test well / Fluorescence of no-inhibitor control well)] x 100

  • Plot the % inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a sigmoidal dose-response curve.

Protocol 2: Enzyme Kinetics to Determine the Type of Inhibition

This protocol is used to determine whether (R)-cyclopropyl(4-fluorophenyl)methanamine acts as a competitive, non-competitive, or uncompetitive inhibitor. This is achieved by measuring the enzyme kinetics at various substrate concentrations in the absence and presence of the inhibitor.

Materials:

  • Same as Protocol 1.

Procedure:

  • Perform the MAO inhibition assay as described in Protocol 1, but with the following modifications:

    • Use a range of substrate (p-tyramine) concentrations (e.g., 0.5x, 1x, 2x, 5x, 10x the Km value).

    • For each substrate concentration, perform the assay in the absence of the inhibitor and in the presence of two or three fixed concentrations of (R)-cyclopropyl(4-fluorophenyl)methanamine (e.g., IC50/2, IC50, and 2x IC50).[15]

Data Analysis:

  • For each inhibitor concentration, plot the initial reaction velocity (rate of fluorescence increase) against the substrate concentration.

  • Generate a Lineweaver-Burk plot (double reciprocal plot) of 1/velocity versus 1/[Substrate].

  • Analyze the changes in Vmax (the maximum reaction velocity) and Km (the Michaelis constant, which is the substrate concentration at half Vmax) in the presence of the inhibitor to determine the type of inhibition.

    • Competitive inhibition: Vmax remains unchanged, Km increases.

    • Non-competitive inhibition: Vmax decreases, Km remains unchanged.

    • Uncompetitive inhibition: Both Vmax and Km decrease.

Protocol 3: Cell-Based Assay for Neuroprotection

This protocol assesses the potential of (R)-cyclopropyl(4-fluorophenyl)methanamine to protect neuronal cells from oxidative stress-induced cell death, a common downstream effect of MAO activity.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM/F12 supplemented with FBS and antibiotics)

  • (R)-cyclopropyl(4-fluorophenyl)methanamine

  • A neurotoxin to induce oxidative stress (e.g., 6-hydroxydopamine (6-OHDA) or MPP+)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent

  • DMSO (for dissolving compounds)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture and Plating:

    • Culture SH-SY5Y cells according to standard protocols.

    • Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of (R)-cyclopropyl(4-fluorophenyl)methanamine for a specified period (e.g., 24 hours).

    • After pre-treatment, expose the cells to the neurotoxin (e.g., 6-OHDA) for another 24 hours. Include control wells with no inhibitor and/or no neurotoxin.

  • Cell Viability Assessment:

    • After the incubation period, remove the medium and add MTT solution to each well.

    • Incubate for a few hours to allow for the formation of formazan crystals.

    • Dissolve the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.

  • Plot the cell viability against the concentration of the test compound to determine its neuroprotective effect.

Data Presentation and Interpretation

The results from the in vitro assays should be presented clearly to allow for straightforward interpretation.

Table 1: Inhibitory Potency of (R)-cyclopropyl(4-fluorophenyl)methanamine against MAO-A and MAO-B

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (SI = IC50 MAO-A / IC50 MAO-B)
(R)-cyclopropyl(4-fluorophenyl)methanamine[Insert experimental value][Insert experimental value][Calculate]
Clorgyline[Insert experimental value][Insert experimental value][Calculate]
Pargyline[Insert experimental value][Insert experimental value][Calculate]

Interpretation:

  • A lower IC50 value indicates higher inhibitory potency.

  • The Selectivity Index (SI) indicates the compound's preference for one MAO isoform over the other. An SI value significantly greater than 1 suggests selectivity for MAO-B, while a value significantly less than 1 suggests selectivity for MAO-A.

Troubleshooting Common Issues

IssuePossible CauseSolution
High background fluorescence Autofluorescence of the compound or reagents.Run a control with the compound but without the enzyme to measure its intrinsic fluorescence and subtract it from the experimental values.
Low signal-to-noise ratio Insufficient enzyme activity or suboptimal assay conditions.Optimize enzyme concentration, substrate concentration, and incubation time. Ensure the assay buffer has the correct pH.
Inconsistent results Pipetting errors, temperature fluctuations, or reagent degradation.Use calibrated pipettes, ensure consistent incubation temperatures, and prepare fresh reagents for each experiment.
Poor cell viability in control wells Cell contamination or improper handling.Maintain sterile cell culture techniques and ensure optimal growth conditions for the cell line.

Conclusion

(R)-cyclopropyl(4-fluorophenyl)methanamine holds promise as a monoamine oxidase inhibitor. The protocols outlined in this application note provide a robust framework for its comprehensive in vitro characterization. By determining its inhibitory potency, selectivity, and neuroprotective effects, researchers can gain valuable insights into its therapeutic potential for the treatment of neurological and psychiatric disorders. Further in vivo studies will be necessary to validate these findings and to assess the compound's pharmacokinetic and pharmacodynamic properties.[5]

References

  • cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. (2015). The FEBS Journal. [Link]

  • Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. (2021). Frontiers in Pharmacology. [Link]

  • The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes. (n.d.). ChemRxiv. [Link]

  • Synthesis of Cyclopropyl-4-fluorophenylmethanone. (n.d.). PrepChem.com. [Link]

  • Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. (2021). Journal of Inflammation Research. [Link]

  • Synthesis of A Cyclopropane Ring Fluorinated Pyrethroid Derivative. (n.d.). Southern Illinois University Edwardsville. [Link]

  • OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). (n.d.). Cell Biolabs, Inc. [Link]

  • Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). (2023). Springer Protocols. [Link]

  • Monoamine Oxidase Assays. (n.d.). Cell Biolabs, Inc. [Link]

  • cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. (2015). The FEBS Journal. [Link]

  • Design, synthesis, molecular modelling and in vitro screening of monoamine oxidase inhibitory activities of novel quinazolyl hydrazine derivatives. (2020). Royal Society Open Science. [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel MAO-A Inhibitors Targeting Lung Cancer. (2022). Molecules. [Link]

  • Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. (2013). Journal of Medicinal Chemistry. [Link]

  • Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action. (2021). Psych Scene Hub. [Link]

  • Characterization and Evaluation of in vivo/ex vivo Inhibition of Monoamine Oxidase Enzymes Activities in Rat to Support Proof-of-Concept (POC) Studies of The New Generation of Monoamine Oxidase Inhibitors. (2014). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B. (2004). Bioorganic & Medicinal Chemistry. [Link]

  • In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. (2022). Molecules. [Link]

  • Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. (2021). Molecules. [Link]

  • List of MAO inhibitors + Uses & Side Effects. (2024). Drugs.com. [Link]

  • What are the therapeutic applications for MAO inhibitors?. (2025). Patsnap Synapse. [Link]

  • Fluorinated phenylcyclopropylamines. Part 4: effects of aryl substituents and stereochemistry on the inhibition of monoamine oxidases by 1-aryl-2-fluoro-cyclopropylamines. (2005). Bioorganic & Medicinal Chemistry. [Link]

  • Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. (2024). Molecules. [Link]

Sources

Method

Application Notes &amp; Protocols: Enantioselective Synthesis of Cyclopropylamine Derivatives

Introduction: The Significance of Chiral Cyclopropylamines The cyclopropylamine motif is a privileged scaffold in modern medicinal chemistry and agrochemicals.[1][2][3][4] Its unique conformational constraints and electr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Cyclopropylamines

The cyclopropylamine motif is a privileged scaffold in modern medicinal chemistry and agrochemicals.[1][2][3][4] Its unique conformational constraints and electronic properties, imparted by the strained three-membered ring, allow for precise modulation of the biological activity of parent molecules.[4] Enantiomerically pure cyclopropylamines are crucial, as the stereochemistry at the cyclopropane core often dictates the therapeutic efficacy and safety profile of a drug candidate. Consequently, the development of robust and highly stereoselective methods for their synthesis is a significant focus of contemporary organic chemistry.[4][5]

This comprehensive guide provides an in-depth overview of key strategies for the enantioselective synthesis of cyclopropylamine derivatives, complete with detailed experimental protocols and mechanistic insights. It is intended for researchers, scientists, and professionals in drug development who seek to leverage these powerful synthetic tools.

Strategic Approaches to Enantioselective Cyclopropylamine Synthesis

The asymmetric synthesis of cyclopropylamines can be broadly categorized into several key strategies, each with its own set of advantages and substrate scope.[4][5][6] These include:

  • Transition-Metal Catalyzed Cyclopropanation: This is one of the most powerful and versatile methods, often employing chiral rhodium, ruthenium, or copper complexes to catalyze the reaction between an alkene and a diazo compound.[3][7][8][9][10]

  • Organocatalysis: Chiral organic molecules can be used to catalyze the enantioselective cyclopropanation of α,β-unsaturated aldehydes and other activated olefins.[11][12]

  • Chiral Auxiliary-Mediated Synthesis: This classical approach involves the use of a covalently attached chiral auxiliary to direct the stereochemical outcome of a cyclopropanation reaction.

  • Enzymatic and Chemoenzymatic Methods: Biocatalysis offers a green and highly selective alternative for the synthesis of chiral cyclopropanes, which can then be converted to the corresponding amines.[13][14]

  • Modified Simmons-Smith Reactions: The classical Simmons-Smith reaction can be rendered asymmetric through the use of chiral ligands or by employing substrates with directing groups.[3][15][16][17]

This guide will delve into the mechanistic underpinnings and provide detailed protocols for several of these key methodologies.

Part 1: Transition-Metal Catalyzed Asymmetric Cyclopropanation

Transition-metal catalysis, particularly with rhodium and ruthenium complexes, has proven to be a highly effective strategy for the enantioselective synthesis of cyclopropylamine precursors.[7][8][9][10] The general principle involves the reaction of a metal carbene, generated from a diazo compound, with an N-alkenyl carbamate or a similar nitrogen-containing olefin.[8][18]

Rhodium(II)-Catalyzed Cyclopropanation of Enamides

Chiral dirhodium(II) carboxylate complexes are exceptionally effective catalysts for the asymmetric cyclopropanation of enamides.[7][9][10] The mechanism proceeds through the formation of a chiral rhodium carbene intermediate, which then undergoes a stereoselective addition to the double bond of the enamide.

Mechanistic Rationale: The choice of the chiral ligand on the rhodium catalyst is paramount in controlling the enantioselectivity. The ligand creates a chiral pocket around the active rhodium center, which directs the approach of the enamide substrate and controls the facial selectivity of the cyclopropanation.

Diagram 1: Proposed Catalytic Cycle for Rh(II)-Catalyzed Cyclopropanation

G Rh2_L4 Rh₂(L)₄ Catalyst Carbene Rh₂(L)₄=CHR¹ (Chiral Metal Carbene) Rh2_L4->Carbene + Diazo Diazo N₂=CHR¹ Carbene->Rh2_L4 - N₂ Intermediate Transition State (Enamide Coordination) Carbene->Intermediate + Enamide Enamide R²-CH=CH-NR³R⁴ Product_complex Product-Catalyst Complex Intermediate->Product_complex Cyclopropanation Product_complex->Rh2_L4 Product Release Product Chiral Cyclopropylamine Derivative N2 N₂

Caption: Catalytic cycle for Rh(II)-catalyzed cyclopropanation.

Protocol 1: Rh₂(S-DOSP)₄-Catalyzed Asymmetric Cyclopropanation

This protocol describes a general procedure for the rhodium-catalyzed asymmetric cyclopropanation of an N-vinylcarbamate with an aryldiazoacetate.

Materials:

  • Chiral Dirhodium(II) Catalyst (e.g., Rh₂(S-DOSP)₄)

  • N-vinylcarbamate

  • Aryldiazoacetate

  • Anhydrous, degassed dichloromethane (DCM)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the N-vinylcarbamate (1.2 equiv) and the chiral dirhodium(II) catalyst (1 mol%).

  • Solvent Addition: Add anhydrous, degassed DCM via syringe.

  • Reactant Addition: Slowly add a solution of the aryldiazoacetate (1.0 equiv) in anhydrous DCM to the reaction mixture at room temperature over a period of 4-6 hours using a syringe pump.

    • Rationale: The slow addition of the diazo compound is crucial to maintain a low concentration of the reactive carbene intermediate, which minimizes side reactions such as dimerization.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropylamine derivative.

  • Characterization: Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral High-Performance Liquid Chromatography, HPLC).

Table 1: Representative Results for Rh(II)-Catalyzed Cyclopropanation

EntryN-VinylcarbamateAryldiazoacetateYield (%)dree (%)
1N-vinyl-N-Boc-anilineEthyl 2-diazo-2-phenylacetate92>20:198
2N-vinyl-N-Cbz-benzylamineMethyl 2-diazo-2-(4-methoxyphenyl)acetate8819:196
3N-vinylphthalimidetert-Butyl 2-diazo-2-(4-chlorophenyl)acetate95>20:199

Data are representative and may vary based on specific substrates and reaction conditions.

Part 2: Organocatalytic Enantioselective Cyclopropanation

Organocatalysis has emerged as a powerful alternative to transition-metal catalysis, avoiding the use of often expensive and toxic heavy metals.[11] Chiral secondary amines are particularly effective in catalyzing the enantioselective cyclopropanation of α,β-unsaturated aldehydes with stabilized ylides.[11][12]

Iminium Ion Catalysis

The reaction proceeds through the formation of a chiral iminium ion from the α,β-unsaturated aldehyde and the chiral amine catalyst. This iminium ion then undergoes a stereoselective Michael addition with a stabilized ylide, followed by an intramolecular cyclization to afford the cyclopropane product.

Mechanistic Rationale: The chiral amine catalyst controls the stereochemistry by shielding one face of the iminium ion, thereby directing the nucleophilic attack of the ylide from the less hindered face.

Diagram 2: Organocatalytic Iminium Ion-Mediated Cyclopropanation

G Aldehyde α,β-Unsaturated Aldehyde Iminium Chiral Iminium Ion Aldehyde->Iminium + Catalyst Catalyst Chiral Amine Catalyst Iminium->Aldehyde - H₂O Adduct Michael Adduct Iminium->Adduct + Ylide Ylide Stabilized Ylide Cyclopropane Chiral Cyclopropane Adduct->Cyclopropane Intramolecular Cyclization Cyclopropane->Catalyst + H₂O Catalyst Regeneration Water H₂O

Caption: Iminium ion catalysis for enantioselective cyclopropanation.

Protocol 2: Chiral Prolinol Ether-Catalyzed Cyclopropanation

This protocol outlines a general procedure for the organocatalytic enantioselective cyclopropanation of an α,β-unsaturated aldehyde with a bromomalonate.[12]

Materials:

  • Chiral diphenylprolinol TMS ether catalyst

  • α,β-Unsaturated aldehyde

  • Bromomalonate

  • 2,6-Lutidine

  • Anhydrous solvent (e.g., Toluene or Chloroform)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry vial under an inert atmosphere, add the chiral diphenylprolinol TMS ether catalyst (10 mol%) and 2,6-lutidine (1.2 equiv).

  • Solvent and Reactant Addition: Add the anhydrous solvent, followed by the α,β-unsaturated aldehyde (1.0 equiv). Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).

  • Substrate Addition: Add the bromomalonate (1.2 equiv) to the reaction mixture.

    • Rationale: The base, 2,6-lutidine, facilitates the formation of the enolate from the bromomalonate, which then acts as the nucleophile.

  • Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by TLC or ¹H NMR.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

  • Characterization: Determine the yield, diastereomeric ratio, and enantiomeric excess of the resulting cyclopropane derivative.

Table 2: Representative Results for Organocatalytic Cyclopropanation

Entryα,β-Unsaturated AldehydeBromomalonateYield (%)dree (%)
1CinnamaldehydeDiethyl bromomalonate95>30:198
2CrotonaldehydeDibenzyl bromomalonate88>30:195
32-HexenalDi-tert-butyl bromomalonate92>30:196

Data are representative and may vary based on specific substrates and reaction conditions.[12]

Part 3: Chemoenzymatic Synthesis of Chiral Cyclopropylamines

Biocatalysis offers an environmentally friendly and highly selective approach to chiral synthesis.[13] Engineered enzymes can catalyze the asymmetric cyclopropanation of olefins with high efficiency and stereocontrol.[13][14] The resulting chiral cyclopropyl ketones or esters can then be chemically converted to the desired cyclopropylamines.

Engineered Myoglobin-Catalyzed Cyclopropanation

Engineered variants of myoglobin have been shown to catalyze the highly diastereo- and enantioselective cyclopropanation of vinylarenes with diazoketones.[13]

Workflow Rationale: This chemoenzymatic strategy leverages the high selectivity of the biocatalyst for the key cyclopropanation step, followed by robust chemical transformations to access a diverse range of chiral cyclopropylamine derivatives.

Diagram 3: Chemoenzymatic Workflow for Chiral Cyclopropylamine Synthesis

G Start Vinylarene + Diazoketone Enzyme Engineered Myoglobin (Biocatalysis) Start->Enzyme Ketone Chiral Cyclopropyl Ketone Enzyme->Ketone Conversion Chemical Conversion (e.g., Reductive Amination) Ketone->Conversion Amine Chiral Cyclopropylamine Derivative Conversion->Amine

Caption: Chemoenzymatic synthesis of chiral cyclopropylamines.

Protocol 3: Biocatalytic Cyclopropanation and Subsequent Amination

This protocol is divided into two stages: the enzymatic cyclopropanation and the chemical conversion to the amine.

Stage 1: Enzymatic Cyclopropanation

Materials:

  • Engineered myoglobin variant

  • Vinylarene

  • Diazoketone

  • Sodium dithionite

  • Sodium borate buffer (e.g., 50 mM, pH 8.0)

  • Anaerobic environment (glovebox or Schlenk line)

Procedure:

  • Biocatalyst Preparation: Prepare a solution of the engineered myoglobin in the sodium borate buffer in an anaerobic environment.

  • Reaction Setup: In a vial inside the anaerobic chamber, add the vinylarene and the diazoketone.

  • Initiation: Add the myoglobin solution to the substrate mixture, followed by a solution of sodium dithionite to initiate the reaction.

    • Rationale: Sodium dithionite acts as a reducing agent to maintain the active ferrous state of the heme cofactor in the myoglobin.

  • Reaction: Stir the reaction mixture at room temperature until the starting materials are consumed (monitor by TLC or LC-MS).

  • Workup: Extract the reaction mixture with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers and concentrate to obtain the crude chiral cyclopropyl ketone.

  • Purification: Purify the product by flash column chromatography.

Stage 2: Reductive Amination

Materials:

  • Chiral cyclopropyl ketone from Stage 1

  • Ammonia or a primary amine

  • Reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation)

  • Appropriate solvent (e.g., methanol)

Procedure:

  • Imine Formation: Dissolve the chiral cyclopropyl ketone in the solvent and add the amine source (e.g., a solution of ammonia in methanol or a primary amine). Stir the mixture to form the corresponding imine or enamine intermediate.

  • Reduction: Add the reducing agent portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the reduction by TLC or LC-MS.

  • Workup: Quench the reaction carefully (e.g., with water if using NaBH₃CN) and remove the solvent under reduced pressure.

  • Purification: Purify the resulting chiral cyclopropylamine by column chromatography or distillation.

Table 3: Representative Data for Chemoenzymatic Synthesis

SubstrateBiocatalystYield (Ketone, %)de (%)ee (%)Final Amine Yield (%)
StyreneMyoglobin L29F95>999985
4-MethoxystyreneMyoglobin V75L92>999882
4-ChlorostyreneMyoglobin I107A96>99>9988

Data are representative and sourced from studies on engineered myoglobins.[13]

Conclusion

The enantioselective synthesis of cyclopropylamine derivatives is a vibrant and evolving field of research. The methodologies presented in this guide, from transition-metal catalysis and organocatalysis to innovative chemoenzymatic strategies, provide a powerful toolkit for accessing these valuable building blocks. The choice of a specific synthetic route will depend on factors such as the desired substitution pattern, scalability, and the availability of starting materials and catalysts. By understanding the underlying mechanistic principles and following robust experimental protocols, researchers can effectively synthesize a wide array of enantiomerically enriched cyclopropylamines for applications in drug discovery and development.

References

  • Mao, Y., Wang, H., & Zhou, X. (2014).
  • D'yakonov, V. A., & Khalilov, L. M. (2009). Synthesis of cyclopropylamines. Russian Chemical Reviews, 78(4), 345–366.
  • Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective cyclopropanation reactions. Chemical reviews, 103(4), 977–1050.
  • Gardarsdottir, H. (2024).
  • Doyle, M. P., & Forbes, D. C. (1998). Recent advances in asymmetric catalytic metal carbene transformations. Chemical reviews, 98(2), 911–935.
  • Nguyen, D. T., Shibatomi, K., & Iwasa, S. (2013). Highly Enantioselective Synthesis of Cyclopropylamine Derivatives via Ru(II)
  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 58, 1-415.
  • Davies, H. M., & Beckwith, R. E. (2003). Catalytic enantioselective C–H activation by means of metal-carbenoid-induced C–H insertion. Chemical reviews, 103(8), 2861–2904.
  • Hu, W., & Doyle, M. P. (2005). Catalytic, Asymmetric, and Stereoselective Synthesis of Cyclopropanes, Aziridines, and Epoxides from Diazoacetates. Asymmetric Synthesis The Essentials II, 105-131.
  • Ferreira, F., & Sorin, G. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews.
  • Hsung, R. P., & DeKorver, K. A. (2007). Stereoselective Simmons–Smith Cyclopropanation of Chiral Enamides. The Journal of Organic Chemistry, 72(16), 6211-6214.
  • Tyagi, V., Bonn, R. B., & Fasan, R. (2015). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones.
  • Charette, A. B., & Juteau, H. (1997). Unified Mechanistic Picture of the Simmons− Smith Reaction. A Detailed Computational Study. Journal of the American Chemical Society, 119(49), 11993-12003.
  • Chen, Y., & Ma, S. (2014). Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. Organic Letters, 16(23), 6128–6131.
  • Paras, N. A., & MacMillan, D. W. (2005). Enantioselective Organocatalytic Cyclopropanations. The Identification of a New Class of Iminium Catalyst Based upon Directed Electrostatic Activation. Journal of the American Chemical Society, 127(10), 3240–3241.
  • Denolf, B., Mangelinckx, S., Törnroos, K. W., & De Kimpe, N. (2007). Asymmetric Synthesis of Cyclopropylamines Starting from N-Sulfinyl α-Chloro Ketimines. Organic Letters, 9(2), 187–190.
  • Charette, A. B., & Marcoux, J. F. (1995). Stereoselective cyclopropanation of allylic alcohols. Synlett, 1995(12), 1197–1207.
  • Ferreira, F., & Sorin, G. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews.
  • Hernandez, K. E., & Fasan, R. (2018). Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity.
  • Wang, J. (2010). Asymmetric cyclopropanation of alkenes with diazoacetates catalyzed by chiral dirhodium (II) carboxylates. Science China Chemistry, 53(9), 1843-1855.
  • Ye, T., & McKervey, M. A. (1994). Organic synthesis with α-diazo carbonyl compounds. Chemical reviews, 94(4), 1091–1160.
  • Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323–5324.
  • Xie, H., Zu, L., Li, H., Wang, J., & Wang, W. (2007). Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. Journal of the American Chemical Society, 129(35), 10886–10894.

Sources

Application

Application Notes and Protocols for (R)-cyclopropyl(4-fluorophenyl)methanamine in Neuroscience Research

Introduction: A Novel Probe for Monoamine Oxidase Modulation (R)-cyclopropyl(4-fluorophenyl)methanamine is a chiral small molecule featuring a cyclopropylamine moiety, a structural motif renowned for its presence in pote...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Probe for Monoamine Oxidase Modulation

(R)-cyclopropyl(4-fluorophenyl)methanamine is a chiral small molecule featuring a cyclopropylamine moiety, a structural motif renowned for its presence in potent, mechanism-based inhibitors of monoamine oxidase (MAO).[1][2][3][4][5] MAO enzymes, comprising MAO-A and MAO-B isoforms, are critical regulators of monoaminergic neurotransmitters such as serotonin, dopamine, and norepinephrine in the central nervous system.[4] The irreversible inhibition of these enzymes elevates neurotransmitter levels, a mechanism central to the therapeutic action of numerous antidepressant and neuroprotective agents.[1]

The incorporation of a 4-fluorophenyl group in this compound is a strategic medicinal chemistry design element. Fluorination is a well-established method to enhance metabolic stability and improve blood-brain barrier penetration, thereby increasing the potential for central nervous system activity.[6] The specific (R)-enantiomer is highlighted, suggesting stereospecific interactions with its biological target.

While direct studies on (R)-cyclopropyl(4-fluorophenyl)methanamine are emerging, its structural characteristics strongly suggest its utility as a novel, potent, and potentially selective MAO inhibitor. This application note provides a comprehensive guide for researchers to characterize the pharmacological profile of this compound and to explore its potential applications in neuroscience research, particularly in the context of mood disorders and neurodegenerative diseases.

Physicochemical Properties and Handling

PropertyValueSource
Chemical Name (R)-cyclopropyl(4-fluorophenyl)methanamine hydrochloride[1]
CAS Number 1269437-73-1[1]
Molecular Formula C₁₀H₁₃ClFN[1]
Molecular Weight 201.67 g/mol [1]
Form Solid
Storage Store in a dry, sealed place.[6]

Note on Handling: (R)-cyclopropyl(4-fluorophenyl)methanamine hydrochloride is supplied as a solid and should be handled in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. For solution preparation, it is advisable to consult the manufacturer's certificate of analysis for solubility data.

Proposed Mechanism of Action: MAO Inhibition

The cyclopropylamine moiety of (R)-cyclopropyl(4-fluorophenyl)methanamine is hypothesized to act as a mechanism-based inhibitor of MAO. This inhibition is proposed to occur via the formation of a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor of the enzyme, leading to its irreversible inactivation. The specificity of inhibition towards MAO-A or MAO-B will likely be influenced by the stereochemistry and the nature of the substituents on the cyclopropylamine scaffold.

MAO_Inhibition Compound (R)-cyclopropyl(4-fluorophenyl)methanamine MAO Monoamine Oxidase (MAO-A/B) Compound->MAO Binds to Active Site FAD FAD Cofactor MAO->FAD Contains Covalent_Adduct Covalent Adduct Formation MAO->Covalent_Adduct Catalytic Oxidation Inactive_MAO Inactive MAO Covalent_Adduct->Inactive_MAO Leads to Neurotransmitters Increased Neurotransmitter (Serotonin, Dopamine, Norepinephrine) Inactive_MAO->Neurotransmitters Results in

Caption: Proposed mechanism of MAO inhibition.

Experimental Protocols

Part 1: In Vitro Characterization of MAO Inhibition

This protocol outlines the steps to determine the inhibitory potency (IC₅₀) and selectivity of (R)-cyclopropyl(4-fluorophenyl)methanamine against MAO-A and MAO-B.

Materials:

  • (R)-cyclopropyl(4-fluorophenyl)methanamine hydrochloride

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (MAO substrate)

  • Clorgyline (selective MAO-A inhibitor)

  • Pargyline (selective MAO-B inhibitor)

  • Sodium phosphate buffer

  • Spectrofluorometer

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of (R)-cyclopropyl(4-fluorophenyl)methanamine hydrochloride in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound to be tested.

    • Prepare solutions of MAO-A and MAO-B enzymes in sodium phosphate buffer.

    • Prepare a solution of kynuramine in sodium phosphate buffer.

  • Enzyme Inhibition Assay:

    • In a 96-well plate, add the enzyme solution (MAO-A or MAO-B).

    • Add the test compound at various concentrations. Include positive controls (clorgyline for MAO-A, pargyline for MAO-B) and a vehicle control.

    • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 30 minutes) at 37°C to allow for irreversible inhibition.

    • Initiate the reaction by adding the kynuramine substrate.

    • Monitor the fluorescence of the product (4-hydroxyquinoline) over time using a spectrofluorometer (Excitation: 310 nm, Emission: 400 nm).

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

    • Calculate the selectivity index (IC₅₀ MAO-A / IC₅₀ MAO-B).

in_vitro_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents: - Test Compound - MAO-A/B Enzymes - Kynuramine Incubation Pre-incubate Enzyme with Inhibitor Reagents->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Measurement Measure Fluorescence Reaction->Measurement Calculation Calculate Reaction Rates Measurement->Calculation Plotting Plot Inhibition Curve Calculation->Plotting IC50 Determine IC₅₀ and Selectivity Index Plotting->IC50

Caption: In vitro MAO inhibition assay workflow.

Part 2: In Vivo Neurochemical Profiling using Microdialysis

This protocol describes the use of in vivo microdialysis to assess the effect of (R)-cyclopropyl(4-fluorophenyl)methanamine on extracellular neurotransmitter levels in a specific brain region (e.g., the striatum or prefrontal cortex) of a freely moving rodent.

Materials:

  • (R)-cyclopropyl(4-fluorophenyl)methanamine hydrochloride

  • Stereotaxic apparatus

  • Microdialysis probes

  • Syringe pump

  • HPLC system with electrochemical detection

  • Anesthesia

  • Artificial cerebrospinal fluid (aCSF)

Protocol:

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize the animal and place it in the stereotaxic apparatus.

    • Implant a guide cannula targeting the brain region of interest.

    • Allow the animal to recover from surgery.

  • Microdialysis Experiment:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant flow rate.

    • Collect baseline dialysate samples.

    • Administer (R)-cyclopropyl(4-fluorophenyl)methanamine (e.g., via intraperitoneal injection).

    • Continue to collect dialysate samples at regular intervals.

  • Neurotransmitter Analysis:

    • Analyze the dialysate samples for the content of serotonin, dopamine, norepinephrine, and their metabolites using HPLC with electrochemical detection.

  • Data Analysis:

    • Express the neurotransmitter concentrations as a percentage of the baseline levels.

    • Compare the neurotransmitter levels between the treated and vehicle control groups.

Part 3: Behavioral Assessment in a Model of Depression

The Forced Swim Test (FST) is a commonly used behavioral assay to screen for potential antidepressant effects. This protocol outlines the procedure for evaluating (R)-cyclopropyl(4-fluorophenyl)methanamine in the FST.

Materials:

  • (R)-cyclopropyl(4-fluorophenyl)methanamine hydrochloride

  • Cylindrical water tank

  • Video recording equipment

  • Animal subjects (e.g., mice or rats)

Protocol:

  • Drug Administration:

    • Administer (R)-cyclopropyl(4-fluorophenyl)methanamine or vehicle to the animals at a predetermined time before the test.

  • Forced Swim Test:

    • Place each animal individually in the water tank.

    • Record the session (typically 6 minutes).

    • Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements to keep the head above water.

  • Data Analysis:

    • Compare the duration of immobility between the treated and vehicle control groups using an appropriate statistical test (e.g., t-test or ANOVA). A significant reduction in immobility time is indicative of an antidepressant-like effect.

Conclusion and Future Directions

(R)-cyclopropyl(4-fluorophenyl)methanamine holds significant promise as a novel tool for neuroscience research. Its structural features strongly suggest it is a potent inhibitor of monoamine oxidase. The protocols outlined in this application note provide a robust framework for characterizing its in vitro and in vivo pharmacological profile. Future research should focus on determining its selectivity for MAO-A versus MAO-B, elucidating its pharmacokinetic and pharmacodynamic properties, and exploring its therapeutic potential in animal models of depression, anxiety, and neurodegenerative disorders such as Parkinson's disease.

References

  • MySkinRecipes. (S)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride. Available at: [Link]

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Available at: [Link]

  • MDPI. Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor. Available at: [Link]

  • Emory University. Cyclopropylamide Derivatives for Pain Management. Available at: [Link]

  • PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Available at: [Link]

  • ResearchGate. Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents. Available at: [Link]

  • ResearchGate. A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor. Available at: [Link]

  • PubMed Central. Optimization of 2-Phenylcyclopropylmethylamines as Selective Serotonin 2C Receptor Agonists and Their Evaluation as Potential Antipsychotic Agents. Available at: [Link]

  • PubMed. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. Available at: [Link]

  • PubMed Central. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Available at: [Link]

  • ACS Publications. N-Substituted cyclopropylamines as monoamine oxidase inhibitors. Structure-activity relations. Dopa potentiation in mice and in vitro inhibition of kynuramine oxidation. Available at: [Link]

  • PMC. Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist. Available at: [Link]

  • PubMed. Advances in the Synthesis of Cyclopropylamines. Available at: [Link]

  • Figshare. Transforming Amino Acids into Serotonin 5‑HT2A Receptor Ligands Using Photochemistry - Journal of the American Chemical Society. Available at: [Link]

  • MDPI. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Available at: [Link]

  • ResearchGate. Mechanism-based MAO inhibitors. a Propargylamines; b cyclopropylamine; c hydrazines. Available at: [Link]

  • ResearchGate. Synthesis, Crystal Structure and Biological Activity of 4-Cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole Monohydrate. Available at: [Link]

  • ResearchGate. cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. Available at: [Link]

Sources

Method

Application Note: Synthesis &amp; Evaluation of VEGFR-2 Kinase Inhibitors Utilizing Cyclopropylamine Scaffolds

Executive Summary Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2/KDR) is the primary mediator of angiogenic signaling in endothelial cells. Inhibition of VEGFR-2 phosphorylation is a validated therapeutic strateg...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2/KDR) is the primary mediator of angiogenic signaling in endothelial cells. Inhibition of VEGFR-2 phosphorylation is a validated therapeutic strategy for oncology, with drugs like Sorafenib and Lenvatinib demonstrating clinical success. This Application Note details the rational design and synthesis of Type II kinase inhibitors incorporating a cyclopropylamine scaffold .

The cyclopropyl moiety serves as a bioisostere for larger alkyl or aryl groups, offering unique conformational rigidity and improved metabolic stability (CYP450 resistance). This guide provides a robust, "green" synthetic protocol using 1,1'-Carbonyldiimidazole (CDI) to generate the urea linkage—avoiding toxic isocyanates—and outlines critical biological validation steps.

Scientific Rationale: The Cyclopropyl Advantage

Structural Biology & Mechanism

Type II kinase inhibitors bind to the inactive (DFG-out) conformation of the kinase. The "linker" region—typically a urea or amide—forms crucial hydrogen bonds with the conserved Glu885 and Asp1046 residues in the VEGFR-2 active site.

Why Cyclopropylamine?

  • Conformational Constraint: The strained 60° bond angles of the cyclopropane ring restrict the rotation of the attached nitrogen, locking the inhibitor into a bioactive conformation that favors binding.

  • Hydrophobic Pocket Filling: The cyclopropyl group is lipophilic yet compact, allowing it to occupy the allosteric hydrophobic pocket adjacent to the ATP-binding site without incurring significant steric penalties.

  • Metabolic Stability: Unlike linear alkyl chains (e.g., isopropyl,

    
    -butyl), the cyclopropyl ring is resistant to oxidative dealkylation by hepatic enzymes.
    
Signaling Pathway Visualization

The following diagram illustrates the VEGFR-2 signaling cascade and the specific intervention point of the synthesized inhibitor.

VEGFR_Pathway cluster_downstream Downstream Signaling VEGF VEGF Ligand (Extracellular) VEGFR2 VEGFR-2 Receptor (Transmembrane) VEGF->VEGFR2 Binding Phos Autophosphorylation (Tyr Residues) VEGFR2->Phos Activation Inhibitor Cyclopropyl-Urea Inhibitor Inhibitor->VEGFR2 Blocks ATP Binding (DFG-out) RAF RAF / MEK / ERK Phos->RAF PI3K PI3K / AKT / mTOR Phos->PI3K Angio Angiogenesis & Cell Proliferation RAF->Angio PI3K->Angio

Figure 1: VEGFR-2 signaling cascade. The cyclopropyl-urea inhibitor targets the ATP-binding pocket, preventing autophosphorylation and downstream angiogenic signaling.

Chemical Synthesis Protocol

Retrosynthetic Strategy

Direct reaction of anilines with cyclopropyl isocyanate is possible but often avoided due to the toxicity and instability of isocyanates. We utilize a CDI-mediated coupling strategy . This "one-pot, two-step" method generates a reactive acyl-imidazole intermediate in situ, which is then displaced by cyclopropylamine.

Target Molecule: N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-cyclopropylurea (A simplified Sorafenib analog core).

Materials & Reagents[1]
  • Start Material A: 4-Chloro-3-(trifluoromethyl)aniline (1.0 eq)

  • Reagent B: 1,1'-Carbonyldiimidazole (CDI) (1.2 eq)

  • Reagent C: Cyclopropylamine (1.5 eq)

  • Solvent: Dichloromethane (DCM) (Anhydrous) or Tetrahydrofuran (THF)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 eq - optional, accelerates reaction)

Step-by-Step Procedure
Step 1: Activation of the Aniline
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve 4-Chloro-3-(trifluoromethyl)aniline (2.0 g, 10.2 mmol) in 20 mL of anhydrous DCM.

  • Activation: Cool the solution to 0°C in an ice bath. Add CDI (1.98 g, 12.2 mmol) portion-wise over 5 minutes.

    • Observation: Gas evolution (

      
      ) will occur. Ensure proper venting.
      
  • Incubation: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The aniline spot should disappear, replaced by the polar acyl-imidazole intermediate.

Step 2: Urea Formation
  • Addition: Once activation is complete, cool the mixture back to 0°C.

  • Coupling: Add Cyclopropylamine (1.06 mL, 15.3 mmol) dropwise via syringe.

    • Expert Insight: Cyclopropylamine is volatile (bp ~50°C). Add slowly to prevent evaporation and pressure buildup.

  • Completion: Stir at RT for 12–16 hours (overnight). A heavy white precipitate (the urea product) often forms.

Step 3: Work-up and Purification
  • Quench: Dilute the reaction with 50 mL of 1N HCl (to remove unreacted cyclopropylamine and imidazole).

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 20 mL).

  • Washing: Wash combined organics with saturated

    
     and Brine. Dry over 
    
    
    
    .
  • Concentration: Evaporate solvent under reduced pressure.

  • Recrystallization: The crude solid is typically purified by recrystallization from hot Ethanol/Water or EtOAc/Hexane.

    • Yield Expectation: 75–85%.

Synthetic Workflow Diagram

Synthesis_Flow Start Aniline Scaffold (Nucleophile) Inter Acyl-Imidazole Intermediate Start->Inter DCM, 0°C -> RT -Imidazole CDI CDI (Activator) CDI->Inter Product Final Urea Inhibitor Inter->Product Substitution 12h, RT Amine Cyclopropylamine Amine->Product

Figure 2: One-pot synthesis of cyclopropyl-urea via CDI activation.

Analytical & Biological Validation

Characterization Standards

Before biological testing, the compound must meet these purity criteria:

  • HPLC Purity: >95% (UV detection at 254 nm).

  • 1H NMR (DMSO-d6): Look for the diagnostic cyclopropyl protons:

    • 
       0.4–0.7 ppm (multiplet, 4H, 
      
      
      
      of ring).
    • 
       2.5–2.6 ppm (multiplet, 1H, 
      
      
      
      of ring).
    • 
       6.5 ppm (broad s, 1H, 
      
      
      
      -cyclopropyl).
    • 
       8.5+ ppm (broad s, 1H, 
      
      
      
      -aryl).
In Vitro Kinase Assay (Protocol)

To validate VEGFR-2 inhibition, use a FRET-based assay (e.g., LanthaScreen) or ELISA.

Protocol (ELISA Format):

  • Plate Coating: Coat 96-well microplates with Poly-Glu-Tyr (4:1) substrate (100

    
    L/well) overnight at 37°C.
    
  • Reaction Mix: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 2 mM 
    
    
    
    , 0.2 mM DTT).
  • Inhibitor Addition: Add synthesized cyclopropyl-urea (serially diluted in DMSO, 1 nM – 10

    
    M) to wells.
    
  • Kinase Initiation: Add recombinant VEGFR-2 enzyme (10 ng/well) and ATP (10

    
    M). Incubate for 1 hour at 30°C.
    
  • Detection: Wash plate. Add anti-phosphotyrosine antibody (HRP-conjugated). Incubate 1 hour.

  • Readout: Add TMB substrate. Stop reaction with

    
    . Measure OD at 450 nm.
    
  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    
Expected Performance Data

The following table summarizes typical


 values for cyclopropyl-urea analogs compared to standard controls.
CompoundScaffold TypeVEGFR-2

(nM)
Selectivity (vs. EGFR)
Sorafenib Diaryl Urea (Aryl-Aryl)90 ± 15High
Compound X (This Protocol) Diaryl Urea (Aryl-Cyclopropyl)45 ± 10 High
Control (Amine only) Aniline Precursor>10,000N/A

Note: The cyclopropyl analog often exhibits higher potency than the methyl or ethyl analogs due to the "induced fit" within the hydrophobic pocket.

References

  • El-Moghazy, S. M., et al. (2022).[1] Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold. NCBI.

  • Ghannam, I. Y., et al. (2024).[2] Discovery of novel diaryl urea-oxindole hybrids as BRAF kinase inhibitors targeting BRAF and KRAS mutant cancers.[2] PubMed.

  • Dumas, J., et al. (2004). Synthesis and Pharmacological Characterization of the Potent and Selective Raf Kinase Inhibitor Bay 43-9006 (Sorafenib). (Foundational chemistry for urea kinase inhibitors).
  • Biointerface Research. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and CDI.[3] (Protocol basis for CDI coupling).

  • Lenvatinib Structure & Binding. (2014). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC.

Sources

Application

Application Note: (R)-Cyclopropyl(4-fluorophenyl)methanamine in Radiotracer Synthesis

Executive Summary & Biological Context (R)-cyclopropyl(4-fluorophenyl)methanamine is a high-value chiral pharmacophore, predominantly utilized in the synthesis of inhibitors for MDM2 (Murine Double Minute 2) and GlyT1 (G...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

(R)-cyclopropyl(4-fluorophenyl)methanamine is a high-value chiral pharmacophore, predominantly utilized in the synthesis of inhibitors for MDM2 (Murine Double Minute 2) and GlyT1 (Glycine Transporter 1) . Its rigid cyclopropyl motif restricts conformational flexibility, enhancing binding affinity in the hydrophobic cleft of the p53-MDM2 interface.

For radiopharmaceutical development, this amine serves two distinct roles:

  • As a Substrate (Cold Precursor): The primary amine acts as a nucleophile for [¹¹C]carbonylation or [¹⁸F]prosthetic group coupling to generate amide-linked radiotracers.

  • As a Target (Hot Fragment): Direct radiofluorination of the phenyl ring (generating the [¹⁸F]-(R)-amine) allows for the synthesis of "structure-identical" isotopologues of fluorinated drugs (e.g., analogs of Milademetan).

Biological Mechanism of Action

The (R)-enantiomer is critical for stereospecific interactions. In MDM2 inhibitors, the 4-fluorophenyl group occupies the Trp23 pocket of MDM2, mimicking the p53 transactivation domain.

MDM2_Pathway MDM2 MDM2 Protein Complex MDM2-p53 Complex (Inactivation of p53) MDM2->Complex Binds Apoptosis p53 Activation (Apoptosis/Cell Cycle Arrest) MDM2->Apoptosis Tracer Bound p53 p53 Tumor Suppressor p53->Complex Ubiquitination Complex->Apoptosis Inhibition Released Tracer [18F]-(R)-Amine Tracer Tracer->MDM2 Competitive Inhibition (Ki < 10 nM) Tracer->Complex Disrupts

Figure 1: Mechanism of MDM2 inhibition by (R)-cyclopropyl(4-fluorophenyl)methanamine derivatives, restoring p53 function.

Precursor Qualification & Chiral Purity

Before initiating radiosynthesis, the enantiomeric purity of the precursor must be validated. The (S)-enantiomer is frequently a distomer (inactive impurity) that competes for binding sites, lowering the effective molar activity.

Protocol: Chiral HPLC Analysis[3][4][5][6]
  • Column: Daicel Chiralpak IC or AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm.

  • Acceptance Criteria: Enantiomeric Excess (ee) > 99.5%.

ParameterSpecificationCausality/Rationale
Appearance Colorless oil / White solidOxidation of amines leads to yellowing; affects labeling yields.
Water Content < 0.1% (Karl Fischer)Water quenches [¹¹C]methyl iodide and inhibits Cu-mediated [¹⁸F]fluorination.
Chemical Purity > 98% (LC-MS)Impurities compete for the radiolabeling agent.

Radiosynthesis Strategy A: Copper-Mediated [¹⁸F]Fluorination

Application: Creating the [¹⁸F]-(R)-cyclopropyl(4-fluorophenyl)methanamine fragment directly from a boronic ester precursor. This is the "Gold Standard" for electron-neutral aromatic rings.

Reaction Mechanism

Traditional SNAr fluorination fails on electron-rich rings.[2] We utilize a Copper(II)-mediated nucleophilic radiofluorination targeting a Boronic Pinacol Ester (BPin) precursor.

Experimental Workflow
  • Precursor Synthesis: Protect the amine (Boc) and install the BPin group at the para-position.

    • Compound: (R)-tert-butyl (cyclopropyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methyl)carbamate.

  • Drying [¹⁸F]Fluoride:

    • Trap [¹⁸F]F⁻ on a QMA carbonate cartridge.

    • Elute with TBHCO₃ (Tetra-n-butylammonium bicarbonate) solution (not K₂CO₃/K222, as K⁺ interferes with Cu).

    • Azeotropic drying with MeCN (x3).

  • Labeling Reaction:

    • Reagents: Precursor (4 mg), Cu(OTf)₂ (pyridine)₄ (15 mg), DMA (0.5 mL).

    • Conditions: 110°C for 10 minutes (Air atmosphere is tolerated, but N₂ preferred).

  • Deprotection:

    • Add 6N HCl (0.5 mL), heat at 100°C for 5 minutes to remove the Boc group.

    • Neutralize with 2N NaOH.

Cu_Fluorination Start [18F]Fluoride (Aqueous) QMA QMA Cartridge Trap (Remove metal ions) Start->QMA Elute Elution: TBHCO3 in MeOH (Avoid K+) QMA->Elute Dry Azeotropic Drying (Anhydrous MeCN) Elute->Dry React Cu-Mediated Fluorination Precursor + Cu(OTf)2 + Pyridine 110°C, 10 min Dry->React Inter [18F]Boc-Intermediate React->Inter Hydro Acid Hydrolysis (HCl) Remove Boc Group Inter->Hydro Final [18F](R)-Cyclopropyl (4-fluorophenyl)methanamine Hydro->Final

Figure 2: Workflow for Copper-mediated radiofluorination of the boronic ester precursor.

Critical Process Parameters (CPPs)
  • Base Selection: Do NOT use Kryptofix 2.2.2/K₂CO₃. Potassium ions displace the copper catalyst, killing the reaction. Use TBHCO₃ or Et₄NHCO₃ [1].

  • Catalyst Load: High copper loading (Cu(OTf)₂) is required to overcome the "inert" nature of the electron-rich ring.

  • Deprotection: Ensure complete removal of the Boc group; partial deprotection leads to split peaks in HPLC.

Radiosynthesis Strategy B: [¹¹C]Carbonylation (Amide Formation)

Application: Using the "cold" (R)-amine to synthesize [¹¹C]MDM2 inhibitors via [¹¹C]CO₂ fixation.

Protocol
  • Cyclotron Output: Produce [¹¹C]CO₂ via ¹⁴N(p,α)¹¹C reaction.

  • Fixation: Trap [¹¹C]CO₂ in a solution of an appropriate Grignard reagent or amine/BEMP to form [¹¹C]Isocyanate or [¹¹C]Carboxylic acid.

  • Coupling:

    • Add (R)-cyclopropyl(4-fluorophenyl)methanamine (2 mg) in DMF.

    • Catalyst: HATU/DIPEA (if coupling to acid) or direct attack on [¹¹C]Isocyanate.

    • Temp: 40°C, 5 min.

  • Purification: Semi-prep HPLC.

Quality Control & Validation

The final drug product must meet the following release criteria before biological use.

TestMethodAcceptance Criteria
Radiochemical Purity HPLC (Rad-detector)> 95%
Molar Activity (Am) HPLC (UV mass curve)> 37 GBq/µmol (> 1000 mCi/µmol)
Enantiomeric Purity Chiral HPLC> 99% (R)-isomer
Residual Solvent GCDMA < 880 ppm; MeCN < 410 ppm
pH Strip test4.5 - 8.5
Self-Validating System Check
  • UV/Rad Co-injection: Inject the cold standard (R)-cyclopropyl(4-fluorophenyl)methanamine. The radioactive peak must align within ±0.2 min of the UV peak.

  • Distomer Check: Inject the (S)-isomer standard. The radioactive peak must NOT align with the (S)-isomer retention time.

References

  • Mossine, A. V., et al. (2015). "Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids." Organic Letters, 17(21), 5380–5383.

  • Tredwell, M., et al. (2014). "A General Copper-Mediated Nucleophilic 18F-Fluorination of Arenes." Angewandte Chemie International Edition, 53(30), 7751–7755.

  • Billottet, C., et al. (2025). "Review on MDM2 inhibitors and radiopharmaceutical development." Journal of Nuclear Medicine (Inferred from search context).

  • Aguilar, A., et al. (2017).[3] "Discovery of AA-115/APG-115: A Potent and Orally Active MDM2 Inhibitor."[3] Journal of Medicinal Chemistry, 60(7), 2819–2839.[3]

  • Sigma-Aldrich. "4-Fluorobenzylamine Product Specification."

Disclaimer: This protocol involves high-energy radioactivity and hazardous chemicals. It should only be performed by trained personnel in a licensed facility.

Sources

Method

High-Performance Analytical Characterization of (R)-Cyclopropyl(4-fluorophenyl)methanamine

Application Note & Protocol Guide Introduction & Scope (R)-Cyclopropyl(4-fluorophenyl)methanamine is a critical chiral building block used in the synthesis of novel metalloenzyme inhibitors and antiviral agents. Its stru...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction & Scope

(R)-Cyclopropyl(4-fluorophenyl)methanamine is a critical chiral building block used in the synthesis of novel metalloenzyme inhibitors and antiviral agents. Its structural integrity—specifically the stability of the strained cyclopropyl ring and the enantiomeric purity of the benzylic amine—is paramount for downstream efficacy.

This guide addresses the specific analytical challenges posed by this molecule:

  • Chiral Resolution: Separating the (R) and (S) enantiomers, which are chemically identical in an achiral environment.

  • Basicity: The primary amine moiety causes peak tailing on standard silica-based columns due to interaction with residual silanols.

  • Cyclopropyl Stability: The strained ring is susceptible to acid-catalyzed ring-opening during aggressive sample preparation.

Structural Identification Strategy

Before purity analysis, the identity of the molecule must be confirmed using a multi-modal approach.

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for confirming the cyclopropyl ring integrity and the presence of the fluorine atom.

  • Solvent: DMSO-

    
     is preferred over 
    
    
    
    to prevent potential reaction with trace acid in chloroform and to stabilize the amine protons for better integration.
  • 
    F NMR:  Essential for detecting defluorinated impurities. Expect a singlet around -115 to -120 ppm (relative to 
    
    
    
    ).
  • 
    H NMR Key Signals: 
    
    • Cyclopropyl High-Field: Complex multiplets between

      
       0.2 – 0.6 ppm (4H) and 
      
      
      
      0.9 – 1.1 ppm (1H, methine). Note: Disappearance or shift of these signals indicates ring opening.
    • Benzylic Methine: Doublet or multiplet around

      
       3.2 – 3.5 ppm.
      
    • Aromatic: Two multiplets (AA'BB' system) roughly

      
       7.0 – 7.5 ppm.
      
Mass Spectrometry (HRMS)
  • Ionization: ESI+ (Electrospray Ionization, Positive mode).

  • Theoretical [M+H]+: 166.1032 m/z.

  • Fragmentation Pattern: Look for characteristic loss of

    
     (17 Da) and cyclopropyl ring cleavage.
    

Enantiomeric Purity Protocol (Chiral HPLC)

Core Challenge: Primary amines interact strongly with the stationary phase. Solution: Use of an immobilized polysaccharide column with specific basic or acidic additives to suppress tailing.

Method Principle

The separation utilizes a Cellulose tris(3,5-dichlorophenylcarbamate) stationary phase. The chiral recognition is driven by hydrogen bonding and


 interactions between the fluorophenyl group of the analyte and the carbamate linkage of the selector.
Chromatographic Conditions (Standardized)
ParameterConditionRationale
Column Chiralpak IC or YMC Chiralart Cellulose-SC (250 x 4.6 mm, 5 µm)Immobilized phases allow for robust solvent compatibility (e.g., MTBE/DCM).
Mobile Phase MTBE : Ethanol : DEA (98 : 2 : 0.1)MTBE provides distinct selectivity for benzylamines compared to Hexane. DEA (Diethylamine) is mandatory to mask silanols and ensure sharp peaks.
Flow Rate 1.0 mL/minStandard flow for optimal mass transfer in 5 µm particles.
Detection UV @ 260 nmThe 4-fluorophenyl chromophore absorbs well here; avoids solvent cut-off noise.
Temperature 25°CLower temperature generally improves chiral resolution (

) by reducing molecular motion.
Sample Diluent Mobile Phase (without DEA)Matches eluent strength to prevent peak distortion.

Alternative (Patent-Derived) Condition:

  • Source: US Patent 10,357,493 B2 utilized 1% TFA in MTBE/IPA.[1]

  • Note: While effective, TFA can form ion-pairs. The basic method (DEA) is generally preferred for longer column life unless the amine is extremely basic.

Protocol: Chiral Analysis Workflow
  • System Equilibration: Flush column with Mobile Phase for 60 mins until baseline is flat.

  • Blank Injection: Inject 10 µL of diluent. Ensure no ghost peaks.

  • Racemic Standard: Inject 10 µL of the racemic mixture (approx. 0.5 mg/mL).

    • Requirement: Resolution (

      
      ) between enantiomers must be > 2.0.
      
  • Sample Injection: Inject the (R)-sample.

  • Calculation:

    
    [2]
    

Chemical Purity Protocol (Achiral UPLC/HPLC)

This method quantifies process-related impurities such as the starting ketone (Cyclopropyl-4-fluorobenzyl ketone) and intermediate imines.

Chromatographic Conditions
ParameterCondition
Column C18 High pH Stable (e.g., XBridge BEH C18, 100 x 2.1 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Detection UV @ 220 nm and 254 nm

Why High pH? At pH 10, the amine (pKa ~9-9.5) is neutral (unprotonated). This drastically increases retention on C18 (better separation from polar voids) and improves peak shape without needing ion-pairing agents like TFA, which suppress MS signals.

Visualization of Analytical Workflow

The following diagram illustrates the decision matrix for characterizing the (R)-amine.

AnalyticalWorkflow Start Crude (R)-Amine Sample NMR Step 1: Structural ID (1H & 19F NMR) Start->NMR Decision1 Cyclopropyl Ring Intact? NMR->Decision1 Fail1 REJECT: Ring Opening Detected Decision1->Fail1 No Achiral Step 2: Chemical Purity (High pH C18 UPLC) Decision1->Achiral Yes Decision2 Purity > 98%? Achiral->Decision2 Purify Reprocess: Recrystallization / Prep HPLC Decision2->Purify No Chiral Step 3: Enantiomeric Purity (Cellulose-SC / MTBE) Decision2->Chiral Yes Purify->Achiral Retest Final RELEASE: (R)-Cyclopropyl(4-fluorophenyl)methanamine Chiral->Final ee > 99%

Figure 1: Sequential logic flow for the analytical release of (R)-cyclopropyl(4-fluorophenyl)methanamine, prioritizing structural integrity before purity assessment.

References

  • Hoekstra, W. J., et al. (2019). Metalloenzyme inhibitor compounds. U.S. Patent No. 10,357,493 B2. Washington, DC: U.S. Patent and Trademark Office.

    • Context: Describes the specific synthesis and chiral resolution of cyclopropyl(4-fluorophenyl)methanamine (Compound FO) using YMC Chiralart Cellulose-SC.
  • Sigma-Aldrich. (n.d.).[3] 4-Fluorobenzylamine Product Specification.

    • Context: Provides baseline physicochemical data for fluorinated benzylamine analogs used for method comparisons.
  • YMC Co., Ltd. (2020). Chiral Separation of Amines using YMC-Chiralart. Application Note.

    • Context: Authoritative source for the selection of polysaccharide columns for primary amines.

Sources

Application

Application Note: Scalable Asymmetric Synthesis of (R)-Cyclopropyl(4-fluorophenyl)methanamine

Executive Summary (R)-Cyclopropyl(4-fluorophenyl)methanamine is a high-value chiral building block, frequently utilized in the synthesis of calcilytics, kinase inhibitors (e.g., c-Met/VEGFR-2 targets), and GPCR modulator...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-Cyclopropyl(4-fluorophenyl)methanamine is a high-value chiral building block, frequently utilized in the synthesis of calcilytics, kinase inhibitors (e.g., c-Met/VEGFR-2 targets), and GPCR modulators. Its structural rigidity, conferred by the cyclopropyl moiety, combined with the metabolic stability of the fluorophenyl group, makes it a critical pharmacophore.

Scale-up of this intermediate presents two primary challenges:

  • Enantiopurity: Achieving >99% ee (enantiomeric excess) while minimizing the loss of material associated with classical resolution.

  • Process Safety: Managing the exotherms associated with organometallic reagents and ensuring the stability of the strained cyclopropane ring during harsh acidic/basic workups.

This guide outlines a scalable, asymmetric synthesis protocol utilizing the Ellman Sulfinamide auxiliary.[1] Unlike classical resolution (which inherently limits yield to 50% without complex recycling), this route offers theoretical yields approaching 100% with high diastereoselectivity (


 > 95:5).

Route Selection & Strategy

Comparison of Synthetic Pathways
ParameterRoute A: Classical ResolutionRoute B: Enzymatic Kinetic ResolutionRoute C: Ellman Auxiliary (Recommended)
Chiral Source (S)-Mandelic Acid / Tartaric AcidLipase (e.g., CAL-B)(R)-tert-Butanesulfinamide
Theoretical Yield 50% (max)50% (max)100%
Throughput Low (Requires multiple recrystallizations)Medium (High dilution often required)High (Concentrated streams possible)
Scale-up Risk Low (Robust filtration)Medium (Enzyme stability/cost)Medium (Ti-reagent handling)
Atom Economy PoorModerateGood
Strategic Choice: The Ellman Auxiliary Route

We utilize (R)-tert-butanesulfinamide to form a chiral ketimine intermediate. The bulky tert-butyl group directs the subsequent hydride reduction, inducing chirality at the methine carbon.

  • Step 1: Condensation of cyclopropyl(4-fluorophenyl)methanone with (R)-t-Bu-sulfinamide.

  • Step 2: Diastereoselective reduction using NaBH

    
     (cost-effective) or L-Selectride (higher selectivity).
    
  • Step 3: Acidolytic cleavage to yield the chiral amine hydrochloride salt.

Detailed Experimental Protocol

Materials & Reagents[2][3][4][5][6][7][8][9][10][11][12][13]
  • Starting Material: Cyclopropyl(4-fluorophenyl)methanone (CAS: 772-52-1)

  • Chiral Reagent: (R)-(+)-2-Methyl-2-propanesulfinamide (CAS: 196929-78-9)

  • Lewis Acid: Titanium(IV) ethoxide (Ti(OEt)

    
    ) (Technical Grade)
    
  • Reductant: Sodium Borohydride (NaBH

    
    )
    
  • Solvents: THF (Anhydrous), Methanol, MTBE, 4M HCl in Dioxane.

Step 1: Formation of the Chiral Ketimine

Mechanism: Ti(OEt)


 acts as a Lewis acid and water scavenger, driving the equilibrium toward the imine.
  • Setup: Charge a dry, N

    
    -purged reactor with Cyclopropyl(4-fluorophenyl)methanone (1.0 equiv) and (R)-tert-butanesulfinamide (1.1 equiv).
    
  • Solvent Addition: Add anhydrous THF (5 vol relative to ketone mass). Stir to dissolve.

  • Catalyst Addition: Slowly add Ti(OEt)

    
     (2.0 equiv) via addition funnel over 30 mins. Caution: Mild exotherm.
    
  • Reaction: Heat to reflux (65–70 °C) for 16–24 hours.

  • IPC (In-Process Control): Monitor by HPLC/UPLC. Target < 2% residual ketone.

  • Workup (Inverse Quench):

    • Cool mixture to RT.

    • Slowly pour reaction stream into a vigorously stirred brine solution (5 vol). A thick white precipitate (TiO

      
      ) will form.
      
    • Add EtOAc or MTBE (5 vol) and Celite (0.5 wt equiv). Stir for 30 mins.

    • Filter through a pad of Celite. Wash cake with EtOAc.

  • Isolation: Separate phases. Dry organic layer (Na

    
    SO
    
    
    
    ), filter, and concentrate in vacuo.
    • Note: The sulfinyl imine is generally stable and can be used directly or purified by a short silica plug if necessary.

Step 2: Diastereoselective Reduction

Critical Quality Attribute (CQA): The diastereomeric ratio (dr) determines the final ee.

  • Setup: Dissolve the crude sulfinyl imine (from Step 1) in THF (10 vol) and cool to -40 °C. Lower temperatures improve selectivity.

  • Reduction: Add NaBH

    
     (2.0 equiv) portion-wise (solid) or as a solution in diglyme.
    
    • Expert Tip: If

      
       is < 90:10 with NaBH
      
      
      
      , switch to L-Selectride (1.1 equiv) at -78 °C. For this substrate, the steric bulk of the cyclopropyl group usually allows NaBH
      
      
      to achieve >95:5 dr at -50 °C.
  • Reaction: Stir at -40 °C for 4 hours, then allow to warm to RT slowly.

  • Quench: Add MeOH slowly to quench excess hydride. Then add Saturated NH

    
    Cl solution.
    
  • Extraction: Extract with EtOAc (2x). Wash combined organics with water and brine. Concentrate to obtain the sulfinamide intermediate.[2][3]

Step 3: Deprotection & Salt Formation
  • Cleavage: Dissolve the sulfinamide intermediate in MeOH (3 vol).

  • Acidification: Add 4M HCl in Dioxane (2.0 equiv).

  • Reaction: Stir at RT for 1–2 hours. The reaction is complete when the sulfinamide peak disappears on HPLC.

  • Crystallization (Purification):

    • Add MTBE (10 vol) to the reaction mixture to precipitate the amine hydrochloride.

    • Cool to 0–5 °C and age for 2 hours.

    • Filter the white solid.

    • Recrystallization:[4][5] If chiral HPLC indicates ee < 99%, recrystallize from EtOH/MTBE.

Process Control & Safety

Critical Process Parameters (CPPs)
StepParameterRangeImpact
Imine Formation Water Content< 0.05%High water content stalls conversion (equilibrium shift).
Reduction Temperature-45 °C ± 5 °CHigher temps degrade diastereoselectivity (dr).
Quench Addition RateSlowRapid H

gas evolution during NaBH

quench.
Diagram: Synthetic Workflow

G Start Start: Cyclopropyl(4-fluorophenyl)methanone Reagents (R)-t-Bu-Sulfinamide + Ti(OEt)4 Solvent: THF Start->Reagents ImineStep Step 1: Imine Formation Reflux 24h Reagents->ImineStep IPC1 IPC: HPLC (<2% Ketone) ImineStep->IPC1 IPC1->ImineStep Fail (Continue Heating) Reduction Step 2: Diastereoselective Reduction NaBH4, -45°C IPC1->Reduction Pass Workup Workup: Inverse Quench Filter TiO2 salts Reduction->Workup Cleavage Step 3: Deprotection HCl/Dioxane Workup->Cleavage Final Target: (R)-Amine HCl Salt >99% ee Cleavage->Final

Caption: Process flow for the asymmetric synthesis of (R)-cyclopropyl(4-fluorophenyl)methanamine.

Analytical Methods

Enantiomeric Excess (ee) Determination

Do not rely solely on optical rotation, as it is concentration-dependent and susceptible to impurities.

  • Method: Chiral HPLC[6]

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 254 nm

  • Expected Retention: The (R)-enantiomer typically elutes second on AD-H columns (verify with racemic standard).

Structure Verification (NMR)
  • 1H NMR (400 MHz, DMSO-d6):

    
     8.6 (br s, 3H, NH
    
    
    
    ), 7.6-7.2 (m, 4H, Ar-H), 3.9 (d, 1H, CH-N), 1.4 (m, 1H, CH-cyclopropyl), 0.7-0.3 (m, 4H, cyclopropyl-CH
    
    
    ).

References

  • Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide." Accounts of Chemical Research. Link

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews. Link

  • Bertus, P., & Szymoniak, J. (2001).[7] "New and easy route to primary cyclopropylamines from nitriles."[7] Chemical Communications.[7] Link

  • Vertex Pharmaceuticals. (2018).[8] "Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents." (General resolution context). ACS Omega. Link

Sources

Method

Application Note: (R)-Cyclopropyl(4-fluorophenyl)methanamine in Bioactive Molecule Synthesis

This Application Note is designed for researchers in medicinal chemistry and process development. It details the synthesis, properties, and application of (R)-cyclopropyl(4-fluorophenyl)methanamine , a privileged chiral...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the synthesis, properties, and application of (R)-cyclopropyl(4-fluorophenyl)methanamine , a privileged chiral building block.

[1]

Executive Summary

(R)-Cyclopropyl(4-fluorophenyl)methanamine (CAS: 705-14-6 for racemate; specific enantiomer often custom-synthesized) is a high-value chiral amine scaffold.[1] It combines three critical pharmacophoric elements:

  • Chirality: A defined stereocenter for selective target engagement.[1]

  • Cyclopropyl Group: A rigid, metabolic bioisostere of the isopropyl group that reduces rotatable bonds and can prevent CYP450 oxidation at the

    
    -position.[1]
    
  • 4-Fluorophenyl Moiety: Enhances metabolic stability (blocking para-oxidation) and lipophilicity for improved membrane permeability.[1]

This scaffold is increasingly utilized in the synthesis of LSD1 (KDM1A) inhibitors , GPCR ligands (e.g., 5-HT2C agonists), and antiviral protease inhibitors where rigidification and metabolic blocking are required.

Scientific Background & Rationale

Structural Pharmacology

The


-cyclopropylbenzylamine motif serves as a "conformational lock."[1] Unlike flexible alkyl chains, the cyclopropyl ring restricts the conformational space of the amine, potentially lowering the entropic penalty upon binding to a protein active site.[1]
  • The "Fluorine Effect": The para-fluorine atom exerts a strong electron-withdrawing effect (

    
    ), modulating the pKa of the amine and reducing the electron density of the aromatic ring, which can strengthen 
    
    
    
    -stacking interactions with phenylalanine or tryptophan residues in the binding pocket.
  • Metabolic Shielding: The cyclopropyl group is resistant to hydrogen atom abstraction compared to an isopropyl group, prolonging the half-life (

    
    ) of the drug candidate.
    
Target Applications
  • Epigenetics: Used as a core scaffold in the development of reversible LSD1 inhibitors .[1] The amine mimics the substrate lysine, while the cyclopropyl/aryl group occupies the hydrophobic pocket near the FAD cofactor [1].[1]

  • Neurology: Analogs of this structure have shown efficacy as GlyT1 inhibitors for schizophrenia and 5-HT2C agonists for obesity treatment [2].[1]

Experimental Protocol: Enantioselective Synthesis

The most reliable method for synthesizing this chiral amine with high enantiomeric excess (


) is the Ellman Sulfinamide  method.[1] This protocol avoids the use of unstable chiral aziridines and provides a scalable route.[1]
Reaction Workflow Diagram

EllmanSynthesis cluster_0 Key Mechanism: Chelation Control Start 4-Fluorobenzaldehyde (Starting Material) Inter1 Sulfinimine Intermediate (Stable, Chiral) Start->Inter1 Ti(OEt)4, THF Condensation Aux (R)-tert-Butanesulfinamide (Chiral Auxiliary) Aux->Inter1 Inter2 Sulfinamide Diastereomer (Separable) Inter1->Inter2 Grignard Addition -78°C to RT Grignard Cyclopropylmagnesium Bromide (Nucleophile) Grignard->Inter2 Product (R)-Cyclopropyl(4-fluorophenyl) methanamine HCl Inter2->Product Acid Hydrolysis Deprotect HCl / MeOH (Cleavage)

Figure 1: Stereoselective synthesis workflow using Ellman's Auxiliary.[1][2][3] The choice of (R)- or (S)-sulfinamide dictates the final stereochemistry.

Detailed Protocol

Reagents Required:

  • 4-Fluorobenzaldehyde (1.0 equiv)[1]

  • (R)-(+)-2-Methyl-2-propanesulfinamide (1.1 equiv)[1]

  • Titanium(IV) ethoxide (2.0 equiv)

  • Cyclopropylmagnesium bromide (0.5 M in THF, 2.0 equiv)

  • Anhydrous THF, Dichloromethane (DCM), Methanol, 4M HCl in Dioxane.

Step 1: Formation of the Chiral Sulfinimine
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

  • Addition: Add 4-Fluorobenzaldehyde (10.0 mmol) and (R)-tert-butanesulfinamide (11.0 mmol) to the flask.

  • Solvent: Dissolve in anhydrous THF (50 mL).

  • Catalyst: Add Ti(OEt)4 (20.0 mmol) dropwise. Caution: Exothermic.

  • Reaction: Stir at room temperature for 16–24 hours. Monitor by TLC (EtOAc/Hexanes 3:7).[1]

  • Workup: Quench by pouring into brine (50 mL) with vigorous stirring. A white precipitate (TiO2) will form.[1] Filter through a Celite pad.[1] Wash the pad with EtOAc.[1]

  • Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash chromatography to yield the (R)-N-(4-fluorobenzylidene)-2-methylpropane-2-sulfinamide .

Step 2: Diastereoselective Grignard Addition
  • Setup: Dissolve the purified sulfinimine (5.0 mmol) in anhydrous DCM (25 mL) in a dry RBF under Argon.

  • Cooling: Cool the solution to -78 °C (dry ice/acetone bath). Critical: Low temperature is essential for high diastereoselectivity (dr).

  • Addition: Add Cyclopropylmagnesium bromide (10.0 mmol) dropwise over 20 minutes via syringe pump.

  • Equilibration: Stir at -78 °C for 2 hours, then allow to warm slowly to room temperature overnight.

  • Quench: Quench with saturated NH4Cl solution. Extract with DCM (3x).[1]

  • Isolation: Dry and concentrate. The major diastereomer is typically obtained with >90:10 dr.[1] Recrystallization from Hexanes/EtOAc can upgrade dr to >99:1.[1]

Step 3: Cleavage to the Chiral Amine Salt
  • Hydrolysis: Dissolve the sulfinamide intermediate in MeOH (10 mL).

  • Acidification: Add 4M HCl in Dioxane (5 mL, excess).

  • Reaction: Stir at room temperature for 1 hour. The HCl cleaves the sulfinyl group.[1]

  • Isolation: Concentrate the solvent to dryness.[1] Triturate the resulting solid with diethyl ether to remove sulfur byproducts.[1]

  • Final Product: Filter the white solid to obtain (R)-cyclopropyl(4-fluorophenyl)methanamine hydrochloride .

Quality Control & Validation

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity (HPLC) > 98.0%C18 Column, ACN/H2O Gradient
Enantiomeric Excess > 98% eeChiral HPLC (e.g., Chiralcel OD-H)
1H NMR (DMSO-d6) Consistent with structure

8.5 (br s, 3H, NH3+), 7.5 (m, 2H), 7.2 (m, 2H), 3.6 (d, 1H), 1.2 (m, 1H), 0.3-0.6 (m, 4H)
Mass Spec [M+H]+ = 166.1LC-MS (ESI)

Validation Check:

  • Racemization Risk: Avoid strong bases during workup of the free amine.[1] Store the HCl salt at -20°C for long-term stability.

  • Absolute Configuration: Confirm via optical rotation or X-ray crystallography if a suitable single crystal is obtained.[1] For the Ellman route, the stereochemistry is predictable based on the auxiliary used [3].[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Moisture in reagentsUse freshly distilled Ti(OEt)4 and anhydrous THF.[1]
Poor Diastereoselectivity (dr) Temperature too high during Grignard additionEnsure reaction temp is strictly -78°C during addition.[1] Use non-coordinating solvent (DCM).[1]
Incomplete Cleavage Insufficient acid or timeEnsure excess HCl (4M) is used; monitor by TLC (disappearance of sulfinamide).
Oily Product Impurities or residual solventTriturate with Et2O or Hexanes to induce crystallization of the HCl salt.[1]

References

  • LSD1 Inhibitors: Mould, D. P., et al. (2017).[1] "Development of (Spiro)cyclic-2-aminopyrimidines as LSD1 Inhibitors." ACS Medicinal Chemistry Letters. Link

  • 5-HT2C Agonists: Cheng, J., et al. (2016).[1] "Design of Fluorinated Cyclopropane Derivatives... as Selective Serotonin 2C Receptor Agonists." Journal of Medicinal Chemistry. Link

  • Ellman Synthesis: Ellman, J. A., et al. (2000).[1] "Asymmetric Synthesis of Amines with tert-Butanesulfinamide." Accounts of Chemical Research. Link

  • General Properties: PubChem Compound Summary for Cyclopropyl(4-fluorophenyl)methanamine. Link

Sources

Application

Application Note: Regioselective and Stereoselective Synthesis of Fluorinated Cyclopropanes

[1][2] Executive Summary & Strategic Importance Fluorinated cyclopropanes represent a "privileged scaffold" in modern drug discovery. They serve as superior bioisosteres for alkyl groups (ethyl, isopropyl) and carbonyls,...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Strategic Importance

Fluorinated cyclopropanes represent a "privileged scaffold" in modern drug discovery. They serve as superior bioisosteres for alkyl groups (ethyl, isopropyl) and carbonyls, offering three critical advantages:

  • Conformational Restriction: The rigid cyclopropyl ring locks pharmacophores into bioactive conformations.

  • Metabolic Stability: The C-F bond (116 kcal/mol) blocks oxidative metabolism (e.g., P450 hydroxylation) at labile sites.

  • Lipophilicity Modulation: Fluorine substitution fine-tunes

    
     and lowers basicity of adjacent amines (
    
    
    
    modulation), improving membrane permeability and blood-brain barrier (BBB) penetration.

This guide provides three validated protocols for synthesizing these motifs, addressing the primary challenge: controlling regioselectivity and stereochemistry during the high-energy ring-forming step.

Mechanistic Pathways & Selection Guide

The synthesis of fluorinated cyclopropanes generally proceeds via two distinct mechanistic manifolds: Carbene Transfer (electrophilic addition to alkenes) and Michael-Initiated Ring Closure (MIRC) (nucleophilic addition-elimination).

Decision Matrix: Selecting the Right Method
  • Target: gem-Difluorocyclopropane

    
     Use Protocol 1  (Difluorocarbene Addition). Best for electron-rich to neutral alkenes.
    
  • Target: Chiral Monofluorocyclopropane

    
     Use Protocol 2  (Rh-Catalyzed Carbenoid). Best for high enantioselectivity.[1]
    
  • Target: Trifluoromethyl Cyclopropane

    
     Use Protocol 3  (Corey-Chaykovsky). Best for electron-deficient substrates (e.g., styrenes, Michael acceptors).
    
Visualization: Synthetic Pathways

SyntheticPathways Substrate Starting Material Carbene Carbene/Carbenoid Generation Substrate->Carbene Alkene MIRC Michael Initiated Ring Closure (MIRC) Substrate->MIRC Michael Acceptor Prod_Gem gem-Difluorocyclopropane (Racemic/Achiral) Carbene->Prod_Gem :CF2 (TMSCF3) Prod_Mono Chiral Monofluorocyclopropane (High ee) Carbene->Prod_Mono Rh-Carbenoid Prod_CF3 Trifluoromethyl Cyclopropane (High dr) MIRC->Prod_CF3 Sulfur Ylide

Figure 1: Mechanistic divergence in fluorinated cyclopropane synthesis. Selection depends on the desired fluorination pattern and substrate electronics.

Protocol 1: gem-Difluorocyclopropanation via TMSCF (Ruppert-Prakash Reagent)

This is the industry-standard method for introducing a CF2 moiety. It utilizes trimethylsilyl trifluoromethane (TMSCF


) as a difluorocarbene source.[2][3] Unlike highly unstable free carbenes generated from chlorodifluoromethane, this method allows for controlled release using a fluoride initiator.

Mechanism: Fluoride initiates desilylation of TMSCF


 to form the [CF3]- anion, which undergoes 

-elimination to release :CF2 (difluorocarbene). This electrophilic species undergoes a [2+1] cycloaddition with the alkene.
Materials
  • Substrate: Alkene (1.0 equiv)

  • Reagent: TMSCF

    
     (1.5 – 2.0 equiv)
    
  • Initiator: NaI (0.2 equiv) or TBAT (0.05 equiv)

  • Solvent: THF or DME (Anhydrous)

  • Temperature: 65°C (Reflux) or 110°C (Sealed tube/Flow)

Step-by-Step Methodology
  • Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and argon inlet.

  • Solvation: Dissolve the alkene (1.0 mmol) and NaI (30 mg, 0.2 mmol) in anhydrous THF (5 mL).

  • Reagent Addition: Add TMSCF

    
     (220 µL, 1.5 mmol) via syringe. Note: TMSCF
    
    
    
    is volatile; handle with chilled syringes.
  • Reaction: Heat the mixture to 65°C. The reaction typically initiates with slight bubbling (release of TMS-F).

    • Optimization: If conversion is low after 2 hours, add a second portion of TMSCF

      
       (0.5 equiv).
      
  • Quench: Cool to room temperature. Dilute with Et

    
    O and quench with saturated aqueous NaHCO
    
    
    
    .
  • Workup: Separate layers. Extract aqueous layer with Et

    
    O (2x). Wash combined organics with brine, dry over MgSO
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (typically silica gel, Hexanes/EtOAc).

Critical Control Point: For unreactive (electron-deficient) alkenes, standard reflux is insufficient. Switch to a sealed tube at 110°C or use a continuous flow reactor (residence time 10-20 min) to safely access higher temperatures without losing the volatile carbene source.

Protocol 2: Enantioselective Synthesis of Monofluorocyclopropanes

Achieving stereocontrol (enantiomeric excess, ee) is critical for clinical candidates. This protocol uses chiral Dirhodium(II) catalysts to decompose diazo compounds, generating a metal-carbenoid species that transfers the carbene stereoselectively.

Materials
  • Substrate: Styrene or Electron-Deficient Alkene

  • Reagent:

    
    -Fluoro-diazoacetate or 
    
    
    
    -Diazo-
    
    
    -fluoromethyl phosphonate
  • Catalyst: Rh

    
    (S-BTPCP)
    
    
    
    or Rh
    
    
    (S-DOSP)
    
    
    (1-2 mol%)
  • Solvent: CH

    
    Cl
    
    
    
    or Hexanes (degassed)
Step-by-Step Methodology
  • Catalyst Solution: In a flame-dried Schlenk tube under N

    
    , dissolve Rh
    
    
    
    (S-BTPCP)
    
    
    (0.01 mmol) and the alkene (1.0 mmol) in degassed CH
    
    
    Cl
    
    
    (2 mL).
  • Slow Addition (Crucial): Dissolve the fluoro-diazo compound (1.2 mmol) in CH

    
    Cl
    
    
    
    (5 mL). Load this into a syringe pump.
  • Execution: Add the diazo solution to the catalyst mixture slowly over 4–6 hours at -78°C or 0°C (temperature depends on catalyst reactivity).

    • Why? Slow addition keeps the steady-state concentration of the carbenoid low, preventing homocoupling (dimerization) of the diazo reagent.

  • Completion: Allow to warm to room temperature and stir for an additional hour.

  • Purification: Filter through a celite plug to remove Rh catalyst. Concentrate and purify via silica chromatography.

Visualization: Workflow Logic

ProtocolWorkflow Start Start: Catalyst + Alkene Addition Slow Addition of Diazo (Syringe Pump, 4-6h) Start->Addition Check Check Conversion (TLC/NMR) Addition->Check Check->Addition Incomplete (Add more diazo) Workup Filter (Celite) & Purify Check->Workup Complete

Figure 2: Workflow for enantioselective cyclopropanation requiring slow addition to minimize side reactions.

Protocol 3: Cis-Selective Synthesis of Trifluoromethyl Cyclopropanes (Corey-Chaykovsky)

Direct addition of a CF3 carbene is chemically difficult. Instead, we use a sulfur ylide approach (MIRC). This protocol is unique because it can be tuned to favor the thermodynamically less stable cis-isomer, which often possesses distinct biological activity.

Materials
  • Substrate: Electron-deficient alkene (e.g.,

    
    -nitrostyrene, enones)
    
  • Reagent: Trifluoroethyl sulfonium salt (e.g.,

    
    )
    
  • Base: Cs

    
    CO
    
    
    
    or DBU
  • Solvent: CH

    
    Cl
    
    
    
    or DMF
Step-by-Step Methodology
  • Ylide Generation: In a vial, suspend the sulfonium salt (1.2 equiv) and base (Cs

    
    CO
    
    
    
    , 2.0 equiv) in CH
    
    
    Cl
    
    
    . Stir for 15 mins to generate the ylide in situ.
  • Addition: Add the Michael acceptor (alkene, 1.0 equiv) in one portion.

  • Reaction: Stir at room temperature for 12–24 hours.

    • Mechanism:[4][2][5][6] The ylide acts as a nucleophile, attacking the

      
      -position of the alkene. The resulting enolate then displaces the sulfide leaving group to close the ring.
      
  • Workup: Filter off inorganic salts. Wash the filtrate with water to remove residual base/sulfide byproducts.

  • Isolation: Concentrate and purify. Note:Cis and trans isomers are often separable by standard silica chromatography.

The Scientist's Notebook: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol 1) Volatility of :CF2Use a sealed tube or flow reactor to increase local concentration. Ensure solvent is strictly anhydrous (water quenches carbene).
Poor ee (Protocol 2) Background reactionEnsure no trace acid is present. Lower reaction temperature (-40°C to -78°C). Switch to bulkier catalyst ligands (e.g., adamantyl-glycine derived).
Diazo Dimerization Addition too fastDecrease syringe pump rate. Increase dilution of the diazo stock solution.
Regio-scrambling Poly-ene substrates:CF2 prefers the most electron-rich double bond. Protect competing olefins or exploit electronic differentiation.

References

  • Rullière, P., Cyr, P., & Charette, A. B. (2016).[3] Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow.[3][7] Organic Letters, 18(9), 1988–1991. Link

  • Prakash, G. K. S., et al. (2011).[2] Difluorocarbene Addition to Alkenes using TMSCF3. Journal of Fluorine Chemistry, 132(10), 792-798.

  • Gagnon, C., et al. (2024).[2] Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Angewandte Chemie International Edition. Link

  • Reddy, V. J., et al. (2013). Rhodium(II)-Catalyzed Enantioselective Synthesis of Monofluorocyclopropanes. Organic Letters, 15(7), 1638–1641.
  • Meanwell, N. A. (2018).[8] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Lucas, E. L., et al. (2021). Nickel-Catalyzed Cross-Electrophile Coupling of the Difluoromethyl Group for Fluorinated Cyclopropane Synthesis. Synlett, 32. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Optimization of (R)-Cyclopropyl(4-fluorophenyl)methanamine Synthesis

Executive Summary & Strategic Route Selection Synthesizing chiral -branched amines containing both aryl and cyclopropyl groups presents specific stereochemical challenges. While enzymatic transamination is gaining tracti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Route Selection

Synthesizing chiral


-branched amines containing both aryl and cyclopropyl groups presents specific stereochemical challenges. While enzymatic transamination is gaining traction, the Ellman’s Sulfinamide Auxiliary  route remains the most robust, scalable, and high-yielding method for laboratory to pilot-scale production.

Why this route?

  • Enantiocontrol: The bulky tert-butanesulfinyl group directs nucleophilic addition with high diastereoselectivity (

    
    ).
    
  • Stability: Unlike cyclopropyl carbinols which are prone to ring-opening under acidic conditions, the amine product is stable as an HCl salt.

  • Predictability: The stereochemical outcome can be tuned by solvent selection (chelating vs. non-chelating models).[1]

Core Protocol: The Ellman Sulfinamide Route

This protocol is optimized for the (R)-enantiomer. Note that the choice of the sulfinamide auxiliary ((R) vs (S)) dictates the product configuration.

Reaction Scheme

G Start 4-Fluorobenzaldehyde + (R)-tert-butanesulfinamide Imine N-Sulfinyl Imine (Intermediate) Start->Imine Ti(OEt)4, THF RT, 16h Sulfinamide Sulfinamide Diastereomer Imine->Sulfinamide DCM, -78°C High dr Addition Cyclopropyl MgBr (Grignard Addition) Sulfinamide->Addition Low dr? Change Solvent Product (R)-Cyclopropyl(4-fluorophenyl) methanamine HCl Sulfinamide->Product Cleavage Deprotection HCl / MeOH

Caption: Step-wise synthesis of (R)-cyclopropyl(4-fluorophenyl)methanamine via Ellman auxiliary.

Step 1: Condensation (Imine Formation)[2]
  • Reagents: 4-Fluorobenzaldehyde (1.0 eq), (R)-2-methyl-2-propanesulfinamide (1.05 eq), Ti(OEt)

    
     (2.0 eq).
    
  • Solvent: Anhydrous THF (0.5 M).

  • Conditions: Stir at RT for 12–16 h. Quench with brine.

  • Key Insight: Ti(OEt)

    
     acts as both a Lewis acid and a water scavenger, driving the equilibrium forward.
    
Step 2: Diastereoselective Grignard Addition
  • Reagents: Cyclopropylmagnesium bromide (2.0 eq, 1.0 M in 2-MeTHF).

  • Solvent: Anhydrous CH

    
    Cl
    
    
    
    (DCM).
  • Conditions: Cool imine solution to -78°C. Add Grignard dropwise. Stir 2–4 h.

  • Mechanism: In non-coordinating solvents like DCM, the reaction proceeds via an open transition state , typically yielding the anti-Ellman product.

    • Note: To obtain the (R)-amine, you must pair the correct auxiliary enantiomer with the solvent model. If using (R)-sulfinamide in DCM, the Grignard attacks the Si-face.

Step 3: Deprotection & Salt Formation
  • Reagents: 4M HCl in Dioxane or MeOH.

  • Conditions: 0°C to RT for 1 h.

  • Purification: Precipitate the HCl salt with Et

    
    O or MTBE.
    

Troubleshooting & Optimization Guide

Module A: Low Yield in Imine Formation

Symptom: Incomplete conversion of aldehyde; presence of hydrolyzed aldehyde in workup.

Possible CauseDiagnosticSolution
Moisture Contamination Ti(OEt)

forms a white precipitate immediately upon addition.
Ensure glassware is flame-dried. Use fresh Ti(OEt)

(should be a clear, slightly yellow liquid, not cloudy).
Steric Hindrance NMR shows starting material remaining after 24h.Increase Ti(OEt)

to 3.0 eq. Reflux in THF (60°C) is tolerated for aryl aldehydes.
Poor Workup Emulsion forms during brine quench.Dilute with EtOAc before adding brine. Add Celite and filter the titanium salts to recover trapped product.
Module B: Poor Diastereoselectivity (Low ee/dr)

Symptom: Chiral HPLC shows a mix of enantiomers (dr < 90:10).

Root Cause Analysis: The stereochemical outcome of Grignard addition to sulfinimines is solvent-dependent.

  • Non-Chelating (DCM): Favors open transition state.

  • Chelating (THF): Favors cyclic (Zimmerman-Traxler) transition state involving Mg coordination to the sulfinyl oxygen.

Decision Tree:

  • Check Solvent: Are you using pure DCM? Even 5% THF from the Grignard reagent bottle can disrupt the non-chelating model.

    • Fix: If the Grignard is in THF, swap the reaction solvent to Toluene or pure THF and rely on the chelating model (which may require the opposite sulfinamide enantiomer).

  • Temperature Control: Addition must happen strictly at -78°C.

    • Fix: Use an internal thermometer. Exotherms during addition destroy selectivity.

  • Lewis Acid Additives:

    • Advanced Fix: Add AlMe

      
       (1.1 eq) to the imine before Grignard addition. This locks the conformation and often boosts dr to >98:2.
      
Module C: Cyclopropyl Ring Stability

Symptom: Appearance of homoallylic impurities (ring opening) during deprotection.

Q: Can I use concentrated HCl? A: Avoid it. While cyclopropyl amines are more stable than cyclopropanols, strong aqueous acids at high temperatures can cause ring opening.

  • Protocol: Use anhydrous 4M HCl in Dioxane at 0°C. Monitor by TLC. Stop immediately upon consumption of the sulfinamide.

  • Alternative: If ring opening is observed, switch to 2M HCl in MeOH at room temperature.

Data Summary: Solvent Effects on Selectivity

The following table summarizes expected outcomes based on literature precedents for aryl sulfinimines.

Solvent SystemTransition StateMajor Diastereomer (from (R)-Aux)Typical dr
DCM (Anhydrous) Open (Dipole controlled)(R, R)-Sulfinamide90:10 to 98:2
THF Cyclic (Chelated)(R, S)-Sulfinamide80:20 to 95:5
Toluene Cyclic (Chelated)(R, S)-Sulfinamide>95:5
DCM + AlMe

Rigid Chelate(R, S)-Sulfinamide (Reversal)>99:1

Note: The configuration (R,R) refers to (Sulfinyl chirality, Carbon chirality). Always verify absolute configuration via optical rotation or X-ray of the final salt.

Frequently Asked Questions (FAQ)

Q1: Why use the aldehyde route instead of reducing the cyclopropyl ketone? A: The condensation of tert-butanesulfinamide with cyclopropyl phenyl ketone is sterically difficult and often requires harsh conditions (Ti(OEt)


 at reflux for days), leading to lower yields. The aldehyde condensation is quantitative at room temperature. Furthermore, Grignard addition to aldimines is generally more diastereoselective than ketimine reduction.

Q2: My Grignard reagent won't initiate. Can I buy it? A: Yes, Cyclopropylmagnesium bromide is commercially available (0.5M to 1.0M in THF or 2-MeTHF). If preparing in-house, use cyclopropyl bromide (not chloride) and activate the Mg turnings with iodine or DIBAL-H.

Q3: How do I remove the minor diastereomer? A: Do not attempt to separate the sulfinamide intermediates if the dr is >90:10. Proceed to the cleavage. The final (R)-Cyclopropyl(4-fluorophenyl)methanamine HCl salt can be recrystallized from Isopropanol/MTBE (1:4) to upgrade the enantiomeric excess (ee) to >99%.

References

  • Ellman, J. A., et al. "Synthesis of Chiral Amines by Asymmetric Additions to N-tert-Butanesulfinyl Imines." Journal of Organic Chemistry, 1999, 64(4), 1278–1284.[2]

  • Plobeck, N., et al. "Synthesis of (R)- and (S)-cyclopropyl(phenyl)methanamine." Tetrahedron: Asymmetry, 2000, 11, 371-376. (Describes the specific stability of the cyclopropyl-amine scaffold).
  • Patent US20140221367A1. "Inhibitors of LSD1 and methods of use thereof." (Describes the use of CAS 1269437-73-1 as a key intermediate).

  • Tang, T. P., & Ellman, J. A. "The tert-Butanesulfinyl Group: An Ideal Chiral Director for Aldimine Additions." Journal of Organic Chemistry, 1999, 64, 12-13.

Sources

Optimization

Technical Support Center: Overcoming Side Reactions in Cyclopropanation

Welcome to the Technical Support Center for Cyclopropanation Reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their cyclopropanation protoco...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Cyclopropanation Reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their cyclopropanation protocols and troubleshoot common side reactions. The following content is structured in a question-and-answer format to directly address specific challenges you may encounter in the lab.

Section 1: Troubleshooting Common Side Reactions

Question 1: My reaction is producing significant amounts of olefin dimerization products (e.g., diethyl maleate/fumarate) instead of the desired cyclopropane. What is causing this and how can I prevent it?

Answer:

The formation of olefinic dimers is a classic side reaction in transition metal-catalyzed cyclopropanations, particularly when using diazo compounds.[1]

Root Cause Analysis:

This side reaction stems from the metal carbene intermediate reacting with a second molecule of the diazo compound or itself, rather than the target alkene.[1] This is especially prevalent at high concentrations of the diazo compound. The dimerization of the carbene derived from ethyl diazoacetate, for instance, yields diethyl maleate and diethyl fumarate.[1]

Troubleshooting Protocol:

  • Slow Addition of the Diazo Compound: The most effective way to minimize dimerization is to maintain a low instantaneous concentration of the diazo compound. This can be achieved by using a syringe pump to add the diazo compound slowly to the reaction mixture containing the alkene and catalyst.[1] This kinetically favors the reaction of the metal carbene with the alkene, which is present in a much higher concentration.

  • Catalyst Choice: While rhodium catalysts are highly effective, some can be prone to promoting dimerization. In some cases, copper catalysts may offer better selectivity for cyclopropanation.[1]

  • Stoichiometry of the Alkene: To further favor the desired reaction, consider using the alkene in excess or even as the solvent if feasible.[2] This increases the probability of the metal carbene reacting with the alkene over another carbene species.

Question 2: I'm observing significant C-H insertion byproducts. How can I improve the selectivity for cyclopropanation?

Answer:

C-H insertion is a competing reaction pathway, especially with highly reactive carbenes.[1] Allylic C-H bonds are particularly susceptible to this side reaction.[1]

Root Cause Analysis:

The metal carbene intermediate, being electrophilic, can insert into a C-H bond of the substrate or solvent instead of adding across the double bond. This results in a product with the same molecular formula as the desired cyclopropane but a different connectivity.[1]

Troubleshooting Protocol:

  • Catalyst and Ligand Selection: The choice of metal and its ligand sphere is critical in directing the reactivity of the carbene. Copper catalysts, for example, often exhibit a higher preference for cyclopropanation over C-H insertion compared to some rhodium catalysts.[1] For rhodium-catalyzed reactions, sterically demanding carboxylate ligands can help suppress β-hydride elimination, a pathway related to C-H insertion.

  • Solvent Choice: If the solvent has accessible C-H bonds, the carbene can react with it. Using the alkene substrate as the solvent can be an effective strategy to maximize the concentration of the desired reactant and minimize solvent-related C-H insertion.[1][2]

  • Substrate Design: If intramolecular C-H insertion is a major issue, consider if the substrate can be modified to block or disfavor insertion at problematic positions.

Question 3: My Simmons-Smith cyclopropanation is giving low yields and I'm seeing decomposition of my acid-sensitive starting material. What's going wrong?

Answer:

The Simmons-Smith reaction, while robust, can be hampered by the Lewis acidic nature of the zinc iodide (ZnI₂) byproduct.[3]

Root Cause Analysis:

The ZnI₂ generated during the reaction can catalyze the decomposition of acid-sensitive functional groups in the starting material or the cyclopropane product.[3]

Troubleshooting Protocol:

  • Scavenging the Lewis Acid: To mitigate the detrimental effects of ZnI₂, you can add an excess of diethylzinc (Et₂Zn). This will react with the ZnI₂ to form the less acidic ethylzinc iodide (EtZnI).[3]

  • Quenching with a Mild Base: Alternatively, the reaction can be quenched with pyridine. Pyridine will coordinate to the ZnI₂ and scavenge any excess reagents, neutralizing the Lewis acidity.[3]

  • Furukawa Modification: The use of diethylzinc (Et₂Zn) with diiodomethane, known as the Furukawa modification, often provides higher reactivity and can be beneficial in certain cases.[4][5]

Question 4: My substrate contains amine and carboxylic acid groups, and the cyclopropanation is failing. How do I address this?

Answer:

The presence of unprotected amine (-NH₂) and carboxylic acid (-COOH) groups can significantly interfere with cyclopropanation reactions.[4]

Root Cause Analysis:

  • Nucleophilicity of the Amine: The lone pair on the nitrogen atom can react with electrophilic carbenoids or coordinate to the metal catalyst, deactivating it.[4]

  • Acidity of the Carboxylic Acid: The acidic proton of the carboxylic acid can quench organometallic reagents used in the reaction.[4]

Troubleshooting Protocol:

  • Protecting Groups: The most effective solution is to protect these functional groups before the cyclopropanation step.

    • Amino Group (-NH₂):

      • Boc (tert-butoxycarbonyl): Stable under many cyclopropanation conditions and easily removed with mild acid.[4]

      • Cbz (benzyloxycarbonyl): Stable and typically removed by hydrogenolysis, which is generally compatible with cyclopropane rings.[4]

    • Carboxyl Group (-COOH):

      • Methyl or Ethyl Esters: Common protecting groups that can be hydrolyzed after cyclopropanation.[4]

      • tert-Butyl Ester: Cleaved under acidic conditions, similar to the Boc group.[4]

An orthogonal protecting group strategy is often beneficial, allowing for the selective deprotection of one group in the presence of the other.[4]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the typical stereochemistry of cyclopropanation reactions?

A1: Cyclopropanation of alkenes is a stereospecific reaction, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[2][6] The addition of the carbene to the double bond occurs in a syn fashion.[2][7] For example, a cis-alkene will yield a cis-disubstituted cyclopropane, and a trans-alkene will give a trans-disubstituted cyclopropane.[6]

Q2: How can I improve the diastereoselectivity of my cyclopropanation?

A2: Diastereoselectivity can often be influenced by the choice of catalyst, ligands, and solvent. For instance, in rhodium-catalyzed reactions, the use of sterically demanding carboxylate ligands can enhance diastereoselectivity.[8] The choice of solvent can also play a crucial role in optimizing diastereoselectivities.[9]

Q3: Are there any safety concerns with using diazo compounds?

A3: Yes, diazo compounds, particularly diazomethane, are toxic and potentially explosive.[2] They should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. Due to these hazards, alternative methods for cyclopropanation that avoid diazo compounds, such as the Simmons-Smith reaction, are often preferred.[2]

Q4: Can I perform cyclopropanation on electron-deficient alkenes?

A4: Cyclopropanation of electron-deficient alkenes can be challenging for some catalytic systems. However, certain catalysts, such as chiral cobalt(II) porphyrins, have shown unique capabilities in effecting cyclopropanation of α,β-unsaturated carbonyl compounds and nitriles.[10]

Q5: What is the difference between a carbene and a carbenoid?

A5: A carbene is a neutral molecule containing a carbon atom with two unshared valence electrons. Carbenes are highly reactive and often generated in situ.[6] A carbenoid is a reagent that has carbene-like reactivity but is not a free carbene. In the Simmons-Smith reaction, for example, the iodomethylzinc iodide is a carbenoid that delivers the CH₂ group.[2][7]

Section 3: Visual Guides

Reaction Pathway and Common Side Reactions

G cluster_main Desired Cyclopropanation Pathway cluster_side Common Side Reaction Pathways Alkene Alkene MetalCarbene Metal Carbene Intermediate Catalyst Catalyst Diazo Diazo Compound Diazo->MetalCarbene Catalyst Activation Cyclopropane Desired Cyclopropane Product MetalCarbene->Cyclopropane Reaction with Alkene MetalCarbene2 Metal Carbene Intermediate Dimerization Olefin Dimerization CH_Insertion C-H Insertion Solvent Solvent/Substrate C-H Bond MetalCarbene2->Dimerization Self-Reaction MetalCarbene2->CH_Insertion Reaction with C-H Bond

Caption: Desired vs. side reaction pathways in cyclopropanation.

Troubleshooting Decision Tree for Low Yield

G start Low Yield in Cyclopropanation check_side_products Analyze reaction mixture for byproducts start->check_side_products dimerization Olefin Dimerization Observed? check_side_products->dimerization ch_insertion C-H Insertion Observed? dimerization->ch_insertion No slow_addition Implement slow addition of diazo compound dimerization->slow_addition Yes decomposition Substrate/Product Decomposition? ch_insertion->decomposition No change_catalyst Optimize catalyst/ligand system ch_insertion->change_catalyst Yes no_reaction No significant reaction? decomposition->no_reaction No protecting_groups Use protecting groups for sensitive functionalities decomposition->protecting_groups Yes (acid-sensitive) scavenge_acid Add Lewis acid scavenger (e.g., excess Et2Zn) decomposition->scavenge_acid Yes (Simmons-Smith) check_reagents Verify reagent quality and reaction conditions (e.g., anhydrous) no_reaction->check_reagents Yes

Caption: A decision tree for troubleshooting low cyclopropanation yields.

Section 4: Quantitative Data Summary

Table 1: Catalyst and Ligand Selection for Suppressing Side Reactions
Side ReactionPreferred Catalyst SystemRationale
Olefin DimerizationCopper-based catalystsOften show higher selectivity for cyclopropanation over dimerization compared to some rhodium catalysts.[1]
C-H InsertionCopper-based catalystsGenerally favor cyclopropanation over C-H insertion.[1]
Rhodium catalysts with sterically demanding ligands (e.g., triphenylacetate)Bulky ligands can disfavor the transition state for C-H insertion.[8]
Decomposition (Simmons-Smith)Furukawa modification (Et₂Zn/CH₂I₂)Can provide higher reactivity and cleaner reactions.[4]

Section 5: Experimental Protocols

Protocol 1: Minimizing Olefin Dimerization via Slow Addition
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum, dissolve the alkene (1.0 equiv) and the catalyst (e.g., Rh₂(OAc)₄, 1 mol%) in a suitable anhydrous solvent (e.g., dichloromethane).

  • Prepare Diazo Solution: In a separate, dry flask, prepare a dilute solution of the diazo compound (e.g., ethyl diazoacetate, 1.2 equiv) in the same anhydrous solvent.

  • Slow Addition: Draw the diazo solution into a syringe and place it on a syringe pump. Insert the needle of the syringe through the septum of the reaction flask.

  • Reaction Execution: Begin stirring the alkene/catalyst mixture and start the slow addition of the diazo solution over a period of 4-6 hours. The optimal addition rate will depend on the specific reaction scale and reactivity.

  • Monitoring and Workup: Monitor the reaction by TLC or GC-MS. Upon completion, quench the reaction and proceed with standard workup and purification procedures.

Protocol 2: Simmons-Smith Cyclopropanation with Lewis Acid Scavenging
  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add a zinc-copper couple (2.2 equiv).

  • Solvent and Substrate: Add anhydrous diethyl ether and the alkene (1.0 equiv).

  • Reagent Addition: Add diiodomethane (2.2 equiv) to the stirred suspension.

  • Lewis Acid Scavenging (if needed): If the substrate is acid-sensitive, add diethylzinc (1.1 equiv) dropwise to the reaction mixture.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating, monitoring by TLC or GC-MS.

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash chromatography.

References

  • Wikipedia. (2023, November 28). Simmons–Smith reaction. Retrieved from [Link]

  • Ashenhurst, J. (2023, October 18). Cyclopropanation of Alkenes. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (2023, May 29). Activation of cyclopropanes by transition metals. Retrieved from [Link]

  • Musaev, D. G., & Morokuma, K. (2001). Mechanism of olefin cyclopropanation by diazomethane catalyzed by palladium dicarboxylates: a density functional study. The Journal of organic chemistry, 66(13), 4586–4595. [Link]

  • Chemistry LibreTexts. (2019, June 5). 11.3.5 Cyclopropanation of Alkenes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

  • Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 101(6), 1641–1686. [Link]

  • The Organic Chemistry Tutor. (2023, October 8). The Simmons-Smith Reaction & Cyclopropanation. YouTube. Retrieved from [Link]

  • OrgoSolver. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes. Retrieved from [Link]

  • MDPI. (2023, April 16). Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction. Retrieved from [Link]

  • Thieme. (n.d.). Cyclopropanation Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. Retrieved from [Link]

  • ACS Publications. (n.d.). Visible Light-Induced Reactions of Diazo Compounds and Their Precursors. Retrieved from [Link]

  • ACS Publications. (n.d.). Transition Metal Chemistry of Cyclopropenes and Cyclopropanes. Retrieved from [Link]

  • Chemguide. (n.d.). some reactions of diazonium ions. Retrieved from [Link]

  • ResearchGate. (n.d.). of the cyclopropanation reaction using different solvent and base. Retrieved from [Link]

  • ACS Publications. (n.d.). Ring Constraint Strategy Enabled Cycloaddition of Oxazolones and Alkenes via Photoinduced Energy Transfer. Retrieved from [Link]

  • YouTube. (2024, February 15). Simmons Smith Cyclopropanation Reaction | Stereoselectivity | Problem | Question | Solved | Solution. Retrieved from [Link]

  • MDPI. (2014, May 6). Transition Metal-Catalyzed Cycloadditions of Cyclopropanes for the Synthesis of Carbocycles: C–C Activation in. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Diazo Compounds: Recent Applications in Synthetic Organic Chemistry and Beyond. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclopropanation. Retrieved from [Link]

  • ResearchGate. (n.d.). Functionalized Cyclic Olefin Copolymers: Chemoselective Polymerization of Cyclopropane-Containing Norbornadiene Dimer using Titanium Catalyst and Post-Polymerization Modification. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Exceptional Selectivity in Cyclopropanation Reactions Catalyzed by Chiral Cobalt(II) Porphyrins. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Multicomponent Reactions Involving Diazo Reagents: A 5-Year Update. Retrieved from [Link]

  • NROChemistry. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]

  • ProQuest. (2019, August 16). TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. Retrieved from [Link]

  • ChemRxiv. (n.d.). Functionalized Cyclic Olefin Copolymers: Chemoselective Polymerization of Cyclopropane-Containing Norbornadiene Dimer using Tita. Retrieved from [Link]

Sources

Optimization

Optimization of reaction conditions for fluorinated amine synthesis

Technical Support Center: Optimization of Reaction Conditions for Fluorinated Amine Synthesis Welcome to the Advanced Synthesis Support Hub. Status: Online | Tier: Senior Application Scientist Case ID: FA-OPT-2026 Introd...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Reaction Conditions for Fluorinated Amine Synthesis

Welcome to the Advanced Synthesis Support Hub. Status: Online | Tier: Senior Application Scientist Case ID: FA-OPT-2026

Introduction: The Fluorine Effect

You are likely here because your standard amine synthesis protocols are failing. The introduction of fluorine atoms—particularly the trifluoromethyl (


) or difluoromethylene (

) groups—fundamentally alters the electronic and steric landscape of your substrates.
  • The Problem: Fluorine's high electronegativity (

    
    ) exerts a powerful inductive effect (
    
    
    
    ), destabilizing cationic intermediates (like iminium ions) while stabilizing anionic species. This often renders standard reductive aminations sluggish or prone to side reactions.
  • The Goal: This guide moves beyond "add more reagent" to provide mechanistically grounded solutions for synthesizing fluorinated amines with high yield and purity.

Part 1: Strategic Method Selection

Before troubleshooting a failed reaction, ensure you have selected the thermodynamically and kinetically appropriate pathway.

Interactive Decision Matrix: Choosing Your Route

FluorinatedAmineStrategy Start Target Molecule Analysis Pos Where is the Fluorine? Start->Pos Alpha Alpha to Nitrogen (R-CH(CF3)-NH2) Pos->Alpha α-CF3 Beta Beta/Gamma to Nitrogen (R-CF2-CH2-NH2) Pos->Beta β/γ-F AlphaMethod Reductive Amination of Trifluoromethyl Ketones Alpha->AlphaMethod Ketone Precursor BetaMethod Nucleophilic Fluorination (Deoxyfluorination) Beta->BetaMethod Alcohol Precursor PhotoMethod Photocatalytic Hydroamination Beta->PhotoMethod Alkene Precursor TiCl4 Requirement: Strong Dehydration (TiCl4) AlphaMethod->TiCl4 DAST Requirement: DAST/Deoxo-Fluor BetaMethod->DAST IrCat Requirement: Ir-Photocatalyst PhotoMethod->IrCat

Figure 1: Decision tree for selecting the optimal synthetic pathway based on fluorine regiochemistry and available precursors.

Part 2: Troubleshooting Reductive Amination (The - Challenge)

Scenario: You are reacting a trifluoromethyl ketone with an amine using


, but the conversion is stalled, or you isolate the alcohol byproduct.

Q: Why is imine formation so difficult with trifluoromethyl ketones? A: The strong electron-withdrawing nature of the


 group makes the carbonyl carbon highly electrophilic. While this sounds beneficial, it stabilizes the hydrate or hemiaminal intermediate. The equilibrium shifts toward these stable tetrahedral intermediates rather than eliminating water to form the imine.
  • The Fix: You must force dehydration. Standard molecular sieves are often insufficient. Use Titanium(IV) chloride (

    
    )  as a Lewis acid and water scavenger.
    

Q: I see the alcohol byproduct instead of the amine. Why? A: This is "Direct Reduction." If the imine is not fully formed before the reducing agent is active, the highly electrophilic ketone will be reduced to the trifluoromethyl alcohol.

  • The Fix: Use a stepwise protocol . Form the imine completely (monitor by

    
     NMR) before adding the hydride source.
    
Optimized Protocol: -Mediated Reductive Amination

Target: Synthesis of N-benzyl-1-(trifluoromethyl)benzylamine

  • Imine Formation (The Critical Step):

    • Dissolve trifluoromethyl ketone (1.0 equiv) and amine (1.2 equiv) in anhydrous Toluene (0.5 M).

    • Cool to 0°C under Argon.

    • Dropwise add

      
       (0.6 equiv) dissolved in toluene. Caution: Exothermic.
      
    • Add Triethylamine (

      
      , 3.0 equiv) to trap HCl.
      
    • Heat to reflux (110°C) for 4–12 hours.

    • Checkpoint: Check

      
       NMR.[1][2][3] The ketone signal (approx -75 to -80 ppm) should disappear, replaced by the imine signal (often shifted 5-10 ppm downfield).
      
  • Reduction:

    • Cool the mixture to room temperature.

    • Filter through a Celite pad to remove Titanium salts (wash with dry THF).

    • Concentrate the filtrate or use directly.

    • Add

      
       (2.0 equiv) in MeOH at 0°C. Stir for 2 hours.
      
  • Workup:

    • Quench with sat.

      
      . Extract with EtOAc.[4]
      

Part 3: Troubleshooting Nucleophilic Fluorination (Deoxyfluorination)

Scenario: Using DAST or Deoxo-Fluor to convert an amino-alcohol to a fluorinated amine results in low yield or elimination byproducts (alkenes).

Q: My reaction mixture turned black and charred. What happened? A: Thermal runaway. Deoxyfluorination reagents are thermally unstable.

  • The Fix: Never add DAST to a warm solution. Always add at -78°C or -20°C. If your substrate is unreactive, warm to Room Temperature (RT) slowly.

Q: I am getting the elimination product (enamine/alkene) instead of substitution. A: The fluoride anion is also a base. If the carbocation intermediate can eliminate a proton, it will.

  • The Fix:

    • Change Solvent: Switch from DCM to a non-polar solvent like Toluene or Pentane (if solubility permits) to destabilize the charged transition state for elimination.

    • Use "XtalFluor" Reagents: Reagents like XtalFluor-E or XtalFluor-M are less basic than DAST and often favor substitution over elimination [1].

Reagent Comparison Table

ReagentStateThermal StabilityReactivityMain Issue
DAST LiquidLow (Explosive >90°C)HighGlass etching, HF generation
Deoxo-Fluor LiquidModerateHighMore stable than DAST, but still hazardous
XtalFluor-E SolidHighModerateRequires exogenous fluoride source (e.g.,

)
Fluolead SolidHighHighLess hygroscopic, better shelf life

Part 4: Purification & Handling of Volatile Fluorinated Amines

Scenario: The reaction worked (confirmed by in-situ NMR), but the product vanished after rotary evaporation.

Q: Where did my product go? A: Fluorination significantly increases volatility. A trifluoromethyl amine often has a boiling point 20–30°C lower than its methyl analog due to reduced intermolecular Van der Waals forces.

  • The Fix:

    • Salt Formation: Isolate the product as an

      
       or TFA salt. Bubble dry 
      
      
      
      gas into the etheral extract or add
      
      
      in Dioxane. The salt is non-volatile and stable.
    • Controlled Evaporation: Do not use high vacuum (< 50 mbar). Keep the water bath cool (< 30°C).

Q: My product is etching my NMR tube/glassware. A: You likely have residual HF or fluoride salts.

  • The Fix: Perform a Calcium Carbonate (

    
    )  or basic Alumina filtration. This scavenges free HF. For highly sensitive work, use PTFE (Teflon) liners or tubes.
    

Part 5: Analytical Troubleshooting ( NMR)

Scenario: The


 NMR spectrum is a mess of split peaks.

Q: Why are my carbon signals split? A: Fluorine (


, spin 1/2) couples strongly with Carbon (

). You will see quartets (for

) or triplets (for

).
  • The Fix: This is feature, not a bug. Use the coupling constants (

    
    -values) to confirm structure.
    
    • 
       (Direct bond)
      
    • 
       (Geminal)
      
    • 
       (Vicinal)
      

Q: How do I calculate yield without isolation? A: Use Quantitative


 NMR (qF-NMR) .
  • Standard:

    
    -Trifluorotoluene (
    
    
    
    ppm) or Fluorobenzene (
    
    
    ppm).
  • Protocol: Add a weighed amount of internal standard directly to the NMR tube. Ensure the relaxation delay (

    
    ) is set to at least 5–10 seconds (Fluorine relaxes slowly) to ensure accurate integration.
    

References

  • L'Heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. Journal of Organic Chemistry.[5]

  • Prakash, G. K. S., et al. (2010).[5] Alkoxide-Induced Nucleophilic Pentafluoroethylation and Trifluoromethylation of Aldehydes, Ketones, and Imines.[5] Organic Letters.[5]

  • Kielty, P., et al. (2020). Synthesis of Fluorinated Six-Membered Nitrogen Heterocycles Using Selectfluor. Molbank.

  • Cai, W., et al. (2023).[1][5][6] Chiral Pyridoxamine Catalyzed Asymmetric Biomimetic Transamination of Trifluoromethyl Ketones.[5] Journal of Organic Chemistry.[5]

  • Schoenebeck, F., et al. (2012). Trifluoromethylation of Imines.[5][7][8][9][10] Angewandte Chemie International Edition.

Sources

Troubleshooting

Technical Support Center: Diastereoselective Cyclopropylamine Synthesis

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Diastereoselectivity in Cyclopropylamine Architectures[1] Introduction: The Stereochemical Challenge Welcome to the...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Diastereoselectivity in Cyclopropylamine Architectures[1]

Introduction: The Stereochemical Challenge

Welcome to the technical support hub for cyclopropylamine synthesis. You are likely here because your diastereomeric ratio (dr) is suboptimal, or your reaction has stalled.[1][2] Cyclopropylamines are critical bioisosteres in modern drug discovery (e.g., LSD1 inhibitors, NMDA antagonists), but their synthesis often suffers from poor stereocontrol due to the high ring strain and steric crowding of the transition states.[1][2]

This guide moves beyond standard textbook mechanisms to address the failure modes of the three dominant methodologies: Titanium-mediated (Kulinkovich-de Meijere), Zinc-mediated (Simmons-Smith), and Rhodium-catalyzed carbene transfer.[1][2]

Decision Matrix: Selecting the Right Methodology

Before troubleshooting, verify you are using the correct method for your substrate class.[1][2] Mismatched methodologies are the #1 cause of poor diastereoselectivity.[2]

MethodSelection Start Start: Substrate Type Amide Tertiary Amide Start->Amide AllylicAmine Allylic Amine Start->AllylicAmine Enamide Enamide/Imine Start->Enamide Ti Method A: Kulinkovich-de Meijere (Ti-mediated) Amide->Ti Direct transformation Zn Method B: Simmons-Smith (Zn-carbenoid) AllylicAmine->Zn Chelation Control (High dr) Enamide->Zn If electron rich Rh Method C: Metal Carbenoid (Rh/Cu/Co) Enamide->Rh Outer Sphere Mechanism

Figure 1: Strategic selection of cyclopropanation methodology based on starting material electronic and steric properties.[1][2]

Module A: Titanium-Mediated (Kulinkovich-de Meijere)[1][2]

The Mechanism: This reaction proceeds via a titanacyclopropane intermediate generated from a Grignard reagent and Ti(OiPr)₄.[1][2][3] The diastereoselectivity is governed by the stability of the titanacycle and the approach of the amide.[2]

Troubleshooting Ticket #001: Low Diastereoselectivity (dr < 5:1)
Potential CauseDiagnostic QuestionCorrective Action
Fast Ligand Exchange Are you adding the Grignard reagent too quickly?Slow Addition: The exchange between the Grignard and the titanacycle must be slower than the reaction with the amide. Use a syringe pump (rate: 1-2 equiv/hour).[1][2]
Temperature Mismatch Is the reaction running above 0°C?Cool Down: Lower temperatures (-78°C to -40°C) stabilize the titanacyclopropane intermediate, preventing non-selective decomposition.[1][2]
Steric Clash Is the amide nitrogen bearing bulky groups?Substrate Redesign: Bulky N-substituents destabilize the oxatitanacyclopentane intermediate.[1][2] Switch to N,N-dibenzyl or N-methyl-N-benzyl groups if possible.

Expert Insight: The "de Meijere" variation is particularly sensitive to the stoichiometry of the Grignard. A common failure mode is the formation of the reduced amine (ring opening without cyclization) due to excess Grignard acting as a hydride source.[2]

Module B: Zinc-Mediated (Simmons-Smith)[1][2][4]

The Mechanism: This relies on the "Butterfly Transition State" where the zinc carbenoid coordinates to a directing group (DG) on the substrate.[2] This is the most reliable method for high diastereoselectivity if a directing group is present.[1][2]

Troubleshooting Ticket #002: Loss of Chelation Control

Scenario: You are cyclopropanating an allylic amine but observing poor syn/anti ratios.

Root Cause Analysis: The protecting group (PG) on the nitrogen is critical.[1][2]

  • Lewis Basic PG (e.g., Benzyl): Coordinates with Zn, directing the carbenoid to the syn face.[1][2]

  • Electron-Withdrawing PG (e.g., Boc, Tosyl): Reduces Lewis basicity of the Nitrogen.[1][2] The steric bulk of the Boc group often overrides chelation, forcing anti addition.[1][2]

SimmonsSmith Substrate Allylic Amine Substrate PG_Check Check Protecting Group (PG) Substrate->PG_Check Bn PG = Benzyl (Bn) Lewis Basic PG_Check->Bn Coordination Available Boc PG = Boc/Tosyl Steric Bulk + EWG PG_Check->Boc Coordination Blocked Syn Outcome: SYN Isomer (Chelation Control) Bn->Syn Zn coordinates N Anti Outcome: ANTI Isomer (Steric Control) Boc->Anti Zn avoids Boc

Figure 2: The "Protecting Group Switch" in Simmons-Smith cyclopropanation.[1][2] Changing from Bn to Boc can invert diastereoselectivity.[1]

Protocol Adjustment: If you require the syn isomer but have a Boc group:

  • Deprotect to the free amine (if stable).[1][2]

  • Reprotect with a Benzyl group.[1][2]

  • Add Lewis Acid: Addition of mild Lewis acids (e.g., ZnI₂) can sometimes enhance chelation even with weaker directing groups.[1][2]

Module C: Rhodium-Catalyzed Carbene Transfer[1][2]

The Mechanism: Decomposition of a diazo compound by a Rh(II) dimer creates a transient metal-carbene.[1][2] This is an "outer-sphere" process where ligand design is paramount.[1][2]

Troubleshooting Ticket #003: Carbene Dimerization vs. Cyclopropanation

Issue: Low yield of cyclopropylamine; high recovery of fumarate/maleate (carbene dimers).[1][2]

Technical Fixes:

  • Slow Addition is Non-Negotiable: The diazo compound must be kept at a vanishingly low concentration to favor reaction with the alkene over itself.[1][2]

    • Standard: Syringe pump addition over 4–12 hours.[1][2]

  • Catalyst Sterics: For enamide substrates, bulky catalysts like Rh₂(esp)₂ or Rh₂(oct)₄ are standard.[1][2] However, for high diastereoselectivity, you must use "walled" catalysts like Rh₂(S-DOSP)₄ (Davies' catalyst) or Rh₂(S-PTTL)₄ .[1][2]

    • Why? These ligands create a chiral pocket that enforces specific trajectory of the incoming alkene.[2]

Data Summary: Catalyst Performance on Enamides

CatalystLigand TypeTypical dr (trans:cis)Trade-off
Rh₂(OAc)₄ Achiral, small1:1 to 3:1Fast, but poor selectivity.[1][2]
Rh₂(S-DOSP)₄ Chiral, Arylsulfonyl>20:1Slower; requires low temp (-78°C).[1][2]
Rh₂(esp)₂ Chelated, rigid5:1High turnover, robust, but moderate dr.[1][2]

Standardized Protocol: Chelation-Controlled Simmons-Smith

Context: Synthesis of syn-cyclopropylamine from an allylic amine. Reference: Adapted from Charette et al.[1][2][4][5] [1, 2].

Reagents:

  • Substrate: N,N-Dibenzyl allylic amine (1.0 equiv).[1][2]

  • Reagent: Diethylzinc (Et₂Zn, 1.0 M in hexanes).[1][2]

  • Carbenoid Source: Diiodomethane (CH₂I₂).[1][2]

  • Solvent: Anhydrous DCM (Dichloromethane).[1][2]

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask under Argon. Add the allylic amine (1.0 mmol) and DCM (10 mL). Cool to -20°C .

    • Critical: Do not use ether; DCM favors the "tight" transition state required for high dr.[1][2]

  • Zinc Addition: Add Et₂Zn (2.0 equiv) dropwise.[1][2] Stir for 10 minutes to allow pre-complexation (Zinc-Nitrogen coordination).[1][2]

  • Carbenoid Formation: Add CH₂I₂ (2.0 equiv) dropwise.[1][2]

    • Observation: A white precipitate (ZnI₂) may form; this is normal.[1][2]

  • Reaction: Allow the mixture to warm slowly to 0°C over 2 hours. Monitor by TLC/LCMS.[1][2]

    • Tip: If conversion is slow, add a second aliquot of the pre-formed Zn-reagent (Et₂Zn + CH₂I₂ mixed separately at 0°C).[1][2]

  • Quench: Quench vigorously with saturated NH₄Cl solution. The biphasic mixture must be stirred until the aqueous layer is clear (removal of Zinc salts).

FAQ: Rapid Fire Troubleshooting

Q: My Kulinkovich reaction turns yellow but yields no product. A: Yellow indicates the formation of the titanium isopropoxide complex, but if it doesn't turn dark brown/black, the titanacyclopropane hasn't formed.[1][2] Your Grignard reagent might be wet or degraded.[1][2] Titrate your Grignard before use.[1][2]

Q: Can I use the Simmons-Smith on an enamide? A: Yes, but enamides are electron-rich and prone to hydrolysis.[1][2] Use the Shi Modification (CF₃COOZnCH₂I) which is less Lewis acidic than the standard Furukawa reagent (EtZnCH₂I), preventing decomposition of the sensitive enamide [3].[2]

Q: How do I separate diastereomers if the dr is 3:1? A: Cyclopropylamines often have distinct pKa values due to conformational strain differences.[1][2] Try a "pKa-guided purification":

  • Dissolve mixture in ether.[1][2]

  • Extract with buffers of decreasing pH (e.g., pH 6.0, then 5.0, then 4.0).

  • Check fractions; one diastereomer often protonates preferentially.[1][2]

References

  • Charette, A. B. , & Beauchemin, A. (2001).[1][2] Simmons-Smith Cyclopropanation Reaction.[1][2][4][6][7] Organic Reactions, 58, 1–415.[1][2] Link[1]

  • Lévesque, E. , Goudreau, S. R., & Charette, A. B. (2014).[1][2][5] Improved Zinc-Catalyzed Simmons–Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes. Organic Letters, 16(5), 1490–1493.[1][2] Link

  • Aggarwal, V. K. , Fang, G. Y., & Meek, G. (2003).[1][2] Highly Diastereoselective Simmons-Smith Cyclopropanation of Allylic Amines. Organic Letters, 5(23), 4417–4420.[1][2] Link

  • Kulinkovich, O. G. , & de Meijere, A. (2000).[1][2] 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews, 100(8), 2789–2834.[1][2] Link

  • Davies, H. M. L. , & Manning, J. R. (2008).[1][2] Catalytic C-H Functionalization by Metal Carbenoid and Nitrenoid Insertion.[1][2] Nature, 451, 417–424.[1][2] Link[1]

Sources

Optimization

Technical Support Center: (R)-Cyclopropyl(4-fluorophenyl)methanamine

The following technical support guide is designed for researchers and process chemists working with (R)-cyclopropyl(4-fluorophenyl)methanamine (and its hydrochloride salt). It addresses stability, handling, and troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and process chemists working with (R)-cyclopropyl(4-fluorophenyl)methanamine (and its hydrochloride salt). It addresses stability, handling, and troubleshooting based on the specific chemical reactivity of the


-cyclopropyl benzylamine scaffold.

[1]

Compound ID: (R)-CPF-Amine CAS (HCl Salt): 1269437-73-1 Chemical Class: Chiral


-Cyclopropyl Benzylamine
Primary Application:  Chiral building block for drug discovery (e.g., LSD1 inhibitors, GPCR ligands).[1]

Part 1: Critical Storage & Handling Protocols

Q: What is the most stable form for long-term storage?

A: The Hydrochloride (HCl) Salt. The free base of (R)-cyclopropyl(4-fluorophenyl)methanamine is a liquid/oil that is kinetically unstable in air.[1] It rapidly absorbs atmospheric CO₂ to form carbamates and is susceptible to benzylic oxidation.

  • Recommendation: Always store as the HCl salt .

  • Conditions: Desiccated, +2°C to +8°C, under Argon/Nitrogen.

  • Shelf-Life: >2 years if strictly dry.[1] The salt is hygroscopic; moisture absorption leads to clumping and hydrolysis risks.

Q: I need the free base for a reaction. How should I handle it?

A: Generate in situ or use immediately. Do not store the free base for more than 24 hours.

  • Protocol: Liberate the base using cold saturated NaHCO₃ or 1M NaOH. Extract into an organic solvent (e.g., DCM, MTBE).[1]

  • Critical Step: Dry the organic layer thoroughly (MgSO₄/Na₂SO₄) and concentrate only if necessary.[1] If possible, telescope the solution directly into the next step.

  • Warning: If you concentrate to an oil, backfill with Argon immediately. Exposure to air for <1 hour can result in detectable carbamate formation (white crust/precipitate).[1]

Part 2: Chemical Stability & Degradation Mechanisms

Q: What are the primary degradation pathways I should monitor?

There are three specific modes of failure for this scaffold:

  • Carbamate Formation (The "White Crust" Issue): Like most primary amines, the free base reacts with atmospheric CO₂.[2] This forms an insoluble carbamic acid or urea derivative.[1]

    • Symptom:[1][3][4][5] Clear oil turns cloudy or develops a white solid crust.[1]

    • Prevention:[1][4] Handle under positive nitrogen pressure.[1]

  • Benzylic Oxidation: The C-H bond at the chiral center is activated by both the phenyl ring and the cyclopropyl group. Prolonged exposure to air (especially in solution) can lead to oxidation, forming the imine or ketone (4-fluorophenyl cyclopropyl ketone) and releasing ammonia.[1]

  • Cyclopropyl Ring Integrity (Acid Sensitivity): While the

    
    -cyclopropyl group stabilizes the adjacent carbocation, strong Lewis acids or Bronsted acids (e.g., pure TFA, AlCl₃) can trigger ring opening or rearrangement, particularly if nucleophiles are present.[1]
    
    • Note: Standard HCl salt formation does not open the ring. The ring is stable to aqueous mineral acids at room temperature.

Visualization: Degradation Pathways

The following diagram illustrates the chemical fate of the free base under stress conditions.

DegradationPathways FreeBase (R)-Free Base (Liquid/Oil) Carbamate Carbamate Salt (White Solid) FreeBase->Carbamate Rapid (mins) Imine Imine / Ketone (Yellowing) FreeBase->Imine Slow (days) RingOpen Ring-Opened Products FreeBase->RingOpen Conditions Dependent (e.g., reflux in HCl) CO2 + CO2 (Air) CO2->Carbamate O2 + O2 (Oxidation) O2->Imine Acid + Strong Acid (H+) Acid->RingOpen

Figure 1: Primary degradation pathways.[1] Note that CO₂ absorption is the fastest and most common failure mode for the free base.

Part 3: Troubleshooting Experimental Anomalies

Q: My NMR shows a "forest" of peaks in the aromatic region. Is it racemized?

A: Likely not. Check for Rotamers or Salt Disproportionation first.

  • Issue: If you run NMR of the HCl salt in CDCl₃, you might see broad peaks due to restricted rotation or H-bonding aggregates.

  • Fix: Add a drop of

    
     to the NMR tube (shake and let settle). This breaks H-bonds and exchanges the ammonium protons.[1] If the peaks sharpen to a clean set, the purity is fine.
    
  • Racemization Check: Standard 1H NMR cannot distinguish enantiomers. You must use Chiral HPLC or Mosher's amide analysis.[1]

    • Risk Factor:[1][4] Racemization requires strong base (e.g., NaH, LDA) or high heat.[1] Standard workups will not racemize this center.[1]

Q: I see a new impurity at RRT ~0.9 or ~1.1 after acid workup.

A: Check for Ring Opening. If you used strong acids (e.g., HBr, neat TFA) or high temperatures (>80°C) with the salt, the cyclopropyl ring may have opened.

  • Diagnostic: Look for the disappearance of the characteristic cyclopropyl multiplets (0.3–0.6 ppm) in 1H NMR. If these upfield peaks are gone or shifted to ~1.0-1.5 ppm (alkyl chain), the ring has opened.[1]

Q: The yield of my amide coupling is low (<40%).

A: Free Base Instability is the likely culprit. If you liberated the free base and let it sit while preparing the acid chloride/carboxylic acid, it likely absorbed CO₂ (deactivating the amine).

  • Solution:

    • Use the HCl salt directly in the coupling reaction.

    • Add a non-nucleophilic base (DIPEA/TEA) to the reaction mixture to free the amine in situ.

    • This avoids exposing the naked amine to air.

Part 4: Analytical Reference Data

ParameterSpecification / Observation
Appearance (HCl Salt) White to off-white crystalline solid.[1]
Appearance (Free Base) Colorless to pale yellow oil.[1]
1H NMR Diagnostic (Cp) Cyclopropyl protons appear as complex multiplets at 0.2 – 0.7 ppm .
1H NMR Diagnostic (Chiral H) The methine proton (-CH-NH2) appears as a doublet (or multiplet) at ~3.5 – 4.0 ppm .[1]
Solubility (HCl Salt) Soluble in Water, Methanol, DMSO.[1] Poor in DCM, Hexanes.
Mass Spec (ESI+) Parent ion [M+H]+ = 166.1 (Free base mass).[1]

Part 5: Troubleshooting Flowchart

Use this decision tree to diagnose purity issues with your batch.

Troubleshooting Start Problem Observed Visual Visual Inspection Start->Visual WhiteCrust White Crust on Oil? Visual->WhiteCrust Carbamate Diagnosis: Carbamate (CO2) Action: Acid wash (1M HCl) to revert WhiteCrust->Carbamate Yes NMRCheck 1H NMR Analysis WhiteCrust->NMRCheck No CpPeaks Are Cp peaks (0.3-0.6 ppm) intact? NMRCheck->CpPeaks RingOpen Diagnosis: Ring Opening Action: Irreversible degradation CpPeaks->RingOpen No BroadPeaks Broad/Split Peaks? CpPeaks->BroadPeaks Yes SaltMix Diagnosis: Mixed Salt/Base Action: Add D2O or re-acidify BroadPeaks->SaltMix Yes

Figure 2: Diagnostic logic for common stability issues.

References

  • Sigma-Aldrich. (R)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride Product Information. Accessed 2024.[1] Link(Note: General reference for salt properties).

  • PubChem. Compound Summary: (4-Fluorophenyl)methanamine derivatives. National Library of Medicine. Link

  • Gagnon, A., et al. "Stability of benzylamines and diazotization strategies." Journal of Organic Chemistry. (General reactivity context for benzylic amines).
  • Wuts, P. G. M.Greene's Protective Groups in Organic Synthesis.

Sources

Troubleshooting

Technical Support Center: (R)-Cyclopropyl(4-fluorophenyl)methanamine Synthesis

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Impurity Profiling & Process Optimization Reference ID: TS-CYC-4F-2024 Executive Technical Overview The synthesis of (R)-cyclopropyl...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Impurity Profiling & Process Optimization Reference ID: TS-CYC-4F-2024

Executive Technical Overview

The synthesis of (R)-cyclopropyl(4-fluorophenyl)methanamine is a critical workflow in the development of LSD1 inhibitors and various CNS-active pharmacophores. While reductive amination is possible, the industry standard for high enantiomeric excess (ee) is the Ellman Auxiliary (tert-butanesulfinamide) route.

This guide addresses the specific failure modes of this pathway, focusing on the three "Silent Killers" of this synthesis:

  • Stereochemical Leakage: Formation of the (S)-enantiomer.

  • Cyclopropyl Ring Opening: Acid-catalyzed homoallylic rearrangement.

  • Imine Hydrolysis: Reversion to the ketone starting material.

Synthetic Pathway & Critical Control Points

The following logic flow outlines the standard Ellman protocol and where specific impurities originate.

EllmanSynthesis Start 4-Fluorobenzaldehyde + Cyclopropyl Ketone Imine Intermediate: (R)-N-Sulfinyl Imine Start->Imine Ti(OEt)4, THF Aux (R)-tert-Butanesulfinamide Aux->Imine Grignard Add Cyclopropyl MgBr (or 4-F-Ph MgBr) Imine->Grignard -78°C to RT Imp_Ketone Impurity A: Ketone (Hydrolysis) Imine->Imp_Ketone Moisture/Slow Rxn Sulfinamine Protected Amine (Diastereomer Mix) Grignard->Sulfinamine Diastereoselective Addition Imp_S_Isomer Impurity B: (S)-Enantiomer Grignard->Imp_S_Isomer High Temp/Poor Chelation Deprotection Acid Deprotection (HCl/MeOH or Dioxane) Sulfinamine->Deprotection Final (R)-Cyclopropyl(4-fluorophenyl) methanamine Deprotection->Final Imp_RingOpen Impurity C: Ring-Opened Alkene Deprotection->Imp_RingOpen Excess Acid/Heat

Figure 1: Critical Control Points in the Ellman Synthesis Route.

Troubleshooting Modules

Module 1: The "S" Enantiomer (Stereochemical Purity)

Symptom: Chiral HPLC shows <95% ee. The (S)-isomer is co-eluting or present as a significant shoulder.

Technical Root Cause: The diastereoselectivity of the Grignard addition relies on a rigid six-membered cyclic transition state (Zimmerman-Traxler model) involving the magnesium cation, the sulfinyl oxygen, and the imine nitrogen. If the temperature rises too quickly or the solvent coordinates too strongly (disrupting the chelate), the reaction proceeds via an open transition state, leading to the unwanted (S)-isomer.

Protocol Adjustment:

Parameter Standard Condition Optimized Condition for High ee
Solvent THF DCM (Dichloromethane) or Toluene
Lewis Acid None Add 1.1 eq AlMe₃ or Ti(OiPr)₄
Temperature -78°C → RT Maintain -78°C for 2 hours, warm slowly

| Reagent Order | Add Grignard to Imine | Add Imine to Grignard (Inverse Addition) |

Q: Why switch from THF to DCM? A: THF is a coordinating solvent. It competes with the sulfinyl oxygen for the Magnesium center, destabilizing the chair-like transition state required for high stereocontrol. Non-coordinating solvents like DCM or Toluene enforce tighter chelation.

Module 2: The "Ring-Open" Impurity (M+18 / Isomeric Shift)

Symptom: LCMS shows a peak with the correct mass (M+) but different retention time, or a hydrated mass (M+18). Identity: 4-fluoro-1-(4-chlorobutyl)benzene derivatives (if HCl is used) or homoallylic amines.

Technical Root Cause: Cyclopropyl groups adjacent to a carbocation-stabilizing group (like a phenyl ring) are "donor-acceptor" systems.[1][2] During the acidic deprotection of the sulfinamide (removal of the t-butylsulfinyl group), the nitrogen becomes protonated. If the acid concentration is too high or the temperature is elevated, the cyclopropyl ring acts as a


-donor, opening to relieve ring strain (27.5 kcal/mol).

Mechanism of Failure:

  • Protonation of the amine.

  • Formation of a transient benzylic/cyclopropylcarbinyl cation.

  • Nucleophilic attack by Cl⁻ (from HCl) or solvent (MeOH) on the cyclopropane ring.

Corrective Action:

  • Avoid HCl/MeOH at Reflux: This is the most common cause of ring opening.

  • Use Milder Acids: Switch to 4M HCl in Dioxane at 0°C , then warm to Room Temperature (RT) only. Do not heat.

  • Alternative Deprotection: If ring opening persists, use TMSCl / MeOH (generates anhydrous HCl in situ gently) or TFA (though TFA salts are harder to handle).

Module 3: The "Sticky" Ketone (Hydrolysis)

Symptom: Presence of cyclopropyl(4-fluorophenyl)methanone in the final product. Technical Root Cause: The sulfinyl imine intermediate is sensitive to hydrolysis. If the Grignard reagent is "wet" or if the reaction is quenched with water before the imine is fully consumed, the equilibrium shifts back to the ketone.

Diagnostic Check:

  • FT-IR Monitoring: Before adding Grignard, check for the disappearance of the Carbonyl stretch (~1680 cm⁻¹) and appearance of the Imine stretch (~1620 cm⁻¹).

  • Drying Protocol: Ensure the imine is azeotropically dried with toluene prior to Grignard addition.

Analytical Reference Methods

To validate your synthesis, you must separate the (R) and (S) enantiomers. Standard C18 columns will not separate these.

Chiral HPLC Method (Normal Phase)
  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (DEA) .

    • Note: DEA is critical to sharpen the peak of the primary amine; without it, significant tailing will occur due to interaction with silanol groups.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

Impurity Profile Table
Retention Time (Rel)IdentityOriginMass (ESI+)
1.00 (R)-Product Target166.1 (M+H)
0.85 / 1.15(S)-EnantiomerStereochemical Leakage166.1 (M+H)
1.50KetoneHydrolysis165.0 (M+H)
1.80Ring-Opened ChlorideHCl attack on Cyclopropyl202.1 (M+H)

References

  • Ellman, J. A., et al. "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 2010, 110(6), 3600–3740. Link

  • Tang, Y., et al. "Asymmetric Synthesis of Chiral Amines using tert-Butanesulfinamide." Nature Protocols, 2013, 8, 2271–2280.[3] Link

  • Wong, A., et al. "Acid-Catalyzed Ring Opening of Cyclopropylamines." Journal of Organic Chemistry, 2018, 83(15), 8450-8460. Link

  • Oryzon Genomics. "Cyclopropylamine Derivatives as LSD1 Inhibitors." World Intellectual Property Organization, WO2012013727A1. Link

Sources

Optimization

Enhancing the enantiomeric excess of (R)-cyclopropyl(4-fluorophenyl)methanamine

Ticket ID: #EE-992-FLUORO Subject: Enhancing Enantiomeric Excess of (R)-Cyclopropyl(4-fluorophenyl)methanamine Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #EE-992-FLUORO Subject: Enhancing Enantiomeric Excess of (R)-Cyclopropyl(4-fluorophenyl)methanamine Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open - High Priority

Executive Summary

You are encountering difficulties achieving high enantiomeric excess (ee > 98%) for (R)-cyclopropyl(4-fluorophenyl)methanamine (CAS: 1269437-73-1). This intermediate is structurally analogous to key fragments used in P2Y12 inhibitors (e.g., Ticagrelor derivatives) and HCV protease inhibitors.

Achieving pharmaceutical-grade optical purity for this motif typically requires one of three strategies. This guide is structured as a troubleshooting workflow to diagnose your current failure mode and prescribe the corrective protocol.

Module 1: Classical Resolution (The "Workhorse" Method)

Context: You are likely using diastereomeric salt formation with chiral acids. This is the most cost-effective method for kilogram-scale production but is prone to "eutectic traps" where ee stalls at ~85-90%.

Troubleshooting Guide
Symptom Root Cause Corrective Action
No precipitation (Oil/Fog) Solvent polarity is too high or concentration is too low.Switch Solvent System: Move from pure EtOH to iPrOH/Water (95:5) or MTBE/MeOH . The "oiling out" indicates the salt is forming an amorphous phase rather than a crystal lattice.
ee Stalls at 90% Eutectic composition reached.The "Pope-Peachey" Method: Use 0.5 eq of the chiral acid (e.g., D-Tartaric) and 0.5 eq of an achiral mineral acid (HCl). This forces the "bad" enantiomer to remain in solution as the hydrochloride salt, while the "good" enantiomer crystallizes as the tartrate.
Low Yield (<30%) High solubility of the diastereomeric salt.Cooling Ramp: Implement a linear cooling ramp (0.1°C/min) from 60°C to 0°C. Do not crash cool.
Recommended Protocol: L-Tartaric Acid Resolution

Based on Ticagrelor intermediate synthesis analogies.

  • Dissolution: Dissolve 100g of racemic amine in 500 mL Ethanol/Water (9:1) .

  • Acid Addition: Add 1.0 eq of L-(+)-Tartaric acid (or D- depending on specific rotation required) dissolved in warm ethanol.

  • Crystallization: Heat to reflux until clear. Cool slowly to 20°C over 6 hours.

  • Recrystallization: If ee < 98%, recrystallize the wet cake in Methanol .

Logic Diagram: Resolution Decision Tree

ResolutionLogic start Racemic Amine Input salt_screen Screen Chiral Acids (Tartaric, Mandelic, Camphorsulfonic) start->salt_screen crystal_check Crystals Formed? salt_screen->crystal_check oil_out Oil/Gum Formation crystal_check->oil_out No ee_check Check ee purity crystal_check->ee_check Yes solvent_fix Change Solvent (EtOH -> iPrOH or MTBE) oil_out->solvent_fix solvent_fix->salt_screen recryst Recrystallize (Methanol) ee_check->recryst ee 80-95% pope_peachey Pope-Peachey Method (0.5 eq Chiral Acid + 0.5 eq HCl) ee_check->pope_peachey ee Stalls <90% final Target (R)-Amine (>99% ee) ee_check->final ee >98% recryst->ee_check pope_peachey->final

Caption: Decision tree for troubleshooting diastereomeric salt resolution failures.

Module 2: Asymmetric Synthesis (The "Ellman" Method)

Context: If you cannot afford the 50% yield loss inherent to resolution, you must synthesize the chiral center de novo using the Ellman Auxiliary ((R)-tert-butanesulfinamide). This is the industry standard for high-value chiral amines.

Troubleshooting Guide
Issue Diagnosis Solution
Low Conversion (Imine Formation) Steric hindrance from the cyclopropyl group.Lewis Acid Boost: Add 2.0 eq of Ti(OEt)₄ (Titanium ethoxide) to the condensation reaction. It acts as both a Lewis acid and a water scavenger.
Low Diastereoselectivity (dr) Poor face selectivity during Grignard addition.Solvent & Temp Control: Switch solvent to Dichloromethane (DCM) and lower temperature to -78°C . DCM promotes a "closed" transition state via chelation, improving selectivity.
Sulfinamide Hydrolysis Premature cleavage during workup.Buffer Workup: Quench the Grignard reaction with saturated NH₄Cl rather than strong acid. Only use HCl/MeOH for the final deprotection step.
Recommended Protocol: Grignard Addition Route
  • Condensation: React 4-fluorobenzaldehyde with (R)-tert-butanesulfinamide and Ti(OEt)₄ in THF to form the N-sulfinyl imine.

  • Addition: Cool the imine solution to -78°C. Add Cyclopropylmagnesium bromide dropwise.

    • Note: The bulky tert-butyl group directs the Grignard reagent to the Re-face (or Si-face depending on auxiliary configuration), establishing the chiral center.

  • Deprotection: Treat the resulting sulfinamide with 4M HCl in Dioxane/MeOH to liberate the free amine hydrochloride.

Mechanism Visualization

EllmanPathway aldehyde 4-Fluorobenzaldehyde imine Chiral N-Sulfinyl Imine aldehyde->imine Ti(OEt)4 auxiliary (R)-t-Butanesulfinamide auxiliary->imine grignard Add Cyclopropyl-MgBr (-78°C, DCM) imine->grignard intermediate Sulfinamide Intermediate (dr > 98:2) grignard->intermediate Stereocontrol deprotect HCl / MeOH intermediate->deprotect product (R)-Amine HCl Salt deprotect->product

Caption: Ellman auxiliary workflow for de novo asymmetric synthesis.

Module 3: Enzymatic Polishing (The "Green" Fix)

Context: If you have partially resolved material (e.g., 80% ee) and cannot recrystallize further, use Kinetic Resolution with Lipase B from Candida antarctica (CAL-B, immobilized as Novozym 435).

Protocol
  • Dissolve semi-pure amine in MTBE or Isopropyl Acetate .

  • Add Novozym 435 (10% w/w relative to substrate).

  • Add Ethyl Acetate (acyl donor).

  • Mechanism: The enzyme will selectively acylate the distomer (usually the (S)-amine), leaving the desired (R)-amine unreacted (or vice versa—screen this first).

  • Separation: Acid/Base extraction separates the neutral amide (unwanted) from the basic amine (desired).

Comparative Data Summary

MetricClassical ResolutionEllman AuxiliaryEnzymatic Resolution
Max Theoretical Yield 50% (unless recycled)>90%50%
Typical ee 95-99%>98%>99%
Cost Efficiency High (Cheap reagents)Low (Expensive auxiliary)Medium (Enzyme cost)
Scalability Excellent (Multi-kg)Good (Reagent handling)Good (Flow chemistry)

References

  • AstraZeneca AB. (2012). Process for the preparation of Ticagrelor intermediates.[1][2] World Intellectual Property Organization. Patent WO2012138981. Link

  • Ellman, J. A., et al. (2002). Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600–3740. Link

  • Gotor-Fernández, V., et al. (2006). Lipase-Catalyzed Kinetic Resolution of Chiral Amines.[3] Current Organic Chemistry, 10(10), 1125-1143. Link

  • BenchChem. (2025).[4] Navigating the Separation of Enantiomers: A Comparative Guide.Link

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Asymmetric Cyclopropanation

Welcome to the technical support center for asymmetric cyclopropanation. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of catalyst selection and tr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for asymmetric cyclopropanation. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of catalyst selection and troubleshoot common experimental challenges. Our goal is to provide you with the expertise and practical insights needed to achieve high yields and excellent enantioselectivity in your cyclopropanation reactions.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding catalyst and substrate selection, and reaction optimization.

Q1: What are the primary classes of catalysts used for asymmetric cyclopropanation, and how do I choose between them?

The most prevalent catalysts for asymmetric cyclopropanation are based on rhodium, copper, and cobalt complexes, with iron and other metals also emerging as viable options. The choice of catalyst is highly dependent on the nature of the carbene precursor and the olefin.

  • Dirhodium(II) Catalysts: These are often the catalysts of choice for reactions involving diazo compounds, particularly donor/acceptor carbenes.[1] They offer exceptional diastereoselectivity and enantioselectivity.[1] Chiral dirhodium carboxylates are particularly effective.[1][2]

  • Copper Catalysts: Copper complexes, especially those with chiral bis(oxazoline) (Box) or pyridine bis(oxazoline) (Pybox) ligands, are widely used. They are generally more economical than rhodium catalysts and are effective for a broad range of substrates.

  • Cobalt Catalysts: Recent advancements have shown that cobalt complexes can be highly effective for the cyclopropanation of various alkenes, including monosubstituted, 1,1-disubstituted, and internal olefins, using gem-dichloroalkanes as carbene precursors.[3][4] This method avoids the use of potentially hazardous diazoalkanes.[3][4]

  • Iron Porphyrin-based Biocatalysts: Engineered enzymes, such as myoglobin-based carbene transferases, are becoming powerful tools for asymmetric cyclopropanation, capable of catalyzing the transformation of both electron-rich and electron-deficient alkenes with high efficiency and stereoselectivity.[5]

The selection process often begins with considering the carbene source. For stabilized diazoacetates, both rhodium and copper catalysts are excellent starting points. For non-stabilized carbenes, cobalt-catalyzed systems using dihaloalkanes are a safer and effective alternative.[3][4]

Q2: How does the electronic and steric nature of the olefin substrate influence catalyst selection and reaction outcome?

The properties of the olefin are critical in determining the success of the cyclopropanation reaction.

  • Electronic Effects: The cobalt-catalyzed cyclopropanation has been shown to be largely insensitive to the electronic effects of the alkene, providing high yields for both electron-rich and electron-deficient substrates.[3][4] In contrast, some catalyst systems may show a preference. For instance, electrophilic metal-carbenes generated from rhodium or copper catalysts generally react faster with electron-rich olefins.

  • Steric Effects: Catalyst performance can be highly sensitive to the steric properties of the alkene.[3][4] For example, some cobalt catalysts are very sensitive to steric hindrance, with monosubstituted alkenes reacting the fastest, followed by (Z)-1,2-disubstituted and 1,1-disubstituted alkenes, while (E)-1,2-disubstituted alkenes react more sluggishly.[3][4] The choice of the chiral ligand is crucial for accommodating sterically demanding substrates and achieving high enantioselectivity.

Q3: What are the alternatives to using diazoalkanes as carbene precursors?

Due to the potential hazards associated with diazoalkanes, several alternative carbene precursors have been developed.[3][4] A prominent example is the use of gem-dichloroalkanes in combination with a cobalt catalyst and a reducing agent.[3][4] This system generates a transition metal carbenoid in situ, which then participates in the cyclopropanation.[3][4] Another approach is the Simmons-Smith reaction, which utilizes diiodomethane and a zinc-copper couple, although catalytic asymmetric versions are often limited to specific substrate classes like allylic alcohols.[4][6]

Q4: Can you explain the role of chiral ligands in asymmetric cyclopropanation?

Chiral ligands are essential for inducing enantioselectivity. They coordinate to the metal center and create a chiral environment that directs the approach of the olefin to the metal-carbene intermediate. This steric and electronic control favors the formation of one enantiomer of the cyclopropane product over the other. Common classes of chiral ligands include C2-symmetric bis(oxazolines) (Box), pyridine bis(oxazolines) (Pybox), and chiral di-anionic Schiff base ligands. The choice of ligand is often as critical as the choice of the metal itself and typically requires screening to find the optimal match for a given substrate and reaction.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during asymmetric cyclopropanation experiments.

Issue 1: Low Enantioselectivity (ee)

Low or inconsistent enantiomeric excess is a frequent challenge. A logical workflow can help identify the root cause.

Systematic Troubleshooting of Low Enantiomeric Excess

Caption: A workflow for troubleshooting low enantioselectivity.

Causality and Solutions:
  • Analytical Method: Before optimizing the reaction, ensure your analytical method is accurate. An unoptimized chiral HPLC/GC method can give misleading ee values.[7]

    • Action: Prepare a racemic sample of your product and verify that you can achieve baseline separation of the enantiomers (Resolution > 1.5).[7]

  • Reagent and Catalyst Purity: Impurities in substrates, reagents, or the catalyst can have a detrimental effect on enantioselectivity.

    • Substrates and Reagents: Purify solid substrates by recrystallization and liquid substrates by distillation.[7]

    • Solvents: Use freshly purified, anhydrous, and deoxygenated solvents. Solvent purification systems or distillation from appropriate drying agents are recommended.[7] The dielectric constant and coordinating ability of the solvent can significantly impact enantioselectivity.[2]

    • Catalyst: The quality of the catalyst is paramount. If in doubt, synthesize or procure a fresh batch and ensure its purity and structural integrity through characterization.

  • Reaction Conditions:

    • Temperature: Temperature control is crucial. Inconsistent temperatures can lead to variable ee. Lowering the reaction temperature often improves enantioselectivity, although it may decrease the reaction rate.

    • Catalyst Loading: The concentration of the catalyst can influence the formation of less selective catalyst aggregates.[7] It is advisable to screen a range of catalyst loadings.[7]

    • Additives: In some cases, additives can significantly enhance enantioselectivity.[7] For example, under photoredox conditions for a cobalt-catalyzed cyclopropanation, a ZnX₂ additive was found to be essential for product formation.[3][4]

Issue 2: Low Yield or No Reaction

Low or no product formation can be attributed to several factors.

  • Catalyst Deactivation: The catalyst may be deactivated by impurities or side reactions.

    • Action: Ensure all reagents and solvents are pure and the reaction is performed under a strictly inert atmosphere to prevent catalyst oxidation.

  • Carbene Precursor Instability: Diazo compounds can be unstable and decompose before reacting with the olefin.

    • Action: Use freshly prepared diazo compounds. For reactions involving slow carbene precursor addition, ensure the addition funnel is cooled and shielded from light. Consider using more stable alternatives like gem-dihaloalkanes.[3][4]

  • Substrate Reactivity: The olefin may be too unreactive under the chosen conditions.

    • Action: For electron-deficient olefins, a more reactive catalyst system may be required. Engineered biocatalysts have shown promise for these challenging substrates.[5] For sterically hindered olefins, a catalyst with a less sterically demanding ligand might be necessary.

  • Incorrect Reaction Conditions: The temperature may be too low, or the reaction time too short.

    • Action: Monitor the reaction by TLC or GC/LC-MS to determine the optimal reaction time. A systematic screening of reaction temperatures is also recommended.

Issue 3: Poor Diastereoselectivity (trans/cis Ratio)

The ratio of diastereomers is often influenced by the catalyst and the carbene precursor.

  • Catalyst Choice: Dirhodium(II) catalysts are renowned for their ability to provide high trans selectivity in the cyclopropanation of olefins with donor/acceptor diazoacetates.[1]

    • Action: If trans selectivity is poor, consider screening different dirhodium catalysts with varying chiral ligands.

  • Substrate Geometry: The geometry of the olefin can also play a role. For example, in the Simmons-Smith reaction of chiral allylic alcohols, (Z)-disubstituted olefins often give higher diastereoselectivity than their (E)-counterparts.[6]

    • Action: The choice of reagent in such cases is critical for achieving high diastereoselectivity.[6]

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening in Asymmetric Cyclopropanation

This protocol provides a framework for screening different catalysts and ligands for a new substrate.

  • Preparation: In a glovebox, prepare stock solutions of the olefin substrate, the diazo compound (or other carbene precursor), and an internal standard in a suitable anhydrous solvent (e.g., dichloromethane, toluene).

  • Reaction Setup: In an array of reaction vials, add the appropriate metal precursor and chiral ligand (if not using a pre-formed catalyst).

  • Catalyst Formation (if necessary): Add the solvent and stir at room temperature for the required time to allow for catalyst formation.

  • Reaction Initiation: Add the olefin and the internal standard to each vial. Place the vials in a temperature-controlled reaction block.

  • Carbene Precursor Addition: Slowly add the diazo compound solution via a syringe pump over several hours.

  • Monitoring and Analysis: After the addition is complete, stir the reactions for an additional period. Take aliquots at regular intervals and quench with a small amount of a suitable reagent (e.g., acetic acid for diazo compounds). Analyze the aliquots by chiral GC or HPLC to determine conversion, yield, and enantiomeric excess.

Data Presentation: Catalyst Performance Comparison
Catalyst SystemLigandSolventTemp (°C)Yield (%)ee (%)dr (trans:cis)
[Rh₂(OAc)₄](S)-PTTLCH₂Cl₂259592>99:1
[Cu(OTf)₂](S,S)-Ph-BoxToluene0889590:10
[Co(PDI)]Chiral PyboxTHF25929795:5
Mb(H64V,V68A)-Buffer25>99>99>99:1

This is an example table; actual results will vary based on the specific substrates and conditions.

Conclusion

The successful execution of an asymmetric cyclopropanation reaction hinges on a rational selection of the catalyst system, guided by the nature of the substrates and a thorough understanding of the reaction mechanism. This technical support guide provides a framework for making informed decisions and a systematic approach to troubleshooting common experimental hurdles. By carefully considering the factors outlined and adhering to rigorous experimental techniques, researchers can enhance their success in synthesizing chiral cyclopropanes, which are valuable building blocks in medicinal chemistry and materials science.

References

  • BenchChem. (n.d.). Troubleshooting low enantiomeric excess in asymmetric catalysis.
  • Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. (2023). ACS Publications.
  • Celeste, M. F., & Wu, J. (n.d.). Supercritical and Liquid Solvent Effects on the Enantioselectivity of Asymmetric Cyclopropanation with Tetrakis[1-[(4-tert-butylphenyl)- sulfonyl]-(2S)-pyrrolidinecarboxylate]dirhodium(II). Journal of the American Chemical Society.
  • Asymmetric Cyclopropanation. (n.d.). Wiley-VCH.
  • Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. (n.d.). PMC - NIH.
  • Charette, A. B. (n.d.). Stereoselective Cyclopropanation Reactions. Chemical Reviews - ACS Publications.
  • Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis. (n.d.). Emory Theses and Dissertations.
  • Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. (2019). ACS Publications.

Sources

Optimization

Technical Support Center: Protecting Group Strategies for Cyclopropylamine Synthesis

Welcome to the technical support center for cyclopropylamine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of incorporating the valu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for cyclopropylamine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of incorporating the valuable cyclopropylamine motif into their molecules. The unique reactivity of the cyclopropylamine moiety, stemming from the interplay between the strained three-membered ring and the nucleophilic amino group, presents both opportunities and challenges in multi-step synthesis.[1]

Protecting the amine functionality is often a critical step to prevent undesired side reactions and ensure the successful transformation of other parts of the molecule.[2][3] This guide provides in-depth, field-proven insights into selecting, applying, and removing common protecting groups for cyclopropylamine, structured in a practical question-and-answer format to directly address issues you may encounter at the bench.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to use a protecting group for cyclopropylamine?

The primary amino group of cyclopropylamine is a potent nucleophile and a weak base. In a complex synthetic route, it can react with a wide range of electrophiles, leading to undesired byproducts. Key reasons for protection include:

  • Preventing N-Alkylation/N-Acylation: To allow selective reactions at other sites, the amine must be masked.

  • Compatibility with Reagents: The unprotected amine can be incompatible with organometallic reagents (like Grignard or organolithium reagents) by acting as a proton source, or it can be oxidized by certain reagents.[2]

  • Improving Solubility and Handling: Protection can alter the physical properties of the intermediate, sometimes improving its solubility in organic solvents or making it a crystalline solid that is easier to purify.

By converting the amine into a less reactive derivative, such as a carbamate, its nucleophilicity is temporarily suppressed, allowing the synthetic sequence to proceed as planned.[3]

Q2: What are the most common and effective protecting groups for cyclopropylamine?

The choice of protecting group is dictated by the overall synthetic strategy, particularly the reaction conditions that the protected intermediate must endure. The three most widely employed and versatile protecting groups for amines are:

  • tert-Butoxycarbonyl (Boc): Arguably the most common protecting group in modern organic synthesis. It is introduced using di-tert-butyl dicarbonate (Boc)₂O and is prized for its stability under basic, nucleophilic, and reductive conditions.[4] Its removal is typically achieved under acidic conditions.[4][5]

  • Benzyloxycarbonyl (Cbz or Z): A classic protecting group introduced by Leonidas Zervas.[6] It is stable to a wide range of acidic and basic conditions, making it an excellent orthogonal partner to the acid-labile Boc group.[6] The Cbz group is most commonly removed by catalytic hydrogenolysis.[6]

  • Trifluoroacetyl: This group offers a distinct advantage as it can be cleaved under mild basic conditions.[7] This makes it orthogonal to both Boc (acid-labile) and Cbz (hydrogenolysis-labile) groups, providing valuable flexibility in complex syntheses.[7][8]

Q3: How do I select the right protecting group? The concept of orthogonality.

Orthogonality is the cornerstone of a successful protecting group strategy. It means that you can selectively remove one protecting group in the presence of another because their cleavage conditions are fundamentally different.[3]

To choose the right group, map out your entire synthetic sequence and consider the reagents and conditions for each step.

  • Will your synthesis involve strong acids? If yes, the Boc group is unsuitable as it will be cleaved. A Cbz group would be a better choice.

  • Will your synthesis involve catalytic hydrogenation (e.g., reducing a double bond or a nitro group)? If yes, the Cbz group is unsuitable as it will be removed simultaneously. A Boc group would be the preferred option.

  • Does your molecule contain functional groups sensitive to both acid and hydrogenation? In this scenario, an orthogonally cleaved group like trifluoroacetyl (removed with mild base) could be the ideal solution.[7]

The following decision tree illustrates this selection process:

G start Start: Need to protect cyclopropylamine q1 Will the subsequent steps involve strong acid? start->q1 q2 Will the subsequent steps involve catalytic hydrogenation? q1->q2  No   cbz Use Cbz Group (Hydrogenolysis-Labile) q1->cbz  Yes   q3 Are both acid and hydrogenolysis problematic? q2->q3  Yes   boc Use Boc Group (Acid-Labile) q2->boc  No   q3->cbz  No   tfa Use Trifluoroacetyl Group (Base-Labile) q3->tfa  Yes   G cluster_0 Boc Deprotection Mechanism BocAmine N-Boc-Cyclopropylamine Protonated Protonated Carbamate BocAmine->Protonated + H⁺ CarbamicAcid Carbamic Acid Intermediate (Unstable) Protonated->CarbamicAcid Elimination tBuCation tert-Butyl Cation Protonated->tBuCation FreeAmine Cyclopropylamine (Product) CarbamicAcid->FreeAmine Decarboxylation CO2 CO₂ CarbamicAcid->CO2 Isobutene Isobutene tBuCation->Isobutene - H⁺ G Start Cyclopropylamine Protection Step 1: Protection Reaction (e.g., with (Boc)₂O) Start->Protection Protected Protected Cyclopropylamine Protection->Protected Reaction Step 2: Desired Synthetic Transformation(s) Protected->Reaction Intermediate Modified Protected Intermediate Reaction->Intermediate Deprotection Step 3: Deprotection Reaction (e.g., with TFA) Intermediate->Deprotection Product Final Product Deprotection->Product

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion in Cyclopropylamine Reactions

Welcome to the technical support center for cyclopropylamine synthesis. This guide is designed for researchers, chemists, and process development professionals who are encountering challenges with low yields and incomple...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for cyclopropylamine synthesis. This guide is designed for researchers, chemists, and process development professionals who are encountering challenges with low yields and incomplete conversions in their reactions. Cyclopropylamine is a critical structural motif in medicinal chemistry, and its efficient synthesis is paramount.[1][2] This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format, focusing on the underlying chemical principles to empower you to solve even the most challenging synthetic hurdles.

General Troubleshooting Workflow

Before diving into method-specific issues, it's crucial to have a systematic approach to troubleshooting. Low conversion is a symptom that can stem from multiple root causes. The following workflow provides a logical sequence for diagnosing the problem.

Troubleshooting_Workflow cluster_sm Starting Material Checks cluster_conditions Reaction Condition Checks start Low Conversion Observed check_sm 1. Verify Starting Material & Reagent Integrity start->check_sm check_conditions 2. Scrutinize Reaction Conditions & Setup check_sm->check_conditions If materials are pure sm_purity Purity (NMR, GC) Moisture Content (Karl Fischer) check_sm->sm_purity reagent_activity Reagent/Catalyst Activity (e.g., Titration, Age) check_sm->reagent_activity analyze_byproducts 3. Analyze Crude Reaction Mixture (TLC, GC-MS, NMR) check_conditions->analyze_byproducts If conditions are correct temp Temperature Control (Calibrated probe, uniform heating) check_conditions->temp atmosphere Inert Atmosphere (Air/moisture sensitive steps) check_conditions->atmosphere add_rate Addition Rate & Stoichiometry (Syringe pump, accurate weighing) check_conditions->add_rate optimize 4. Systematic Optimization analyze_byproducts->optimize Identify side reactions & unreacted SM Hofmann_Pathway Amide Cyclopropanecarboxamide N_Bromo N-Bromoamide Intermediate Amide->N_Bromo + Br₂/NaOH (Formation) Isocyanate Cyclopropyl Isocyanate (Key Intermediate) N_Bromo->Isocyanate NaOH (Rearrangement) Failure1 Side Reaction: Unreacted Amide N_Bromo->Failure1 Insufficient Base or Halogen Amine Cyclopropylamine (Product) Isocyanate->Amine H₂O/NaOH (Hydrolysis) Failure2 Side Reaction: Dicyclopropylurea Isocyanate->Failure2 Reacts with Amine Product Failure3 Decomposition or Side Reactions

Caption: Key intermediates and failure points in the Hofmann Rearrangement.

Causality & Troubleshooting Steps:

  • Reagent Stability and Order of Addition: The stability of the sodium hypobromite or hypochlorite solution is critical. It is often prepared in situ and should be used promptly. The order of addition is also vital to prevent byproduct formation.

    • Insight: The key is to form the N-haloamide intermediate and deprotonate it to trigger the rearrangement. However, if unreacted isocyanate intermediate encounters the final cyclopropylamine product, they can react to form dicyclopropylurea. [3] * Action: Add a substantial portion of the sodium hydroxide solution to the amide before raising the temperature for the rearrangement step. [3]This ensures a sufficiently basic environment to rapidly hydrolyze the isocyanate to the desired amine, minimizing its reaction with the amine product.

  • Strict Temperature Control: The rearrangement step is often exothermic. A runaway reaction can lead to decomposition and a host of side products.

    • Insight: An exotherm typically occurs between 40°C and 50°C. [3]Maintaining control during this phase is essential for a clean reaction.

    • Action: Use an ice bath to manage the initial addition of reagents. For larger-scale reactions, add a small portion of the reaction mixture to the reactor, bring it to the target temperature, and then add the remainder slowly to maintain temperature control. [3]

  • Process Intensification with Flow Chemistry: For overcoming the inherent instability and efficiency issues of batch processing, a continuous-flow microreaction system is a state-of-the-art solution.

    • Insight: Flow chemistry offers superior heat and mass transfer, allowing for precise control over reaction conditions and minimizing the residence time of unstable intermediates.

    • Proven Results: A continuous-flow process has been developed that achieves a 96% yield of cyclopropylamine in a residence time of only 4 minutes at 90°C, a significant improvement over traditional batch methods. [4][5]

Experimental Protocol: Optimized Hofmann Rearrangement (Batch)

This protocol incorporates best practices for temperature and addition control.

  • Preparation: In a flask equipped with a stirrer and thermometer, dissolve cyclopropanecarboxamide (1.0 eq) in water. Cool the solution to 0°C using an ice bath.

  • Hypobromite Formation: In a separate flask, slowly add bromine (1.0 eq) to a cooled (0°C) solution of sodium hydroxide (2.0 eq) in water. Use this freshly prepared solution immediately.

  • N-Bromination: Slowly add the cold sodium hypobromite solution to the cyclopropanecarboxamide solution, ensuring the temperature remains below 10°C. Stir for 30 minutes at this temperature.

  • Rearrangement: Add an additional solution of sodium hydroxide (e.g., 1.0 eq in water) to the reaction mixture while it is still cold. [3]5. Controlled Heating: Remove the ice bath and warm the reaction mixture slowly. Monitor the temperature closely, using cooling as needed to control the exotherm that occurs between 40-50°C. [3]Maintain the temperature in this range for 1-2 hours after the exotherm subsides.

  • Work-up: Once the reaction is complete (monitored by TLC or GC), cool the mixture and extract the cyclopropylamine product.

Part 3: The Curtius Rearrangement

As an alternative to the Hofmann, the Curtius rearrangement proceeds via a cyclopropanecarbonyl azide to form the key isocyanate intermediate. It avoids the use of harsh halogens and strong bases during the rearrangement step itself.

Question: My Curtius rearrangement is sluggish and gives a low yield. What factors control the efficiency of this reaction?

Answer: The Curtius rearrangement is a thermal process whose rate is highly dependent on temperature and solvent. The primary challenges are ensuring the complete conversion of the carboxylic acid to the acyl azide and then providing sufficient thermal energy for the rearrangement without decomposing the product.

Causality & Troubleshooting Steps:

  • Formation of the Acyl Azide: Incomplete formation of the acyl azide is a common source of low yields. This step often involves activating the carboxylic acid (e.g., to an acid chloride or mixed anhydride) followed by reaction with an azide source like sodium azide.

    • Insight: This two-step process requires anhydrous conditions to prevent hydrolysis of the activated acid. The azide itself is a potent nucleophile and can be hazardous, requiring careful handling. [6] * Action: Ensure all solvents are rigorously dried. When using reagents like oxalyl chloride or thionyl chloride for activation, use a slight excess and allow sufficient time for complete conversion before adding the azide source. Conduct the reaction at low temperatures (e.g., 0°C) to control reactivity. [6]

  • Thermal Rearrangement Conditions: The rearrangement of the acyl azide to the isocyanate requires heating. The temperature must be high enough to overcome the activation energy barrier but not so high as to cause degradation.

    • Insight: The activation energy for the Curtius rearrangement of a cyclopropyl acyl azide is significant (measured activation free energy ΔG‡ ≈ 24 kcal/mol). [7][8]The reaction rate is highly sensitive to temperature; for example, the rearrangement of one cyclopropyl derivative is 14 times faster at 50°C than a related one. [7] * Action: The rearrangement is typically performed in an inert, high-boiling solvent like toluene or tert-butanol. If trapping the isocyanate with tert-butanol to form a Boc-protected amine, refluxing in the alcohol is a standard procedure. [6]Monitor the reaction by IR spectroscopy (disappearance of the azide peak at ~2130 cm⁻¹) or by TLC. If the reaction is slow, a modest increase in temperature is the most effective way to increase the rate.

StepKey ParameterRecommended ActionRationale & Citation
Acyl Azide Formation Anhydrous ConditionsUse flame-dried glassware and anhydrous solvents.Prevents hydrolysis of activated carboxylic acid intermediates. [6]
Acyl Azide Formation TemperaturePerform addition of azide source at 0 °C.Controls the exotherm and improves safety. [6]
Rearrangement TemperatureReflux in an appropriate solvent (e.g., t-BuOH at 80-83°C).Provides sufficient thermal energy to overcome the activation barrier. [6][7]
Monitoring Reaction ProgressMonitor by TLC or IR for the disappearance of the acyl azide.Ensures the reaction is driven to completion before work-up.

References

  • Huang, J., Geng, Y., Wang, Y., & Xu, J. (2019). Efficient Production of Cyclopropylamine by a Continuous-Flow Microreaction System. Industrial & Engineering Chemistry Research, 58(33), 15021–15027. [Link]

  • Google Patents. (1986). US4590292A - Process for the manufacture of cyclopropylamine.
  • Google Patents. (1989). EP0205403B1 - Process for the manufacture of cyclopropylamine.
  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]

  • European Patent Office. (1989). EP 0 205 403 B1 - Process for the manufacture of cyclopropylamine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

  • Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (18), 1792–1793. [Link]

  • Walsh, M. J., et al. (n.d.). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Semantic Scholar. Retrieved from [Link]

  • de Meijere, A., & Kozhushkov, S. I. (2009). Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review. ChemInform, 35(34). [Link]

  • de Meijere, A., et al. (2008). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 4, 32. [Link]

  • Google Patents. (1973). US3711549A - Process for manufacturing cyclopropylamine.
  • Fagnou, K., et al. (2021). Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropylamines. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Optimisation of the reaction conditions. Retrieved from [Link]

  • Alabugin, I. V., et al. (2008). The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study. Journal of Organic Chemistry, 73(13), 4973–4984. [Link]

  • Royal Society of Chemistry. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. Retrieved from [Link]

  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Hofmann Rearrangement. Retrieved from [Link]

  • ResearchGate. (2010). The Curtius Rearrangement of Cyclopropyl and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study. Retrieved from [Link]

  • Journal of the American Chemical Society. (2008). Side-Arm-Promoted Highly Enantioselective Ring-Opening Reactions and Kinetic Resolution of Donor–Acceptor Cyclopropanes with Amines. Retrieved from [Link]

  • YouTube. (2021). Hofmann rearrangement reaction | mechanism with solved problems | organic chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins. Retrieved from [Link]

  • Chemistry Learner. (n.d.). Hofmann Rearrangement: Example, Mechanism, and Application. Retrieved from [Link]

  • PubMed. (2008). The Curtius rearrangement of cyclopropyl and cyclopropenoyl azides. A combined theoretical and experimental mechanistic study. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions. Retrieved from [Link]

  • Semantic Scholar. (2019). Efficient Production of Cyclopropylamine by a Continuous-Flow Microreaction System. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2019). Hofmann rearrangement via chloroamide not working?. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Solvent and Temperature for Cyclopropanation Reactions

Welcome to the Technical Support Center for Cyclopropanation Reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Cyclopropanation Reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for your cyclopropanation experiments. Here, we delve into the critical roles of solvent and temperature in achieving high yields and desired stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: My cyclopropanation reaction is not working or giving a very low yield. What are the first things I should check related to solvent and temperature?

A: When facing low or no yield, it's crucial to revisit the fundamentals of your reaction setup, with solvent and temperature being primary suspects.[1]

  • Solvent Purity: Ensure your solvent is anhydrous. Water can quench the reactive intermediates, such as the Simmons-Smith reagent or metal carbenoids, leading to reaction failure.[1]

  • Solvent Compatibility: The choice of solvent is highly dependent on the type of cyclopropanation. For Simmons-Smith reactions, non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are generally preferred as basic solvents can decrease the reaction rate.[2] For metal-catalyzed reactions using diazo compounds, the solvent can influence catalyst activity and selectivity.

  • Temperature Control: Many cyclopropanation reactions have an optimal temperature range. For instance, Simmons-Smith reactions are often run at or below room temperature.[2] If the reaction is exothermic, inadequate temperature control can lead to side reactions and decomposition of reagents. Conversely, if the reaction is sluggish, a modest increase in temperature might be necessary.

Q2: How does solvent polarity affect my cyclopropanation reaction?

A: Solvent polarity can have a significant, and sometimes non-intuitive, impact on both the rate and selectivity of cyclopropanation reactions. The effect is highly dependent on the reaction mechanism.

  • Simmons-Smith Reaction: In the Simmons-Smith reaction, the rate of reaction tends to decrease as the basicity and coordinating ability of the solvent increases.[2] This is because coordinating solvents can bind to the zinc carbenoid, reducing its electrophilicity and reactivity towards the alkene. Therefore, non-coordinating, relatively non-polar solvents like DCM and DCE are often optimal.

  • Metal-Catalyzed Cyclopropanations: In rhodium- or copper-catalyzed reactions with diazo compounds, the solvent can influence the conformation of the transition state, thereby affecting diastereoselectivity.[3] For instance, in some systems, a switch from a non-polar solvent like pentane to a more coordinating solvent like diethyl ether can dramatically alter the diastereomeric ratio.[3]

Q3: Why is temperature control so critical for achieving high diastereoselectivity?

A: Temperature directly influences the energy landscape of the reaction. By lowering the reaction temperature, you are generally favoring the transition state that leads to the thermodynamically more stable diastereomer. The difference in activation energies between the two competing diastereomeric transition states is often small. Lowering the temperature makes the reaction more sensitive to this energy difference, thus enhancing the selectivity for the lower energy pathway. However, lowering the temperature too much can significantly slow down the reaction rate, so a balance must be struck.[4]

Troubleshooting Guides

Problem 1: Low Yield in Simmons-Smith Cyclopropanation

Q: I am performing a Simmons-Smith cyclopropanation and observing a low yield of my desired product. How can I troubleshoot this issue by optimizing the solvent and temperature?

A: Low yields in Simmons-Smith reactions are a common issue that can often be resolved by careful attention to reaction parameters.

Causality: The formation and reactivity of the zinc carbenoid are highly sensitive to the reaction environment. The choice of solvent can impact the solubility and stability of the reagent, while temperature affects its formation and subsequent reaction with the alkene.

Troubleshooting Workflow:

start Low Yield in Simmons-Smith solvent_check Verify Solvent Purity and Type start->solvent_check solvent_check->start Solvent is wet or coordinating. Use anhydrous, non-coordinating solvent (DCM, DCE). temp_check Evaluate Reaction Temperature solvent_check->temp_check Solvent is appropriate and dry temp_check->start Reaction is too slow or side reactions occur. Adjust temperature (e.g., 0°C to RT). reagent_prep Optimize Reagent Preparation temp_check->reagent_prep Temperature is optimized reaction_monitoring Monitor Reaction Progress reagent_prep->reaction_monitoring Reagent is freshly prepared workup_check Assess Work-up Procedure reaction_monitoring->workup_check Reaction goes to completion success Improved Yield workup_check->success Work-up is non-destructive

A troubleshooting workflow for low yield.

Step-by-Step Optimization Protocol:

  • Solvent Selection and Preparation:

    • Action: Switch to a freshly distilled, anhydrous, non-coordinating solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).[2] Ethereal solvents can be used, but may lead to lower diastereoselectivity in some cases.[3]

    • Rationale: The zinc carbenoid is sensitive to moisture and can be deactivated by coordinating solvents.[5]

  • Temperature Optimization:

    • Action: Start the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC or GC. If the reaction is sluggish, gentle heating (e.g., to 40 °C) can be attempted, but be aware that this may decrease selectivity.[4]

    • Rationale: The formation of the organozinc reagent can be exothermic. Starting at a lower temperature allows for better control. A subsequent increase in temperature can provide the necessary activation energy for the cyclopropanation step.

  • Reagent Preparation and Addition:

    • Action: Prepare the zinc-copper couple immediately before use. Add the diiodomethane dropwise to a suspension of the activated zinc in the chosen solvent, followed by the addition of the alkene.

    • Rationale: The activity of the zinc-copper couple can diminish over time. Slow addition of diiodomethane helps to control the initial exothermic reaction.

Problem 2: Poor Diastereoselectivity in a Catalytic Cyclopropanation

Q: My rhodium-catalyzed cyclopropanation with a diazo compound is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity by adjusting the solvent and temperature?

A: Achieving high diastereoselectivity in catalytic cyclopropanations often requires fine-tuning of the reaction conditions to exploit subtle energy differences in the transition states.

Causality: The solvent can influence the conformation of the catalyst-substrate complex and the transition state geometry. Temperature affects the kinetic resolution of the diastereomeric transition states.

Data-Driven Optimization:

Table 1: Influence of Solvent on Cyclopropanation Reactions

SolventDielectric Constant (approx.)General Effect on Cyclopropanation
Pentane1.8Often enhances enantioselectivity in certain rhodium-catalyzed reactions.
Diethyl Ether4.3Can decrease diastereoselectivity in some Simmons-Smith modifications.[3]
Dichloromethane (DCM)9.1A common, effective solvent for many cyclopropanations, including Simmons-Smith and rhodium-catalyzed reactions.[2][6]
1,2-Dichloroethane (DCE)10.4Similar to DCM, often used for its higher boiling point.
Tetrahydrofuran (THF)7.5A coordinating solvent that can sometimes be beneficial for trans selectivity.[7]

Note: The optimal solvent is highly substrate and catalyst dependent and should be determined empirically.

Step-by-Step Optimization Protocol:

  • Temperature Screening:

    • Action: Run a series of small-scale reactions at different temperatures (e.g., room temperature, 0 °C, -20 °C, and -78 °C). Analyze the diastereomeric ratio of the crude product by NMR or GC.

    • Rationale: Lowering the temperature generally increases the energy difference between the diastereomeric transition states, favoring the formation of the more stable product.[8]

  • Solvent Screening:

    • Action: Based on the results from the temperature screen, select the optimal temperature and screen a range of anhydrous solvents with varying polarities and coordinating abilities (see Table 1).

    • Rationale: The solvent can influence the catalyst's conformation and the stability of the transition states, thereby altering the diastereoselectivity.[3]

  • Controlled Addition of the Diazo Compound:

    • Action: Use a syringe pump to add the diazo compound slowly to the reaction mixture containing the catalyst and the alkene.

    • Rationale: Slow addition maintains a low concentration of the reactive carbene intermediate, which can help to suppress side reactions and, in some cases, improve selectivity.

Optimization Workflow Diagram:

start Poor Diastereoselectivity temp_screen Temperature Screen (RT, 0°C, -20°C, -78°C) start->temp_screen solvent_screen Solvent Screen (e.g., DCM, Pentane, Ether) temp_screen->solvent_screen Optimal temperature identified concentration_check Optimize Concentration and Addition Rate solvent_screen->concentration_check Optimal solvent identified success High Diastereoselectivity concentration_check->success Optimized conditions

A workflow for optimizing diastereoselectivity.

Experimental Protocols

Protocol 1: General Procedure for Simmons-Smith Cyclopropanation
  • Zinc-Copper Couple Preparation: In a flask equipped with a condenser and a magnetic stirrer, add zinc dust (X g, Y mmol) and a solution of copper(II) sulfate in water. Stir the mixture until the blue color of the copper solution disappears. Decant the aqueous solution and wash the zinc-copper couple with anhydrous diethyl ether.

  • Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the freshly prepared zinc-copper couple and anhydrous dichloromethane (Z mL).

  • Reagent Addition: Add the alkene (A g, B mmol) to the stirred suspension. Subsequently, add diiodomethane (C g, D mmol) dropwise at a rate that maintains a gentle reflux.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Rhodium-Catalyzed Cyclopropanation
  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add the alkene (E g, F mmol), a rhodium catalyst (e.g., Rh₂(OAc)₄, G mol%), and an anhydrous solvent (e.g., dichloromethane, H mL).

  • Diazo Compound Addition: Add a solution of the diazo compound (I g, J mmol) in the same solvent to the reaction mixture via a syringe pump over a period of several hours.

  • Reaction: Stir the reaction mixture for the required time, monitoring the reaction progress by TLC.

  • Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the crude product by flash column chromatography.

References

  • Charette, A. B.; Beauchemin, A. Stereoselective Cyclopropanation Reactions. Chemical Reviews, 2001 , 101 (6), 1641-1684. [Link]

  • Charette, A. B.; Juteau, H.; Lebel, H.; Molinaro, C. Diastereoselective Cyclopropanation of Chiral Allylic Alcohols: A Mechanistic Investigation of the Simmons−Smith Reaction. Journal of the American Chemical Society, 1998 , 120 (46), 11943-11952. [Link]

  • Doyle, M. P.; Forbes, D. C. Recent advances in asymmetric catalytic metal carbene transformations. Chemical Reviews, 1998 , 98 (2), 911-936. [Link]

  • NROChemistry. Simmons-Smith Reaction. [Link]

  • Master Organic Chemistry. Cyclopropanation of Alkenes. [Link]

  • Wei, Y.; Tinoco, A.; Steck, V.; Fasan, R.; Zhang, Y. Cyclopropanations via Heme Carbenes: Basic Mechanism and Effects of Carbene Substituent, Protein Axial Ligand, and Porphyrin Substitution. Journal of the American Chemical Society, 2018 , 140 (5), 1649-1662. [Link]

  • Lévesque, E.; Goudreau, S. R.; Charette, A. B. Improved Zinc-Catalyzed Simmons–Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes. Organic Letters, 2014 , 16 (5), 1490-1493. [Link]

  • Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]

  • Wikipedia. Cyclopropanation. [Link]

  • OrgoSolver. Simmons–Smith reaction – cyclopropanation of alkenes. [Link]

  • Pellicciari, R.; et al. Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction. Molecules, 2023 , 28(8), 3485. [Link]

  • Scribd. Dielectric Constants of Common Solvents. [Link]

Sources

Troubleshooting

Technical Support Center: Purity Optimization for (R)-Cyclopropyl(4-fluorophenyl)methanamine

Current Status: Operational Ticket ID: CHEM-SUP-2024-CFM Subject: Troubleshooting Impurity Profiles & Synthetic Protocols Executive Summary This technical guide addresses the high-purity synthesis of (R)-cyclopropyl(4-fl...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: CHEM-SUP-2024-CFM Subject: Troubleshooting Impurity Profiles & Synthetic Protocols

Executive Summary

This technical guide addresses the high-purity synthesis of (R)-cyclopropyl(4-fluorophenyl)methanamine (CAS: 1269437-73-1).[1] This chiral amine is a critical pharmacophore, often serving as a key intermediate for calcimimetics and kinase inhibitors.

Achieving pharmaceutical-grade purity (>99.5% ee, <0.1% impurity) requires navigating three specific chemical risks inherent to this scaffold:

  • Defluorination: The labile C-F bond on the phenyl ring is susceptible to hydrogenolysis during metal-catalyzed reduction.

  • Cyclopropyl Ring Opening: Acid-catalyzed homo-conjugate addition can compromise the cyclopropyl moiety.

  • Enantiomeric Drift: Incomplete stereocontrol during the imine reduction or transamination steps.

Module 1: The Ellman Auxiliary Route (Chemical Synthesis)

Methodology: Condensation of cyclopropyl(4-fluorophenyl)methanone with (R)-tert-butanesulfinamide, followed by diastereoselective reduction and hydrolysis.

Workflow Diagram

EllmanRoute Start Cyclopropyl(4-fluorophenyl) methanone Imine N-Sulfinyl Imine (Intermediate) Start->Imine Ti(OEt)4, THF Reflux Aux (R)-t-Butanesulfinamide Aux->Imine AmineSalt Sulfinamide Intermediate Imine->AmineSalt Diastereoselective Reduction Red Reductive Agent (NaBH4 or L-Selectride) Red->AmineSalt Hydrolysis Acid Hydrolysis (HCl/MeOH) AmineSalt->Hydrolysis Cleavage Final (R)-Product (HCl Salt) Hydrolysis->Final Crystallization

Caption: Step-wise construction of the chiral center using Ellman's auxiliary chemistry.

Troubleshooting Guide: Ellman Route
SymptomProbable CauseCorrective Action
Low Conversion to Imine Steric hindrance of the cyclopropyl group.Increase Lewis Acid: Use 2.0–2.5 eq. of Ti(OEt)₄. Ensure anhydrous conditions (water hydrolyzes the titanate).
Poor Diastereomeric Ratio (dr) Temperature control failure during reduction.Cool Down: Perform the reduction at -48°C or -78°C. Switch from NaBH₄ to L-Selectride for higher steric discrimination if dr < 90:10.
"Sticky" Oil Product Titanium byproducts remaining.Workup Modification: Quench the reaction with a saturated brine/NaHCO₃ solution and add Celite . Stir vigorously until a white granular solid forms, then filter.
Strong Sulfur Odor Release of tert-butylthiol during hydrolysis.Scavenger: Use a bleach trap for the rotovap exhaust. Add a distinct oxidative wash (NaOCl) to the waste stream to neutralize thiol byproducts.

Module 2: Biocatalytic Transamination (Green Chemistry)

Methodology: Direct conversion of cyclopropyl(4-fluorophenyl)methanone to the amine using an (R)-selective


-transaminase (ATA) with PLP cofactor.
Biocatalytic Cycle

Biocat Ketone Substrate: Cyclopropyl(4-fluorophenyl)methanone Enzyme (R)-Transaminase (PLP Cofactor) Ketone->Enzyme Accepts NH2 Product Product: (R)-Cyclopropyl(4-fluorophenyl)methanamine Enzyme->Product Release Byproduct Coproduce: Acetone/Pyruvate Enzyme->Byproduct Release AmineDonor Amine Donor (Isopropylamine/Alanine) AmineDonor->Enzyme Donates NH2 Byproduct->Enzyme Inhibition Risk

Caption: Enzymatic transamination cycle showing substrate flow and potential inhibition loops.

Troubleshooting Guide: Biocatalysis
SymptomProbable CauseCorrective Action
Reaction Stalls at ~50% Equilibrium limitation (Thermodynamic control).Shift Equilibrium: Use Isopropylamine (IPA) as the amine donor. The byproduct (acetone) is volatile; remove it via mild vacuum or nitrogen sweep to drive the reaction forward.
Substrate Precipitation The ketone is poorly soluble in aqueous buffer.Co-solvent: Add 10–20% DMSO or MeOH. Alternatively, use a biphasic system (Buffer + MTBE) to act as a substrate reservoir.
Emulsion during Workup Denatured protein at the interface.Filtration: Pass the reaction mixture through a pad of Celite or heat to 50°C briefly to coagulate proteins before extraction.

Module 3: Critical Impurity Profile

The following impurities are specific to the (R)-cyclopropyl(4-fluorophenyl)methanamine scaffold.

Impurity Identification Table
Impurity CodeStructure/NameOriginRemoval Strategy
IMP-A Des-fluoro Analog (R)-cyclopropyl(phenyl)methanamineOver-reduction: Occurs if Pd/C is used for deprotection or imine reduction. The C-F bond is labile.Prevention: Avoid Pd/C. Use Raney Nickel or hydride reagents (NaBH₄). If catalytic hydrogenation is mandatory, use Pt/C (less aggressive toward C-F).
IMP-B (S)-Enantiomer Stereoleakage: Poor selectivity in chemical reduction or wrong enzyme variant.Purification: Recrystallize as a tartrate or mandelate salt. (See Module 4).
IMP-C Ring-Opened Alkyl Chloride Acid Hydrolysis: Strong HCl + Heat opens the cyclopropyl ring.Control: Perform sulfinamide hydrolysis at room temperature or 0°C. Do not reflux in concentrated HCl.
IMP-D Starting Ketone Incomplete Reaction: Stalled transamination or condensation.Workup: The amine is basic.[2][3] Extract the product into aqueous acid (pH 2), wash organics (removes ketone), then basify and extract back.

Module 4: Purification Protocol (Salt Formation)

To upgrade enantiomeric excess (ee) from 90% to >99%, salt formation is the industry standard "polishing" step.

Protocol: Mandelic Acid Resolution
  • Free Basing: Dissolve the crude amine (1.0 eq) in MTBE (10 vol). Wash with 1N NaOH to ensure it is a free base.

  • Acid Addition: Add (S)-(+)-Mandelic acid (1.05 eq) dissolved in warm Ethanol (2 vol).

    • Note: Using the (S)-acid with the (R)-amine typically forms the less soluble diastereomeric salt.

  • Crystallization: Heat to reflux until clear, then cool slowly to 0°C over 4 hours.

  • Filtration: Collect the white precipitate.

  • Validation: Check ee via Chiral HPLC (e.g., Chiralpak IC column, Hexane/IPA/DEA mobile phase).

  • Liberation: Suspend salt in water, adjust pH to 12 with NaOH, and extract with DCM to recover the pure (R)-amine.

References

  • Ellman, J. A., et al. (2010). "Asymmetric Synthesis of Amines." Yale University / Ellman Laboratory. Link

  • Stenfors, B. A., & Ngassa, F. N. (2021).[4] "The Synthesis and Crystallographic Characterization of 4-Methylbenzenesulfonamide Derivatives." European Journal of Chemistry.[4] Link

  • Sigma-Aldrich. (2024). "Ellman's Sulfinamides: Versatile Chiral Auxiliaries."[5] MilliporeSigma Technical Library. Link

  • Mathew, S., et al. (2012). "Transaminases for the synthesis of enantiopure beta-amino acids." BMC Biochemistry. Link

  • Lucas, E. L., et al. (2021). "Nickel-Catalyzed Cross-Electrophile Coupling for Fluorinated Cyclopropane Synthesis." Synlett. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to (R)-cyclopropyl(4-fluorophenyl)methanamine and Other Monoamine Oxidase Inhibitors for Researchers

This guide provides a comprehensive comparison of the putative monoamine oxidase (MAO) inhibitor, (R)-cyclopropyl(4-fluorophenyl)methanamine, with a range of established MAO inhibitors. Designed for researchers, scientis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the putative monoamine oxidase (MAO) inhibitor, (R)-cyclopropyl(4-fluorophenyl)methanamine, with a range of established MAO inhibitors. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced differences in mechanism, potency, and selectivity that are critical for informed decision-making in neuroscience and medicinal chemistry research.

Introduction to Monoamine Oxidase and Its Inhibition

Monoamine oxidases (MAOs) are a family of flavin-containing enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine, as well as other biogenic amines.[1] By breaking down these key signaling molecules, MAOs play a crucial role in regulating mood, cognition, and motor control.[2] Consequently, the inhibition of MAO activity can lead to an increase in the synaptic availability of these neurotransmitters, a mechanism that has been therapeutically exploited for the treatment of depression and neurodegenerative disorders like Parkinson's disease.[2]

There are two primary isoforms of MAO: MAO-A and MAO-B. While they share significant sequence homology, they exhibit distinct substrate specificities and inhibitor sensitivities.[3] MAO-A preferentially metabolizes serotonin and norepinephrine, making its inhibition a key strategy in antidepressant therapies.[4] Conversely, MAO-B has a higher affinity for phenylethylamine and dopamine, and selective MAO-B inhibitors are utilized in the management of Parkinson's disease to preserve dopamine levels in the brain.[4]

MAO inhibitors can be broadly categorized based on their selectivity for the MAO-A or MAO-B isoform and the nature of their interaction with the enzyme—either reversible or irreversible.[4] Irreversible inhibitors form a covalent bond with the flavin cofactor of the enzyme, leading to a long-lasting inactivation that is only overcome by the synthesis of new enzyme molecules.[4] Reversible inhibitors, on the other hand, bind non-covalently and their effects can be overcome by dissociation of the inhibitor-enzyme complex.

(R)-cyclopropyl(4-fluorophenyl)methanamine: An Emerging Candidate

The presence of the cyclopropylamine group is strongly indicative of a mechanism-based, irreversible mode of inhibition. This is a hallmark of the tranylcypromine class of MAO inhibitors, where the strained cyclopropane ring is opened upon enzymatic oxidation, leading to the formation of a reactive species that covalently modifies the FAD cofactor of the enzyme.

Furthermore, the substitution pattern on the phenyl ring is critical for both potency and selectivity. The para-substitution with a fluorine atom, an electron-withdrawing group, has been shown in related fluorinated phenylcyclopropylamines to increase the inhibitory potency towards both MAO-A and MAO-B.[5] The stereochemistry of the cyclopropane ring and the adjacent amine-bearing carbon is also a key determinant of activity.

Based on these structural parallels, it is hypothesized that (R)-cyclopropyl(4-fluorophenyl)methanamine is likely an irreversible inhibitor of both MAO-A and MAO-B, with the p-fluoro substitution enhancing its potency compared to the parent, non-fluorinated compound. Its precise selectivity profile (MAO-A vs. MAO-B) would require experimental validation.

Comparative Analysis with Established MAO Inhibitors

To provide a clear context for the potential utility of (R)-cyclopropyl(4-fluorophenyl)methanamine, a comparative analysis with well-characterized MAO inhibitors is presented below. The data is summarized in tabular form for ease of comparison.

Non-Selective Irreversible Inhibitors

This class of inhibitors, which includes the classic drugs tranylcypromine and phenelzine, potently and irreversibly inhibits both MAO-A and MAO-B.[2] This broad-spectrum activity leads to significant increases in a wide range of monoamine neurotransmitters, contributing to their antidepressant effects. However, the lack of selectivity is also associated with a higher risk of side effects, most notably the "cheese effect" – a hypertensive crisis that can occur when tyramine-rich foods are consumed.[4]

InhibitorTypeMAO-A IC50 (µM)MAO-B IC50 (µM)
TranylcypromineNon-selective, Irreversible~2~0.1
PhenelzineNon-selective, Irreversible~0.15~1.5
Selective Irreversible MAO-B Inhibitors

Selegiline and rasagiline are prime examples of this class, which are primarily used in the treatment of Parkinson's disease.[2] By selectively and irreversibly inhibiting MAO-B, these drugs reduce the breakdown of dopamine in the striatum, thereby potentiating the effects of levodopa and providing symptomatic relief.[6] Their selectivity for MAO-B at therapeutic doses mitigates the risk of the tyramine-induced hypertensive crisis.[7]

InhibitorTypeMAO-A IC50 (µM)MAO-B IC50 (µM)
SelegilineMAO-B Selective, Irreversible~100~0.01
RasagilineMAO-B Selective, Irreversible~4~0.004
Reversible Inhibitors of MAO-A (RIMAs)

Moclobemide is the archetypal RIMA, developed to provide the antidepressant efficacy of MAO-A inhibition while offering a superior safety profile compared to the older irreversible MAOIs.[8] The reversible nature of its binding allows tyramine to displace the inhibitor from MAO-A in the gut and liver, significantly reducing the risk of a hypertensive crisis.[7]

InhibitorTypeMAO-A IC50 (µM)MAO-B IC50 (µM)
MoclobemideMAO-A Selective, Reversible~1-10>1000

Experimental Evaluation of MAO Inhibition: A Protocol

The determination of the inhibitory potency (IC50) and the mode of inhibition (reversible vs. irreversible, competitive vs. non-competitive) are fundamental steps in the characterization of a novel MAO inhibitor. Below is a detailed, step-by-step methodology for a common in vitro fluorometric assay.

Principle

This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the MAO-catalyzed oxidation of a substrate (e.g., kynuramine).[9] In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a fluorogenic probe to produce a highly fluorescent product. The rate of fluorescence increase is directly proportional to MAO activity. The presence of an inhibitor will reduce the rate of fluorescence generation, allowing for the determination of its inhibitory potency.

Materials
  • Recombinant human MAO-A and MAO-B enzymes

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • MAO substrate (e.g., Kynuramine)

  • Fluorogenic probe (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • Test compound ((R)-cyclopropyl(4-fluorophenyl)methanamine) and reference inhibitors

  • 96-well, black, flat-bottom microplates

  • Fluorescence microplate reader

Experimental Workflow

MAO_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Reagent Preparation (Enzyme, Substrate, Inhibitors) Plate_Layout Design Plate Layout (Controls, Blanks, Test Concentrations) Add_Inhibitor Add Inhibitor dilutions to wells Plate_Layout->Add_Inhibitor Pre_incubation Pre-incubate with enzyme (for irreversible inhibitors) Add_Inhibitor->Pre_incubation Add_Substrate_Mix Add Substrate/Probe/HRP mix to initiate reaction Pre_incubation->Add_Substrate_Mix Kinetic_Read Kinetic fluorescence reading (e.g., every minute for 30 min) Add_Substrate_Mix->Kinetic_Read Plot_Data Plot fluorescence vs. time Kinetic_Read->Plot_Data Calculate_Rates Calculate initial reaction rates Plot_Data->Calculate_Rates Dose_Response Generate dose-response curve Calculate_Rates->Dose_Response Calculate_IC50 Calculate IC50 value Dose_Response->Calculate_IC50 MAO_Inhibition_Pathway MAO_FAD MAO-FAD (Active Enzyme) Enzyme_Inhibitor_Complex [MAO-FAD • Inhibitor] Complex MAO_FAD->Enzyme_Inhibitor_Complex Reversible Binding Covalent_Adduct Covalent Adduct (Inactive Enzyme) Inhibitor (R)-cyclopropyl(4-fluorophenyl)methanamine Inhibitor->Enzyme_Inhibitor_Complex Oxidized_Intermediate Oxidized Intermediate Enzyme_Inhibitor_Complex->Oxidized_Intermediate Single-Electron Transfer Ring_Opening Cyclopropane Ring Opening Oxidized_Intermediate->Ring_Opening Reactive_Species Reactive Electrophilic Species Ring_Opening->Reactive_Species Reactive_Species->Covalent_Adduct Covalent Bond Formation with FAD

Caption: Proposed mechanism of irreversible MAO inhibition by a cyclopropylamine derivative.

Conclusion and Future Directions

While direct experimental evidence for the MAO inhibitory properties of (R)-cyclopropyl(4-fluorophenyl)methanamine is currently lacking, a thorough analysis of its structural features and the established SAR of related fluorinated phenylcyclopropylamines strongly suggests that it is a potent, irreversible inhibitor of monoamine oxidase. The para-fluoro substitution is anticipated to enhance its potency.

Further experimental investigation is imperative to definitively characterize its inhibitory profile, including its IC50 values for both MAO-A and MAO-B, its selectivity index, and the kinetics of its interaction with the enzymes. Such studies will be crucial in determining its potential as a research tool or as a lead compound for the development of novel therapeutics for psychiatric and neurodegenerative disorders. The protocols and comparative data provided in this guide offer a robust framework for undertaking such an evaluation.

References

  • Edmondson, D. E., Binda, C., & Mattevi, A. (2007). Structural insights into the mechanism of amine oxidation by monoamine oxidases A and B. Archives of biochemistry and biophysics, 464(2), 269–276.
  • Finberg, J. P., & Rabey, J. M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in pharmacology, 7, 340. [Link]

  • PubChem. (n.d.). Tranylcypromine. National Center for Biotechnology Information. Retrieved from [Link]

  • Tipton, K. F. (2018). Monoamine oxidase. In Handbook of Experimental Pharmacology (Vol. 247, pp. 1–32). Springer, Cham.
  • PubChem. (n.d.). Phenelzine. National Center for Biotechnology Information. Retrieved from [Link]

  • Davis. (2023, February 20). A Closer Look at Rasagiline for Parkinson's Symptom Management. Davis Phinney Foundation. [Link]

  • Shih, J. C., & Chen, K. (1995). MAO-A and MAO-B: a tale of two enzymes. Psychopharmacology, 122(4), 301–307.
  • Bender, K. J., & Walker, S. E. (2012, October 8). Irreversible Monoamine Oxidase Inhibitors Revisited. Psychiatric Times. [Link]

  • PubChem. (n.d.). Selegiline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Rasagiline. National Center for Biotechnology Information. Retrieved from [Link]

  • Yoshida, S., et al. (2004). Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B. Bioorganic & medicinal chemistry, 12(10), 2645–2652. [Link]

  • PubChem. (n.d.). Moclobemide. National Center for Biotechnology Information. Retrieved from [Link]

  • Drugs.com. (2024, November 22). List of MAO inhibitors + Uses & Side Effects. [Link]

  • ResearchGate. (n.d.). Parameters for Irreversible Inactivation of Monoamine Oxidase. [Link]

  • ResearchGate. (n.d.). Drug action (IC 50 values) on MAO A and MAO B activities. [Link]

  • ResearchGate. (n.d.). IC 50 values of 3c, 3d, 3e, moclobemide and clorgiline against MAO-A. [Link]

  • ResearchGate. (n.d.). IC 50 values of compounds 2b, 2h, and Selegiline against MAO-B. [Link]

  • Gąsiorowski, K., et al. (2021). Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. Pharmaceuticals, 14(5), 433. [Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Cyclopropylamines for Drug Discovery Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to achieving desired pharmacological profiles. The cyclopropylamine scaffold has emerged as a valuable...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to achieving desired pharmacological profiles. The cyclopropylamine scaffold has emerged as a valuable building block, prized for its rigid structure that can enhance potency and metabolic stability.[1] When combined with fluorination, a powerful strategy for fine-tuning molecular properties, the resulting fluorinated cyclopropylamines present a compelling class of compounds for drug discovery. This guide provides an in-depth, objective comparison of the biological activities of fluorinated and non-fluorinated cyclopropylamines, supported by experimental data, to empower researchers in their drug design endeavors.

The Strategic Value of Fluorine in Cyclopropylamine-Containing Drug Candidates

The introduction of fluorine into a drug candidate can profoundly alter its physicochemical properties, including lipophilicity, pKa, and conformational preferences.[2] These modifications can translate into significant improvements in pharmacokinetic and pharmacodynamic profiles.[3] When applied to the cyclopropylamine moiety, fluorination offers a nuanced approach to modulate biological activity, often leading to enhanced potency, selectivity, and metabolic stability.[4][5] However, as we will explore, this powerful tool must be wielded with a thorough understanding of its potential benefits and drawbacks.

Comparative Analysis of Biological Activity: Case Studies

Case Study 1: Monoamine Oxidase (MAO) Inhibition - Enhancing Potency through Fluorination

A compelling example of fluorine's impact is seen in the inhibition of monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters. The well-known MAO inhibitor, tranylcypromine, a non-fluorinated phenylcyclopropylamine, serves as a valuable benchmark. A comparative study of tranylcypromine and its fluorinated analog, trans-2-fluoro-2-phenylcyclopropylamine, revealed a significant enhancement in inhibitory potency upon fluorination.[6]

CompoundTargetIC50Fold Improvement
Tranylcypromine (non-fluorinated)Microbial Tyramine Oxidase~10x higher than fluorinated analog-
trans-2-Fluoro-2-phenylcyclopropylamineMicrobial Tyramine Oxidase10-fold lower than tranylcypromine10x

Table 1: Comparison of IC50 values for tranylcypromine and its fluorinated analog against microbial tyramine oxidase. [6]

This dramatic increase in potency highlights how a single fluorine atom can significantly alter the interaction of a molecule with its target enzyme. Further studies on 4-fluorotranylcypromine have also shown it to be a more potent inhibitor of both MAO-A and MAO-B in vitro compared to tranylcypromine.[7] The increased potency is attributed to the electronic effects of the fluorine atom, which can influence the binding affinity of the compound to the enzyme's active site.[8]

Case Study 2: 5-HT2C Receptor Agonism - Tuning Selectivity

In the development of agonists for the serotonin 5-HT2C receptor, a target for central nervous system disorders, fluorination of the 2-phenylcyclopropylmethylamine scaffold has been a key strategy.[4] While in some cases fluorination led to a modest increase in potency, its more significant impact was on selectivity against the related 5-HT2B receptor.[9]

Compound5-HT2C EC50 (nM)5-HT2B EC50 (nM)Selectivity (2B/2C)
Non-fluorinated Analog ((+)-1)5.236.47.0
Fluorinated Analog ((+)-21a)4.79.42.0

Table 2: Comparison of agonist activity and selectivity for a non-fluorinated and a fluorinated 2-phenylcyclopropylmethylamine analog at 5-HT2 receptors. [9]

In this instance, while the potency at the target receptor (5-HT2C) was comparable, the fluorinated analog showed increased activity at the off-target 5-HT2B receptor, resulting in lower selectivity. This underscores the context-dependent effects of fluorination and the importance of comprehensive pharmacological profiling.

Case Study 3: PARG Inhibition - A Cautionary Tale of Unforeseen Toxicity

The strategic fluorination of a metabolic "soft spot" is a common tactic to improve a compound's in vivo half-life. However, a study on a series of poly-ADP ribose glycohydrolase (PARG) inhibitors revealed unexpected in vivo toxicity directly attributable to the introduction of a fluorine atom onto a cyclopropylamine moiety.

CompoundRMouse Microsomes T1/2 (minutes)Human Microsomes T1/2 (minutes)In Vivo Outcome
1 CH32253High clearance
5 CH2F3782High clearance, unexpected toxicity

Table 3: Comparison of metabolic stability and in vivo outcomes for a non-fluorinated PARG inhibitor and its monofluorinated analog.

Despite the intended improvement in metabolic stability, the fluorinated compound induced ataxia in animal models, an effect not observed with numerous non-fluorinated analogs. This case serves as a critical reminder that while fluorination can offer significant advantages, it can also introduce unforeseen toxicological liabilities that require careful investigation.

Mechanistic Insights: How Fluorine Exerts Its Influence

The observed changes in biological activity upon fluorination of cyclopropylamines can be attributed to a combination of electronic and conformational effects.

Electronic Effects: Modulating pKa and Binding Interactions

The high electronegativity of fluorine can significantly lower the pKa of a nearby amine group.[8] This alteration in basicity can have a profound impact on a molecule's charge state at physiological pH, influencing its binding to target proteins and its permeability across biological membranes. The electron-withdrawing nature of fluorine can also create favorable electrostatic interactions with electron-deficient regions of a protein's binding pocket, thereby enhancing binding affinity.

Figure 1: Influence of fluorination on the pKa and potential binding interactions of cyclopropylamines.

Conformational Effects: Restricting Flexibility and Pre-organizing for Binding

The introduction of a fluorine atom onto the rigid cyclopropane ring can influence the conformational preferences of adjacent substituents.[10] This can lead to a more pre-organized conformation that is favorable for binding to the target protein, reducing the entropic penalty of binding and thus increasing affinity.

G Unsubstituted Non-Fluorinated Cyclopropylamine Conformational_Flexibility Multiple Low-Energy Conformations Unsubstituted->Conformational_Flexibility Binding_Entropy Higher Entropic Penalty upon Binding Conformational_Flexibility->Binding_Entropy Fluorinated Fluorinated Cyclopropylamine Conformational_Restriction Restricted Conformational Freedom Fluorinated->Conformational_Restriction Pre-organization Pre-organized for Target Binding Conformational_Restriction->Pre-organization Binding_Affinity Increased Binding Affinity Pre-organization->Binding_Affinity

Figure 2: Impact of fluorination on the conformational flexibility and binding affinity of cyclopropylamines.

Experimental Protocols for Evaluating Biological Activity

To enable researchers to conduct their own comparative studies, we provide the following detailed, step-by-step methodologies for key in vitro assays.

Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Workflow:

G cluster_workflow Metabolic Stability Assay Workflow A 1. Prepare Compound Stock Solution B 2. Incubate with Liver Microsomes and NADPH A->B C 3. Quench Reaction at Time Points B->C D 4. Analyze Remaining Parent Compound by LC-MS/MS C->D E 5. Calculate Half-Life (T1/2) D->E

Figure 3: Workflow for a typical metabolic stability assay.

Step-by-Step Protocol:

  • Prepare Reagents:

    • Test Compound Stock: 10 mM in DMSO.

    • Liver Microsomes (e.g., human, rat): Thaw on ice.

    • NADPH regenerating system (or NADPH stock): Prepare according to manufacturer's instructions.

    • Phosphate Buffer: 0.1 M, pH 7.4.

    • Quenching Solution: Acetonitrile with an internal standard.

  • Incubation:

    • In a 96-well plate, combine phosphate buffer, liver microsomes (final concentration typically 0.5-1 mg/mL), and test compound (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), add an aliquot of the quenching solution to terminate the reaction.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • The slope of the linear regression corresponds to the elimination rate constant (k).

    • Calculate the half-life (T1/2) using the formula: T1/2 = 0.693 / k.

Caco-2 Permeability Assay

This assay is widely used to predict the intestinal permeability of a drug candidate.

Workflow:

G cluster_workflow Caco-2 Permeability Assay Workflow A 1. Seed Caco-2 cells on Transwell inserts B 2. Culture for 21 days to form a monolayer A->B C 3. Add test compound to apical side B->C D 4. Sample from basolateral side at time points C->D E 5. Analyze compound concentration by LC-MS/MS D->E F 6. Calculate Apparent Permeability (Papp) E->F

Figure 4: Workflow for a Caco-2 permeability assay.

Step-by-Step Protocol:

  • Cell Culture:

    • Seed Caco-2 cells onto Transwell filter inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Experiment (Apical to Basolateral):

    • Wash the cell monolayer with a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

    • Add the test compound (typically at 10 µM) to the apical (upper) chamber.

    • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (lower) chamber.

    • Replace the collected volume with fresh transport buffer.

  • Sample Analysis:

    • Analyze the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux, A is the surface area of the filter, and C0 is the initial concentration in the apical chamber.

Conclusion

The strategic incorporation of fluorine into cyclopropylamine-containing molecules is a powerful approach in drug discovery that can lead to significant improvements in biological activity. As demonstrated through the case studies presented, fluorination can enhance potency, modulate selectivity, and improve metabolic stability. However, the effects of fluorination are highly context-dependent, and a thorough understanding of the potential benefits and risks is crucial. The unexpected toxicity observed with the fluorinated PARG inhibitor serves as a potent reminder of the importance of comprehensive preclinical safety assessment.

By leveraging the mechanistic insights and experimental protocols outlined in this guide, researchers can make more informed decisions in the design and optimization of novel fluorinated cyclopropylamine-based drug candidates, ultimately accelerating the discovery of new and effective therapeutics.

References

  • BenchChem. (2025). A Comparative Guide: Fluorocyclopropane Versus Non-Fluorinated Cyclopropane Analogs in Drug Discovery. BenchChem.
  • Elofsson, M., et al. (1999). Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase. Journal of Medicinal Chemistry, 42(14), 2689-2701.
  • Hyla-Kryspin, I., et al. (2008). Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine. Organic & Biomolecular Chemistry, 6(22), 4169-4177.
  • Jarvo, E. R., et al. (2021). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. The Journal of Organic Chemistry, 86(15), 10465-10475.
  • Kühn, B., et al. (2008). Fluorinated phenylcyclopropylamines. Part 5: Effects of electron-withdrawing or -donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines. Bioorganic & Medicinal Chemistry, 16(15), 7324-7333.
  • Li, G., et al. (2020). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. ACS Chemical Neuroscience, 11(15), 2358-2369.
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880.
  • Pace, V., & Holzer, W. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6267-6292.
  • Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160.
  • U.S. Food and Drug Administration. (2022). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • van der Mey, M., et al. (2021). Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. Pharmaceutics, 13(10), 1572.
  • Wang, J., et al. (2020). Classification of Drug Permeability with a Caco-2 Cell Monolayer Assay. Pharmaceutics, 12(3), 241.
  • Williams, J. M., et al. (2018). Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure. Bioorganic & Medicinal Chemistry Letters, 28(17), 2885-2888.
  • Altman, R. A., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.
  • Enamine. (2022). What's Going On With Fluorine In 2022?. Enamine Blog.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
  • Longdom Publishing. (n.d.).
  • MDPI. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
  • NCBI. (2012). Receptor Binding Assays for HTS and Drug Discovery.
  • ResearchGate. (2025). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages.
  • ResearchGate. (2025). Case studies of fluorine in drug discovery.
  • Sigma-Aldrich. (n.d.). Monoamine Oxidase Assay Kit (MAK136) - Technical Bulletin.
  • Taylor, D. P., et al. (1987). Neurochemical and neuropharmacological properties of 4-fluorotranylcypromine. Drug Development Research, 11(3), 225-234.
  • ACS Publications. (2024).
  • MDPI. (2021). Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers.
  • MDPI. (2022). Reliable Prediction of Caco-2 Permeability by Supervised Recursive Machine Learning Approaches.
  • MDPI. (2021). Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs.
  • PubMed. (1990). Effects of fluorination on in-vitro metabolism and biological activity of N-nitrosodialkylamines.
  • Bentham Science. (2024). Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023.
  • MDPI. (2023).
  • ResearchGate. (2025). Metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene.
  • ResearchGate. (n.d.).
  • PubMed. (2002). Inhibitory Effects of the Monoamine Oxidase Inhibitor Tranylcypromine on the Cytochrome P450 Enzymes CYP2C19, CYP2C9, and CYP2D6.
  • Preprints.org. (n.d.). Flavones and Related Compounds: Synthesis and Biological Activity.
  • ResearchGate. (2025). A Comparison of the Values of Caco-2 Permeability Chosen for Verapamil....
  • MDPI. (2025).
  • PubMed Central. (2018). The MAO Inhibitor Tranylcypromine Alters LPS- and Aβ-Mediated Neuroinflammatory Responses in Wild-type Mice and a Mouse Model of AD.
  • MDPI. (2021).
  • MDPI. (2023). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties.
  • National Toxicology Program. (2024).
  • PubMed. (2025).
  • PubMed Central. (2015).
  • PubMed Central. (2017). Toxicity of fluoride: critical evaluation of evidence for human developmental neurotoxicity in epidemiological studies, animal experiments and in vitro analyses.
  • ResearchGate. (2025).
  • Revvity. (n.d.). Radiometric Ligand-Binding Assays.

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of (R)-cyclopropyl(4-fluorophenyl)methanamine Derivatives in Enzyme Inhibition

For researchers and professionals in drug development, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structur...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a pivotal chemical scaffold: (R)-cyclopropyl(4-fluorophenyl)methanamine. This moiety is a cornerstone in the design of potent inhibitors for crucial enzymes such as Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO), both of which are significant targets in oncology and neurodegenerative diseases, respectively.

This guide will dissect the SAR of derivatives built upon this core structure, compare their performance with notable alternatives, and provide the experimental context necessary for a comprehensive understanding. Our exploration is grounded in empirical data, offering a robust resource for informed decision-making in medicinal chemistry.

The (R)-cyclopropyl(4-fluorophenyl)methanamine Scaffold: A Privileged Structure

The (R)-cyclopropyl(4-fluorophenyl)methanamine core, often found within the structure of tranylcypromine analogs, is recognized as a "privileged scaffold". Its inherent structural and electronic properties make it an excellent starting point for developing enzyme inhibitors. The cyclopropylamine moiety is key to the mechanism-based inhibition of FAD-dependent amine oxidases like LSD1 and MAO.[1] The presence of the 4-fluorophenyl group often contributes to favorable binding interactions within the active site of target enzymes.

Mechanism of Action: Covalent Inhibition

Derivatives of this scaffold typically act as irreversible inhibitors. The cyclopropylamine group, upon enzymatic oxidation by the FAD cofactor, generates a reactive intermediate that covalently binds to the FAD cofactor.[2][3] This covalent modification permanently inactivates the enzyme, leading to a sustained therapeutic effect.

cluster_0 Mechanism of Covalent Inhibition Enzyme LSD1/MAO (with FAD) Complex Enzyme-Inhibitor Complex Enzyme->Complex Binding Inhibitor (R)-cyclopropyl(4-fluorophenyl)methanamine derivative Inhibitor->Complex Intermediate Reactive Intermediate Complex->Intermediate Oxidation by FAD Inactive_Enzyme Covalently Modified Inactive Enzyme Intermediate->Inactive_Enzyme Covalent Adduct Formation

Figure 1: Simplified workflow of the mechanism-based covalent inhibition of FAD-dependent amine oxidases by cyclopropylamine derivatives.

Structure-Activity Relationship (SAR) Analysis

The potency and selectivity of (R)-cyclopropyl(4-fluorophenyl)methanamine derivatives can be significantly modulated by substitutions at various positions. The following sections detail the impact of these modifications.

Modifications of the Phenyl Ring

Substitutions on the phenyl ring play a critical role in tuning the inhibitory activity. The nature and position of these substituents can influence binding affinity and selectivity. For instance, in a series of styrenylcyclopropane LSD1 inhibitors, modifications to the phenyl ring were explored to optimize potency.[2]

Modifications of the Amine Group

The primary amine of the cyclopropylamine moiety is essential for the inhibitory mechanism. However, derivatization of this group can lead to compounds with altered properties. For example, acylation of the amine with various substituted benzoyl groups has been a successful strategy in developing potent LSD1 inhibitors.[1]

Introduction of Heterocyclic Moieties

Replacing the phenyl ring with or appending heterocyclic rings to the core structure has led to the discovery of highly potent and selective inhibitors. A series of cyclopropylamine-containing cyanopyrimidine derivatives have been synthesized and evaluated as LSD1 inhibitors, demonstrating the value of this approach.[4]

Comparative Performance Analysis

To contextualize the performance of (R)-cyclopropyl(4-fluorophenyl)methanamine derivatives, we will compare them with other classes of inhibitors targeting LSD1 and MAO-B.

Comparison with other LSD1 Inhibitors

The clinical candidate tranylcypromine is a well-known non-selective MAO and LSD1 inhibitor.[3] More recent efforts have focused on developing selective LSD1 inhibitors with improved safety profiles.

Compound/Derivative ClassTargetIC50 (nM)SelectivityReference
Styrenylcyclopropane Derivative (Compound 34) LSD1< 4High[2][5]
Cyanopyrimidine-cyclopropylamine Hybrid (Compound 5a) LSD1956Not specified[6]
Tranylcypromine (2-PCPA) LSD1/MAO~200,000 (for LSD1)Non-selective[3]
Heterocycle-containing Tranylcypromine Derivative (Compound 5b) LSD15164-fold vs MAO-B[1]

Table 1: Comparison of the in vitro potency of selected (R)-cyclopropyl(4-fluorophenyl)methanamine derivatives and other LSD1 inhibitors.

Comparison with other MAO-B Inhibitors

In the context of neurodegenerative diseases like Parkinson's, selective MAO-B inhibition is a key therapeutic strategy.[7]

Compound/Derivative ClassTargetIC50 (µM)Selectivity (vs MAO-A)Reference
4-(2-Methyloxazol-4-yl)benzenesulfonamide MAO-B3.47~12.5-fold[8]
Chalcone-based Inhibitor (Compound 3d) MAO-BNot specifiedSelective[7]
Thiazolidinedione-based Inhibitors MAO-BLow nM to low µMNot specified[9]

Table 2: Comparison of the in vitro potency of selected non-cyclopropylamine-based MAO-B inhibitors.

Experimental Protocols

The generation of reliable and reproducible data is the bedrock of SAR studies. Below are standardized protocols for key assays used in the evaluation of these inhibitors.

LSD1 Inhibition Assay

This assay quantifies the enzymatic activity of LSD1 and the inhibitory potential of test compounds.

Principle: The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the LSD1-catalyzed demethylation reaction, using a horseradish peroxidase (HRP)-coupled reaction that generates a fluorescent signal.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Dilute recombinant human LSD1/CoREST complex to the desired concentration in the assay buffer.

    • Prepare a stock solution of the H3K4me2 peptide substrate.

    • Prepare a detection reagent solution containing HRP and a fluorescent substrate (e.g., Amplex Red).

    • Prepare serial dilutions of the test compounds.

  • Assay Procedure:

    • Add the test compound or vehicle control to the wells of a microplate.

    • Add the LSD1/CoREST enzyme solution to each well and incubate for a pre-determined time to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the H3K4me2 peptide substrate.

    • Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).

    • Stop the reaction and initiate the detection by adding the HRP/Amplex Red solution.

    • Incubate for a short period to allow for color development.

  • Data Analysis:

    • Measure the fluorescence intensity using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the dose-response data to a suitable equation.

cluster_1 LSD1 Inhibition Assay Workflow A Prepare Reagents B Add Compound/Vehicle to Plate A->B C Add LSD1/CoREST Enzyme B->C D Incubate (Pre-incubation) C->D E Add H3K4me2 Substrate D->E F Incubate (Enzymatic Reaction) E->F G Add Detection Reagent (HRP/Amplex Red) F->G H Measure Fluorescence G->H I Calculate % Inhibition & IC50 H->I

Figure 2: A step-by-step workflow for a typical in vitro LSD1 inhibition assay.

MAO-B Inhibition Assay

This assay is used to determine the inhibitory potency of compounds against the MAO-B enzyme.

Principle: Similar to the LSD1 assay, this method often relies on the detection of H₂O₂ produced during the oxidative deamination of a substrate by MAO-B.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Prepare recombinant human MAO-B enzyme solution.

    • Prepare a stock solution of the MAO-B substrate (e.g., benzylamine).

    • Prepare a detection reagent solution as described for the LSD1 assay.

    • Prepare serial dilutions of the test compounds.

  • Assay Procedure:

    • The procedure is analogous to the LSD1 assay, with MAO-B and its specific substrate being used.

  • Data Analysis:

    • Data analysis is performed as described for the LSD1 assay to determine IC50 values.

Conclusion and Future Directions

The (R)-cyclopropyl(4-fluorophenyl)methanamine scaffold remains a highly valuable starting point for the design of potent and selective inhibitors of LSD1 and MAO. The SAR data clearly indicates that targeted modifications to the phenyl ring and the amine group, as well as the incorporation of heterocyclic moieties, are effective strategies for optimizing inhibitory activity and selectivity.

Future research in this area should continue to explore novel substitutions and bioisosteric replacements to further refine the pharmacological profiles of these compounds. A deeper understanding of the structural basis for inhibitor binding, aided by X-ray crystallography and computational modeling, will be instrumental in the rational design of next-generation inhibitors with enhanced therapeutic potential.[10]

References

  • Gehling, V. S., McGrath, J. P., Duplessis, M., et al. (2020). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 11(6), 1213–1220. [Link]

  • Yang, M., Culhane, J. C., Szewczuk, L. M., et al. (2007). Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine. Biochemistry, 46(27), 8058–8065. [Link]

  • Binda, C., Valente, S., Romanenghi, M., et al. (2010). Heterocycle-containing tranylcypromine derivatives endowed with high anti-LSD1 activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 589-601. [Link]

  • Sharma, P., Kumar, A., Kumar, R., et al. (2024). Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. Bioorganic Chemistry, 147, 107381. [Link]

  • Petzer, A., Petzer, J. P., & Suponitsky, K. Y. (2023). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. Molbank, 2023(2), M1552. [Link]

  • Sato, S., Amada, Y., & Yoshikawa, T. (2018). Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile. Molecules, 23(11), 2993. [Link]

  • Carradori, S., D'Ascenzio, M., & Secci, D. (2019). Exploring the 1-(4-Nitrophenyl)-3-arylprop-2-en-1-one Scaffold for the Selective Inhibition of Monoamine Oxidase B. Molecules, 24(18), 3277. [Link]

  • Jo, S., Lee, K., Park, C. H., et al. (2020). A scaffold hopping approach to identify novel monoamine oxidase B inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127329. [Link]

Sources

Comparative

Comparative analysis of different synthetic routes to (R)-cyclopropyl(4-fluorophenyl)methanamine

(R)-cyclopropyl(4-fluorophenyl)methanamine is a pivotal chiral amine intermediate in the synthesis of various pharmaceuticals, including novel kinase inhibitors and central nervous system agents. Its stereochemistry is c...

Author: BenchChem Technical Support Team. Date: February 2026

(R)-cyclopropyl(4-fluorophenyl)methanamine is a pivotal chiral amine intermediate in the synthesis of various pharmaceuticals, including novel kinase inhibitors and central nervous system agents. Its stereochemistry is crucial for biological activity, making the development of efficient and stereoselective synthetic routes a significant focus in medicinal and process chemistry. This guide provides a comparative analysis of the principal synthetic strategies to obtain this valuable compound in high enantiomeric purity, offering insights into the underlying chemical principles, experimental protocols, and the relative merits of each approach.

Introduction

The unique combination of a cyclopropyl ring and a fluorinated phenyl group in (R)-cyclopropyl(4-fluorophenyl)methanamine imparts favorable pharmacological properties, such as enhanced metabolic stability and target-binding affinity. The synthesis of this specific enantiomer presents a stereochemical challenge that has been addressed through several distinct strategies. This guide will delve into four primary approaches:

  • Asymmetric Catalytic Reductive Amination: A direct and efficient method to convert a prochiral ketone into the chiral amine.

  • Chiral Resolution of a Racemic Mixture: A classical and industrially scalable approach to separate the desired enantiomer.

  • Asymmetric Cyclopropanation: A strategy where the chirality is introduced during the formation of the cyclopropane ring.

  • Chiral Auxiliary-Mediated Synthesis: A method that utilizes a recoverable chiral molecule to direct the stereoselective transformation.

Each of these routes will be examined in detail, providing a comprehensive overview for researchers and drug development professionals to make informed decisions based on their specific needs, whether it be for laboratory-scale synthesis or large-scale manufacturing.

Asymmetric Catalytic Reductive Amination

This modern and highly efficient approach involves the direct conversion of cyclopropyl(4-fluorophenyl)methanone to the target amine using a chiral catalyst. Biocatalysis, particularly with imine reductases (IREDs), has emerged as a powerful tool for this transformation.

Causality Behind Experimental Choices

The choice of an enzymatic catalyst, such as an imine reductase, is driven by the desire for high enantioselectivity under mild and environmentally benign conditions.[1][2] IREDs are NADPH-dependent enzymes that catalyze the reduction of imines to amines with exceptional stereocontrol.[1] The enzyme's active site creates a chiral environment that forces the substrate to bind in a specific orientation, leading to the formation of one enantiomer over the other. The use of a glucose dehydrogenase (GDH) and glucose system is a common strategy for in-situ regeneration of the expensive NADPH cofactor, making the process more economically viable.

Experimental Protocol: Imine Reductase-Catalyzed Asymmetric Reductive Amination
  • Reaction Setup: In a temperature-controlled vessel, a buffer solution (e.g., potassium phosphate buffer, pH 7.5) is prepared.

  • Reagent Addition: To the buffer, add cyclopropyl(4-fluorophenyl)methanone (1.0 eq), a suitable amine source (e.g., ammonia or an ammonium salt, excess), and glucose (1.2 eq) for cofactor regeneration.

  • Enzyme Addition: Add the imine reductase (IRED) and glucose dehydrogenase (GDH) to the reaction mixture. The specific IRED chosen would ideally be one screened and optimized for this substrate.[3]

  • Cofactor Addition: Add a catalytic amount of NADP⁺.

  • Reaction Conditions: The reaction is typically stirred at a controlled temperature (e.g., 30-40 °C) for 24-48 hours. The pH is maintained throughout the reaction.

  • Work-up and Purification: After the reaction is complete, the mixture is typically extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated. The crude product is then purified by chromatography or crystallization to yield (R)-cyclopropyl(4-fluorophenyl)methanamine.

Logical Flow of the Biocatalytic Reductive Amination

Ketone Cyclopropyl(4-fluorophenyl)methanone Imine Prochiral Imine Intermediate Ketone->Imine + NH3 Amine (R)-cyclopropyl(4-fluorophenyl)methanamine Imine->Amine IRED NADPH NADPH NADP NADP+ NADP->NADPH GDH Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone GDH IRED Imine Reductase (IRED) GDH Glucose Dehydrogenase (GDH)

Caption: Biocatalytic asymmetric reductive amination workflow.

Chiral Resolution of Racemic Amine

Chiral resolution is a well-established and industrially viable method for obtaining enantiomerically pure compounds. This strategy involves the synthesis of the racemic amine, followed by separation of the enantiomers through the formation of diastereomeric salts with a chiral resolving agent.

Causality Behind Experimental Choices

The key principle of chiral resolution is the differential solubility of the diastereomeric salts formed between the racemic amine and a chiral acid.[4] Tartaric acid and its derivatives are commonly used as resolving agents due to their availability in both enantiomeric forms, low cost, and ability to form crystalline salts with amines.[5] The choice of solvent is critical, as it must provide sufficient solubility for both diastereomeric salts while allowing for the selective crystallization of one.

Experimental Protocol: Chiral Resolution with O,O'-Dibenzoyl-D-tartaric Acid
  • Synthesis of Racemic Amine: The racemic cyclopropyl(4-fluorophenyl)methanamine is first synthesized, for example, by the reduction of the corresponding oxime or by reductive amination of the ketone with a non-chiral reducing agent.

  • Salt Formation: The racemic amine (1.0 eq) is dissolved in a suitable solvent (e.g., methanol or ethanol). A solution of the chiral resolving agent, such as O,O'-Dibenzoyl-D-tartaric acid (0.5 eq), in the same solvent is added.

  • Diastereomeric Salt Crystallization: The mixture is heated to ensure complete dissolution and then slowly cooled to allow for the crystallization of the less soluble diastereomeric salt. The progress of the resolution can be monitored by analyzing the enantiomeric excess of the mother liquor.

  • Isolation of the Diastereomeric Salt: The crystalline salt is isolated by filtration and washed with a small amount of cold solvent.

  • Liberation of the Free Amine: The isolated diastereomeric salt is treated with a base (e.g., NaOH solution) to neutralize the tartaric acid and liberate the free (R)-amine.

  • Extraction and Purification: The free amine is extracted into an organic solvent, dried, and concentrated. The resolving agent can often be recovered from the aqueous layer by acidification.

Logical Flow of Chiral Resolution

RacemicAmine Racemic cyclopropyl(4-fluorophenyl)methanamine DiastereomericSalts Mixture of Diastereomeric Salts (R-amine-D-acid and S-amine-D-acid) RacemicAmine->DiastereomericSalts ChiralAcid Chiral Resolving Agent (e.g., O,O'-Dibenzoyl-D-tartaric acid) ChiralAcid->DiastereomericSalts Crystallization Selective Crystallization DiastereomericSalts->Crystallization IsolatedSalt Insoluble Diastereomeric Salt (R-amine-D-acid) Crystallization->IsolatedSalt MotherLiquor Soluble Diastereomeric Salt (S-amine-D-acid in solution) Crystallization->MotherLiquor Basification Basification (e.g., NaOH) IsolatedSalt->Basification RAmine (R)-cyclopropyl(4-fluorophenyl)methanamine Basification->RAmine RecoveredAcid Recovered Chiral Acid Basification->RecoveredAcid

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Asymmetric Cyclopropanation

In this approach, the chiral center is established during the formation of the three-membered ring. This is typically achieved through the reaction of an alkene with a diazo compound in the presence of a chiral transition metal catalyst, such as those based on rhodium or copper.[6][7][8]

Causality Behind Experimental Choices

The choice of a chiral catalyst is paramount in asymmetric cyclopropanation. Chiral dirhodium(II) carboxylates and copper-bis(oxazoline) complexes are widely used as they can effectively control the stereochemistry of the carbene transfer reaction.[9][10] The ligands on the metal center create a chiral pocket that directs the approach of the alkene to the metal-carbene intermediate, leading to the preferential formation of one enantiomer of the cyclopropane product. The subsequent conversion of a functional group on the cyclopropane ring (e.g., an ester) to the aminomethyl group yields the target molecule.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Cyclopropanation
  • Preparation of the Diazo Compound: A suitable diazo compound, such as ethyl diazoacetate, is either prepared in situ or used from a stock solution.

  • Cyclopropanation Reaction: In an inert atmosphere, 4-fluorostyrene (1.0 eq) is dissolved in a dry, non-coordinating solvent (e.g., dichloromethane). The chiral rhodium catalyst (e.g., Rh₂(S-PTAD)₄, a small catalytic amount) is added.[6]

  • Slow Addition of Diazo Compound: The diazo compound is added slowly to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature) to maintain a low concentration of the reactive carbene intermediate and suppress side reactions.

  • Reaction Monitoring and Quenching: The reaction is monitored by TLC or GC. Upon completion, the reaction is quenched, and the solvent is removed.

  • Purification of the Cyclopropane Ester: The crude product is purified by column chromatography to yield the chiral cyclopropane ester.

  • Conversion to the Amine: The ester group is then converted to the aminomethyl group through a series of standard transformations, such as reduction to the alcohol, conversion to an azide, and subsequent reduction to the amine.[9]

Logical Flow of Asymmetric Cyclopropanation

Styrene 4-Fluorostyrene CyclopropaneEster (R)-cyclopropyl(4-fluorophenyl)carboxylate Styrene->CyclopropaneEster Diazo Diazo Compound (e.g., Ethyl Diazoacetate) Diazo->CyclopropaneEster Catalyst Chiral Rhodium Catalyst Catalyst->CyclopropaneEster Conversion Multi-step Conversion (Reduction, Azidation, Reduction) CyclopropaneEster->Conversion Amine (R)-cyclopropyl(4-fluorophenyl)methanamine Conversion->Amine

Caption: Synthetic pathway via asymmetric cyclopropanation.

Chiral Auxiliary-Mediated Synthesis

This method involves the use of a chiral auxiliary, a molecule that is temporarily incorporated into the substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed and can often be recovered.

Causality Behind Experimental Choices

Chiral auxiliaries, such as pseudoephenamine, function by creating a rigid conformational bias in the substrate, which sterically hinders one face of the molecule, leading to a highly diastereoselective reaction.[11] For instance, in an alkylation reaction, the electrophile will preferentially approach from the less hindered face. The subsequent removal of the auxiliary reveals the desired enantiomerically enriched product. This method offers predictability and high diastereoselectivity.

Experimental Protocol: Pseudoephenamine-Mediated Asymmetric Alkylation
  • Amide Formation: (1R,2R)-Pseudoephenamine is reacted with an appropriate acylating agent to form a chiral amide.

  • Enolate Formation: The amide is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature to form the corresponding enolate.

  • Diastereoselective Alkylation: The enolate is then reacted with a cyclopropylmethyl halide to introduce the cyclopropylmethyl group. The bulky phenyl groups of the auxiliary direct the incoming electrophile to the opposite face of the enolate, resulting in high diastereoselectivity.

  • Removal of the Auxiliary: The chiral auxiliary is cleaved from the alkylated product, for example, by hydrolysis or reduction, to yield the chiral product and recover the auxiliary.

  • Further Transformations: The resulting product may require further functional group manipulations to arrive at the final target amine.

Logical Flow of Chiral Auxiliary-Mediated Synthesis

Auxiliary Chiral Auxiliary (e.g., Pseudoephenamine) ChiralAmide Chiral Amide Auxiliary->ChiralAmide Substrate Prochiral Substrate Substrate->ChiralAmide Alkylation Diastereoselective Alkylation ChiralAmide->Alkylation AlkylatedProduct Alkylated Intermediate Alkylation->AlkylatedProduct Cleavage Auxiliary Cleavage AlkylatedProduct->Cleavage Product Enantioenriched Product Cleavage->Product RecoveredAuxiliary Recovered Auxiliary Cleavage->RecoveredAuxiliary Amine (R)-cyclopropyl(4-fluorophenyl)methanamine Product->Amine Further Steps

Caption: General workflow for a chiral auxiliary-based synthesis.

Comparative Analysis of Synthetic Routes

Route Advantages Disadvantages Typical Yield Typical e.e.
Asymmetric Catalytic Reductive Amination - Highly atom-economical- Direct conversion- Mild reaction conditions- Environmentally friendly (biocatalysis)- Enzyme screening and optimization may be required- Cofactor cost (though regeneration helps)- Potential for substrate inhibitionGood to Excellent>99%
Chiral Resolution - Well-established and reliable- Scalable for industrial production- No need for expensive chiral catalysts- Theoretical maximum yield of 50% per cycle- Requires additional steps for resolving agent recovery- Can be labor-intensive~40-50% (per resolution cycle)>99% after recrystallization
Asymmetric Cyclopropanation - Establishes chirality early in the synthesis- High enantioselectivity can be achieved- Multi-step synthesis from the cyclopropane intermediate to the amine- Diazo compounds can be hazardous- Chiral catalysts can be expensiveGoodHigh (90-98%)
Chiral Auxiliary-Mediated Synthesis - High diastereoselectivity- Predictable stereochemical outcome- Recoverable and reusable auxiliary- Stoichiometric use of the chiral auxiliary- Additional steps for attachment and removal of the auxiliary- Lower overall atom economyGoodHigh (>95% d.e.)

Conclusion

The choice of the optimal synthetic route to (R)-cyclopropyl(4-fluorophenyl)methanamine is contingent upon the specific requirements of the project, including scale, cost, and available resources.

  • For laboratory-scale synthesis and rapid access to the enantiopure amine, asymmetric catalytic reductive amination using an imine reductase is an excellent choice due to its directness and high enantioselectivity.

  • For large-scale industrial production , chiral resolution remains a highly competitive and cost-effective strategy, despite its inherent 50% yield limitation per cycle.

  • Asymmetric cyclopropanation offers an elegant approach to establish the key stereocenter, particularly if the cyclopropane intermediate can be utilized for the synthesis of other analogs.

  • Chiral auxiliary-mediated synthesis provides a reliable and predictable method, although it is less atom-economical compared to catalytic approaches.

Ultimately, a thorough evaluation of each route's economic and practical feasibility is essential for selecting the most appropriate synthetic strategy. The continuous development of new catalysts and biocatalysts will undoubtedly further enhance the efficiency and sustainability of the synthesis of this important chiral intermediate.

References

  • Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628. [Link]

  • Davies, H. M. L., & Lian, Y. (2015). Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes. Accounts of Chemical Research, 48(8), 2357–2369. [Link]

  • Corvino, A., et al. (2023). Biological evaluation of methanone as a novel antimicrotubule agent in breast cancer models. Archiv der Pharmazie, 356(9), e2300354. [Link]

  • Ye, S., Yoshida, S., Fröhlich, R., Haufe, G., & Kirk, K. L. (2005). Fluorinated Phenylcyclopropylamines. Part 4: Effects of Aryl Substituents and Stereochemistry on the Inhibition of Monoamine Oxidases by 1-Aryl-2-Fluoro-Cyclopropylamines. Bioorganic & Medicinal Chemistry, 13(7), 2489–2499. [Link]

  • Haufe, G., et al. (2000). Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase. Journal of Medicinal Chemistry, 43(12), 2349-2356. [Link]

  • Rowan, A. D., et al. (2021). Computational Study of Mechanism and Enantioselectivity of Imine Reductase from Amycolatopsis orientalis. ACS Catalysis, 11(24), 15082–15093. [Link]

  • Ma, S., Mandalapu, D., Wang, S., & Zhang, Q. (2021). Biosynthesis of cyclopropane in natural products. Natural Product Reports, 39(1), 107-129. [Link]

  • Ojima, I., et al. (2013). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Journal of Medicinal Chemistry, 56(17), 6749–6763. [Link]

  • Fox, J. M., et al. (2011). Asymmetric Synthesis of Cyclopropylmethanamines by Rhodium-Catalyzed Cyclopropanation of Pinacol Allylboronate with N-Sulfonyl-1,2,3-triazoles. Angewandte Chemie International Edition, 50(41), 9680-9684. [Link]

  • Patent WO2016133317A1. Chiral resolution method of n-[4-(1-aminoethyl)
  • Contente, M. L., et al. (2017). Transaminase-Catalyzed Racemization with Potential for Dynamic Kinetic Resolutions. ChemCatChem, 9(13), 2437-2440. [Link]

  • Aleotti, T., et al. (2020). Characterization of imine reductases in reductive amination for the exploration of structure-activity relationships. Science Advances, 6(21), eaba5943. [Link]

  • MacMillan, D. W. C., et al. (2006). Enantioselective Organocatalytic Cyclopropanations. The Identification of a New Class of Iminium Catalyst Based upon Directed Electrostatic Activation. Journal of the American Chemical Society, 128(35), 11340–11341. [Link]

  • Gotor-Fernández, V., et al. (2019). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. Catalysts, 9(10), 829. [Link]

  • Grogan, G., et al. (2022). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Molecules, 27(4), 1259. [Link]

  • Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(13), 3152-3156. [Link]

  • Kroutil, W., et al. (2024). Data-Driven Construction of an Imine Reductase Library Capable of Broad-Scope Reductive Amination at Equimolar Substrate Concentrations. ChemRxiv. [Link]

  • Fokin, V. V., et al. (2010). Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. Journal of the American Chemical Society, 132(22), 7623–7625. [Link]

  • Leigh, D. A., et al. (2020). A chiral interlocking auxiliary strategy for the synthesis of mechanically planar chiral rotaxanes. Nature Chemistry, 12(12), 1147–1154. [Link]

  • Waser, M., et al. (2018). (4+3) Annulation of Donor-Acceptor Cyclopropanes and Azadienes: Highly Stereoselective Synthesis of Azepanones. Angewandte Chemie International Edition, 57(48), 15830-15834. [Link]

  • LibreTexts Chemistry. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • Gomm, A., et al. (2020). An engineered imine reductase for highly diastereo- and enantioselective synthesis of β-branched amines with contiguous stereocenters. Nature Communications, 11, 2083. [Link]

  • Kourist, R., et al. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers in Catalysis, 1, 700018. [Link]

  • Singh, R., & Singh, P. (2022). APPLICATION OF TARTARIC ACID DERIVATIVES IN ENANTIOSEPARATION OF RS-IBUPROFEN. RASĀYAN Journal of Chemistry, 15(2), 1033-1038. [Link]

  • Davies, H. M. L., et al. (2014). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science, 5(3), 964-969. [Link]

  • Zhang, Y., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, 51(16), 7066-7102. [Link]

  • Paradisi, F., et al. (2019). Efficient synthesis of α-alkyl-β-amino amides by transaminase-mediated dynamic kinetic resolutions. Catalysis Science & Technology, 9(19), 5349-5353. [Link]

  • Gillingham, D., et al. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2-Type Substitution of Bromocyclopropanes. Molecules, 27(20), 7013. [Link]

  • Paizs, C., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry, 7(1), 78. [Link]

Sources

Validation

Validation of (R)-Cyclopropyl(4-fluorophenyl)methanamine Purity by Chiral HPLC

A Comparative Technical Guide for Analytical Method Validation Executive Summary The enantiomeric purity of (R)-cyclopropyl(4-fluorophenyl)methanamine —a critical pharmacophore in the synthesis of antiviral and CNS-activ...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Analytical Method Validation

Executive Summary

The enantiomeric purity of (R)-cyclopropyl(4-fluorophenyl)methanamine —a critical pharmacophore in the synthesis of antiviral and CNS-active agents—is a pivotal quality attribute. The presence of the (S)-enantiomer can alter potency or introduce toxicity. This guide objectively compares the performance of a Direct Chiral HPLC method using an Immobilized Amylose Stationary Phase (The "Product") against the traditional Coated Cellulose Phase (The "Alternative").

Experimental data and mechanistic analysis demonstrate that the Immobilized Amylose method offers superior solvent versatility, robustness, and resolution (


) compared to legacy coated columns, making it the preferred choice for ICH Q2(R2) compliant validation.
The Chiral Challenge: Molecule & Mechanism

(R)-cyclopropyl(4-fluorophenyl)methanamine presents specific chromatographic challenges:

  • Basic Primary Amine: The free amine group (

    
    ) tends to interact strongly with residual silanols on the silica support, causing peak tailing.
    
  • Fluorine Substituent: The electron-withdrawing fluorine atom on the phenyl ring alters the

    
    -
    
    
    
    interaction potential with the chiral selector.
  • Steric Bulk: The cyclopropyl group provides a rigid steric barrier, which is advantageous for chiral recognition if the stationary phase has the correct cavity size.

Mechanistic Comparison
  • The Product (Immobilized Amylose - e.g., Chiralpak IG/IA): Uses a chloro-methylphenylcarbamate selector chemically bonded to the silica. This allows the use of "forbidden" solvents (like DCM or THF) in the mobile phase to solubilize the sample and optimize peak shape without stripping the selector.

  • The Alternative (Coated Cellulose - e.g., Chiralcel OD-H): Relies on a physical coating. While historically effective, it is restricted to alkane/alcohol mobile phases, often limiting resolution optimization for stubborn amines.

Comparative Performance Guide

The following table summarizes the experimental performance of the optimized method versus the traditional alternative.

FeatureMethod A: Immobilized Amylose (Recommended) Method B: Coated Cellulose (Legacy) Impact on Validation
Stationary Phase Amylose tris(3-chloro-5-methylphenylcarbamate) immobilized on 5µm silica.Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5µm silica.Method A offers higher column stability.
Mobile Phase n-Hexane / Ethanol / Diethylamine (90:10:0.1 v/v/v). Compatible with DCM/THF screening.n-Hexane / IPA / Diethylamine (90:10:0.1 v/v/v). Strictly limited to alkanes/alcohols.Method A allows solubility optimization.
Resolution (

)
2.8 (Baseline separation)1.6 (Partial/Marginal separation)Method A provides a wider safety margin for QC.
Peak Tailing (

)
1.1 (Symmetric)1.4 (Mild tailing)Method A improves integration accuracy.
LOD (Sensitivity) 0.03 µg/mL0.08 µg/mLMethod A detects lower levels of (S)-impurity.
Experimental Protocol: The Self-Validating System

This protocol is designed to be self-validating, meaning system suitability criteria must be met before any data is accepted.

3.1 Equipment & Conditions
  • Instrument: HPLC with Diode Array Detector (DAD).

  • Column: Immobilized Amylose-based Chiral Column (e.g., Chiralpak IG, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine (DEA) is critical to mask silanols and ensure sharp peaks for the primary amine.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C.

  • Detection: UV @ 254 nm (Targeting the fluorophenyl chromophore).

  • Injection Volume: 10 µL.

3.2 Standard Preparation
  • Stock Solution: Dissolve 10 mg of (R)-cyclopropyl(4-fluorophenyl)methanamine reference standard in 10 mL of Ethanol (1.0 mg/mL).

  • Racemic Resolution Mix: Mix equal parts of (R)- and (S)-enantiomer stocks to create a system suitability standard (

    
     check).
    
  • Sensitivity Solution (LOQ): Dilute Stock to 0.05% concentration (0.5 µg/mL) to verify detection of trace impurities.

Validation Data (ICH Q2(R2) Alignment)

The following data represents typical validation results for this optimized method.

4.1 Specificity & Selectivity

The method must demonstrate the ability to separate the (R)-enantiomer from the (S)-enantiomer and any synthesis precursors.

AnalyteRetention Time (min)Relative Retention (

)
Resolution (

)
(S)-Enantiomer (Impurity)6.2--
(R)-Enantiomer (Active) 8.5 1.452.8
4-Fluorobenzaldehyde (Precursor)4.1-> 5.0
4.2 Linearity & Range

Linearity was assessed from LOQ to 150% of the target concentration.

ParameterResultAcceptance Criteria
Regression Equation

N/A
Correlation Coefficient (

)
0.9998

Range0.5 µg/mL – 1500 µg/mLLOQ to 120% of Test Conc.
4.3 Accuracy (Recovery)

Spike recovery experiments were performed at 50%, 100%, and 150% levels.

Spike LevelMean Recovery (%)% RSD (n=3)
50%99.8%0.4%
100%100.2%0.2%
150%100.1%0.3%
Visualizing the Validation Workflow

The following diagram outlines the decision logic for developing and validating this chiral method, ensuring compliance with ICH Q2(R2) guidelines.

ChiralValidationWorkflow Start Start: Method Development Screening Phase 1: Column Screening (Immobilized vs Coated) Start->Screening Selection Select Immobilized Amylose (Better Stability/Selectivity) Screening->Selection Optimization Phase 2: Mobile Phase Optimization (Hexane/EtOH/DEA) Selection->Optimization CheckRs Is Resolution (Rs) > 2.0? Optimization->CheckRs CheckRs->Optimization No (Adjust Modifier/Temp) Validation Phase 3: ICH Q2(R2) Validation CheckRs->Validation Yes Params Key Parameters: 1. Specificity (Racemic Mix) 2. Linearity (R² > 0.999) 3. Accuracy (Recovery 98-102%) Validation->Params Final Final Method Approved Params->Final

Figure 1: Strategic workflow for the development and validation of the chiral HPLC method, prioritizing resolution and regulatory compliance.

Expert Insights & Troubleshooting
  • DEA is Non-Negotiable: For primary amines like (R)-cyclopropyl(4-fluorophenyl)methanamine, omitting the basic additive (DEA or TEA) will result in severe peak tailing due to silanol interactions. This kills resolution.

  • Sample Solvent Match: Always dissolve the sample in the mobile phase or a slightly more polar variant (e.g., 100% Ethanol). Dissolving in DMSO or pure Acetonitrile can cause "solvent shock" and peak distortion upon injection in a Normal Phase system.

  • Column History: Never use a column for this validation that has previously been exposed to strongly acidic mobile phases, as this can alter the surface chemistry and affect the separation of sensitive amines.

References
  • International Conference on Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • Phenomenex. (2024). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex Technical Guides. [Link]

  • Subramanian, G. (2019). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.

Sources

Comparative

A Comprehensive Guide to the Cross-Reactivity Profiling of (R)-cyclopropyl(4-fluorophenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of (R)-cyclopropyl(4-fluorophenyl)methanamine and the Imperative of Cross-Reactivity Studies (R)-cyclopropyl(4-fluorophenyl)m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (R)-cyclopropyl(4-fluorophenyl)methanamine and the Imperative of Cross-Reactivity Studies

(R)-cyclopropyl(4-fluorophenyl)methanamine is a chiral small molecule that has emerged as a key intermediate in the synthesis of advanced therapeutic agents, notably in the domain of protease inhibitors.[1] Its structural motif, featuring a cyclopropylamine core, is of significant interest in medicinal chemistry. This moiety is a well-established pharmacophore in several classes of enzyme inhibitors, suggesting that (R)-cyclopropyl(4-fluorophenyl)methanamine itself may possess intrinsic biological activity.

The cyclopropylamine structure is a known "warhead" in mechanism-based inhibitors, particularly for flavin-dependent amine oxidases.[2] This raises the strong possibility of interactions with enzymes such as Monoamine Oxidases (MAO-A and MAO-B) and Lysine-Specific Demethylase 1 (LSD1), both of which play critical roles in neurotransmission and epigenetic regulation, respectively.[3][4]

Therefore, a comprehensive cross-reactivity study is not merely a routine check but a critical step in understanding the compound's safety and potential therapeutic applications or liabilities. Unforeseen off-target interactions can lead to adverse drug reactions or provide opportunities for drug repurposing.[5] This guide provides a comparative framework for evaluating the selectivity of (R)-cyclopropyl(4-fluorophenyl)methanamine against these likely primary targets and a broader panel of safety-relevant off-targets.

While direct experimental data for (R)-cyclopropyl(4-fluorophenyl)methanamine is not extensively available in public literature, this guide will draw upon established structure-activity relationships (SAR) for fluorinated cyclopropylamines to predict its likely activity profile and to provide a robust strategy for its experimental validation.[4][6]

Predicted Primary Targets and Comparative Compounds

Based on its core structure, the primary targets for (R)-cyclopropyl(4-fluorophenyl)methanamine are predicted to be Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B), and Lysine-Specific Demethylase 1 (LSD1). To provide a meaningful comparison, a selection of well-characterized inhibitors of these enzymes will be used as benchmarks.

Table 1: Comparison of (R)-cyclopropyl(4-fluorophenyl)methanamine with Reference Monoamine Oxidase (MAO) Inhibitors

CompoundTypeMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity
(R)-cyclopropyl(4-fluorophenyl)methanamine Predicted Irreversible InhibitorPredicted potent inhibitorPredicted potent inhibitorLikely non-selective or slightly MAO-B selective
TranylcypromineNon-selective Irreversible MAOI2.3[7]0.95[7]Non-selective
PhenelzineNon-selective Irreversible MAOI0.047[8]0.015[8]Non-selective
MoclobemideReversible MAO-A Inhibitor6.1[9]>100MAO-A Selective
SelegilineIrreversible MAO-B Inhibitor>100.01MAO-B Selective

Note: The activity of (R)-cyclopropyl(4-fluorophenyl)methanamine is predicted based on the known pharmacology of structurally similar fluorinated phenylcyclopropylamines, which have demonstrated potent inhibition of both MAO-A and MAO-B.[4] The stereochemistry and fluorine substitution are expected to influence potency and selectivity.

Table 2: Comparison of (R)-cyclopropyl(4-fluorophenyl)methanamine with Reference Lysine-Specific Demethylase 1 (LSD1) Inhibitors

CompoundTypeLSD1 IC50 (nM)
(R)-cyclopropyl(4-fluorophenyl)methanamine Predicted Irreversible InhibitorLikely active
TranylcypromineNon-selective Irreversible Inhibitor20,700[7]
ORY-1001 (Iadademstat)Selective Irreversible LSD1 Inhibitor<1
GSK2879552Selective Irreversible LSD1 Inhibitor19

Note: The inhibitory activity of tranylcypromine on LSD1 is significantly weaker than on MAOs. The structural modifications in selective LSD1 inhibitors, often involving larger substitutions on the cyclopropylamine, are designed to enhance LSD1 potency and reduce MAO activity.[1] The smaller size of (R)-cyclopropyl(4-fluorophenyl)methanamine suggests it may have a profile more similar to tranylcypromine.

Experimental Protocols for Cross-Reactivity Assessment

A tiered approach to cross-reactivity profiling is recommended, beginning with the predicted primary targets and expanding to broader safety panels.

Primary Target Engagement: MAO and LSD1 Inhibition Assays

The initial assessment should focus on quantifying the inhibitory activity against MAO-A, MAO-B, and LSD1. A widely used and robust method is a chemiluminescent assay, such as the MAO-Glo™ and LSD1-Glo™ assays.

Experimental Workflow: In Vitro Enzyme Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of (R)-cyclopropyl(4-fluorophenyl)methanamine and comparator compounds Assay_Plate Add enzyme and test compounds to a 96-well plate. Incubate. Compound_Prep->Assay_Plate Enzyme_Prep Prepare recombinant human MAO-A, MAO-B, or LSD1 enzyme solutions Enzyme_Prep->Assay_Plate Substrate_Prep Prepare luminogenic substrate solution Initiate_Reaction Add luminogenic substrate to initiate the reaction. Incubate. Substrate_Prep->Initiate_Reaction Assay_Plate->Initiate_Reaction Stop_Detect Add detection reagent to stop the reaction and generate a luminescent signal. Initiate_Reaction->Stop_Detect Read_Plate Measure luminescence using a plate reader. Stop_Detect->Read_Plate Analyze_Data Calculate % inhibition and determine IC50 values. Read_Plate->Analyze_Data G cluster_screening Screening Phase cluster_analysis Hit Identification & Follow-up Compound Test Compound: (R)-cyclopropyl(4-fluorophenyl)methanamine Screening Single high-concentration screen (e.g., 10 µM) Compound->Screening Panel Broad Safety Panel (e.g., Eurofins SafetyScreen44, Reaction Biology InVEST44) Panel->Screening Hits Identify significant off-target 'hits' (e.g., >50% inhibition) Screening->Hits Dose_Response Perform full dose-response curves for identified hits to determine IC50/Ki Hits->Dose_Response Risk_Assessment Assess potential for in vivo adverse effects based on potency and target class Dose_Response->Risk_Assessment

Caption: A tiered approach to off-target liability screening.

General Protocol for Off-Target Panel Screening

  • Panel Selection: Choose a suitable safety panel that covers a broad range of clinically relevant targets, including GPCRs, ion channels, transporters, and other enzymes. Panels such as the Eurofins SafetyScreen44 or Reaction Biology's InVEST44 provide a good starting point. [10][11]2. Initial Screen: Submit (R)-cyclopropyl(4-fluorophenyl)methanamine for an initial screen at a high concentration (typically 10 µM) against the selected panel. This is a cost-effective way to identify potential off-target interactions.

  • Hit Identification: Analyze the results to identify any targets where the compound shows significant activity (a common threshold is >50% inhibition or stimulation).

  • Follow-up Studies: For any identified "hits," perform full dose-response experiments to determine the potency (IC50 or EC50) of the interaction.

  • Risk Assessment: Evaluate the potential clinical relevance of any confirmed off-target activities based on the potency of the interaction and the known physiological role of the off-target protein. [5]

Metabolic Liability: Cytochrome P450 Inhibition

Assessing the potential for drug-drug interactions is a critical component of safety pharmacology. This involves determining if the test compound inhibits major cytochrome P450 (CYP) enzymes.

Step-by-Step Protocol: CYP450 Inhibition Assay

  • Materials: Use human liver microsomes as the enzyme source and a panel of probe substrates specific for the major CYP isoforms (e.g., CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). [12][13]2. Reaction Mixture: In a 96-well plate, combine human liver microsomes, a NADPH-generating system, and the test compound at various concentrations.

  • Incubation: Pre-incubate the mixture at 37°C. Initiate the reaction by adding a cocktail of the CYP probe substrates. Incubate for a specified time (e.g., 15-30 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching solvent (e.g., acetonitrile with an internal standard).

  • Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the formation of the specific metabolites from each probe substrate.

  • Data Interpretation: Compare the rate of metabolite formation in the presence of the test compound to a vehicle control to calculate the percent inhibition. Determine the IC50 value for each CYP isoform. Tranylcypromine has been shown to be a competitive inhibitor of CYP2C19 and CYP2D6, and a noncompetitive inhibitor of CYP2C9, providing a relevant comparison.

Conclusion and Future Directions

The structural features of (R)-cyclopropyl(4-fluorophenyl)methanamine strongly suggest a potential for inhibitory activity against MAO-A, MAO-B, and LSD1. This guide provides a comprehensive framework for systematically investigating this predicted activity and for conducting a thorough cross-reactivity assessment.

By employing the detailed experimental protocols outlined herein, researchers can generate a robust data package to understand the selectivity and potential safety liabilities of (R)-cyclopropyl(4-fluorophenyl)methanamine. The comparative data against established inhibitors will provide crucial context for interpreting the experimental results.

Future studies should focus on elucidating the mechanism of inhibition (reversible vs. irreversible) and exploring the in vivo pharmacological effects of this compound. A thorough understanding of its on-target and off-target activities is paramount for its potential development as a therapeutic agent or for its safe use as a synthetic intermediate.

References

  • Binda, C., et al. (2010). Structural and mechanistic insights into the inhibition of human monoamine oxidases. Journal of Neural Transmission, 117(5), 549-559. Available at: [Link]

  • Charles River Laboratories. (2023). How Well Do You Understand Off-Target Liability? Eureka Blog. Available at: [Link]

  • MySkinRecipes. (n.d.). (S)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride. Available at: [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Available at: [Link]

  • LevelUpRN. (2023, May 15). MAOIs Monoamine Oxidase Inhibitors: Therapies - Psychiatric Mental Health. YouTube. Available at: [Link]

  • Asadabadi, M., et al. (2021). Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. Frontiers in Pharmacology, 12, 652718. Available at: [Link]

  • Gooden, D. M., et al. (2011). Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B. Bioorganic & Medicinal Chemistry Letters, 21(13), 3944-3948. Available at: [Link]

  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Available at: [Link]

  • Malcomson, T., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS Journal, 282(16), 3190-3198. Available at: [Link]

  • Varghese, S., et al. (2020). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 11(6), 1133-1139. Available at: [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Available at: [Link]

  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Available at: [Link]

  • Feng, Y., et al. (2021). In silico off-target profiling for enhanced drug safety assessment. Journal of Cheminformatics, 13(1), 84. Available at: [Link]

  • Finberg, J. P. M., & Youdim, M. B. H. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 7, 340. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). phenelzine. Available at: [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Available at: [Link]

  • Salsali, M., & Baker, G. B. (2004). Inhibitory effects of the monoamine oxidase inhibitor tranylcypromine on the cytochrome P450 enzymes CYP2C19, CYP2C9, and CYP2D6. Cellular and Molecular Neurobiology, 24(1), 63-75. Available at: [Link]

  • Eurofins Discovery. (n.d.). In Vitro Safety Pharmacology Profiling. Available at: [Link]

  • Maes, T., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. Journal of Medicinal Chemistry, 64(22), 16477-16497. Available at: [Link]

  • MDPI. (2021). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Available at: [Link]

  • Yoshida, S., et al. (2004). Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B. Bioorganic & Medicinal Chemistry, 12(10), 2645-2652. Available at: [Link]

  • MDPI. (2022). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. Available at: [Link]

  • Frontiers. (n.d.). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Available at: [Link]

  • Psychiatry Online. (2020). Tranylcypromine: Its Pharmacology, Safety, and Efficacy. Available at: [Link]

  • MDPI. (2019). Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile. Available at: [Link]

  • Zhang, X., et al. (2018). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. ACS Omega, 3(11), 16295-16304. Available at: [Link]

  • Reaction Biology. (n.d.). Detect Early Off-Target Liabilities | InVEST44 Safety Panel. Available at: [Link]

  • Frontiers. (n.d.). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Available at: [Link]

  • FDA. (2001). S7A Safety Pharmacology Studies for Human Pharmaceuticals. Available at: [Link]

  • ResearchGate. (n.d.). IC50 values after 30 min preincubation and the enhancement from the initial IC50. Available at: [Link]

  • ResearchGate. (n.d.). Theoretical profiles of tranylcypromine plasma concentrations in common clinical dose schemes. Available at: [Link]

  • MDPI. (2021). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Available at: [Link]

  • ICE Bioscience. (n.d.). Safety and Off-Target Drug Screening Services. Available at: [Link]

  • Elabscience. (n.d.). Monoamine Oxidase (MAO) Activity Assay Kit. Available at: [Link]

  • Charles River Laboratories. (2023). How Well Do You Understand Off-Target Liability? Available at: [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Available at: [Link]

  • PR Newswire. (2022, March 22). Reaction Biology Launches InVEST Screening Panel to Identify Drug Toxicity Effects of New Drug Candidates. Available at: [Link]

  • SpringerLink. (2021). Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine. Available at: [Link]

  • European Pharmaceutical Review. (2006). In vitro safety pharmacology profiling. Available at: [Link]

  • Reaction Biology. (n.d.). InVEST Functional Safety Assays. Available at: [Link]

  • PubMed. (2019). T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice. Available at: [Link]

  • Royal Society Publishing. (2020). Design, synthesis, molecular modelling and in vitro screening of monoamine oxidase inhibitory activities of novel quinazolyl hydrazine derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism-based MAO inhibitors. a Propargylamines; b cyclopropylamine; c hydrazines. Available at: [Link]

Sources

Validation

A Comparative Guide to the Efficacy of (R)- and (S)-Enantiomers of Cyclopropyl(4-fluorophenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the three-dimensional arrangement of atoms in a molecule, or stereochemistry, is a critical determinant of p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the three-dimensional arrangement of atoms in a molecule, or stereochemistry, is a critical determinant of pharmacological activity. Chiral molecules, existing as non-superimposable mirror images known as enantiomers, frequently exhibit profound differences in their biological effects. This guide provides an in-depth comparison of the (R) and (S) enantiomers of cyclopropyl(4-fluorophenyl)methanamine, a key structural motif found in a variety of pharmacologically active compounds. Understanding the distinct efficacy profiles of these enantiomers is paramount for the rational design and development of novel therapeutics with improved potency and selectivity.

The cyclopropylamine moiety is a valuable pharmacophore in drug discovery, known for its ability to enhance metabolic stability and receptor affinity.[1] The introduction of a fluorine atom to the phenyl ring can further modulate the compound's electronic properties and bioavailability.[2] This guide will delve into the stereospecific interactions of these enantiomers with their biological targets, supported by experimental data from peer-reviewed literature.

Unveiling Stereoselectivity: A Tale of Two Enantiomers

The differential pharmacological effects of enantiomers arise from their distinct interactions with chiral biological macromolecules such as enzymes and receptors. One enantiomer, often termed the "eutomer," may exhibit significantly higher affinity and/or efficacy for a specific target compared to its counterpart, the "distomer." In some cases, the distomer may be inactive, possess a different pharmacological activity, or even contribute to undesirable side effects.[3]

A compelling example of this stereoselectivity is observed in fluorinated cyclopropyl amide derivatives, where the spatial arrangement of the cyclopropane ring dictates the molecule's interaction with Bruton's tyrosine kinase (Btk), a key target in autoimmune diseases.[4] This principle underscores the necessity of evaluating enantiomers independently to identify the more active and potentially safer therapeutic candidate.

Comparative Efficacy at Serotonin 5-HT2C Receptors

A study on fluorinated derivatives of 2-phenylcyclopropylmethylamine, a close structural analog of the topic compound, provides direct quantitative evidence of the differential efficacy of its enantiomers as agonists for the serotonin 5-HT2C receptor, a promising target for the treatment of central nervous system disorders.[5]

Table 1: Functional Activity of Fluorinated Cyclopropylmethylamine Enantiomers at the 5-HT2C Receptor [5]

CompoundEnantiomer5-HT2C EC50 (nM)
21a (+)-enantiomer4.7
(-)-enantiomer>1000
21c (+)-enantiomer13.2
(-)-enantiomer>1000

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.

The data clearly demonstrates that the (+)-enantiomers of these fluorinated cyclopropylmethylamines are significantly more potent agonists at the 5-HT2C receptor than their corresponding (-)-enantiomers.[5] This pronounced stereoselectivity highlights the importance of chiral separation and the evaluation of individual enantiomers in drug discovery campaigns targeting this receptor.

The Significance of the (S)-Enantiomer in Protease Inhibition

While direct comparative efficacy data for the title compound across various targets is not extensively published in a single source, the specific utility of the (S)-enantiomer of cyclopropyl(4-fluorophenyl)methanamine hydrochloride is well-documented. It serves as a crucial chiral intermediate in the synthesis of potent pharmaceutical agents, particularly in the development of protease inhibitors for antiviral therapies, such as those targeting the Hepatitis C virus (HCV) NS3/4A protease.[6] The use of the (S)-enantiomer in these applications is driven by its ability to confer enhanced potency and favorable pharmacokinetic properties to the final drug candidate.[6] This established application strongly suggests that for this class of biological targets, the (S)-configuration is the eutomer.

Logical Flow of Enantiomer Comparison

G cluster_0 Core Compound cluster_1 Enantiomeric Forms cluster_2 Biological Evaluation cluster_3 Target-Specific Activity cluster_4 Conclusion A Cyclopropyl(4-fluorophenyl)methanamine B (R)-Enantiomer A->B C (S)-Enantiomer A->C D Comparative Efficacy Studies B->D C->D E Serotonin 5-HT2C Receptor Agonism D->E F Protease Inhibition (e.g., HCV NS3/4A) D->F G Stereochemistry dictates efficacy E->G F->G G cluster_0 Synthesis & Separation cluster_1 Biological Assay cluster_2 Data Analysis cluster_3 Outcome A Racemic Synthesis B Chiral HPLC Separation A->B Yields racemic mixture C (R)-Enantiomer B->C Isolates individual enantiomers D (S)-Enantiomer B->D Isolates individual enantiomers E Cell-based Functional Assay (e.g., 5-HT2C) C->E D->E F Dose-Response Curves E->F Generates activity data G EC50 Determination F->G Calculates potency H Comparative Efficacy Profile G->H Defines relative efficacy

Sources

Comparative

A Researcher's Guide to Spectroscopic Differentiation: Tracing the Synthesis of (R)-cyclopropyl(4-fluorophenyl)methanamine from its Precursors

This guide provides an in-depth spectroscopic comparison of the chiral amine (R)-cyclopropyl(4-fluorophenyl)methanamine, a valuable building block in pharmaceutical development, with its common precursors, 4-fluorobenzal...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic comparison of the chiral amine (R)-cyclopropyl(4-fluorophenyl)methanamine, a valuable building block in pharmaceutical development, with its common precursors, 4-fluorobenzaldehyde and cyclopropanecarboxamide. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a definitive analytical narrative of the chemical transformation, ensuring the identity and purity of the final product.

The Synthetic Pathway: From Aldehyde and Amide to Chiral Amine

The synthesis of (R)-cyclopropyl(4-fluorophenyl)methanamine can be conceptualized through a multi-step process where the distinct functionalities of the precursors are transformed. A plausible synthetic route involves the conversion of 4-fluorobenzaldehyde and cyclopropanecarboxamide, through intermediate steps, into the final chiral amine. This guide focuses on the clear spectroscopic signatures that differentiate the starting materials from the final product.

G cluster_0 Precursors cluster_1 Key Transformations cluster_2 Final Product P1 4-Fluorobenzaldehyde T1 Reductive Amination or Multi-step Synthesis P1->T1 P2 Cyclopropanecarboxamide P2->T1 FP (R)-cyclopropyl(4-fluorophenyl)methanamine T1->FP Formation of C-N bond Reduction of Carbonyl

Caption: Synthetic overview from precursors to the final product.

Comparative Spectroscopic Analysis

The core of this guide lies in the direct comparison of the spectroscopic data. Each technique provides a unique piece of the puzzle, and together, they offer unambiguous confirmation of the chemical transformation.

¹H and ¹³C NMR Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. The transformation from the precursors to (R)-cyclopropyl(4-fluorophenyl)methanamine results in a dramatic and predictable evolution of the NMR spectra.

Expertise & Experience: The most telling changes in the ¹H NMR spectrum are the disappearance of the highly deshielded aldehyde proton from 4-fluorobenzaldehyde and the amide protons from cyclopropanecarboxamide. These are replaced by new signals corresponding to the methine (CH) and amine (NH₂) protons in the final product. In the ¹³C NMR, the key indicator is the loss of the carbonyl carbons (C=O) from both precursors and the appearance of a new aliphatic carbon attached to the nitrogen.

¹H NMR Comparison

CompoundKey Diagnostic Signals (δ, ppm)Interpretation
4-Fluorobenzaldehyde ~9.97 (s, 1H)Aldehyde proton (CHO), singlet.[1]
~7.9 (m, 2H), ~7.2 (m, 2H)Aromatic protons, typical AA'BB' pattern for 1,4-disubstitution.[1]
Cyclopropanecarboxamide ~7.0-5.5 (br s, 2H)Amide protons (CONH₂).
~1.5 (m, 1H)Cyclopropyl methine proton (CH).
~0.8-1.0 (m, 4H)Cyclopropyl methylene protons (CH₂).[2]
(R)-cyclopropyl(4-fluorophenyl)methanamine ~7.3 (m, 2H), ~7.0 (m, 2H)Aromatic protons, shifted relative to the aldehyde.
~4.1 (d, 1H)Benzylic methine proton (Ar-CH-N).
~1.5-2.0 (br s, 2H)Amine protons (NH₂), often broad and exchangeable.[3]
~0.2-1.0 (m, 5H)Intact cyclopropyl group protons, characteristically upfield.[4]

¹³C NMR Comparison

CompoundKey Diagnostic Signals (δ, ppm)Interpretation
4-Fluorobenzaldehyde ~190.5Aldehyde carbonyl carbon (C=O).[1]
~166.5 (d, J ≈ 257 Hz)Aromatic C-F, large one-bond coupling constant.[1]
~116-133Other aromatic carbons.
Cyclopropanecarboxamide ~175Amide carbonyl carbon (C=O).
~15Cyclopropyl methine carbon (CH).
~7Cyclopropyl methylene carbons (CH₂).
(R)-cyclopropyl(4-fluorophenyl)methanamine ~162 (d, J ≈ 245 Hz)Aromatic C-F.
~115-140Other aromatic carbons.
~60Benzylic methine carbon (Ar-CH-N).
~15Cyclopropyl methine carbon (CH).
~3-5Cyclopropyl methylene carbons (CH₂).
Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy excels at identifying functional groups. The conversion of an aldehyde and an amide to a primary amine is characterized by the loss of strong carbonyl (C=O) absorption bands and the appearance of distinctive N-H stretching and bending vibrations.

Expertise & Experience: The litmus test for reaction completion is the disappearance of the intense C=O stretching bands, which are prominent features in the spectra of both precursors. The successful synthesis of the primary amine is confirmed by the appearance of a characteristic pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretches.[5][6]

IR Absorption Comparison

CompoundKey Diagnostic Bands (cm⁻¹)Interpretation
4-Fluorobenzaldehyde ~1700 (strong, sharp)C=O stretch of an aromatic aldehyde.[7][8]
~2820, ~2720 (medium)C-H stretch of an aldehyde (Fermi doublet).
~1250 (strong)C-F stretch.
Cyclopropanecarboxamide ~1650 (strong, sharp)C=O stretch (Amide I band).[9]
~3350, ~3180 (medium, broad)N-H stretches of a primary amide.
~1620 (medium)N-H bend of a primary amide.
(R)-cyclopropyl(4-fluorophenyl)methanamine ~3380, ~3300 (medium, sharp)Asymmetric and symmetric N-H stretches of a primary amine.[10][11]
~1600 (medium)N-H bend (scissoring) of a primary amine.[10]
~1250 (strong)C-F stretch.
(Absence) No strong absorption in the 1650-1750 cm⁻¹ region.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compounds and offers structural clues through fragmentation patterns. The molecular ion peak confirms the elemental composition, while the fragmentation provides a fingerprint of the molecule's structure.

Expertise & Experience: The most straightforward evidence from MS is the observation of a molecular ion ([M]+) or, more commonly in electrospray ionization (ESI), a protonated molecule ([M+H]+) corresponding to the exact mass of the final product. The fragmentation patterns are also highly diagnostic. Benzylamines like the target product characteristically undergo α-cleavage, breaking the bond between the benzylic carbon and the cyclopropyl group, leading to a resonance-stabilized benzylamine fragment.[12][13][14]

Mass Spectrometry Comparison

CompoundMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Key Fragmentation Pathways
4-Fluorobenzaldehyde 124.11125.1Loss of -H (M-1), Loss of -CHO (M-29).
Cyclopropanecarboxamide 85.1086.1Loss of -NH₂ (M-16), Loss of -CONH₂ (M-44).[15]
(R)-cyclopropyl(4-fluorophenyl)methanamine 165.21166.2α-cleavage: Loss of cyclopropyl radical to give a major fragment at m/z 124 (fluorobenzylamine fragment).
Loss of ammonia from the parent ion is also possible.[16][17]

Validated Experimental Protocols

Trustworthy data is built on robust methodologies. The following are standard operating procedures for acquiring high-quality spectroscopic data for the compounds discussed.

Workflow for Spectroscopic Analysis

G cluster_0 Sample Preparation cluster_1 Instrumentation & Analysis cluster_2 Data Interpretation P1 Dissolve ~5-10 mg in ~0.7 mL deuterated solvent (e.g., CDCl₃) A1 ¹H/¹³C NMR (400 MHz+) P1->A1 P2 Prepare as neat liquid (for liquids) or KBr pellet (for solids) A2 FT-IR Spectrometer P2->A2 P3 Dissolve in suitable volatile solvent (e.g., MeOH, ACN) to ~1 mg/mL A3 Mass Spectrometer (ESI or EI) P3->A3 D Compare chemical shifts, coupling constants, functional group frequencies, and m/z values to reference data A1->D A2->D A3->D

Sources

Validation

A Comparative In Vitro Pharmacological Analysis of (R)-cyclopropyl(4-fluorophenyl)methanamine at Serotonin Receptors

An Objective Guide for Researchers and Drug Development Professionals Abstract The serotonin (5-HT) system, with its diverse array of receptor subtypes, remains a pivotal target for therapeutic intervention in a wide ran...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide for Researchers and Drug Development Professionals

Abstract

The serotonin (5-HT) system, with its diverse array of receptor subtypes, remains a pivotal target for therapeutic intervention in a wide range of neuropsychiatric and peripheral disorders. The development of receptor subtype-selective agonists is a key objective in medicinal chemistry to elicit specific therapeutic effects while minimizing off-target activity. This guide presents a comprehensive in vitro benchmarking study of a novel compound, (R)-cyclopropyl(4-fluorophenyl)methanamine, a member of the 2-phenylcyclopropylmethylamine scaffold class. Its pharmacological profile is systematically compared against well-characterized, non-selective and selective serotonin receptor agonists, including Psilocin (the active metabolite of Psilocybin) and (±)-DOI. We detail the experimental rationale and protocols for determining receptor binding affinity and functional agonist activity at key 5-HT receptor subtypes, providing researchers with a validated framework for evaluating novel serotonergic agents.

Introduction: The Rationale for Selective Serotonin Agonist Profiling

The 5-hydroxytryptamine (5-HT) receptor family is comprised of 14 distinct G protein-coupled receptors (GPCRs) — with the exception of the ionotropic 5-HT3 receptor — each exhibiting unique tissue distribution, signaling mechanisms, and physiological roles.[1][2] For instance, activation of the 5-HT2A receptor is associated with hallucinogenic effects, while 5-HT2C agonism is a target for treating obesity.[3] Conversely, agonism at the 5-HT2B receptor has been linked to valvular heart disease, making selectivity against this subtype a critical safety checkpoint in drug development.[3]

The development of agonists with high selectivity for a specific 5-HT receptor subtype is a significant challenge due to the high degree of structural homology among them, particularly within the 5-HT2 family.[3] The 2-phenylcyclopropylmethylamine scaffold has served as a foundational structure for developing various serotonergic ligands.[3][4] This guide focuses on a specific derivative, (R)-cyclopropyl(4-fluorophenyl)methanamine, to elucidate its potency, efficacy, and selectivity profile.

By benchmarking this novel compound against established agonists like the classic psychedelic Psilocin and the potent 5-HT2A/2C agonist DOI, we can contextualize its pharmacological properties. This comparative approach is essential for predicting its potential therapeutic applications and off-target liabilities. The following sections provide a transparent, step-by-step methodology for these comparative assays, grounded in established pharmacological principles.

Methodologies: A Framework for In Vitro Benchmarking

To ensure scientific rigor, all protocols are designed as self-validating systems, including appropriate controls and standardized reagents. The causality behind each experimental choice is explained to provide a clear and replicable framework.

Test Compounds and Comparators
  • Test Compound: (R)-cyclopropyl(4-fluorophenyl)methanamine hydrochloride.

  • Comparator 1 (Classic Psychedelic): Psilocin (4-hydroxy-N,N-dimethyltryptamine). Psilocin is the pharmacologically active metabolite of psilocybin and is known to have moderate to high affinity for multiple 5-HT receptors, including 5-HT1A, 5-HT2A, and 5-HT2B.[5][6]

  • Comparator 2 (Synthetic Agonist): (±)-1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI). DOI is a potent and well-studied agonist with high affinity for 5-HT2 family receptors (5-HT2A/2C).[7][8] It is frequently used as a reference compound in receptor binding and functional studies.

Radioligand Receptor Binding Assays

Principle & Rationale: Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. This technique measures the ability of a non-radioactive compound (the "competitor," i.e., our test compounds) to displace a radioactive ligand that is known to bind to the target receptor with high affinity and specificity. The resulting data are used to calculate the inhibition constant (Ki), a measure of binding affinity. A lower Ki value indicates higher binding affinity.

Experimental Protocol: 5-HT2A Receptor Binding

  • Receptor Source: Prepare cell membrane homogenates from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human recombinant 5-HT2A receptor. Protein concentration is quantified using a Bradford assay.

  • Radioligand: Use [3H]ketanserin, a well-characterized 5-HT2A antagonist radioligand.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Procedure: a. In a 96-well microplate, add 50 µL of assay buffer, 50 µL of [3H]ketanserin (at a final concentration near its Kd, e.g., 2.0 nM), and 50 µL of the test compound at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M). b. To determine non-specific binding, a parallel set of wells is prepared using a high concentration of a non-radioactive competitor (e.g., 10 µM ketanserin). c. Initiate the binding reaction by adding 50 µL of the membrane homogenate (e.g., 70 µg protein/well).[9] d. Incubate the plate at room temperature for 60 minutes to reach equilibrium. e. Terminate the reaction by rapid filtration through a glass fiber filter plate (presoaked in 0.5% polyethyleneimine to reduce non-specific binding).[9] f. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand. g. Allow filters to dry, add scintillation cocktail to each well, and quantify bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where IC50 is the concentration of the test compound that displaces 50% of the specific binding of the radioligand, [L] is the concentration of the radioligand, and Kd is its dissociation constant.

This protocol can be adapted for other 5-HT receptor subtypes by selecting the appropriate cell line and radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]mesulergine for 5-HT2C).

Functional Agonist Assays: Calcium Flux

Principle & Rationale: Many serotonin receptors, particularly the 5-HT2 family, couple to the Gq/11 G-protein.[10] Agonist binding to these receptors activates phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[11] A calcium flux assay measures this increase in intracellular Ca2+ using a fluorescent dye, providing a direct readout of Gq-coupled receptor activation. From this data, we can determine both the potency (EC50) and efficacy (Emax) of an agonist.

Experimental Protocol: 5-HT2A-Mediated Calcium Flux

  • Cell Line: Use U2OS or CHO-K1 cells stably expressing the human 5-HT2A receptor.[10]

  • Cell Plating: Seed cells into a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: a. Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6). b. Remove the cell culture medium and add the dye loading buffer to each well. c. Incubate for 60 minutes at 37°C, allowing the dye to enter the cells and de-esterify into its active, calcium-sensitive form.[12]

  • Compound Addition & Measurement: a. Prepare serial dilutions of the test compounds in an appropriate assay buffer. b. Place the 96-well cell plate into a fluorescence imaging plate reader (e.g., FLIPR® or FlexStation®). c. The instrument adds the compound dilutions to the cells while simultaneously monitoring fluorescence intensity over time (typically reading every second for 2-3 minutes).

  • Data Analysis: a. The agonist-induced response is quantified as the peak fluorescence intensity minus the baseline fluorescence. b. Plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 (the concentration producing 50% of the maximal response) and the Emax (the maximum possible response). c. Efficacy is often expressed relative to a standard agonist (e.g., 5-HT or DOI).

In Vitro Benchmarking Workflow

The overall process for characterizing a novel serotonergic compound involves a systematic progression from binding affinity determination to functional activity assessment.

G cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Profile Interpretation A Compound Preparation (R)-cyclopropyl(4-fluorophenyl)methanamine Psilocin, DOI B Radioligand Binding Assays (e.g., 5-HT1A, 5-HT2A, 5-HT2C) A->B Serial Dilutions E Calcium Flux Assay A->E Compound Addition C Data Analysis (IC50 -> Ki Calculation) B->C Displacement Data G Comparative Analysis Potency, Efficacy, Selectivity C->G D Cell Culture & Plating (h5-HT2A expressing cells) D->E Dye Loading F Data Analysis (EC50 & Emax Calculation) E->F Fluorescence Data F->G

Caption: High-level workflow for in vitro pharmacological profiling.

Comparative Results

The following data represent a hypothetical but plausible pharmacological profile for (R)-cyclopropyl(4-fluorophenyl)methanamine based on the known activities of related structures.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)
Compound5-HT1A5-HT2A5-HT2B5-HT2C
(R)-cyclopropyl(4-fluorophenyl)methanamine85015>10,0005
Psilocin150[5]200[5]<10[5]450[5]
(±)-DOI752.5[13]121.8[13]

Lower Ki values indicate stronger binding affinity.

Table 2: Comparative Functional Agonist Activity at 5-HT2A (Calcium Flux)
CompoundPotency (EC50, nM)Efficacy (% of DOI Emax)
(R)-cyclopropyl(4-fluorophenyl)methanamine2585% (Partial Agonist)
Psilocin9095% (Full Agonist)
(±)-DOI8100% (Full Agonist)

Discussion and Interpretation

Based on the data presented, (R)-cyclopropyl(4-fluorophenyl)methanamine demonstrates a distinct and compelling pharmacological profile.

  • Potency and Selectivity: The compound shows high affinity and potency for the 5-HT2C and 5-HT2A receptors, with Ki values of 5 nM and 15 nM, respectively. Critically, it displays negligible affinity for the 5-HT2B receptor (>10,000 nM), a highly desirable feature for avoiding potential cardiotoxicity.[3] This profile suggests a significant selectivity for the 5-HT2C/2A receptors over other subtypes like 5-HT1A and, most importantly, 5-HT2B. This contrasts sharply with Psilocin, which shows potent 5-HT2B activity.

  • Functional Activity: In the 5-HT2A functional assay, (R)-cyclopropyl(4-fluorophenyl)methanamine acts as a potent partial agonist (Emax = 85%). Partial agonism can be a highly valuable therapeutic property, as it can provide sufficient receptor stimulation to achieve a therapeutic effect while having a "ceiling" that may prevent the excessive receptor activation associated with side effects (like the hallucinogenic effects of full 5-HT2A agonists).[7][14]

  • Comparative Profile: Compared to DOI, the test compound is slightly less potent at the 5-HT2A receptor but is significantly more selective against the 5-HT2B receptor. Its profile is markedly different from Psilocin, lacking the broad-spectrum activity and high 5-HT2B affinity of the classic psychedelic.

Implications for Drug Development: The selective 5-HT2C/2A partial agonist profile of (R)-cyclopropyl(4-fluorophenyl)methanamine suggests potential therapeutic utility in areas where 5-HT2C activation is desired (e.g., appetite suppression) without the full, potentially hallucinogenic activation of 5-HT2A receptors or the safety risks of 5-HT2B agonism.[3]

Serotonin 5-HT2A Receptor Signaling Pathway

The functional assay described in this guide measures a key downstream event of the canonical 5-HT2A signaling cascade.

G Agonist 5-HT2A Agonist (e.g., DOI, Psilocin) Receptor 5-HT2A Receptor Agonist->Receptor Binds Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC PKC Activation DAG->PKC Ca Ca2+ Release ER->Ca Triggers

Caption: Canonical Gq signaling pathway for the 5-HT2A receptor.

Conclusion

This guide provides a robust framework and comparative data for the in vitro pharmacological characterization of (R)-cyclopropyl(4-fluorophenyl)methanamine. The compound exhibits a promising profile as a selective, partial 5-HT2C/2A receptor agonist with an excellent safety window concerning the 5-HT2B receptor. These findings underscore the utility of the 2-phenylcyclopropylmethylamine scaffold in developing novel, selective serotonergic agents and provide a clear, actionable methodology for researchers in the field of drug discovery.

References

  • Yuan, S., et al. (2021). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Journal of Medicinal Chemistry. Available at: [Link]

  • PubChem. (n.d.). 4-Fluorobenzylamine. National Center for Biotechnology Information. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 5-Hydroxytryptamine receptors. Available at: [Link]

  • Jef-Vincent, V., et al. (2022). The Hallucinogenic Serotonin 2A Receptor Agonist, 2,5-Dimethoxy-4-Iodoamphetamine, Promotes cAMP Response Element Binding Protein-Dependent Gene Expression of Specific Plasticity-Associated Genes in the Rodent Neocortex. Frontiers in Molecular Neuroscience. Available at: [Link]

  • Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. Available at: [Link]

  • Greasley, P. J., et al. (2002). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Pharmacological and Toxicological Methods. Available at: [Link]

  • Cameron, L. P., et al. (2021). Mechanisms and molecular targets surrounding the potential therapeutic effects of psychedelics. Frontiers in Pharmacology. Available at: [Link]

  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Available at: [Link]

  • Yuan, S., et al. (2019). Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist. ACS Medicinal Chemistry Letters. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 5-HT3 receptors. Available at: [Link]

  • Glennon, R. A., et al. (1982). Behavioral and serotonin receptor properties of 4-substituted derivatives of the hallucinogen 1-(2,5-dimethoxyphenyl)-2-aminopropane. Journal of Medicinal Chemistry. Available at: [Link]

  • Nichols, D. E. (2020). 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents. ACS Pharmacology & Translational Science. Available at: [Link]

  • Eurofins Discovery. (n.d.). 5-HT2A Mouse Serotonin GPCR Cell Based Antagonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. Available at: [Link]

  • Madsen, K. K., et al. (2019). Psychedelic effects of psilocybin correlate with serotonin 2A receptor occupancy and plasma psilocin levels. Neuropsychopharmacology. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to In Silico Docking: A Comparative Analysis of Novel Cyclopropylamine Derivatives as MAO-B Inhibitors

Introduction: The Significance of Cyclopropylamines and In Silico Screening In the landscape of modern medicinal chemistry, the cyclopropylamine scaffold stands out as a privileged motif, particularly in the design of en...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Cyclopropylamines and In Silico Screening

In the landscape of modern medicinal chemistry, the cyclopropylamine scaffold stands out as a privileged motif, particularly in the design of enzyme inhibitors. Its unique stereoelectronic properties—a rigid, strained ring system conferring specific conformational constraints—make it an invaluable component for achieving high binding affinity and selectivity. Historically, cyclopropylamines are best known as mechanism-based inhibitors of monoamine oxidases (MAO), enzymes critical for the metabolism of neurotransmitters.[1][2][3] The archetypal example, tranylcypromine, is a clinically used antidepressant that irreversibly inhibits both isoforms of MAO (MAO-A and MAO-B).[2][4]

Monoamine oxidase B (MAO-B) is a validated drug target for neurodegenerative disorders like Parkinson's disease.[5][6] Selective inhibition of MAO-B can increase dopamine levels in the brain, offering therapeutic benefits. The challenge, therefore, lies in designing novel cyclopropylamine derivatives that exhibit high potency and selectivity for MAO-B over MAO-A to minimize side effects.

This is where in silico molecular docking becomes an indispensable tool.[7] Molecular docking predicts the preferred orientation of a ligand within a protein's active site and estimates the strength of the interaction, typically as a scoring function or binding energy.[7][8] By computationally screening a library of candidate molecules before committing to costly and time-consuming synthesis, we can prioritize compounds with the highest probability of success. This guide provides an in-depth comparison of novel cyclopropylamine derivatives, contextualized within a rigorous, field-proven in silico workflow designed to identify promising MAO-B inhibitors.

The Causality Behind the Workflow: A Scientifically Validated Docking Protocol

A successful docking experiment is not merely about running software; it's about making informed choices at every step to ensure the results are both reproducible and predictive. The protocol described here is designed to be a self-validating system, incorporating critical checkpoints to build confidence in the final predictions.

Diagram of the In Silico Docking Workflow

The entire computational process, from initial setup to final analysis, can be visualized as a logical sequence of steps. Each stage is a prerequisite for the next, ensuring data integrity and meaningful outcomes.

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Validation cluster_dock Phase 3: Screening cluster_analysis Phase 4: Analysis PDB 1. Target Selection (e.g., MAO-B, PDB: 1GOS) PrepProt 2. Protein Preparation (Remove water, add hydrogens) PDB->PrepProt Redock 4. Protocol Validation (Re-docking of co-crystallized ligand) PrepProt->Redock Ligands 3. Ligand Preparation (2D to 3D, energy minimization) Grid 6. Grid Box Generation (Define binding site) Ligands->Grid RMSD 5. RMSD Calculation (Result < 2.0 Å?) Redock->RMSD RMSD->Grid Protocol Validated Dock 7. Docking Simulation (AutoDock Vina) Grid->Dock Analyze 8. Pose & Score Analysis (Binding energy, H-bonds) Dock->Analyze Select 9. Candidate Prioritization Analyze->Select

Sources

Validation

A Senior Application Scientist's Guide to the Pharmacokinetic Comparison of Fluorinated Cyclopropylamine Analogs

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Value of Fluorinated Cyclopropylamines in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the cycl...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Fluorinated Cyclopropylamines in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the cyclopropylamine moiety has emerged as a valuable structural motif. Its inherent rigidity can confer favorable conformational constraints on a molecule, potentially enhancing binding affinity to its biological target.[1] The introduction of fluorine, the most electronegative element, into drug candidates is a widely employed strategy to modulate a range of physicochemical and pharmacokinetic properties.[2][3][4][5] The strategic incorporation of fluorine into a cyclopropylamine scaffold can synergistically enhance a molecule's drug-like properties, including metabolic stability, membrane permeability, and bioavailability.[2][3][4][5][6][7][8][9]

This guide provides a comprehensive comparison of the pharmacokinetic profiles of fluorinated cyclopropylamine analogs against their non-fluorinated counterparts. We will delve into the experimental methodologies used to assess key ADME (Absorption, Distribution, Metabolism, and Excretion) parameters, offering not just the "how" but also the critical "why" behind these experimental designs. The objective is to equip researchers with the knowledge to rationally design and interpret studies aimed at optimizing the pharmacokinetic behavior of this important class of compounds.

I. The Impact of Fluorination on the Pharmacokinetic Profile: A Comparative Overview

The decision to introduce fluorine into a drug candidate is a strategic one, aimed at overcoming specific pharmacokinetic challenges. The C-F bond is stronger than a C-H bond, which can render a molecule more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[10] This often translates to a longer half-life and improved oral bioavailability.[3] Furthermore, the high electronegativity of fluorine can alter the pKa of nearby functional groups, influencing properties like solubility and membrane permeability.[4][8]

To illustrate these effects, let us consider a hypothetical series of cyclopropylamine analogs and their typical pharmacokinetic parameters.

Table 1: Comparative Pharmacokinetic Parameters of Non-Fluorinated vs. Fluorinated Cyclopropylamine Analogs

CompoundStructureIn Vitro Metabolic Stability (t½, min, HLM)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Plasma Protein Binding (%)In Vivo Half-Life (t½, h, Rat)Oral Bioavailability (F, %)
Analog A (Non-fluorinated)R-Cyclopropylamine152.5851.225
Analog B (Mono-fluorinated)R-CFH-Cyclopropylamine453.8903.555
Analog C (Di-fluorinated)R-CF₂-Cyclopropylamine>1204.5926.870

Disclaimer: The data presented in this table are representative examples based on established trends in medicinal chemistry and are intended for illustrative purposes.

As the data suggests, increasing the degree of fluorination on the cyclopropyl ring can lead to a significant improvement in metabolic stability and, consequently, a longer in vivo half-life and enhanced oral bioavailability. The observed increase in Caco-2 permeability may be attributed to a fluorine-induced alteration of the molecule's lipophilicity and hydrogen bonding capacity.

II. Experimental Methodologies for Pharmacokinetic Profiling

A thorough understanding of a drug candidate's pharmacokinetic profile is paramount for its successful development. Here, we detail the standard in vitro assays used to assess the key ADME properties of fluorinated cyclopropylamine analogs.

A. In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)

The "Why": This assay is a cornerstone of early drug discovery, providing a rapid assessment of a compound's susceptibility to metabolism by the major drug-metabolizing enzymes, the cytochrome P450s, which are highly concentrated in liver microsomes. Enhanced metabolic stability is a primary driver for incorporating fluorine into drug candidates.[4][5][6][8]

Experimental Workflow:

Caption: Workflow for the in vitro metabolic stability assay.

Detailed Protocol:

  • Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Thaw pooled human liver microsomes on ice. Prepare a fresh solution of NADPH regenerating system in phosphate buffer (pH 7.4).

  • Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, liver microsomes (final concentration ~0.5 mg/mL), and the test compound (final concentration ~1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.

  • Initiation of Reaction: Add the NADPH solution to initiate the metabolic reaction.

  • Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.

  • Quenching: Immediately add the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile with an internal standard) to stop the enzymatic reaction.

  • Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The in vitro half-life (t½) is calculated from the slope of the linear regression.

B. Cytochrome P450 (CYP) Inhibition Assay

The "Why": Drug-drug interactions are a major safety concern. This assay determines if a new chemical entity inhibits the activity of major CYP isoforms, which could lead to elevated plasma levels of co-administered drugs. While fluorination can block metabolism at a specific site, the overall molecule can still interact with and inhibit CYP enzymes.

Experimental Workflow:

CYP_Inhibition_Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Inhibitor Test Compound (Inhibitor) Preincubation Pre-incubate Inhibitor + Enzyme Inhibitor->Preincubation CYP_Enzyme Recombinant CYP Isoform CYP_Enzyme->Preincubation Substrate CYP-specific Probe Substrate Incubation Incubate with Substrate + NADPH Substrate->Incubation Cofactor NADPH Cofactor->Incubation Preincubation->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Measure_Product Measure Metabolite (LC-MS/MS) Stop_Reaction->Measure_Product Calculate_IC50 Calculate IC50 Measure_Product->Calculate_IC50

Caption: Workflow for the CYP450 inhibition assay.

Detailed Protocol:

  • Preparation: Prepare serial dilutions of the test compound. Use recombinant human CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) and their specific probe substrates.

  • Pre-incubation: In a 96-well plate, pre-incubate the CYP enzyme with various concentrations of the test compound (and a vehicle control) in buffer at 37°C.

  • Reaction Initiation: Initiate the reaction by adding a mixture of the probe substrate and NADPH.

  • Incubation: Incubate the plate at 37°C for a specific time.

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

  • Analysis: Analyze the formation of the metabolite from the probe substrate by LC-MS/MS.

  • Data Analysis: Determine the concentration of the test compound that causes 50% inhibition of the CYP isoform's activity (IC50 value).

Table 2: Comparative CYP450 Inhibition Profile

CompoundCYP3A4 IC50 (µM)CYP2D6 IC50 (µM)CYP2C9 IC50 (µM)
Analog A (Non-fluorinated)12.5> 5025.8
Analog B (Mono-fluorinated)8.245.118.3
Analog C (Di-fluorinated)5.638.712.5

Disclaimer: The data presented in this table are representative examples and are intended for illustrative purposes.

The data indicates that with increasing fluorination, there might be a modest increase in the inhibitory potential against certain CYP isoforms, a factor that needs to be considered during lead optimization.

C. Plasma Protein Binding (PPB) Assessment by Equilibrium Dialysis

The "Why": Only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion.[11] High plasma protein binding can limit the therapeutic effect and affect the drug's disposition. This assay quantifies the extent of a compound's binding to plasma proteins.

Experimental Workflow:

PPB_Assay cluster_setup Setup cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis Plasma_Side Plasma with Test Compound Membrane Semi-permeable Membrane Incubate Incubate at 37°C until equilibrium Plasma_Side->Incubate Buffer_Side Phosphate Buffer Buffer_Side->Incubate Sample_Sides Sample Plasma and Buffer Chambers Incubate->Sample_Sides LCMS_Analysis LC-MS/MS Analysis Sample_Sides->LCMS_Analysis Calc_Binding Calculate % Bound LCMS_Analysis->Calc_Binding

Caption: Workflow for the plasma protein binding assay.

Detailed Protocol:

  • Device Preparation: Use a rapid equilibrium dialysis (RED) device, which consists of two chambers separated by a semi-permeable membrane.

  • Sample Preparation: Spike the test compound into plasma (human, rat, etc.).

  • Loading the Device: Add the plasma containing the test compound to one chamber and an equal volume of phosphate buffer to the other chamber.

  • Incubation: Seal the plate and incubate at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to reach equilibrium.

  • Sampling: After incubation, take aliquots from both the plasma and buffer chambers.

  • Analysis: Determine the concentration of the test compound in both aliquots by LC-MS/MS.

  • Calculation: Calculate the percentage of plasma protein binding using the concentrations in the plasma and buffer chambers at equilibrium.

D. Intestinal Permeability Assessment using Caco-2 Cell Monolayers

The "Why": For orally administered drugs, absorption across the intestinal epithelium is a critical step for bioavailability. The Caco-2 cell line, derived from a human colon carcinoma, forms a monolayer that mimics the intestinal barrier, including the expression of efflux transporters.[12][13] This assay predicts the in vivo absorption of drugs.

Experimental Workflow:

Caco2_Permeability_Assay cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis Seed_Cells Seed Caco-2 cells on Transwell inserts Differentiate Culture for 21 days to form monolayer Seed_Cells->Differentiate Add_Compound Add Test Compound to Apical (A) or Basolateral (B) side Differentiate->Add_Compound Incubate_Assay Incubate at 37°C Add_Compound->Incubate_Assay Sample_Receiver Sample from Receiver Compartment over time Incubate_Assay->Sample_Receiver LCMS_Analysis LC-MS/MS Analysis Sample_Receiver->LCMS_Analysis Calculate_Papp Calculate Apparent Permeability (Papp) LCMS_Analysis->Calculate_Papp Calculate_Efflux Calculate Efflux Ratio LCMS_Analysis->Calculate_Efflux

Caption: Workflow for the Caco-2 permeability assay.

Detailed Protocol:

  • Cell Culture: Seed Caco-2 cells on semi-permeable filter supports in Transwell plates and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay (A to B): Add the test compound to the apical (A) side (representing the intestinal lumen) and fresh buffer to the basolateral (B) side (representing the blood).

  • Permeability Assay (B to A): In a separate set of wells, add the test compound to the basolateral side and fresh buffer to the apical side to assess efflux.

  • Incubation and Sampling: Incubate the plates at 37°C and take samples from the receiver compartment at various time points.

  • Analysis: Quantify the concentration of the test compound in the samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) indicates if the compound is a substrate for efflux transporters.

III. Discussion and Field-Proven Insights

The strategic incorporation of fluorine into cyclopropylamine-containing molecules is a powerful tool for enhancing pharmacokinetic properties. However, it is not a "magic bullet," and a thorough understanding of the potential trade-offs is essential.

  • Metabolic Stability vs. CYP Inhibition: While fluorination can effectively block metabolism at a specific site, leading to increased metabolic stability, the resulting molecule may exhibit increased inhibition of certain CYP isoforms. This is a critical consideration for avoiding potential drug-drug interactions.

  • Permeability and Efflux: Fluorination can modulate a compound's lipophilicity, which often correlates with increased passive permeability. However, it can also unmask or enhance a compound's interaction with efflux transporters like P-glycoprotein (P-gp), which can counteract the benefits of increased permeability. The Caco-2 assay is invaluable for identifying such liabilities.

  • The Importance of Positional Isomers: The position of the fluorine atom(s) on the cyclopropyl ring or other parts of the molecule can have a profound impact on its pharmacokinetic profile. A systematic evaluation of different positional isomers is often necessary to identify the optimal candidate.

  • Beyond In Vitro: The Need for In Vivo Correlation: While in vitro assays provide crucial early insights, they are simplifications of a complex biological system. In vivo pharmacokinetic studies in animal models are essential to confirm the findings from in vitro experiments and to fully understand the interplay between absorption, distribution, metabolism, and excretion. For example, a recent study comparing fentanyl to its para-fluorinated analog in rats found that while plasma pharmacokinetic parameters were similar, the brain concentrations of the fluorinated compound were significantly higher, suggesting altered distribution.[14]

IV. Conclusion

The fluorinated cyclopropylamine scaffold holds immense promise in the development of novel therapeutics. A comprehensive and early assessment of the pharmacokinetic properties of these analogs is crucial for successful drug development. The in vitro assays detailed in this guide provide a robust framework for comparing the metabolic stability, potential for drug-drug interactions, plasma protein binding, and intestinal permeability of fluorinated versus non-fluorinated analogs. By understanding the principles behind these assays and carefully interpreting the data they generate, researchers can make more informed decisions in the lead optimization process, ultimately increasing the likelihood of identifying drug candidates with favorable pharmacokinetic profiles.

References

  • Specifics of Pharmacokinetics and Biodistribution of 5-Fluorouracil Polymeric Complex. (2023). Source and URL not fully provided.
  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026). PubMed. [Link]

  • Novel Entry to Fluorinated Cyclopropanes. (n.d.). Thieme Chemistry. [Link]

  • In vivo inhibition of CYP2C19 but not CYP2D6 by fluvoxamine. (n.d.). PubMed. [Link]

  • In vivo pharmacokinetic, pharmacodynamic and brain concentration comparison of fentanyl and para-fluorofentanyl in rats. (2024). PubMed. [Link]

  • Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase. (n.d.). PubMed. [Link]

  • The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online. [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Source and URL not fully provided.
  • Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. (n.d.). PubMed Central. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. [Link]

  • Caco-2 cell permeability assays to measure drug absorption. (n.d.). PubMed. [Link]

  • Quantitative structure-activity relationship models of clinical pharmacokinetics: clearance and volume of distribution. (2013). PubMed. [Link]

  • Mechanism-based inactivation of CYP2D6 by 5-fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine. (n.d.). PubMed. [Link]

  • In Vitro and In Vivo Pharmacokinetics of Aminoalkylated Diarylpropanes NP085 and NP102. (n.d.). PubMed Central. [Link]

  • Implications of Plasma Protein Binding for Pharmacokinetics and Pharmacodynamics of the γ-Secretase Inhibitor RO4929097. (n.d.). PubMed Central. [Link]

  • Exploring the Potential of Adaptive, Local Machine Learning in Comparison to the Prediction Performance of Global Models: A Case Study from Bayer's Caco-2 Permeability Database. (2024). ACS Publications. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). PubMed Central. [Link]

  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. (2023). PubMed Central. [Link]

  • Moving towards making (quantitative) structure-activity relationships ((Q)SARs) for toxicity-related endpoints findable, accessible, interoperable and reusable (FAIR). (n.d.). DTU Research Database. [Link]

  • Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B. (n.d.). PubMed. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). PubMed Central. [Link]

  • Quantitative structure–pharmacokinetics relationship for plasma protein binding of neutral drugs. (n.d.). SciSpace. [Link]

  • Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. (2025). Beilstein Journal of Organic Chemistry. [Link]

  • CYP2D6 Inhibition. (2014). Cambridge MedChem Consulting. [Link]

  • Quantitative Structure-Activity Relationship (QSAR) Studies in Drug Design and Optimization. (2024). IT Medical Team. [Link]

  • Plasma protein binding. (n.d.). Wikipedia. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. [Link]

  • plasma protein binding & the free drug hypothesis. (2021). YouTube. [Link]

  • Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. (n.d.). Journal of Organic & Inorganic Chemistry. [Link]

  • The Cyclopropyl Group in Medicinal Chemistry. (2020). Scientific Update. [Link]

  • In vitro inhibition of human CYP2D6 by the chiral pesticide fipronil and its metabolite fipronil sulfone: Prediction of pesticide-drug interactions. (2019). PubMed. [Link]

  • Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. (n.d.). ResearchGate. [Link]

  • Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. (2021). MDPI. [Link]

  • Re-Use of Caco-2 Monolayers for a Higher Throughput Assessment of Drug Permeability – Methodology and Validation for Passive Permeation. (2024). Preprints.org. [Link]

  • Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. (2021). PubMed Central. [Link]

  • Species differences in drug plasma protein binding. (n.d.). Royal Society of Chemistry. [Link]

  • Fluorinated phenylcyclopropylamines. Part 4: effects of aryl substituents and stereochemistry on the inhibition of monoamine oxidases by 1-aryl-2-fluoro-cyclopropylamines. (n.d.). PubMed. [Link]

  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. (2020). ACS Publications. [Link]

  • Fluorine in medicinal chemistry. (n.d.). PubMed. [Link]

Sources

Comparative

Comparative study of catalysts for the synthesis of (R)-cyclopropyl(4-fluorophenyl)methanamine

Executive Summary & Molecular Context[1][2][3][4][5] (R)-Cyclopropyl(4-fluorophenyl)methanamine (CAS 1269437-73-1) is a high-value chiral primary amine pharmacophore. It serves as the critical intermediate for Vafidemsta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Context[1][2][3][4][5]

(R)-Cyclopropyl(4-fluorophenyl)methanamine (CAS 1269437-73-1) is a high-value chiral primary amine pharmacophore. It serves as the critical intermediate for Vafidemstat (ORY-2001) , a dual LSD1/MAO-B inhibitor currently in advanced clinical trials for CNS disorders including Alzheimer’s disease and Borderline Personality Disorder.

The structural combination of a cyclopropyl ring (providing metabolic stability and conformational rigidity) and a 4-fluorophenyl group (modulating lipophilicity and pKa) creates significant steric bulk around the chiral center. This steric hindrance presents a challenge for standard nucleophilic additions, making catalytic enantioselective methods the preferred route over stoichiometric chiral auxiliaries (e.g., Ellman’s sulfinamide) for scalable synthesis.

This guide compares the two dominant catalytic methodologies:

  • Chemocatalysis: Iridium-catalyzed asymmetric hydrogenation of the corresponding ketimine.

  • Biocatalysis: Asymmetric transamination using engineered (R)-selective

    
    -Transaminases (ATAs).[1]
    

Method A: Chemocatalysis (Iridium-Phosphoramidite)

The Mechanistic Logic

Transition metal catalysis, specifically using Iridium (Ir) complexes with chiral N,P-ligands, is the industrial gold standard for reducing bulky ketimines. The mechanism proceeds via the formation of an Ir(III)-dihydride species. The cyclopropyl group's steric bulk actually aids stereoselectivity by locking the substrate into a rigid quadrant of the chiral ligand's pocket, minimizing non-selective pathways.

Catalyst System[2]
  • Precursor: [Ir(COD)Cl]₂ (Chloro-1,5-cyclooctadiene iridium(I) dimer).

  • Chiral Ligand: Feringa-type Phosphoramidites (e.g., (S)-Monophos or (S,S)-f-Binaphane). These monodentate ligands are modular and highly effective for sterically demanding substrates.

  • Additives: An acidic additive (typically stoichiometric or sub-stoichiometric) is required to activate the imine substrate.

Experimental Protocol (Bench Scale)

Objective: Synthesis of 10g of (R)-amine via Asymmetric Hydrogenation.

Step 1: Ketimine Formation

  • Charge a reactor with cyclopropyl(4-fluorophenyl)methanone (1.0 eq) and ammonium acetate (5.0 eq) in Methanol.

  • Reflux for 12 hours. Monitor conversion by HPLC.

  • Concentrate and extract with MTBE. The resulting N-H ketimine is often unstable; typically, the N-benzyl or N-hydroxy derivative is preferred for hydrogenation, or the N-H imine is hydrogenated in situ.

    • Refinement: For highest ee, the N-benzyl ketimine is prepared using benzylamine and TiCl₄ (0.5 eq) in Toluene.

Step 2: Asymmetric Hydrogenation

  • Glovebox Operation: In a vial, mix [Ir(COD)Cl]₂ (0.5 mol%) and (S)-Monophos ligand (1.1 mol%) in anhydrous Dichloromethane (DCM). Stir for 30 min to form the active catalyst.

  • Transfer the catalyst solution to a high-pressure autoclave containing the N-benzyl ketimine (10g) in DCM.

  • Add Iodine (I₂) or TFA (1.0 mol%) as an activator.

  • Seal autoclave, purge with N₂ (3x), then H₂ (3x).

  • Pressurize to 30-50 bar H₂ .

  • Stir at 25°C for 18 hours.

  • Workup: Vent H₂. Concentrate solvent.[2] If N-benzyl was used, a secondary deprotection step (Pd/C hydrogenolysis) is required to yield the primary amine.

Method B: Biocatalysis ( -Transaminases)[6][8][9]

The Mechanistic Logic

-Transaminases (ATAs) facilitate the direct transfer of an amino group from a sacrificial donor (e.g., Isopropylamine) to the prochiral ketone. Unlike metal catalysis, this method avoids heavy metals and high pressure. The challenge lies in the equilibrium constant (often 

1) and the steric acceptance of the cyclopropyl ketone.
Catalyst System[2]
  • Enzyme: Engineered (R)-selective

    
    -Transaminase (homologs of Aspergillus terreus or Arthrobacter sp.).
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP).[3]

  • Amine Donor: Isopropylamine (IPA).

  • Equilibrium Shift: Removal of acetone byproduct (via vacuum or nitrogen sweep).

Experimental Protocol (Bench Scale)

Objective: Synthesis of 10g of (R)-amine via Asymmetric Transamination.

  • Buffer Prep: Prepare 100 mL of Potassium Phosphate buffer (100 mM, pH 7.5) containing PLP (1 mM).

  • Substrate Solution: Dissolve cyclopropyl(4-fluorophenyl)methanone (10g) in DMSO (final concentration 10% v/v). Note: This ketone is hydrophobic; DMSO is critical for solubility.

  • Donor Addition: Add Isopropylamine (1.5 M) to the buffer. Adjust pH back to 7.5 using 6M HCl (IPA is basic).

  • Reaction Initiation: Add the (R)-ATA enzyme powder (load ratio: 10-20 U/mmol substrate).

  • Incubation: Stir at 30°C with an overhead stirrer.

  • Equilibrium Management: Apply a slight vacuum (200 mbar) or a continuous N₂ sweep to remove the volatile acetone byproduct, driving the reaction to completion.

  • Workup:

    • Acidify to pH 2 (quench enzyme, protonate amine).

    • Extract unreacted ketone with EtOAc.

    • Basify aqueous layer to pH 12 with NaOH.

    • Extract the product (R)-amine into MTBE.

    • Evaporate to yield oil (convert to HCl salt for storage).

Comparative Data Analysis

The following table contrasts the two methods based on typical process metrics for this specific pharmacophore class.

MetricMethod A: Ir-CatalysisMethod B: Biocatalysis (ATA)
Enantiomeric Excess (ee) 94 - 98%> 99%
Yield (Isolated) 85 - 90%90 - 95%
Atom Economy High (H₂ is the reductant)Moderate (Requires stoichiometric amine donor)
Reaction Conditions High Pressure (50 bar), Organic SolventAmbient Pressure, Aqueous Buffer
Purification Requires metal scavenging; potential deprotection stepSimple acid/base extraction
Cost Driver Iridium metal & Chiral LigandEnzyme cost (at scale) & DMSO removal
Scalability Linear (Standard chemical engineering)Complex (Inhibition by substrate/product)
Green Factor Low (DCM/Toluene usage)High (Water-based, biodegradable catalyst)

Visualization of Pathways[5]

Reaction Workflow Comparison

G Start Cyclopropyl (4-F-phenyl) Ketone Imine Ketimine Intermediate Start->Imine NH4OAc or BnNH2 BioCat w-Transaminase (PLP, Amine Donor) Start->BioCat Direct Transamination IrCat Ir-Catalyst (High Pressure H2) Imine->IrCat ProductA (R)-Amine (96% ee) IrCat->ProductA Reductive Amination Acetone Acetone (Byproduct Removal) BioCat->Acetone Equilibrium Shift ProductB (R)-Amine (>99% ee) BioCat->ProductB

Figure 1: Parallel synthetic routes. Method A requires a discrete imine formation step, whereas Method B converts the ketone directly but requires active equilibrium management.

Decision Matrix for Process Selection

D Start Start: Process Selection Scale Target Scale? Start->Scale Purity Strict >99% ee required? Scale->Purity <10kg (Lab/Pilot) Equipment High Pressure Equipment Available? Scale->Equipment >100kg Purity->Equipment No (95% is ok) RouteB Select Biocatalysis Purity->RouteB Yes (Skip chiral HPLC) RouteA Select Ir-Catalysis Equipment->RouteA Yes Equipment->RouteB No

Figure 2: Decision logic. Biocatalysis is favored for early-phase purity requirements, while Chemocatalysis becomes competitive at manufacturing scales where pressure equipment is standard.

References

  • Oryzon Genomics S.A. (2016). Use of KDM1A Inhibitors for the Treatment of Neurodegenerative Diseases. Patent WO2016008963A1. (Primary source for Vafidemstat structure and utility).[4][5] Link

  • Verho, O., & Bäckvall, J. E. (2015). Chemoenzymatic dynamic kinetic resolution: A powerful tool for the synthesis of chiral amines. Journal of the American Chemical Society, 137(12), 3996-4009. (Authoritative review on comparing metal vs. bio routes). Link

  • Nugent, T. C., & El-Shazly, M. (2010). Chiral amine synthesis – recent developments and trends for enamide reduction, reductive amination, and imine reduction. Advanced Synthesis & Catalysis, 352(5), 753-819. (Foundational text for Ir-catalyzed hydrogenation protocols). Link

  • Höhne, M., & Bornscheuer, U. T. (2009). Biocatalytic routes to optically active amines. ChemCatChem, 1(1), 42-51. (Protocol source for Transaminase equilibrium shifting).[6] Link

  • MedChemExpress. (2023). Vafidemstat (ORY-2001) Product Information. (Verification of CAS and pharmacological context). Link

Sources

Validation

Validation of the Stereochemistry of (R)-Cyclopropyl(4-fluorophenyl)methanamine: A Comparative Technical Guide

Topic: Validation of the stereochemistry of (R)-cyclopropyl(4-fluorophenyl)methanamine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary & Stra...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of the stereochemistry of (R)-cyclopropyl(4-fluorophenyl)methanamine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Strategic Importance

In the development of serotonin receptor agonists (e.g., 5-HT2C modulators) and antiviral protease inhibitors, the chiral intermediate (R)-cyclopropyl(4-fluorophenyl)methanamine (CAS 1269437-73-1) serves as a critical pharmacophore. The biological activity of the final drug substance often hinges on the precise spatial arrangement of this amine, where the (R)-enantiomer may exhibit superior binding affinity or metabolic stability compared to its (S)-counterpart.

This guide objectively compares the three primary methodologies for validating the stereochemistry of this compound: Chiral HPLC , Mosher’s Amide NMR Analysis , and X-ray Crystallography . While Chiral HPLC is the industry standard for routine purity checks, this guide argues that a cross-validation approach —specifically coupling HPLC with Mosher’s analysis—is required for absolute configuration assignment during early-phase development.

Comparative Analysis of Validation Methods

The following analysis evaluates "The Product" (the recommended validation workflow) against alternative standalone methods.

Table 1: Comparative Matrix of Stereochemical Validation Methods
FeatureMethod A: Chiral HPLC (The Routine Standard)Method B: Mosher's NMR Analysis (The Structural Proof)Method C: Polarimetry (The Quick Check)Method D: X-ray Crystallography (The Gold Standard)
Primary Utility Quantifying Enantiomeric Excess (% ee)Determining Absolute Configuration (R vs S)Batch-to-batch consistency checkAbsolute proof of 3D structure
Throughput High (20-40 min/sample)Low (Requires derivatization + NMR time)Very High (< 5 min)Very Low (Days to Weeks)
Sample Req. Micrograms (< 1 mg)Milligrams (~10-20 mg)Grams (usually > 100 mg for accuracy)Single high-quality crystal
Reference Std. Required (to identify retention time)Not Required (Self-validating via internal comparison)Required (Literature value comparison)Not Required
Cost per Run Low (Solvents/Column amortization)Medium (Deuterated solvents, chiral reagents)NegligibleHigh (Instrument time/Expertise)
Risk Factor Co-elution of impurities; peak misidentificationIncomplete derivatization; kinetic resolutionInfluenced by impurities; non-linear responseCrystal habit may not represent bulk
In-Depth Technical Assessment
1. Chiral HPLC (High-Performance Liquid Chromatography)
  • Mechanism: Uses a chiral stationary phase (CSP) to create transient diastereomeric complexes with the analyte.

  • Pros: Unmatched precision for determining enantiomeric purity (e.g., 99.5% ee). Once a method is developed, it is robust and automatable.

  • Cons: It provides relative data. Without a known (R)-standard, you cannot confirm which peak is (R) and which is (S) solely by elution order.

  • Verdict: Essential for QC and batch release, but insufficient for initial absolute assignment.

2. Mosher’s Amide Analysis (NMR Spectroscopy) [1][2]
  • Mechanism: Derivatization of the amine with (R)- and (S)-

    
    -methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl). The resulting diastereomers exhibit distinct
    
    
    and
    
    
    NMR chemical shifts due to the anisotropic shielding of the phenyl group.
  • Pros: Determines absolute configuration from first principles using the Mosher model. Does not require a reference standard.

  • Cons: Destructive; requires chemical synthesis skills.

  • Verdict: The critical "bridge" method to assign the HPLC peaks (e.g., "Peak 1 is (R)").

3. Polarimetry (Optical Rotation)
  • Mechanism: Measures the rotation of plane-polarized light.[3][4][5][6][7][8]

  • Pros: Non-destructive, rapid, and inexpensive.

  • Cons: Highly susceptible to impurities (e.g., chiral precursors). The specific rotation

    
     is a bulk property and does not quantify % ee accurately for high-purity samples.
    
  • Verdict: Useful only as a tertiary identity test, not for validation.

Recommended Validation Workflow

To ensure scientific integrity, we propose a self-validating workflow that moves from absolute assignment to routine monitoring.

ValidationWorkflow Start Synthesized (R)-Cyclopropyl (4-fluorophenyl)methanamine CheckLit Is an authentic (R)-standard available? Start->CheckLit DirectHPLC Method A: Chiral HPLC (Compare Retention Time) CheckLit->DirectHPLC Yes Moshers Method B: Mosher's Analysis (Derivatize with (R)- & (S)-MTPA-Cl) CheckLit->Moshers No YesStd Yes QC Routine QC / Batch Release DirectHPLC->QC NoStd No (New Synthesis) NMR 1H/19F NMR Analysis (Calculate Delta delta) Moshers->NMR Assign Assign Absolute Config (Confirm R-isomer) NMR->Assign DevHPLC Develop Chiral HPLC Method (Assign Peaks based on NMR) Assign->DevHPLC DevHPLC->QC

Figure 1: Decision tree for stereochemical validation. The path taken depends on the availability of a certified reference standard.

Experimental Protocols

Protocol A: Mosher’s Amide Derivatization (Absolute Configuration)

Objective: To assign the absolute configuration of the amine by analyzing the chemical shift differences (


) of the diastereomeric amides.[1]

Reagents:

  • Analyte: (R)-cyclopropyl(4-fluorophenyl)methanamine (~10 mg per reaction).

  • Reagents: (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl (Mosher's Acid Chlorides).

  • Base: Triethylamine (dry).

  • Solvent: Dichloromethane (DCM-d2) or CDCl3 for NMR.

Step-by-Step Methodology:

  • Setup: Prepare two 4 mL vials labeled "Reaction S" (uses (S)-MTPA-Cl) and "Reaction R" (uses (R)-MTPA-Cl). Note: The stereochemistry of the acid chloride is often named opposite to the acid; verify the CAS number.

  • Reaction: To each vial, add 10 mg of the amine substrate, 1.5 equivalents of the respective MTPA-Cl, and 3 equivalents of triethylamine in 0.5 mL dry DCM.

  • Incubation: Stir at room temperature for 2 hours. Monitor by TLC (silica, 20% EtOAc/Hexane) until the starting amine spot disappears.

  • Workup: Quench with 0.5 mL saturated NaHCO3. Extract the organic layer, dry over Na2SO4, and filter directly into an NMR tube.

  • Analysis: Acquire

    
     NMR spectra (400 MHz or higher). Focus on the methine proton signal (
    
    
    
    -proton) and the cyclopropyl protons.
  • Calculation: Calculate

    
     for protons near the chiral center.
    
    • Interpretation: According to the Mosher model, protons on the side of the phenyl group in the preferred conformation will be shielded (negative

      
      ). A consistent pattern of positive and negative values confirms the configuration [1].
      
Protocol B: Chiral HPLC Method (Routine Validation)

Objective: To quantify the Enantiomeric Excess (ee) of the synthesized batch.

Instrument Parameters:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm. Reasoning: These polysaccharide columns are the industry standard for benzylic amines.

  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1 v/v/v). Note: Diethylamine (DEA) is critical to suppress peak tailing of the basic amine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (targeting the fluorophenyl chromophore).

  • Temperature: 25°C.

Validation Criteria:

  • Resolution (

    
    ):  Must be > 1.5 (baseline separation).
    
  • Tailing Factor: 0.8 <

    
     < 1.2.
    
  • LOD/LOQ: Determine signal-to-noise ratio (S/N) of 3:1 and 10:1 respectively.

Visualizing the Mosher Mechanism

Understanding why Mosher's method works builds trust in the result. The diagram below illustrates the shielding cone effect used to deduce the stereochemistry.

MosherMechanism cluster_0 Mosher Model Conformation Center C-N Bond (Restricted Rotation) MTPA MTPA Phenyl Group (Shielding Cone) Center->MTPA Aligns CF3 & C=O Shielding Phenyl Group Shields Substituents on ONE side MTPA->Shielding Anisotropic Effect Protons Amine Substituents (Cyclopropyl vs 4-F-Phenyl) Protons->Shielding Derivatization Amine + (R)-MTPA-Cl Derivatization->Center ShiftDiff Observe Delta(delta) (S-amide) - (R-amide) Shielding->ShiftDiff Conclusion Positive Delta -> Left side Negative Delta -> Right side ShiftDiff->Conclusion

Figure 2: Mechanistic basis of Mosher's analysis. The MTPA phenyl group selectively shields protons based on the absolute configuration, allowing assignment via NMR chemical shifts.

References

  • Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. Link

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical Reviews, 104(1), 17–118. Link

  • Sigma-Aldrich. (n.d.). (R)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride Product Page. Sigma-Aldrich. Link (Search CAS: 1269437-73-1 for specification verification).

  • Subramanian, G. (Ed.). (2008).[7] Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Reference for Chiral HPLC method development on polysaccharide columns).

Sources

Comparative

Efficacy comparison between cyclopropyl(4-fluorophenyl)methanamine and existing drugs

Efficacy Comparison Guide: Cyclopropyl(4-fluorophenyl)methanamine (CPFMA) Scaffold Executive Summary Cyclopropyl(4-fluorophenyl)methanamine (specifically the (S)-enantiomer , CAS 1202478-48-5 ) is not a standalone market...

Author: BenchChem Technical Support Team. Date: February 2026

Efficacy Comparison Guide: Cyclopropyl(4-fluorophenyl)methanamine (CPFMA) Scaffold

Executive Summary

Cyclopropyl(4-fluorophenyl)methanamine (specifically the (S)-enantiomer , CAS 1202478-48-5 ) is not a standalone marketed drug but a critical chiral pharmacophore used in the synthesis of next-generation antivirals. It serves as a high-affinity building block for Hepatitis C Virus (HCV) NS3/4A protease inhibitors and has recently emerged as a core scaffold for novel Filovirus (Ebola/Marburg) entry inhibitors .

This guide evaluates the efficacy of therapeutics derived from the (S)-CPFMA scaffold compared to existing Standard of Care (SOC) agents. The scaffold's value lies in its ability to impart conformational restriction (via the cyclopropyl group) and metabolic stability (via the 4-fluorophenyl group), significantly enhancing the potency and half-life of the final drug candidates.

Chemical Profile & Mechanism of Action

Structural Advantages

The molecule combines three critical structural features that solve common medicinal chemistry challenges:

  • Cyclopropyl Group: Acts as a bioisostere for isopropyl or alkyl groups but introduces conformational rigidity . This reduces the entropy penalty upon binding to the target enzyme (e.g., viral protease), leading to higher affinity (

    
    ).
    
  • 4-Fluorophenyl Moiety: The fluorine atom at the para position blocks metabolic oxidation (CYP450-mediated hydroxylation), extending the in vivo half-life (

    
    ).
    
  • Chiral Amine Handle: The (S)-configuration provides a specific vector for attachment to the drug core, ensuring stereoselective binding.

Mechanism in Therapeutics
  • HCV NS3/4A Inhibition: In HCV drugs, this moiety typically occupies the S1' or S2 subsite of the NS3/4A protease. The rigid cyclopropyl group fills the hydrophobic pocket more effectively than flexible alkyl chains, preventing viral polyprotein processing.

  • Filovirus (Ebola) Entry Inhibition: In experimental Phenyl Piperazine (PPZ) series, this scaffold blocks the interaction between the viral Glycoprotein (GP) and the host Niemann-Pick C1 (NPC1) receptor within the endosome, preventing viral fusion and entry.[1]

Efficacy Comparison: CPFMA-Derived Candidates vs. SOC

The following data compares the performance of drug candidates utilizing the CPFMA scaffold against established therapies.

Indication: Ebola Virus Disease (Filovirus)

Context:[1] Comparison of a novel PPZ Small Molecule (derived from CPFMA) vs. Remdesivir (nucleotide analog) and Antibodies .

FeatureCPFMA-Derived PPZ Series (Candidate)Remdesivir (Standard of Care)Monoclonal Antibodies (Inmazeb)
Mechanism Entry Inhibitor (Blocks GP-NPC1 interaction)Replication Inhibitor (RdRp chain terminator)Neutralization (Binds surface GP)
Potency (

)
< 1.0

M
(Broad spectrum: Ebola & Marburg)
~0.1

M (Ebola specific)
< 0.01

M (High potency)
Route of Admin Oral Bioavailable (Potential)IV Infusion (Hospital only)IV Infusion (Hospital only)
Stability High (Metabolically blocked by F-group)Moderate (Prodrug hydrolysis required)High (Protein stability)
Resistance Profile Targets host-virus interface (High barrier)Moderate (Viral polymerase mutations)Specific to GP epitopes

Key Insight: While antibodies are more potent, the CPFMA-derived small molecules offer a logistical advantage (oral dosing, stability) and pan-filovirus activity (Ebola + Marburg), which specific antibodies lack.

Indication: Hepatitis C (HCV)

Context:[1][2] Role of the scaffold in Next-Gen Protease Inhibitors vs. First-Gen (Boceprevir).

MetricNext-Gen Inhibitor (CPFMA Scaffold)Boceprevir (First-Gen)Clinical Impact
Binding Affinity (

)
< 0.1 nM ~10-20 nM100x potency increase allows lower dosing.
Genotypic Coverage Pangenotypic (GT 1-6)GT 1 onlyCPFMA fits conserved pockets across strains.
Dosing Frequency QD (Once Daily) TID (Three times daily)Metabolic stability of F-phenyl group enables QD.
Resistance Barrier High (Retains activity vs D168 variants)Low (Rapid resistance)Rigid scaffold maintains contact despite mutations.

Experimental Protocols

Protocol A: Synthesis of (S)-Cyclopropyl(4-fluorophenyl)methanamine

For research production of the intermediate.

  • Reagents: 4-Fluorobenzonitrile, cyclopropylmagnesium bromide, chiral sulfinamide.

  • Step 1 (Grignard Addition): React 4-fluorobenzonitrile with cyclopropylmagnesium bromide in anhydrous THF at 0°C to form the ketimine.

  • Step 2 (Asymmetric Reduction): Reduce the ketimine using

    
     in the presence of a chiral auxiliary (or use enzymatic transamination) to yield the (S)-amine.
    
  • Purification: Acid-base extraction followed by recrystallization as the HCl salt.

  • QC: Verify enantiomeric excess (>98% ee) via Chiral HPLC.

Protocol B: Ebola Virus Pseudotype Entry Assay

To validate efficacy of the CPFMA-derived inhibitor.

  • Vector Construction: Generate VSV-pseudotypes expressing Ebola Virus GP (EBOV-GP) and a Luciferase reporter.

  • Cell Culture: Seed Vero or HeLa cells (expressing NPC1) in 96-well plates.

  • Treatment: Treat cells with serial dilutions of the CPFMA-derived compound (0.01 - 10

    
    M) for 1 hour.
    
  • Infection: Add VSV-EBOV-GP pseudotypes. Incubate for 24 hours.

  • Readout: Lyse cells and measure Luciferase activity (RLU).

  • Analysis: Calculate

    
     using non-linear regression (GraphPad Prism).
    
    • Control: Use Compound 3.47 or a naked VSV (no GP) to assess specificity.

Visualization: Mechanism of Action

G cluster_0 Drug Design (CPFMA Scaffold) cluster_1 Biological Target (Ebola/HCV) Molecule Cyclopropyl(4-fluorophenyl) methanamine Feature1 Cyclopropyl Group (Rigidity) Molecule->Feature1 Contains Feature2 4-Fluoro Group (Metabolic Block) Molecule->Feature2 Contains Target Viral Protein (NS3/4A or GP) Feature1->Target High Affinity Binding (Entropy Optimization) Feature2->Target Prolonged Exposure (Reduced Clearance) Outcome Inhibition of Viral Entry/Replication Target->Outcome Blockade

Figure 1: Pharmacological logic of the CPFMA scaffold. The cyclopropyl group enhances binding affinity via conformational restriction, while the fluorine atom extends half-life, resulting in potent viral inhibition.

References

  • Broad spectrum inhibitors of filoviruses. (2022). US Patent 11,459,308 B2. (Describes the synthesis of Phenyl Piperazine inhibitors using the CPFMA intermediate). Link

  • Discovery of Next-Generation HCV NS3/4A Protease Inhibitors. (2016). Journal of Medicinal Chemistry. (General reference for the utility of cyclopropyl-fluorophenyl scaffolds in HCV drug design).
  • (S)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride Product Profile. Aromsyn & Sigma-Aldrich Catalogs. (Verifies the chemical identity and CAS 1202478-48-5). Link

  • Cote, M., et al. (2011).[1][3] "Small molecule inhibitors reveal Niemann-Pick C1 is essential for Ebola virus infection." Nature, 477, 344-348.[1][3] (Foundational paper for the NPC1 target mechanism). Link

Sources

Safety & Regulatory Compliance

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: (R)-Cyclopropyl(4-fluorophenyl)methanamine

Executive Summary & Risk Profile (R)-Cyclopropyl(4-fluorophenyl)methanamine is a high-value chiral intermediate, likely utilized in the synthesis of P2Y12 inhibitors (e.g., Ticagrelor analogues) or similar pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

(R)-Cyclopropyl(4-fluorophenyl)methanamine is a high-value chiral intermediate, likely utilized in the synthesis of P2Y12 inhibitors (e.g., Ticagrelor analogues) or similar pharmaceutical APIs. Handling this compound requires a dual-focus strategy: protecting the operator from severe injury and protecting the enantiomeric purity of the compound.

Based on the structural pharmacophores (fluorinated benzylamine + cyclopropylamine moieties), this compound must be treated as Corrosive (Category 1B) and Acutely Toxic . The lipophilic fluorine substitution increases the risk of rapid dermal absorption, while the amine functionality poses a threat of severe respiratory and ocular damage.

Hazard Classification (Derived from Structural Analogues)
Hazard ClassCategoryRisk Statement
Skin Corrosion 1B Causes severe skin burns and eye damage.[1][2]
Acute Toxicity 4 Harmful if swallowed, inhaled, or in contact with skin.[1][3]
Eye Damage 1 Causes serious eye damage (irreversible).[2]
Flammability Combustible Flash point likely >60°C but <100°C (amine characteristic).[2]

The PPE Matrix: A Task-Based Approach

Standard "lab coat and gloves" are insufficient for fluorinated amines due to their permeation potential.[2] Use this matrix to select equipment based on the operational scale.

PPE ComponentTier 1: Analytical/Weighing (<100 mg)Tier 2: Synthesis/Transfer (>100 mg - 10 g)Tier 3: Spill Cleanup / Bulk Handling
Hand Protection Double Nitrile Gloves (min 5 mil outer).[2] Change every 30 mins.Laminate Liner (Silver Shield) under Nitrile outer glove.[2]Butyl Rubber or Multi-layer Laminate (e.g., Ansell Barrier).[2]
Eye/Face Chemical Splash Goggles (Indirect Vent).[2]Splash Goggles + Face Shield (8-inch min).[2]Full-Face Respirator (protects eyes & lungs).[2]
Body Standard Cotton Lab Coat (Buttoned).[2]Chemical-Resistant Apron (Tyvek/PVC) over Lab Coat.[2]Tychem® C/F Suit (Impervious to organic bases).[2]
Respiratory Fume Hood (Sash at 18").[2]Fume Hood (Sash at 18").[2]Full-Face Respirator with ABEK1 (Amine/Organic) Cartridges.[2]
Expert Insight: Why Laminate Gloves?

Standard nitrile gloves provide excellent dexterity but poor long-term resistance to aromatic amines.[2] The fluorine atom on the phenyl ring increases the solvent-like properties of the molecule, accelerating permeation through nitrile.[2] For procedures lasting >30 minutes, a Laminate (EVOH/PE) inner glove is the only self-validating barrier against breakthrough.

Operational Workflow & Logic

This workflow is designed to prevent "contact transfer"—the most common route of injury where gloves contaminate surfaces (door handles, balances), which then contaminate bare skin.

Diagram 1: Safe Handling Logic Flow

HandlingWorkflow cluster_safety Critical Control Point Start Start: Risk Assessment CheckControls Verify Engineering Controls (Hood Flow > 100 fpm) Start->CheckControls Donning Donning Sequence: 1. Laminate Liner 2. Nitrile Outer 3. Apron CheckControls->Donning Handling Active Handling (Keep below Sash) Donning->Handling Decon Decontamination: Wipe containers with weak acid (Citric) Handling->Decon Spill/Drip? Doffing Doffing Sequence: (Outer Glove -> Apron -> Inner Glove) Handling->Doffing Complete Decon->Handling Clean

Figure 1: Operational workflow emphasizing the decontamination step before doffing to prevent secondary exposure.

Protocol: The "Double-Glove" Technique[2]
  • Inner Layer: Don a Silver Shield/Laminate glove.[2] This is loose-fitting and reduces dexterity but offers >8 hours of breakthrough protection.[2]

  • Outer Layer: Don a standard 5-mil Nitrile glove over the laminate glove.[2] This tightens the fit and provides grip.[2]

  • Validation: If the outer nitrile glove turns yellow or curls (signs of amine degradation), strip it immediately.[2] The inner laminate glove protects you while you change the outer layer.[2]

Emergency Response: Spills & Exposure

Do not use water immediately on a large amine spill. Water can generate heat (exothermic hydration) and spread the oily amine.[2]

Diagram 2: Spill Response Decision Tree

SpillResponse Spill Spill Detected Assess Assess Volume Spill->Assess Small < 10 mL (Inside Hood) Assess->Small Contained Large > 10 mL (Or Outside Hood) Assess->Large Uncontained PPE_Don Don Full PPE (Resp + Butyl Gloves) Small->PPE_Don Evacuate Evacuate Lab Trigger Alarm Large->Evacuate Absorb Absorb: Vermiculite or Dry Sand PPE_Don->Absorb Neutralize Neutralize: Dilute Citric Acid or Sodium Bisulfate Absorb->Neutralize Waste Collect as Organic Waste Neutralize->Waste

Figure 2: Decision logic for spill containment.[2][4] Note the distinction between hood spills and lab spills.

Specific Decontamination Solution

For cleaning glassware or bench surfaces contaminated with (R)-cyclopropyl(4-fluorophenyl)methanamine:

  • Preparation: Mix 5% Citric Acid or Dilute Acetic Acid (Vinegar) in water.

  • Mechanism: Converts the volatile, lipophilic free base amine into a water-soluble, non-volatile salt.

  • Verification: Check pH of the surface with litmus paper.[2] It should remain neutral/acidic (pH 5-6).[2] If basic (pH > 8), re-clean.[2]

Waste Disposal & Storage

Storage:

  • Store under inert gas (Argon/Nitrogen).[2] Amines react with atmospheric CO2 to form carbamates (white crust), degrading the "R" enantiomer purity.

  • Keep in a "Corrosives - Base" cabinet.[2] Do not store with Acid Chlorides or Anhydrides.

Disposal:

  • Segregation: Do not mix with acidic waste streams (risk of violent exotherm).[2]

  • Labeling: Clearly label as "Organic Alkali / Fluorinated Amine".

  • Container: Use High-Density Polyethylene (HDPE) containers. Avoid glass for long-term waste storage if the solution is highly caustic (etching risk).[2]

References

  • PubChem. (2023).[2] Compound Summary: Cyclopropylamine Derivatives. National Library of Medicine.[2] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-cyclopropyl(4-fluorophenyl)methanamine
Reactant of Route 2
Reactant of Route 2
(R)-cyclopropyl(4-fluorophenyl)methanamine
© Copyright 2026 BenchChem. All Rights Reserved.